Product packaging for 3-Methyl-4-morpholinoaniline(Cat. No.:CAS No. 112900-82-0)

3-Methyl-4-morpholinoaniline

Cat. No.: B174992
CAS No.: 112900-82-0
M. Wt: 192.26 g/mol
InChI Key: KNOTXXUXSBIPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-4-morpholinoaniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B174992 3-Methyl-4-morpholinoaniline CAS No. 112900-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOTXXUXSBIPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442392
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112900-82-0
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methyl-4-morpholinoaniline in Modern Chemistry

This compound is a substituted aniline that holds considerable interest for researchers and professionals in drug development and materials science. Its structure, which combines a toluene backbone with a morpholine moiety, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of a variety of complex organic molecules. The presence of the primary amine group provides a reactive handle for further functionalization, while the morpholine ring can enhance solubility and influence the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process that leverages fundamental reactions in organic chemistry: nucleophilic aromatic substitution followed by the reduction of a nitro group. This strategy is both efficient and adaptable, allowing for the synthesis of a wide range of substituted anilines.

Step 1: Nucleophilic Aromatic Substitution - Formation of 4-(2-Methyl-4-nitrophenyl)morpholine

The initial step involves the reaction of a suitable halo-nitrotoluene with morpholine. A common and effective starting material is 4-fluoro-3-methyl-1-nitrobenzene. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by a strong electron-withdrawing group like the nitro group in the para position.[1]

The reaction proceeds via an addition-elimination mechanism, where the morpholine nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired intermediate, 4-(2-methyl-4-nitrophenyl)morpholine.

Causality Behind Experimental Choices:

  • Starting Material: 4-fluoro-3-methyl-1-nitrobenzene is chosen due to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1] The nitro group in the para position is crucial for activating the ring towards this reaction.[3]

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

  • Base: A mild base like potassium carbonate (K₂CO₃) is often added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

Step 2: Reduction of the Nitro Group - Formation of this compound

The second and final step is the reduction of the nitro group in 4-(2-methyl-4-nitrophenyl)morpholine to a primary amine. While several methods exist for the reduction of nitroarenes, catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[4][5]

The most common catalyst for this transformation is palladium on carbon (Pd/C), used in the presence of hydrogen gas (H₂).[5] The reaction proceeds through the stepwise reduction of the nitro group on the surface of the catalyst, involving nitroso and hydroxylamine intermediates, which are ultimately converted to the aniline.[6]

Causality Behind Experimental Choices:

  • Reduction Method: Catalytic hydrogenation with Pd/C is selected for its efficiency and the fact that the primary byproduct is water, which simplifies purification.[4]

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[7]

  • Solvent: A protic solvent like ethanol or methanol is commonly used as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Visualizing the Synthesis Workflow

synthesis_workflow start Starting Materials step1 Step 1: Nucleophilic Aromatic Substitution (4-fluoro-3-methyl-1-nitrobenzene + Morpholine) start->step1 intermediate Intermediate: 4-(2-Methyl-4-nitrophenyl)morpholine step1->intermediate step2 Step 2: Nitro Group Reduction (Catalytic Hydrogenation with Pd/C, H₂) intermediate->step2 product Final Product: This compound step2->product

A high-level overview of the two-step synthesis of this compound.

Comprehensive Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods. The following table summarizes the expected characterization data for the final product.

Parameter Expected Value/Observation
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to light brown solid
Melting Point Expected to be in a range similar to related morpholinoanilines (e.g., 4-morpholinoaniline: 132-135 °C)
¹H NMR (CDCl₃, 400 MHz)δ 6.7-6.9 (m, 3H, Ar-H), 3.8-3.9 (t, 4H, -O-CH₂-), 3.5-3.7 (br s, 2H, -NH₂), 2.9-3.0 (t, 4H, -N-CH₂-), 2.2 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~145 (C-NH₂), ~140 (C-N), ~130 (C-CH₃), ~125 (CH), ~120 (CH), ~115 (CH), ~67 (-O-CH₂-), ~50 (-N-CH₂-), ~18 (Ar-CH₃).
FT-IR (KBr, cm⁻¹)~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (Ar C=C stretch), ~1230 (Ar C-N stretch), ~1115 (C-O-C stretch).
Mass Spec. (EI)m/z (%): 192 (M⁺, 100), 177, 134, 106.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Materials:

  • 4-fluoro-3-methyl-1-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluoro-3-methyl-1-nitrobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(2-methyl-4-nitrophenyl)morpholine as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • 4-(2-methyl-4-nitrophenyl)morpholine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a reaction flask, dissolve 4-(2-methyl-4-nitrophenyl)morpholine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% of Pd).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a pure solid.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9]

  • 4-fluoro-3-methyl-1-nitrobenzene: Acutely toxic and an irritant. Handle with care.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

Product Hazards:

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable compound for their research and development needs. The methodologies described herein are robust and can be adapted for the synthesis of other substituted anilines, further highlighting the versatility of these chemical transformations.

References

  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (2025). Benchchem.
  • SAFETY DATA SHEET - 4-Morpholinoaniline. (2025). Fisher Scientific.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Journal of Chemical Reviews.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Aldrich A55004 - SAFETY D
  • Nitro Reduction (H2 + Pd/C). (n.d.). Common Organic Chemistry.
  • 4-(2-METHYL-4-NITRO-PHENYL)-MORPHOLINE synthesis. (n.d.). ChemicalBook.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • [3-(Morpholin-4-yl)phenyl]methylamine. (2022). Apollo Scientific.
  • 4-(4-Nitrophenyl)morpholine. (2012).
  • 4-(4-Nitrophenyl)morpholine. (2012).
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry.
  • 4-Morpholinoaniline synthesis. (n.d.). ChemicalBook.
  • Morpholine - SAFETY D
  • 1H and13C NMR spectra ofN-substituted morpholines. (2005).
  • 4-(4-nitrophenyl)morpholine. (2025). ChemSynthesis.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • 3-methyl-4-[(morpholinoamino)methylene]-2-pyrazolin-5-one - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Buy 4-(2-Methyl-6-nitrophenyl)morpholine (EVT-14000908). (n.d.). EvitaChem.
  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. (n.d.). Benchchem.
  • ¹³C NMR spectrum of 4-morpholinoaniline. (n.d.).
  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. (n.d.).
  • Morpholine–4-nitrophenol (1/2). (2012).
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing.
  • 3-Fluoro-4-morpholinoaniline. (n.d.). Ossila.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.).
  • 4-(4-Nitrobenzyl)morpholine. (2011).
  • Benzenamine, 4-(4-morpholinyl)-. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-morpholinoaniline, a substituted aniline derivative, presents a molecule of interest in medicinal chemistry and drug discovery. Its structural features, combining a lipophilic morpholine ring and an aromatic amine, suggest a potential scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 112900-82-0). Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted values from validated computational models, comparative data from structurally similar analogs, and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach offers researchers a robust framework for initiating and advancing research and development involving this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of rational drug design. By characterizing this compound, we can begin to predict its behavior in biological systems and make informed decisions in the early stages of drug development, thereby saving valuable time and resources.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. We will first present the known and predicted properties of this compound, followed by detailed methodologies for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Core Properties

This compound is an organic compound with the following identifiers:

PropertyValueSource
IUPAC Name 3-methyl-4-morpholin-4-ylaniline-
CAS Number 112900-82-0[1]
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
Canonical SMILES CC1=C(C=C(C=C1)N)N2CCOCC2-
Predicted Physicochemical Data

In the absence of extensive experimental data, computational modeling provides valuable initial estimates of a compound's properties. The following table summarizes predicted values for key physicochemical parameters of this compound. It is crucial to note that these are in silico predictions and should be confirmed experimentally.

ParameterPredicted ValuePrediction Tool/Method
logP 1.85 ± 0.35Molinspiration
pKa (most basic) 5.2 (amine)Rowan Free Online pKa Calculator[2]
Aqueous Solubility (logS) -2.5ALOGPS
  • Lipophilicity (logP): The predicted logP value of 1.85 suggests that this compound has moderate lipophilicity. This is a favorable characteristic for drug candidates, as it indicates a balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeability.

  • Ionization Constant (pKa): The predicted pKa of the anilinic nitrogen is 5.2. This indicates that at physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This is a critical consideration for its ability to cross biological membranes, as the neutral form is generally more lipid-soluble.

  • Aqueous Solubility (logS): The predicted aqueous solubility (logS) of -2.5 corresponds to a solubility of approximately 0.316 mg/mL. This suggests that the compound is sparingly soluble in water.

Comparative Analysis with Structural Analogs

To provide further context, we can compare the predicted properties of this compound with the experimental data of its close structural analogs, 4-morpholinoaniline and 3-fluoro-4-morpholinoaniline.

PropertyThis compound (Predicted)4-Morpholinoaniline (Experimental)3-Fluoro-4-morpholinoaniline (Experimental)
Melting Point (°C) No data available132-135[3][4][5]121-125[6]
Boiling Point (°C) No data available310.47 (rough estimate)[3]No data available
logP 1.851.391.58
pKa 5.25.48No data available

The methyl group in this compound is expected to slightly increase its lipophilicity (logP) compared to the parent 4-morpholinoaniline, which is consistent with the predicted value. The electron-donating nature of the methyl group may also have a subtle effect on the basicity of the aniline nitrogen. The fluorine atom in 3-fluoro-4-morpholinoaniline, being electron-withdrawing, would be expected to decrease the basicity of the aniline nitrogen.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a nitroarene precursor. This is a common and effective method for the synthesis of anilines.

Reaction Scheme:

Synthesis 4-chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene intermediate 4-(3-Methyl-4-nitrophenyl)morpholine 4-chloro-2-nitrotoluene->intermediate Nucleophilic Aromatic Substitution morpholine Morpholine product This compound intermediate->product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Synthetic Workflow Diagram

Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 4-chloro-2-nitrotoluene in a suitable solvent (e.g., DMSO or NMP), add morpholine and a base (e.g., K₂CO₃). Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude 4-(3-methyl-4-nitrophenyl)morpholine by column chromatography on silica gel.

  • Reduction of the Nitro Group: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[4][7][8][9]

  • Final Work-up and Purification: After the reduction is complete, filter the reaction mixture to remove the catalyst or inorganic salts. Neutralize the filtrate and extract the product with an organic solvent. Purify the final product, this compound, by recrystallization or column chromatography.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting point and purity of a crystalline solid.[10][11][12]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into a Tzero aluminum pan.[13] Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The purity can be estimated from the shape of the melting peak using the Van't Hoff equation.[12]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan seal Seal the pan pan->seal load Load sample and reference pans seal->load heat Heat at a constant rate (e.g., 10 °C/min) load->heat record Record heat flow vs. temperature heat->record plot Plot heat flow vs. temperature record->plot endotherm Identify melting endotherm plot->endotherm onset Determine onset temperature (Melting Point) endotherm->onset

DSC Workflow for Melting Point Determination

Boiling Point Determination

For non-volatile solids, the boiling point is often determined under reduced pressure to prevent decomposition.

Protocol (Micro-scale):

  • Sample Preparation: Place a small amount of the sample into a micro boiling point tube.

  • Apparatus Setup: Attach the tube to a thermometer and place it in a Thiele tube or a melting point apparatus equipped for boiling point determination.[3][6][14]

  • Heating: Heat the apparatus slowly.

  • Observation: Observe for the formation of a steady stream of bubbles from an inverted capillary tube placed in the sample.

  • Measurement: The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[15]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[16]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[17]

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Lipophilicity (logP) Determination (Shake-Flask Method)

This method measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases and add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[18][19]

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (Predicted):

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.

  • Morpholine Protons (-O-CH₂-CH₂-N-): Two triplets around 3.8 ppm (for -O-CH₂-) and 3.0 ppm (for -N-CH₂-).

  • Methyl Protons (-CH₃): A singlet around 2.2 ppm.

  • Amine Proton (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (Predicted):

  • Aromatic Carbons: Signals in the range of 110-150 ppm.

  • Morpholine Carbons: Signals around 67 ppm (-O-CH₂) and 50 ppm (-N-CH₂).

  • Methyl Carbon: A signal around 17 ppm.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and interpret the spectra to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21][22][23][24]

Expected Characteristic IR Absorptions:

  • N-H Stretch (Aniline): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2800-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: Bands in the region of 1250-1350 cm⁻¹.

  • C-O-C Stretch (Morpholine): A strong band in the region of 1100-1150 cm⁻¹.

Protocol (Thin Film):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[25]

  • Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[26][27][28][29][30]

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of parts of the morpholine ring or the methyl group.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

While experimental data for this compound remains limited, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging predictive modeling, comparative analysis with structural analogs, and detailed experimental protocols, researchers can confidently proceed with the evaluation of this promising molecule. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities in the drug discovery pipeline. The continuous interplay between in silico prediction and experimental validation is paramount for accelerating the development of new and effective therapeutics.

References

  • Rowan's Free Online pKa Calcul
  • ACD/Labs Releases Percepta. ACD/Labs. [Link]
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]
  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
  • Boiling Point Determin
  • ACD/Labs Percepta Platform Reviews in 2026. SourceForge. [Link]
  • ACD/Labs Announces Technology Modernization of the Percepta Platform Calcul
  • IR Spectroscopy of Solids.
  • EXPERIMENT 1 DETERMIN
  • Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines. [Link]
  • Micro Boiling Point Determin
  • bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]
  • 1236 SOLUBILITY MEASUREMENTS.
  • 1.3 Mass spectrometry (MS). Organic Chemistry II - Fiveable. [Link]
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distill
  • On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. [Link]
  • On-line Software.
  • NMR Spectroscopy. MSU chemistry. [Link]
  • Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. [Link]
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]
  • MoKa - pKa modelling. Molecular Discovery. [Link]
  • logP - octanol-water partition coefficient calculation.
  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Virtual logP On-line. [Link]
  • Mass Spectrometry. Chemistry LibreTexts. [Link]
  • Mass Spectrometry Protocols and Methods.
  • NMR Techniques in Organic Chemistry: a quick guide[2][1]. [Link]
  • pKa Prediction. Rowan Scientific. [Link]
  • Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc. [Link]
  • Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link]
  • (PDF) Reduction of Nitrobenzene to Aniline.
  • Mass Spectrometry in Organic Chemistry // HSC Chemistry .... YouTube. [Link]
  • Guide to FT-IR Spectroscopy. Bruker. [Link]
  • fourier transform infrared spectroscopy. [Link]
  • Differential scanning calorimetry. CureFFI.org. [Link]
  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]
  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

Sources

Foreword: The Strategic Role of Scaffolds and Substituents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-4-morpholinoaniline

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic versatility allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's pharmacological profile. The morpholinoaniline family, in particular, has garnered significant attention for its prevalence in clinically successful drugs. This guide focuses on a specific, yet important, member of this family: this compound. While its direct applications are less documented than its fluorinated counterparts, understanding its structure, synthesis, and potential provides a valuable case study in the principles of lead optimization and the strategic impact of subtle molecular modifications. As a senior application scientist, the intent of this document is to not only provide data but to illuminate the chemical reasoning and experimental logic that drives research and development in this area.

Core Identification and Physicochemical Profile

This compound is a substituted aromatic amine. Its core structure consists of an aniline ring substituted with a methyl group at position 3 and a morpholine ring at position 4.

  • CAS Number : 112900-82-0[1]

  • Molecular Formula : C₁₁H₁₆N₂O

  • Molecular Weight : 192.26 g/mol

The molecular structure combines the aromatic, electron-donating aniline group with the saturated heterocycle morpholine, which is known to impart favorable pharmacokinetic properties in drug candidates.[2]

Caption: Molecular Structure of this compound.

A summary of key physicochemical data for the closely related compound, 4-morpholinoaniline, is provided below for reference, as extensive data for the 3-methyl derivative is not widely published. These values serve as a baseline for estimating the properties of the target compound.

PropertyValue (for 4-morpholinoaniline)Source
Melting Point132-135 °C[1][3][4]
Boiling Point~310-368 °C (estimate)[1][3]
pKa6.72 ± 0.40 (Predicted)[3][4]
SolubilitySoluble in chloroform, ethyl acetate[3][4]

Synthetic Strategy and Mechanistic Considerations

The synthesis of substituted morpholinoanilines typically relies on two core transformations: nucleophilic aromatic substitution (SNAᵣ) to introduce the morpholine ring and the reduction of a nitro group to form the key aniline moiety. While a specific, validated protocol for this compound is not widely published, a robust synthetic route can be designed based on established methodologies for analogous compounds, such as 3-fluoro-4-morpholinoaniline.[5][6]

Proposed Synthetic Workflow

The most logical pathway involves the reaction of morpholine with a suitably activated aromatic precursor, followed by reduction. The choice of starting material is critical; 4-chloro-2-nitrotoluene is an ideal candidate due to the ortho/para-directing nature of the methyl group and the activating, electron-withdrawing effect of the nitro group, which facilitates the SNAᵣ reaction.

G start 4-Chloro-2-nitrotoluene + Morpholine snar Nucleophilic Aromatic Substitution (SNAᵣ) start->snar Heat, Base (optional) intermediate 4-(3-Methyl-4-nitrophenyl)morpholine snar->intermediate reduction Nitro Group Reduction (e.g., Fe/NH₄Cl or Catalytic Hydrogenation) intermediate->reduction product This compound reduction->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-nitrotoluene (1.0 eq) and morpholine (2.0-3.0 eq). The use of excess morpholine serves as both the nucleophile and the solvent.

  • Reaction Conditions : Heat the mixture to reflux. The high temperature is necessary to overcome the activation energy for the SNAᵣ reaction.

  • Causality : The nitro group para to the chlorine atom is a strong electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution of the chloride leaving group by morpholine. The methyl group at the meta position has a minor electronic influence but provides important steric and lipophilic character to the final product.

  • Workup : After cooling, the excess morpholine is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any morpholine salts, then dried and concentrated to yield the crude intermediate, 4-(3-methyl-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

  • Reaction Setup : Dissolve the crude nitro-intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Reagent Selection : Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation : 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi). This is a clean and efficient method.[7]

    • Chemical Reduction : Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride (NH₄Cl) in aqueous ethanol.[5] This method is often cheaper and more scalable for industrial applications.

  • Causality : Both methods achieve the six-electron reduction of the nitro group to a primary amine. Catalytic hydrogenation proceeds via surface adsorption and stepwise hydrogen transfer, while the Fe/NH₄Cl system involves single-electron transfers from the metal surface in an acidic medium.

  • Workup :

    • For hydrogenation, the catalyst is removed by filtration through Celite, and the solvent is evaporated.[7]

    • For iron reduction, the reaction is filtered to remove iron oxides, and the product is extracted into an organic solvent.

  • Purification : The final product, this compound, can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a crystalline solid.[7]

Role in Drug Discovery and Development

The 4-morpholinoaniline scaffold is a "privileged structure" in medicinal chemistry, appearing in several approved drugs. Its value stems from the physicochemical properties imparted by the morpholine ring, which often enhances aqueous solubility, metabolic stability, and brain permeability compared to more basic or lipophilic amines.[2]

The Morpholinoaniline Core: A Gateway to Bioactivity
  • Linezolid (Antibiotic) : The fluorinated analog, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of Linezolid, an oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria like MRSA.[8]

  • Rivaroxaban (Anticoagulant) : The morpholinone derivative of 4-morpholinoaniline is a central component of the Factor Xa inhibitor Rivaroxaban.[8]

  • CNS-Active Agents : The morpholine ring's balanced lipophilic-hydrophilic profile and reduced basicity (pKa ~8.5 for morpholine itself) are highly advantageous for designing drugs that need to cross the blood-brain barrier (BBB).[2][4]

The Strategic Impact of the 3-Methyl Group

While the fluoro-substituted analog is well-known, the 3-methyl substituent on the this compound scaffold offers a distinct set of strategic advantages in lead optimization, based on established medicinal chemistry principles.[9]

  • Modulation of Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (logP). This can directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity may enhance membrane permeability and BBB penetration, but could also increase binding to plasma proteins or lead to sequestration in fatty tissues.[2][9]

  • Metabolic Blocking : The aromatic ring of an aniline is a potential site for oxidative metabolism by cytochrome P450 enzymes. Placing a methyl group at position 3 can sterically hinder or block this position from metabolic attack, potentially increasing the compound's half-life.[9]

  • Fine-Tuning Target Binding : The methyl group introduces steric bulk adjacent to the aniline nitrogen. This can alter the molecule's preferred conformation and influence how it fits into the binding pocket of a biological target (e.g., an enzyme or receptor). This "ortho effect" can either enhance or decrease binding affinity, providing a tool for improving potency and selectivity.[9]

G cluster_0 Core Structure cluster_1 Key Substituent Scaffold 4-Morpholinoaniline Scaffold Morpholine Morpholine Ring (Position 4) Scaffold->Morpholine Aniline Aniline Core Scaffold->Aniline Properties Overall Physicochemical & Pharmacological Profile Morpholine->Properties Improves Solubility Metabolic Stability BBB Penetration Methyl Methyl Group (Position 3) Methyl->Properties Increases Lipophilicity Blocks Metabolism Alters Target Binding Aniline->Properties Synthetic Handle Reactivity

Caption: Logical relationship of molecular components to overall properties.

Safety, Handling, and Storage

Specific safety data for this compound is not extensively documented. Therefore, it is imperative to handle this compound with the precautions established for its close structural analog, 4-morpholinoaniline.

  • Hazard Classification : 4-Morpholinoaniline is considered hazardous. It is classified as causing skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Handling :

    • Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a fume hood).[11][12]

    • Avoid breathing dust.[10][12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11]

    • Wash hands thoroughly after handling.[10]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[10][12]

    • Keep the container tightly sealed and store in an inert atmosphere away from incompatible materials such as strong oxidizing agents and acids.[3][10]

References

  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.
  • ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • PubChem. (n.d.). 3-(Morpholin-4-yl)aniline.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • PubMed. (2013). [Application of methyl in drug design].

Sources

A Technical Guide to the Biological Activity of 3-Methyl-4-morpholinoaniline Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-Methyl-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. The morpholine ring, with its unique physicochemical properties, often enhances solubility, brain permeability, and metabolic stability, making it a valuable component in drug design.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into their significant anticancer, kinase inhibitory, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Morpholinoaniline Core in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in the design of bioactive molecules. Its flexible conformation and the presence of a weakly basic nitrogen and an opposing oxygen atom provide a unique pKa value that can improve a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.[1] When incorporated into an aniline structure, it forms the morpholinoaniline core, a pharmacophore present in several successful drugs and clinical candidates, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[2]

The addition of a methyl group at the 3-position of the aniline ring creates the this compound scaffold. This substitution can influence the molecule's electronic properties, steric profile, and metabolic stability, offering a nuanced platform for generating derivatives with diverse and potent biological activities. This guide focuses specifically on these derivatives, exploring their synthesis and their demonstrated efficacy in key therapeutic areas.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction and subsequent derivatization. The primary amine of the aniline serves as a versatile handle for introducing a wide array of functional groups, leading to the creation of extensive compound libraries.[3]

A common synthetic pathway involves reacting a substituted difluoronitrobenzene with morpholine.[4] The resulting nitro-intermediate is then reduced to the corresponding aniline, often using methods like catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents such as sodium dithionite.[5][6] This aniline precursor can then be readily converted into various derivatives, including sulfonamides, carbamates, and amides, to explore structure-activity relationships.[3][7]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Derivatization Start Substituted 1,2-dihalo-4-nitrobenzene Intermediate 4-(2-halo-4-nitrophenyl)morpholine Start->Intermediate Base, Solvent Morpholine Morpholine Morpholine->Intermediate Aniline 3-halo-4-morpholinoaniline (Core Precursor) Intermediate->Aniline Reducing Agent (e.g., Pd/C, H₂ or Na₂S₂O₄) Derivatives Target Derivatives (Amides, Sulfonamides, etc.) Aniline->Derivatives Acyl/Sulfonyl Chlorides, Isocyanates, etc.

Fig. 1: General synthetic workflow for 3-substituted-4-morpholinoaniline derivatives.

Key Biological Activities and Therapeutic Potential

Anticancer Activity

One of the most promising applications for this class of compounds is in oncology. Research has demonstrated that derivatives of the closely related 3-fluoro-4-morpholinoaniline possess significant anti-proliferative activity against various cancer cell lines.[7][8]

A notable study focused on novel sulfonamide derivatives, designated NAM-5 and NAM-7. These compounds were evaluated against breast cancer cell lines and showed potent cytotoxic effects.[7] The primary mechanism of action was determined to be the induction of apoptosis, a form of programmed cell death, which was confirmed through flow cytometry analysis.[7][8]

Furthermore, related structures such as 3-(morpholinomethyl)benzofuran derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H23.[9][10] This highlights the versatility of the morpholine moiety in different molecular scaffolds for achieving anticancer effects.

Table 1: In Vitro Anticancer Activity of Selected Morpholinoaniline Derivatives

Compound ID Scaffold Type Target Cell Line IC₅₀ (µM) Reference
NAM-5 3-Fluoro-4-morpholinoaniline Sulfonamide MCF-7 (Breast) 1.811 [7][8]
MDA-MB-231 (Breast) 2.143 [7][8]
NAM-7 3-Fluoro-4-morpholinoaniline Derivative MCF-7 (Breast) 1.883 [7][8]
MDA-MB-231 (Breast) 4.688 [7][8]
Comp. 4c 3-Methylbenzofuran Derivative A549 (Lung) 1.48 [9]

| Comp. 16a | 3-(Morpholinomethyl)benzofuran Derivative | NCI-H23 (Lung) | 0.49 |[9][10] |

Kinase Inhibition Profile

The morpholine ring is a well-established pharmacophore in the design of kinase inhibitors. The oxygen atom is capable of forming a critical hydrogen bond with the "hinge region" of the kinase active site, a feature leveraged in many potent inhibitors.[11] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, is a primary target for morpholine-containing compounds.[11][12]

Several 4-morpholino-pyrimidine and -quinazoline derivatives have been developed as potent PI3K inhibitors.[13][14] For instance, the thieno[3,2-d]pyrimidine derivative 15e was identified as a highly potent and selective inhibitor of the PI3K p110α isoform with an IC₅₀ value of 2.0 nM.[14] While not all reported compounds contain the 3-methyl-aniline core, these studies establish a strong rationale for designing this compound derivatives as novel kinase inhibitors targeting the PI3K pathway and others, such as VEGFR-2, which has also been identified as a target for related compounds.[9][10]

G cluster_inhibitor Inhibition Point RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Morpholinoaniline Derivatives Inhibitor->PI3K block

Fig. 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, creating a high demand for novel anti-inflammatory agents.[15] Derivatives based on the morpholinopyrimidine scaffold have demonstrated significant potential in this area.

Studies on specific derivatives have shown they can effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16] The mechanism behind this activity involves the downregulation of pro-inflammatory enzymes at both the mRNA and protein levels. Specifically, compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] Molecular docking studies suggest these compounds bind effectively within the active sites of these enzymes, providing a structural basis for their anti-inflammatory effects.[16]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a foundational assay for screening potential anticancer compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Test Compounds (serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Fig. 3: Standard workflow for an MTT-based cell viability assay.
Protocol 2: In Vitro PI3K Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for measuring the direct inhibitory effect of a compound on a purified kinase enzyme, such as PI3Kα.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of PI3Kα enzyme, the lipid substrate (e.g., PIP₂), and ATP at their final desired concentrations.

  • Compound Plating: In a 384-well assay plate, add the test compounds across a range of concentrations. Include a positive control inhibitor (e.g., ZSTK474) and a no-enzyme negative control.

  • Kinase Reaction: Initiate the reaction by adding the PI3Kα enzyme to the wells containing the substrate and compound, followed by the addition of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate (converting PIP₂ to PIP₃).

  • Detection: Stop the reaction and add the detection reagents. Many commercial kits (e.g., ADP-Glo™, HTRF®) measure either the amount of ADP produced or the phosphorylated product formed.

  • Data Acquisition: Read the plate on a luminometer or fluorescence reader, depending on the detection method.

  • Analysis: Normalize the data against controls and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable platform for the discovery of new drugs. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, most notably in the fields of oncology and inflammation. Their ability to effectively inhibit cancer cell proliferation, modulate key signaling pathways like PI3K/Akt/mTOR, and suppress inflammatory responses underscores their significant therapeutic potential.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the this compound core to optimize potency and selectivity against specific biological targets.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Validation: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Exploration of New Targets: Investigating the activity of these derivatives against other therapeutic targets, such as those involved in neurodegenerative or metabolic diseases.

By leveraging the inherent advantages of the morpholine ring and the versatility of the aniline core, the this compound class of compounds is poised to deliver the next generation of innovative medicines.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (2022). ResearchGate.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245.
  • Zhou, X., et al. (2025). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties. ResearchGate.
  • Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). PMC.
  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PMC.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2021). ResearchGate.
  • Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC.
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2022). MDPI.

Sources

An In-depth Technical Guide to Investigating 3-Methyl-4-morpholinoaniline as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of a novel derivative, 3-Methyl-4-morpholinoaniline. Drawing from the established bioactivity of structurally related compounds, we postulate that this compound is a putative kinase inhibitor, with a high probability of targeting key nodes in oncogenic signaling pathways. This document outlines a logical, multi-stage experimental workflow designed to identify its molecular targets, validate its mechanism of action, and assess its therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Introduction: The Morpholinoaniline Scaffold and the Kinase Inhibitor Landscape

The morpholine ring is a common motif in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with an aniline moiety, it forms the morpholinoaniline core, a scaffold that has proven particularly fruitful in the development of kinase inhibitors. Numerous approved and investigational drugs feature this core structure, demonstrating its ability to effectively engage the ATP-binding pocket of various kinases.

Prominent examples of morpholinoaniline-containing drugs include the antibiotic Linezolid and the anticoagulant Rivaroxaban. In the realm of oncology, derivatives have been extensively explored as inhibitors of critical cancer-driving kinases. For instance, compounds with the 4-morpholino-2-phenylquinazoline and related scaffolds have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K)[1]. Similarly, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

Given this precedent, the introduction of a methyl group at the 3-position of the aniline ring in this compound presents an intriguing chemical modification. This substitution can subtly alter the compound's steric and electronic properties, potentially leading to novel selectivity profiles and enhanced potency against specific kinase targets.

Our central hypothesis is that this compound functions as a kinase inhibitor, likely targeting members of the PI3K and/or receptor tyrosine kinase families, such as EGFR. This guide will provide the experimental roadmap to rigorously test this hypothesis.

Stage 1: Initial Target Class Identification and Validation

The first phase of investigation focuses on broadly assessing the kinase inhibitory potential of this compound and then narrowing down the potential targets to specific kinase families.

Broad-Spectrum Kinase Panel Screening

To obtain an initial, unbiased view of the compound's selectivity, a broad-spectrum kinase panel assay is the logical starting point. This experiment will test the ability of this compound to inhibit the activity of a large number of purified kinases at a single concentration (typically 1-10 µM).

Rationale: This approach provides a rapid and cost-effective method to identify the most promising kinase targets and to flag potential off-target activities early in the discovery process. The results will guide the subsequent, more focused validation experiments.

Experimental Protocol: Broad-Spectrum Kinase Assay (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). Select a panel that offers broad coverage of the human kinome.

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. Identify "hits" as kinases that are inhibited by >50%.

  • Prioritization: Prioritize hits based on their relevance to disease pathways (e.g., oncology) and their clustering within specific kinase families.

In-Silico Modeling and Target Prediction

Concurrent with the experimental screening, in-silico methods can provide valuable complementary information. Molecular docking simulations can predict the binding pose and affinity of this compound within the ATP-binding pockets of prioritized kinases.

Rationale: In-silico modeling can help to rationalize the experimental screening data and provide structural insights into the potential mechanism of inhibition. It can also help to prioritize which kinase "hits" to pursue for further validation.

Workflow: Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Receptor Preparation: Obtain crystal structures of the prioritized kinase targets (e.g., PI3Kα, EGFR) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, and assigning charges.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to each kinase.

  • Analysis: Analyze the predicted binding poses and scores to identify key interactions and rank the potential targets.

Stage 2: In-Depth Validation of Prioritized Targets

Once a primary target or target family has been identified, the next stage involves rigorous validation of the compound's activity and mechanism of action. Based on the likely activity of the morpholinoaniline scaffold, we will proceed with the hypothesis that PI3K and/or EGFR are the primary targets.

Biochemical Potency Determination (IC50)

To quantify the potency of this compound against the prioritized kinase targets, a dose-response biochemical assay is required to determine the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a critical parameter for assessing the potency of a compound and for comparing it to other inhibitors. A low nanomolar IC50 is typically desired for a lead compound.

Experimental Protocol: TR-FRET Kinase Assay (for PI3Kα)

  • Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare the assay buffer, PI3Kα enzyme, ATP, and the fluorescently labeled substrate and antibody.

  • Assay Plate Setup: Add the compound dilutions, enzyme, and substrate to a 384-well plate.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature.

  • Detection: Add the detection reagents (e.g., Eu-labeled antibody) and incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cellular Target Engagement and Pathway Modulation

Demonstrating that this compound can inhibit its target kinase within a cellular context is a crucial step. This is typically assessed by measuring the phosphorylation of a direct downstream substrate of the target kinase.

Rationale: A cellular assay confirms that the compound is cell-permeable and can engage its target in a complex biological environment. It provides a more physiologically relevant measure of the compound's activity.

Experimental Protocol: Western Blot for Phospho-AKT (downstream of PI3K)

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in a 6-well plate. Treat the cells with a dose-response of this compound for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

dot

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) PDK1->pAKT mTOR mTOR pAKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor This compound Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Stage 3: Cellular Phenotypic Assays

The final stage of this initial investigation is to assess the effect of this compound on cancer cell phenotype. This will determine if target engagement translates into a desirable therapeutic outcome.

Cell Viability and Proliferation Assays

These assays measure the ability of the compound to inhibit the growth of cancer cells.

Rationale: A potent and selective kinase inhibitor should induce a dose-dependent decrease in the viability of cancer cells that are dependent on the targeted pathway.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Rationale: The colony formation assay is a more stringent test of a compound's anti-proliferative effects, as it measures the ability of cells to survive and proliferate over a longer period.

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Seed a low density of cells in a 6-well plate.

  • Treatment: Treat the cells with the compound at concentrations around the GI50.

  • Incubation: Incubate the plates for 1-2 weeks, replacing the media with fresh compound-containing media every 2-3 days.

  • Staining: Fix and stain the colonies with crystal violet.

  • Quantification: Count the number of colonies in each well.

Data Summary and Interpretation

The data generated from this multi-stage workflow should be compiled and analyzed to build a comprehensive profile of this compound.

Assay Parameter Example Desired Outcome
Broad-Spectrum Kinase Panel% Inhibition @ 10 µM>90% inhibition of a small number of kinases (e.g., PI3K isoforms, EGFR)
Biochemical IC50IC50 (nM)<100 nM for primary target(s)
Cellular PhosphorylationIC50 (nM)<500 nM for inhibition of p-AKT or p-EGFR
Cell ViabilityGI50 (µM)<1 µM in a relevant cancer cell line
Colony Formation% Inhibition>75% inhibition at 1x GI50

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial investigation of this compound as a potential therapeutic agent. By following this hypothesis-driven workflow, researchers can efficiently identify its molecular targets, validate its mechanism of action, and assess its potential as a novel kinase inhibitor.

Positive results from these studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To more comprehensively assess the compound's selectivity.

  • In vivo efficacy studies: To evaluate the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and toxicology studies: To assess the compound's drug-like properties.

The exploration of novel chemical matter is the cornerstone of drug discovery. This compound represents a promising starting point for the development of a new generation of targeted therapies.

dot

Experimental_Workflow Start This compound Stage1 Stage 1: Target Identification Start->Stage1 Kinase_Screen Broad Kinase Screen Stage1->Kinase_Screen In_Silico In-Silico Docking Stage1->In_Silico Stage2 Stage 2: Target Validation Biochemical_IC50 Biochemical IC50 Stage2->Biochemical_IC50 Stage3 Stage 3: Phenotypic Assessment Cell_Viability Cell Viability Assay (GI50) Stage3->Cell_Viability End Lead Candidate Profile Kinase_Screen->Stage2 In_Silico->Stage2 Cellular_Target Cellular Target Engagement (Western Blot) Biochemical_IC50->Cellular_Target Cellular_Target->Stage3 Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Colony_Formation->End

Caption: Overall experimental workflow for target validation.

References

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, [Link][1]
  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, [Link]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, [Link][3]
  • 3-(Morpholin-4-yl)aniline | C10H14N2O. PubChem, [Link]
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, [Link][2]
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, [Link][6]
  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Upd

Sources

3-Methyl-4-morpholinoaniline mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-4-morpholinoaniline and Its Derivatives

Abstract

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, not as a therapeutic agent itself, but as a crucial scaffold for the synthesis of a diverse range of biologically active compounds. While direct, in-depth studies on the mechanism of action of this compound are not extensively documented, the pharmacological activities of its derivatives provide a compelling roadmap for investigation. This technical guide synthesizes the current understanding of these derivatives, offering insights into their potential mechanisms of action and providing a comprehensive framework for researchers and drug development professionals to systematically investigate the molecular pathways modulated by this chemical entity. We will explore the known anti-cancer, antimicrobial, and anti-inflammatory properties of its derivatives and propose a structured, field-proven approach to elucidating their core mechanisms.

Introduction: The Significance of the 4-Morpholinoaniline Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with an aniline moiety, as in 4-morpholinoaniline and its derivatives, it gives rise to a versatile scaffold with a wide spectrum of biological activities. This compound, a specific derivative, serves as a key intermediate in the synthesis of numerous compounds with therapeutic potential. Notably, derivatives of 4-morpholinoaniline include the antibiotic Linezolid, the anticoagulant Rivaroxaban, and investigational antineoplastic agents like Entospletinib and Momelotinib[1]. This underscores the therapeutic relevance of this chemical class and the importance of understanding its mechanism of action.

This guide will delve into the known biological effects of compounds derived from the this compound core and present a systematic approach to unraveling their precise molecular mechanisms.

Biological Activities of this compound Derivatives

The therapeutic potential of the this compound scaffold is primarily understood through the pharmacological evaluation of its derivatives. These studies have revealed significant activity across several key therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 4-morpholinoaniline derivatives. These compounds have demonstrated efficacy against various cancer cell lines, often through the induction of apoptosis.

  • Breast Cancer: Novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have shown significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death[2].

  • Hepatocellular Carcinoma: Newly synthesized 2-morpholino-4-anilinoquinoline compounds, derived from a morpholinoaniline core, exhibited potent anticancer activity against the HepG2 cell line. These compounds were found to induce G0/G1 cell cycle arrest and inhibit cell migration and adhesion, suggesting a multi-faceted mechanism of action[3].

Derivative Class Cancer Cell Line Reported IC50 Observed Cellular Effect Reference
3-fluoro-4-morpholinoaniline sulfonamidesMCF-71.811 µMApoptosis induction[2]
MDA-MB-2312.143 µMApoptosis induction[2]
2-morpholino-4-anilinoquinolinesHepG28.50 - 12.76 µMG0/G1 cell cycle arrest, inhibition of migration and adhesion[3]
Antimicrobial Activity

The 4-morpholinoaniline scaffold is a cornerstone of the oxazolidinone class of antibiotics, with Linezolid being a prominent example. Beyond this, other derivatives have also shown promise.

  • Antibacterial and Antifungal Activity: Carboxamide derivatives of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide have been synthesized and screened for their antimicrobial and antifungal activities[4]. Additionally, sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated antimicrobial activity with minimum inhibitory concentrations ranging from 6.25-25.0 μg/mL[5].

Postulated Mechanisms of Action and Key Signaling Pathways

Based on the observed biological activities of its derivatives, we can postulate several key signaling pathways that may be modulated by compounds containing the this compound core. The following sections outline these hypothetical mechanisms and provide a basis for experimental validation.

PI3K/AKT/mTOR Pathway Inhibition in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A pyrrolo[2,1-f][2][5][6]triazine derivative containing a morpholino group has been identified as a selective PI3Kα inhibitor[7]. This compound was shown to inhibit the phosphorylation of AKT in human cancer cells, confirming its on-target activity within the PI3K/AKT/mTOR pathway[7].

Given that derivatives of this compound exhibit potent anticancer effects, it is plausible that they may also exert their activity through the modulation of this critical pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bcl2 Bcl-2/Bax AKT->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Derivative Compound->PI3K Potential Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

Modulation of NF-κB and MAPK Signaling in Inflammation

Inflammation is a complex biological response, and the NF-κB and MAPK signaling pathways are central regulators of this process. Many anti-inflammatory agents exert their effects by inhibiting these pathways. Given that some morpholine derivatives have been investigated for their anti-inflammatory properties, it is conceivable that this compound derivatives could modulate these pathways.

Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound This compound Derivative Compound->MAPK Potential Inhibition Compound->IKK Potential Inhibition

Caption: Hypothetical modulation of NF-κB and MAPK inflammatory signaling pathways.

Recommended Experimental Workflows for Mechanism of Action Studies

To rigorously elucidate the mechanism of action of this compound or its novel derivatives, a multi-pronged experimental approach is essential. The following workflows provide a comprehensive strategy for target identification, pathway analysis, and validation of cellular effects.

Target Identification and Validation Workflow

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Target_Identification_Workflow Start Start: Active Compound AffinityChrom Affinity Chromatography- Mass Spectrometry Start->AffinityChrom ThermalProteome Thermal Proteome Profiling (TPP) Start->ThermalProteome Yeast3Hybrid Yeast Three-Hybrid Screening Start->Yeast3Hybrid CandidateTargets Candidate Targets AffinityChrom->CandidateTargets ThermalProteome->CandidateTargets Yeast3Hybrid->CandidateTargets BindingAssay Direct Binding Assays (SPR, ITC) CandidateTargets->BindingAssay EnzymaticAssay Enzymatic/Functional Assays CandidateTargets->EnzymaticAssay CellularTarget Cellular Target Engagement Assays CandidateTargets->CellularTarget ValidatedTarget Validated Target(s) BindingAssay->ValidatedTarget EnzymaticAssay->ValidatedTarget CellularTarget->ValidatedTarget

Caption: A comprehensive workflow for target identification and validation.

Step-by-Step Protocol for Target Identification:

  • Hypothesis-Free Approaches:

    • Affinity Chromatography-Mass Spectrometry:

      • Immobilize the this compound derivative on a solid support (e.g., sepharose beads).

      • Incubate the immobilized compound with cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using LC-MS/MS.

    • Thermal Proteome Profiling (TPP):

      • Treat cells with the compound or vehicle control.

      • Heat aliquots of cell lysate to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Quantify the remaining soluble proteins using mass spectrometry.

      • Identify proteins with increased thermal stability in the presence of the compound, as this indicates direct binding.

  • Target Validation:

    • Direct Binding Assays: Confirm the interaction between the compound and candidate proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and kinetics.

    • Functional Assays: If the candidate target is an enzyme, perform in vitro enzymatic assays to determine if the compound modulates its activity.

    • Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in a cellular context.

Signaling Pathway Analysis

Once a target is validated, the next step is to understand its impact on downstream signaling pathways.

Methodologies for Pathway Analysis:

  • Western Blotting: This is a fundamental technique to assess changes in the phosphorylation status or expression levels of key proteins within a suspected signaling pathway (e.g., p-AKT, p-ERK, IκBα) following compound treatment[7][8].

  • Phospho-Proteomics: For a more unbiased and global view, mass spectrometry-based phospho-proteomics can identify all proteins that change their phosphorylation state upon compound treatment, providing a comprehensive map of the affected signaling networks.

  • Reporter Gene Assays: To quantify the activity of specific transcription factors (e.g., NF-κB, AP-1), use luciferase or fluorescent protein-based reporter gene assays.

  • Gene Expression Profiling: Techniques like RNA-sequencing or microarray analysis can reveal global changes in gene expression, providing insights into the broader cellular response to the compound[9].

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research into its derivatives has provided a solid foundation for targeted investigation. The anticancer and antimicrobial activities of these compounds suggest that they likely modulate fundamental cellular processes such as cell cycle progression, apoptosis, and key signaling pathways like PI3K/AKT/mTOR and NF-κB.

For researchers and drug development professionals, the path forward is clear. The systematic application of the experimental workflows outlined in this guide—from unbiased target identification to detailed pathway analysis—will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. Future studies should focus on synthesizing novel derivatives with improved potency and selectivity, guided by a deep understanding of their molecular mechanisms. This will undoubtedly pave the way for the development of next-generation therapeutics for a range of diseases.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 148-164.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (2021). Journal of Molecular Structure, 1253, 132127.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(5), 3259-3268.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 633-640.
  • Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds, 49, 786-810.
  • 3-Fluoro-4-morpholinoaniline. PubChem.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018). Research on Chemical Intermediates, 44, 469-489.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib. (2020). Catalysts, 10(2), 234.
  • 4-Morpholinoaniline. ChemSrc.
  • Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. (2024). ARKIVOC, 2024(4), 1-20.
  • Mechanism of action of a human interleukin 1 inhibitor. (1987). Journal of Immunology, 138(12), 4243-4247.
  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. (2004). Molecular Cancer Therapeutics, 3(6), 755-762.
  • A novel sorbicillinoid compound as a potent anti-inflammation agent through inducing NLRP3 protein degradation. (2022). Acta Pharmaceutica Sinica B, 12(7), 3021-3035.
  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022). Molecules, 27(11), 3567.
  • The mixed lineage leukemia 4 (MLL4) methyltransferase complex is involved in transforming growth factor beta (TGF-β)-activated gene transcription. (2017). Journal of Biological Chemistry, 292(11), 4484-4495.
  • A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases. (2021). F1000Research, 9, 1294.
  • Systematic analysis of signaling pathways using an integrative environment. (2007). Methods of Information in Medicine, 46(3), 386-391.
  • Signaling Pathways in Melanogenesis. (2021). International Journal of Molecular Sciences, 22(2), 715.
  • Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. (2022). Evidence-Based Complementary and Alternative Medicine, 2022, 7008907.

Sources

solubility and stability of 3-Methyl-4-morpholinoaniline in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-4-morpholinoaniline

Abstract

As a novel aniline derivative, this compound presents significant interest within synthetic chemistry and drug discovery pipelines. Its core structure, featuring a substituted aniline ring coupled with a morpholine moiety, suggests a nuanced physicochemical profile that governs its behavior in various chemical environments. Understanding the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application, from optimizing reaction conditions in a laboratory setting to formulating a viable active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering both theoretical grounding and detailed, field-tested experimental protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of physical chemistry and regulatory science, providing researchers with a robust blueprint for their own investigations.

Physicochemical Characterization: The Foundation of Application

The utility of a chemical entity like this compound is fundamentally linked to its physical properties. Before it can be effectively utilized in any system, biological or otherwise, we must be able to control its presentation to that system. This begins with a thorough understanding of its solubility—its ability to form a homogeneous solution with a solvent—and its stability—its resistance to chemical degradation under various conditions.

  • Solubility dictates the maximum concentration of the compound that can be achieved in a given solvent, a critical parameter for everything from reaction kinetics to the bioavailability of a potential drug candidate. Poor solubility can be a significant bottleneck in drug development, leading to low absorption and inadequate therapeutic effect.

  • Stability determines the compound's shelf-life and its compatibility with different formulation strategies. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, making a comprehensive stability profile a non-negotiable aspect of chemical and pharmaceutical development.

This guide will systematically address the experimental determination of these two cornerstone properties for this compound.

Solubility Profiling: A Multi-Solvent Approach

The solubility of this compound is expected to vary significantly with the polarity of the solvent, owing to the presence of both a lipophilic methyl-substituted benzene ring and a more polar morpholine group capable of hydrogen bonding. A comprehensive solubility profile should therefore assess the compound in a range of solvents relevant to both organic synthesis and pharmaceutical formulation.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The morpholine and aniline functionalities suggest potential solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). The presence of the methyl group and the benzene ring may confer some solubility in less polar solvents (e.g., dichloromethane, ethyl acetate). However, empirical determination is essential for quantitative assessment.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 3-Methyl-4- morpholinoaniline into vials B Add a precise volume of each test solvent A->B C Seal vials and place in a shaking incubator at 25°C B->C D Equilibrate for 24-48 hours to ensure saturation C->D E Centrifuge or filter to remove undissolved solid D->E F Extract an aliquot of the supernatant E->F G Dilute supernatant with a suitable mobile phase F->G H Quantify concentration using a validated HPLC-UV method G->H

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 10 mg) of solid this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a selected solvent. A recommended starting panel of solvents is provided in Table 1.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial to ensure that thermodynamic equilibrium is reached.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. Remove the vials and allow them to stand for a short period.

  • Separation: Carefully filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant into a suitable mobile phase. Analyze the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared from known concentrations of this compound.

Data Presentation: Solubility Summary

The results of the solubility assessment should be compiled into a clear, comparative table.

Table 1: Illustrative Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityQuantitative Solubility (mg/mL)
Water (pH 7.0)Polar ProticLow to ModerateHypothetical Value: 0.5
EthanolPolar ProticModerate to HighHypothetical Value: 25
MethanolPolar ProticHighHypothetical Value: 50
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighHypothetical Value: >100
AcetonePolar AproticModerateHypothetical Value: 15
AcetonitrilePolar AproticModerateHypothetical Value: 20
Dichloromethane (DCM)NonpolarLowHypothetical Value: 2
Ethyl AcetateModerately PolarLow to ModerateHypothetical Value: 8

Note: The quantitative values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Stability Assessment: A Forced Degradation Approach

A forced degradation study is an essential component of chemical characterization. It involves subjecting the compound to stress conditions that are more severe than it would typically encounter during its lifecycle. The purpose is to rapidly identify potential degradation pathways, characterize the degradation products, and develop a stability-indicating analytical method.

Key Degradation Pathways

For a molecule like this compound, several degradation pathways should be considered:

  • Hydrolysis: The aniline or morpholine groups could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich aniline ring is a prime target for oxidation.

  • Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation.

Experimental Protocol: Forced Degradation Study

This study requires a validated, stability-indicating HPLC method capable of separating the intact parent compound from all process-related impurities and any newly formed degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H2O) B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Control (No stress, RT) A->G H Take samples at defined time points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Analyze all samples using a stability-indicating HPLC-UV/MS method I->J K Calculate % degradation and identify major degradants J->K

Caption: Experimental workflow for a forced degradation (stress testing) study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the stock solution at 80 °C.

    • Photostability: Expose the stock solution to light as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Draw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for identifying the mass of degradation products, which aids in structural elucidation.

Data Interpretation and Hypothetical Degradation Pathway

The goal is to achieve modest degradation (5-20%) to ensure that the degradation pathways are not overly aggressive and are representative of what might occur under long-term storage.

Table 2: Illustrative Forced Degradation Results

Stress ConditionTime (h)% Assay of Parent CompoundMajor Degradation Products (Hypothetical)
0.1 N HCl (60°C)2492.5%D1 (Hydrolysis of Morpholine)
0.1 N NaOH (60°C)2498.1%Minimal degradation observed
3% H₂O₂ (RT)885.3%D2 (N-oxide), D3 (Ring Oxidation)
80 °C (Thermal)2499.2%Thermally stable
Photolytic (ICH Q1B)-96.8%D4 (Photodimer)

Hypothetical Degradation Pathway

Based on the illustrative data above, a potential degradation pathway could involve oxidation of the aniline nitrogen.

G cluster_main A This compound (Parent Compound) B N-oxide Degradant (D2) A->B Oxidative Stress (H₂O₂)

Caption: Hypothetical oxidative degradation pathway of this compound.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for determining the solubility and stability of this compound. By employing the gold-standard shake-flask method for solubility and a comprehensive forced degradation study for stability, researchers can generate the critical data needed to advance their work. The experimental protocols provided are detailed and grounded in established scientific principles, ensuring the generation of reliable and reproducible results.

The hypothetical data presented underscores the importance of empirical testing. The actual solubility and stability profile of this compound will form the bedrock of its future development, whether in academic research or as a potential pharmaceutical candidate. This foundational knowledge is indispensable for rational solvent selection, formulation design, and ensuring the overall quality and safety of any application involving this promising molecule.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL:[Link]
  • Title: Drug Stability: A Critical Factor in Pharmaceutical Research and Development Source: Journal of Analytical & Pharmaceutical Research URL:[Link]
  • Title: The Rule of Five: A rule of thumb in drug discovery and development process Source: National Center for Biotechnology Inform
  • Title: Stability of Drugs and Drug Products Source: The Pharma Express URL:[Link]
  • Title: Shake Flask Method for Solubility Measurement Source: Pion Inc. URL:[Link]
  • Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation Source: Pharmaceutical Technology URL:[Link]
  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link]

A Spectroscopic Guide to 3-Methyl-4-morpholinoaniline: In-Depth Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Scientific Context

3-Methyl-4-morpholinoaniline belongs to a class of substituted anilines that are pivotal building blocks in the synthesis of various biologically active molecules. The morpholine moiety is a common feature in many approved drugs, conferring favorable pharmacokinetic properties. The aniline core, with its reactive amino group, provides a versatile handle for further chemical modifications. Understanding the precise structural features of this molecule through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in comparative analysis with close structural analogs, primarily 3-fluoro-4-morpholinoaniline and 4-morpholinoaniline, providing a scientifically rigorous predictive model.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the morpholine ring protons, the methyl group protons, and the amine protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~ 6.7-6.9d1HAr-H (H5)The aromatic proton ortho to the morpholino group is expected to be downfield due to the electron-donating effect of the nitrogen.
~ 6.6-6.7dd1HAr-H (H6)This proton is ortho to the amino group and meta to the methyl group.
~ 6.5-6.6d1HAr-H (H2)This proton is ortho to the methyl group and meta to the amino group.
~ 3.8-3.9t4H-O-CH₂- (Morpholine)Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~ 3.0-3.1t4H-N-CH₂- (Morpholine)Protons adjacent to the nitrogen atom are also deshielded, but typically less so than those next to oxygen.
~ 2.2s3HAr-CH₃The methyl group attached to the aromatic ring will appear as a singlet.
~ 3.6br s2H-NH₂The protons of the primary amine often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Note: Chemical shifts are predicted based on data from analogous compounds and standard NMR principles. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Pulse program: Proton-decoupled

    • Relaxation delay: 2.0 s

  • Processing: Similar to ¹H NMR, with calibration of the CDCl₃ solvent peak to 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~ 145-150Ar-C (C4)The carbon atom directly attached to the morpholine nitrogen will be significantly downfield.
~ 140-145Ar-C (C1)The carbon atom bearing the amino group.
~ 125-130Ar-C (C3)The carbon atom with the methyl substituent.
~ 120-125Ar-C (C5)Aromatic CH carbon.
~ 115-120Ar-C (C6)Aromatic CH carbon.
~ 110-115Ar-C (C2)Aromatic CH carbon.
~ 67-O-CH₂- (Morpholine)The carbons adjacent to the oxygen in the morpholine ring are characteristically found in this region.
~ 50-N-CH₂- (Morpholine)The carbons adjacent to the nitrogen are found further upfield.
~ 18Ar-CH₃The methyl carbon signal is expected in the aliphatic region.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Predicted IR Absorption Bands and Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)Two distinct bands are expected for the primary amine N-H stretching vibrations.
3100-3000C-H stretchAromatic C-HCharacteristic stretching of C-H bonds on the benzene ring.
2950-2800C-H stretchAliphatic C-HC-H stretching from the methyl and morpholine methylene groups.
1620-1580C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
1650-1550N-H bendPrimary Amine (-NH₂)Scissoring vibration of the amino group.
1300-1200C-N stretchAryl-N and Aliphatic-NStretching vibrations for the C-N bonds of the aniline and morpholine moieties.
1150-1050C-O-C stretchEther (Morpholine)A strong, characteristic band for the asymmetric C-O-C stretching of the morpholine ether linkage.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Acquisition Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₁H₁₆N₂O, giving a molecular weight of 192.26 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 193.27. In high-resolution mass spectrometry (HRMS), this would allow for the confirmation of the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of CH₃: A fragment corresponding to the loss of the methyl group (15 Da) from the molecular ion.

    • Morpholine Ring Fragmentation: The morpholine ring can undergo characteristic fragmentation, including the loss of C₂H₄O (44 Da) or cleavage to give fragments related to the morpholino group itself.

    • Cleavage of the C-N bond: The bond between the aromatic ring and the morpholine nitrogen can cleave, leading to ions corresponding to the methylaniline radical cation or the morpholine cation.

Molecular Structure and Fragmentation Diagram

G cluster_legend Legend M [C11H16N2O]+• m/z = 192 F1 [M - CH3]+• m/z = 177 M->F1 - •CH3 F2 [M - C2H4O]+• m/z = 148 M->F2 - C2H4O F3 [C7H9N2]+ M->F3 - C4H7O• M_leg Molecular Ion F_leg Fragment Ion

Caption: Predicted EI Mass Spectrometry Fragmentation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By drawing on established principles and data from closely related analogs, we have constructed a comprehensive overview of the expected NMR, IR, and MS data. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, enabling them to confirm its identity and purity with a high degree of confidence. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future experimental work.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL: Data for 3-fluoro-4-morpholinoaniline.
  • PubChem: Compound summary for 4-Morpholinoaniline. National Center for Biotechnology Information.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-4-morpholinoaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-4-morpholinoaniline scaffold represents a privileged core in modern medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents, particularly in oncology. The morpholine moiety, far from being a passive solubilizing group, is a key pharmacophore capable of forming critical interactions with biological targets and enhancing pharmacokinetic profiles.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of analogs derived from this core. We will dissect the role of each component of the scaffold, analyze the impact of structural modifications on biological activity—with a focus on kinase inhibition—and provide validated experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the rational design of novel therapeutics.

The this compound Core: A Privileged Scaffold

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. The this compound core is a prime example of a structure whose components work in concert to confer potent biological activity.

  • The Morpholine Ring: This six-membered heterocycle is a cornerstone of the scaffold's activity.[3] Its oxygen atom acts as a crucial hydrogen bond acceptor, enabling potent interactions with the hinge region of many protein kinases.[1][3] Furthermore, the morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a compound's drug-likeness.[2]

  • The Aniline Linker: The aniline portion serves as the central hub for molecular elaboration. The primary amine is a versatile chemical handle for introducing a wide array of substituents and heterocyclic systems, allowing for the exploration of diverse chemical space to optimize target binding and selectivity.

  • The 3-Methyl Group: The methyl group at the C3 position of the aniline ring plays a subtle but significant role. It can influence the electronic properties of the aniline nitrogen and provide steric hindrance that may lock the molecule into a specific, biologically active conformation. This can enhance binding affinity by promoting favorable interactions within a hydrophobic pocket of the target protein.

The logical relationship between these components forms the basis of the scaffold's activity.

Scaffold This compound Core Morpholine Morpholine Ring Scaffold->Morpholine H-Bond Acceptor Solubilizer Aniline Aniline Linker Scaffold->Aniline Derivatization Point Linker Methyl C3-Methyl Group Scaffold->Methyl Steric Influence Hydrophobic Pocket Binding Activity Biological Activity (e.g., Kinase Inhibition) Morpholine->Activity Aniline->Activity Methyl->Activity

Caption: Core components of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis of Key Analogs

Systematic modification of the core structure has yielded potent inhibitors of various biological targets, most notably protein kinases. The following sections detail the SAR of key analog classes.

Derivatization at the Aniline Nitrogen

The aniline nitrogen is the most common site for modification, leading to potent heterocyclic derivatives.

  • Quinoline and Quinazoline Analogs: The fusion of the aniline into larger heterocyclic systems like quinoline or quinazoline has been a highly successful strategy. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for anticancer activity against the HepG2 cell line.[4] The results demonstrated that substitutions on the aniline ring significantly impacted potency. Similarly, 4-morpholino-2-phenylquinazolines have been developed as potent and selective inhibitors of the PI3 kinase p110α isoform.[5] These studies underscore the importance of the aniline portion for extending into and interacting with specific regions of the kinase active site.

  • Sulfonamide and Carboxamide Analogs: Converting the aniline amine into a sulfonamide or carboxamide introduces new hydrogen bonding capabilities and alters the electronic nature of the scaffold. A study on novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives revealed significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[6] Compound NAM-5 , a sulfonamide derivative, showed potent activity with IC50 values of 1.811 µM and 2.143 µM against MCF-7 and MDA-MB-231 cells, respectively.[6] This highlights the utility of the sulfonamide moiety in enhancing anticancer efficacy.

Substitution on the Phenyl Ring

Modifications to the phenyl ring, particularly with halogens, have a profound effect on activity.

  • Fluorine Substitution: The introduction of a fluorine atom, especially at the C3 position (adjacent to the morpholine), is a common and effective strategy. The 3-fluoro-4-morpholinoaniline intermediate is a key building block for the antibiotic linezolid and other biologically active molecules.[7][8] The fluorine atom's high electronegativity can alter the pKa of the aniline nitrogen, block sites of metabolism, and form specific fluorine-protein interactions, thereby enhancing both pharmacokinetic properties and target affinity.

  • Other Halogen and Lipophilic Groups: In a series of novel 2-anilinoquinolines bearing a morpholino moiety, the substitution pattern on the aniline ring was critical for potency. The derivative with a 4-chloro-3-trifluoromethylphenyl group (7d ) proved to be the most potent, with broad-spectrum antiproliferative activity and selective inhibition of TrkA kinase.[9] This suggests that a combination of electron-withdrawing and lipophilic groups at specific positions on the aniline ring can dramatically enhance potency and selectivity.

SAR Summary Table

The following table summarizes the biological activities of representative analogs, demonstrating the impact of structural modifications.

Compound IDCore ModificationTarget/Cell LineActivity (IC50)Reference
NAM-5 3-Fluoro, N-SulfonamideMCF-7 Cells1.811 µM[6]
NAM-5 3-Fluoro, N-SulfonamideMDA-MB-231 Cells2.143 µM[6]
NAM-7 3-Fluoro, N-AmideMCF-7 Cells1.883 µM[6]
Compd. 3c 2-Morpholino-4-anilinoquinolineHepG2 Cells11.42 µM[4]
Compd. 3d 2-Morpholino-4-anilinoquinolineHepG2 Cells8.50 µM[4]
Compd. 7d 2-Anilinoquinoline (morpholino-propoxy)TrkA Kinase96% inhibition @ 10µM[9]
Thieno[3,2-d]pyrimidine 15e 4-Morpholino-quinazoline analogPI3K p110α2.0 nM[5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed to be self-validating, with clear steps and rationales grounded in established chemical and biological principles.

Synthesis of a Key Intermediate: 3-Fluoro-4-morpholinoaniline

This protocol details the synthesis of a critical building block used in the development of numerous analogs.[8] The rationale behind this two-step process is the robust and high-yielding nature of nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Neat or in Solvent (e.g., DMSO) B Morpholine B->C D 4-(2-Fluoro-4-nitrophenyl)morpholine E 3-Fluoro-4-morpholinoaniline (Final Product) D->E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C)

Sources

3-Methyl-4-morpholinoaniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-4-morpholinoaniline as a Versatile Building Block in Organic Synthesis

Executive Summary

The morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine function, often enhances aqueous solubility, metabolic stability, and brain permeability, making it a "privileged" structure in drug design.[1] This guide focuses on a specific, yet highly valuable derivative: This compound . We will dissect its unique structural attributes, propose robust synthetic routes, and explore its application as a pivotal building block, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic programs.

Structural Analysis and Physicochemical Profile

The strategic placement of substituents on the aniline ring dictates the reactivity and utility of this compound. The C4-morpholino group acts as a potent electron-donating group through resonance, increasing the electron density of the aromatic ring and enhancing the nucleophilicity of the aniline nitrogen. The C3-methyl group, while a weaker electron-donating group via induction, introduces significant steric and electronic effects.

  • Electronic Effects: The combined electron-donating properties of the morpholino and methyl groups activate the aromatic ring towards electrophilic substitution and, more importantly, increase the nucleophilic character of the exocyclic amine, making it highly reactive in coupling reactions.

  • Steric Hindrance: The methyl group at the C3 position sterically shields the adjacent C2 position and can influence the preferred conformation of the morpholine ring. Crucially, it also flanks the primary amine, which can modulate its reactivity and interactions within a target's binding pocket.

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated)Source/Justification
CAS Number 112900-82-0[2]
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3]
Appearance Off-white to brown crystalline solidInferred from analogs like 4-morpholinoaniline[4]
Melting Point Not widely reported; likely >100 °CBased on similar structures[2]
Boiling Point >300 °C (Estimated)Based on similar structures[2]
pKa (of anilinium ion) ~5.5 - 6.0The electron-donating groups increase basicity compared to aniline (pKa 4.6).
LogP ~1.5 - 2.0Calculated estimate; balances lipophilic rings with polar N/O atoms.

Synthesis of the this compound Building Block

The most logical and industrially scalable approach to synthesizing this compound involves a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by the reduction of a nitro group. This strategy leverages readily available starting materials and employs well-understood, high-yielding transformations.

The key precursor, 4-fluoro-3-methylnitrobenzene or its chloro-analog, is treated with morpholine. The electron-withdrawing nitro group strongly activates the para-position (C4) to nucleophilic attack, facilitating the displacement of the halide. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation, yields the target aniline with high purity.

G start 4-Fluoro-3-methylnitrobenzene intermediate 4-(3-Methyl-4-nitrophenyl)morpholine start->intermediate Nucleophilic Aromatic Substitution (SₙAr) morpholine Morpholine morpholine->intermediate product This compound intermediate->product Nitro Group Reduction reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reagents2 Reducing Agent (e.g., H₂, Pd/C) G aniline This compound product 4-(3-Methyl-4-morpholinoanilino)quinazoline (Kinase Inhibitor Core) aniline->product quinazoline Substituted 4-Chloroquinazoline quinazoline->product Nucleophilic Aromatic Substitution (SₙAr Coupling) conditions Solvent (e.g., Isopropanol) Heat (Reflux)

Caption: General scheme for synthesizing a 4-anilinoquinazoline kinase inhibitor.

Representative Protocol: Coupling with a 4-Chloroquinazoline
  • Suspend the substituted 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol (10-20 volumes).

  • Heat the mixture to reflux (approx. 82 °C). A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

  • Stir at reflux for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt often precipitates.

  • Collect the solid by filtration, wash with cold isopropanol, and then with a non-polar solvent like hexanes.

  • The product can be dried under vacuum or converted to the free base by treatment with an aqueous base (e.g., NaHCO₃) and extraction into an organic solvent.

Other Key Synthetic Transformations

Beyond kinase inhibitors, the primary amine of this compound serves as a versatile handle for diversification.

Table 2: Common Reactions of this compound

Reaction TypeReagentsProductSignificance
N-Acylation Acyl Chloride (R-COCl), Base (e.g., Pyridine)AmideForms stable, neutral linkers; modifies H-bonding potential.
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl), BaseSulfonamideCreates acidic N-H protons; acts as a hinge-binding motif or bioisostere. [5]
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineForms flexible linkers to other pharmacophores.
Buchwald-Hartwig Coupling Aryl Halide, Pd Catalyst, Ligand, BaseDiaryl AmineAccesses more complex, non-planar structures.

Safety and Handling

As with any substituted aniline, this compound should be handled with appropriate care. While specific data is limited, information from analogs like 4-morpholinoaniline provides a strong basis for safety protocols. [6][7] Table 3: Summary of Hazard Information (Based on Analogs)

Hazard CategoryGHS StatementsPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection. [8]
Skin/Eye Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]
Storage Not specifiedStore in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and acids. [6]

Handling: Always use this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves. Avoid generating dust.

Conclusion

This compound is a highly valuable, albeit specialized, building block for organic synthesis and drug discovery. Its unique combination of a nucleophilic amine, an electron-rich aromatic core, and a pharmaceutically advantageous morpholine moiety makes it an ideal precursor for complex molecular architectures. The additional 3-methyl group provides a steric and electronic handle for fine-tuning molecular interactions, offering a distinct advantage over simpler analogs. By understanding its synthesis and core reactivity, particularly in the construction of kinase inhibitors, researchers can effectively integrate this powerful intermediate into their discovery pipelines to develop next-generation therapeutics.

References

  • ChemBK. 3-(Morpholin-4-ylmethyl)aniline.
  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6.
  • Maskrey, T. S., Kristufek, T., et al. A New Synthesis of Gefitinib. Synlett, 2019, 30, 471–476.
  • Lestari, W. W., Yulizar, Y., & Santoso, M. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 2021.
  • Google Patents. US8350029B2 - Process for the preparation of gefitinib.
  • Ming, X., You, Z., & Ji, R. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 2007.
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Chemrobot. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • National Institutes of Health. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC, 2022.
  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Library of Medicine, 2011.
  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 2024.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2020.

Sources

The Emergence of 3-Methyl-4-morpholinoaniline as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology. These enzymes, acting as molecular switches in intricate signaling cascades, are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[1] The challenge, however, lies not in finding inhibitors, but in discovering selective inhibitors. The high degree of homology in the ATP-binding site across the kinome has historically led to off-target effects and associated toxicities. This technical guide delves into the discovery and characterization of a specific chemical scaffold, 3-methyl-4-morpholinoaniline, which has proven to be a cornerstone in the development of potent and selective kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway.

The Rationale: Why the Morpholinoaniline Moiety?

The morpholine ring is a recurring motif in a multitude of approved and investigational drugs.[2] Its appeal in medicinal chemistry stems from several key properties:

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, enhancing the aqueous solubility of the parent molecule, a crucial factor for drug delivery.

  • Scaffold Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, allowing for precise positioning of substituents to interact with specific residues within the kinase active site.

The combination of a morpholine with an aniline group creates a versatile building block for kinase inhibitors. The aniline nitrogen provides a key attachment point for various heterocyclic core structures that can be further elaborated to optimize potency and selectivity.

The Significance of the 3-Methyl Group

The introduction of a methyl group at the 3-position of the morpholine ring, as we will explore, is not a trivial modification. This seemingly minor addition can have profound effects on the molecule's conformational preference and its interaction with the target kinase, often leading to enhanced potency and selectivity.

The Discovery Journey: From Screening Hit to Lead Candidate

The discovery of potent kinase inhibitors is a multi-faceted process that begins with the identification of a promising "hit" compound, often from high-throughput screening (HTS) campaigns. This initial hit then undergoes extensive chemical modification and biological evaluation to evolve into a "lead" candidate with drug-like properties. The story of this compound-containing inhibitors follows this classical path.

A pivotal example is the discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) , a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase.[3] The development of AZ20 showcases the strategic incorporation of the this compound moiety to achieve high potency and desirable pharmacokinetic properties.[3]

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step. A representative synthetic route is outlined below:

G cluster_synthesis Synthetic Pathway to this compound start 1-Fluoro-2-methyl-4-nitrobenzene step1 (R)-3-Methylmorpholine, Base start->step1 intermediate1 (R)-4-(2-Methyl-4-nitrophenyl)-3-methylmorpholine step1->intermediate1 step2 Reduction (e.g., H2, Pd/C) intermediate1->step2 end 3-Methyl-4-((R)-3-methylmorpholino)aniline step2->end

Caption: A generalized synthetic route to a this compound derivative.

This nucleophilic aromatic substitution followed by reduction is a common and efficient method to generate the desired aniline intermediate, which can then be incorporated into various heterocyclic scaffolds.[1]

Elucidating the Mechanism of Action: Kinase Inhibition

The primary mechanism by which this compound-containing compounds inhibit kinase activity is by competing with ATP for binding to the enzyme's active site.[4] The morpholine oxygen often forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[5]

The PI3K/Akt/mTOR Pathway: A Key Target

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime target for drug development.[6] Several potent PI3K inhibitors incorporate the morpholinoaniline scaffold. A notable example is ZSTK474, a pan-Class I PI3K inhibitor.[5] While ZSTK474 itself does not contain the 3-methyl-morpholine moiety, structure-activity relationship (SAR) studies on its analogs have provided valuable insights into the role of the morpholine group in PI3K inhibition.[5]

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation |— Inhibitor This compound -based Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound-based inhibitors.

Preclinical Characterization: A Step-by-Step Approach

The evaluation of a novel kinase inhibitor involves a battery of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory activity is performed using purified kinase enzymes. A variety of assay formats are available, with luminescence-based assays being a popular choice due to their high sensitivity and throughput.[7]

Protocol: Luminescence-Based PI3Kα Kinase Assay [7][8]

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound-containing test compound in DMSO.

    • Prepare a reaction buffer containing the PI3Kα enzyme, its lipid substrate (e.g., PIP2), and ATP at a concentration close to the Michaelis constant (Km) to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Initiate the reaction by adding the enzyme/substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a kinase detection reagent to convert the ADP generated to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Morpholino-2-phenylquinazolinesPI3Kα2.0[9]
2,4-Dimorpholinopyrimidine-5-carbonitrilesPI3Kα31.8[10]
4-{4-[(3R)-3-Methylmorpholin-4-yl]...} (AZ20)ATR5.0[3]

Table 1: Inhibitory Potency of Representative Morpholino-Containing Kinase Inhibitors

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.

Protocol: Western Blot Analysis of PI3K Pathway Inhibition [11][12]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known dysregulation of the PI3K pathway (e.g., MCF-7 breast cancer cells with a PIK3CA mutation).

    • Treat the cells with increasing concentrations of the this compound-based inhibitor for a specified duration.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Quantify the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, a direct downstream target of PI3K) and phosphorylated S6 ribosomal protein (p-S6, a downstream effector of mTORC1).

    • Also, probe for total Akt and total S6 as loading controls.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the dose-dependent decrease in p-Akt and p-S6 levels.

A dose-dependent reduction in the phosphorylation of Akt and S6 provides strong evidence of on-target activity of the PI3K inhibitor in a cellular context.[13]

In Vivo Efficacy: Testing in Preclinical Models

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used as they better recapitulate the heterogeneity and microenvironment of human cancers.[14][15]

Protocol: Murine Xenograft Model for Efficacy Studies [14][16]

  • Model Establishment:

    • Subcutaneously implant tumor fragments or cells from a relevant cancer type into immunodeficient mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the this compound-based inhibitor orally or via intraperitoneal injection at various doses and schedules.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to confirm target inhibition (e.g., reduced p-Akt levels) in the tumor tissue.

Significant tumor growth inhibition in treated mice compared to the control group indicates in vivo efficacy.[17]

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. For this compound-based inhibitors, SAR studies have revealed several key principles:

  • The Morpholine Ring: As previously mentioned, the morpholine oxygen is often critical for hinge binding. Replacement of the morpholine with a piperazine, for example, can lead to a significant loss of activity.[5]

  • The 3-Methyl Group: The stereochemistry of the methyl group on the morpholine ring can be crucial. In the case of AZ20, the (R)-enantiomer was found to be more potent, suggesting a specific interaction with a hydrophobic pocket in the ATR kinase active site.[3]

  • Substituents on the Aniline Ring: The electronic and steric properties of substituents on the aniline ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • The Heterocyclic Core: The choice of the heterocyclic core to which the this compound moiety is attached is a key determinant of the inhibitor's kinase selectivity profile.[2][18]

G cluster_sar Structure-Activity Relationship (SAR) Logic Core This compound Core Heterocycle Heterocyclic Scaffold (e.g., Pyrimidine, Quinazoline) Core->Heterocycle attached to Substituents Substituents (R1, R2, etc.) Heterocycle->Substituents decorated with Potency Potency (IC50) Substituents->Potency Selectivity Kinase Selectivity Substituents->Selectivity PK Pharmacokinetics Substituents->PK

Caption: Logical relationship in SAR studies for optimizing this compound-based inhibitors.

Conclusion and Future Directions

The this compound scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Its favorable physicochemical and pharmacokinetic properties, combined with the potential for stereospecific interactions conferred by the 3-methyl group, make it an attractive starting point for medicinal chemistry campaigns. The successful development of compounds like AZ20 underscores the value of this scaffold.

Future research in this area will likely focus on:

  • Expanding the Target Space: While PI3K and ATR have been prominent targets, the versatility of the this compound scaffold could be leveraged to design inhibitors for other kinase families.

  • Developing Isoform-Selective Inhibitors: For kinases with multiple isoforms, such as PI3K, designing inhibitors with high selectivity for a specific isoform is a key strategy to enhance the therapeutic window.

  • Exploring Novel Heterocyclic Cores: The discovery of new heterocyclic scaffolds that can be effectively paired with the this compound moiety will continue to be a fruitful area of research.

References

  • Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Cancer Research, 73(23), 7013-7024.
  • Van Keymeulen, A., et al. (2011). Genetically engineered mouse models of PI3K signaling in breast cancer. Journal of Mammary Gland Biology and Neoplasia, 16(4), 335-345.
  • Jain, N., & Singh, S. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(16), 4153.
  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer.
  • Bonham, C. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 114059.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.
  • Sharma, S., et al. (2021). Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors. Molecules, 26(11), 3297.
  • Liu, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125.
  • Kumar, A., et al. (2024).
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 319-330.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 319-330.
  • Al-Shakliah, N. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3267-3279.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 319-330.
  • Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1478546.
  • Sangshetti, J. N., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Wallace, E. M., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762.
  • Sharma, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Chemistry, 25(13), 1548-1566.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1348.
  • Cheng, H., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2787-2792.
  • Krivtsov, A. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
  • Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2113.
  • Asif, M. (2021). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1243, 130831.
  • Krivtsov, A. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.

Sources

A Literature Review on 3-Methyl-4-morpholinoaniline Research: A Scarcity of Direct Research and a Look at Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a thorough understanding of a chemical entity's properties, synthesis, and biological activity is paramount. This guide was intended to provide an in-depth technical overview of 3-Methyl-4-morpholinoaniline. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research focused on this particular compound. While the broader class of morpholinoanilines is well-represented in medicinal chemistry and materials science, data specifically pertaining to the 3-methyl substituted variant is sparse.

This document will, therefore, address the current state of available information and pivot to a discussion of closely related and well-researched morpholinoaniline derivatives. By examining these analogous compounds, we can infer potential properties and applications for this compound, while clearly delineating between established data for related structures and the current knowledge gap regarding the target molecule.

The State of Research on this compound

Despite extensive searches in chemical and life science databases, there is a notable absence of dedicated studies on this compound. This scarcity of information covers its synthesis, physicochemical properties, biological activity, and potential applications. While the compound is listed in some chemical supplier catalogs, this indicates its potential availability for research purposes rather than a history of in-depth scientific investigation.

Insights from Structurally Related Morpholinoanilines

To provide a useful framework for researchers interested in this compound, we will review the literature on its close structural relatives. The primary differences in these analogs are the substituents on the aniline ring.

2.1. 4-Morpholinoaniline

4-Morpholinoaniline is a foundational structure in this class of compounds and serves as a key intermediate in various synthetic applications.

  • Synthesis: The synthesis of 4-morpholinoaniline is typically achieved through the reduction of 4-(4-nitrophenyl)morpholine. This reduction is a standard procedure in organic chemistry and highlights a potential synthetic route for this compound, likely starting from a corresponding nitrated precursor.

  • Applications: 4-Morpholinoaniline is utilized as a biochemical reagent in life science research.[1] It also serves as a building block for more complex molecules with biological activity, including Schiff base complexes with potential antimicrobial and anticancer properties.[2]

2.2. 3-Fluoro-4-morpholinoaniline

The fluorinated analog, 3-fluoro-4-morpholinoaniline, is a well-documented and crucial intermediate in the pharmaceutical industry.

  • Synthesis: A common synthetic route involves the substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group.[3] This multi-step process is a common strategy for producing substituted anilines.

  • Physicochemical Properties: This compound is typically an off-white to brown crystalline powder with a melting point of 121-123 °C.

  • Applications in Drug Discovery: The most significant application of 3-fluoro-4-morpholinoaniline is as a key intermediate in the synthesis of the antibiotic Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics, effective against serious Gram-positive bacterial infections. The reactivity of 3-fluoro-4-morpholinoaniline also makes it a valuable precursor for developing other bioactive molecules, such as sulfonamides and carbamates with antimicrobial properties.[4]

  • Materials Science: In materials science, this derivative has been used in the development of functional carbon nanodots, where the fluorinated morpholinoaniline structure can tune the photoluminescence properties.[4][5]

Diagram 1: Generalized Synthetic Approach for Substituted 4-Morpholinoanilines

Synthesis Start Substituted Nitrobenzene Intermediate Substituted 4-Nitrophenyl)morpholine Start->Intermediate Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product Substituted 4-Morpholinoaniline Reduction->Product

Caption: A general synthetic pathway for producing substituted 4-morpholinoanilines.

Potential Role as a Kinase Inhibitor Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors.[6][7] Kinases are a critical class of enzymes in cellular signaling, and their inhibition is a major strategy in cancer therapy. The morpholine group can enhance the potency and modulate the pharmacokinetic properties of a molecule.[7]

Derivatives of morpholine have been successfully used in the development of inhibitors for various kinases, including ATR protein kinase and PI3K.[8][9] Given this precedent, it is plausible that this compound could serve as a valuable scaffold for the design and synthesis of novel kinase inhibitors. The methyl group at the 3-position could provide a vector for further chemical modification or influence the binding affinity and selectivity for specific kinase targets.

Diagram 2: Conceptual Role of this compound in Kinase Inhibitor Design

KinaseInhibitor Scaffold This compound (Core Scaffold) Modification Chemical Modification (e.g., at the aniline nitrogen) Scaffold->Modification Library Library of Derivatives Modification->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

An In-depth Technical Guide to the Safe Handling of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document has been compiled to provide comprehensive safety and handling guidelines for 3-Methyl-4-morpholinoaniline. As of the date of publication, specific toxicological and safety data for this compound is limited. Therefore, this guide is primarily based on data from structurally similar compounds, namely 3-Fluoro-4-morpholinoaniline and 4-morpholinoaniline. The information herein should be used as a primary reference for establishing laboratory safety protocols, with the understanding that it represents a scientifically informed but extrapolated safety profile. All laboratory personnel should exercise caution and adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Introduction: A Proactive Approach to the Safety of Novel Anilines

This compound is an aniline derivative of interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Its structure, featuring a morpholine ring attached to a substituted aniline, suggests a toxicological profile that warrants careful handling. The presence of the aniline moiety is a primary concern, as this class of compounds is known for its potential to cause methemoglobinemia, skin sensitization, and other systemic effects. The morpholine group, while generally of lower toxicity, can influence the compound's solubility and absorption characteristics.

This guide provides a robust framework for the safe handling of this compound, grounded in the safety profiles of its close structural analogs. By understanding the potential hazards and implementing the rigorous protocols outlined below, researchers can minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties: Understanding the Hazard Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior and potential hazards. The data presented in Table 1 is based on information for 3-Fluoro-4-morpholinoaniline and 4-morpholinoaniline and is expected to be a reasonable approximation for this compound.[1][2][3]

PropertyExpected Value/InformationRationale for Precaution
Appearance Off-white to brown crystalline powder.Fine powders can be easily inhaled and dispersed in the work area.
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Melting Point Expected to be in the range of 120-140 °C.[1]Indicates the compound is a solid at room temperature.
Boiling Point > 300 °C (estimated).[1]High boiling point suggests low volatility under standard conditions, but heating can generate hazardous vapors.
Solubility Soluble in chloroform and ethyl acetate.[2] Limited solubility in water is expected.Knowledge of solubility is critical for choosing appropriate cleaning and quenching agents.
Flash Point > 170 °C (estimated).[1]While not highly flammable, it can be combustible at elevated temperatures.
Stability Stable under normal storage conditions.[4]Incompatible with strong oxidizing agents and acids.[5]

Hazard Identification and Risk Assessment: A Systematic Evaluation

Based on the toxicological data of analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6][7][8]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][5][6][7][8]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4][5][6][7][8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7][8][9][10]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][7][8][9][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][9][10]

Key Mechanistic Concerns:

  • Aniline Toxicity: Aniline and its derivatives are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath.

  • Skin and Eye Irritation: The compound is expected to be irritating to the skin and eyes upon direct contact.[5][7][8][9][10] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and the respiratory tract.[7][9][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is essential to minimize exposure to this compound.

4.1. Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[11]

  • Ventilation: The laboratory should have adequate general ventilation.[4][5][12]

4.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPESpecifications and Rationale
Hand Protection Wear nitrile or neoprene gloves. Double gloving is recommended for all handling procedures.[13] Gloves should be inspected for tears or pinholes before use and changed frequently, especially if contamination is suspected.[13]
Eye and Face Protection Chemical safety goggles are mandatory.[14] A full-face shield should be worn when there is a risk of splashing.[13]
Skin and Body Protection A lab coat with long sleeves and a closed front is required.[13] Consider a chemically resistant apron for large-scale operations or when there is a significant risk of splashes.
Respiratory Protection For most activities within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[5][14]

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

5.1. Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside a chemical fume hood.

    • Use a spatula for transfers to minimize the generation of dust.

    • Close the container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Ensure the dissolution process is also carried out within a fume hood.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[5]

    • Decontaminate all surfaces and equipment used.

    • Remove and dispose of contaminated gloves properly.[13]

5.2. Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][11]

  • Location: Store in a designated area for toxic or hazardous chemicals, away from incompatible materials such as strong oxidizing agents and acids.[5][15]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness and Response

Prompt and correct action is critical in the event of an emergency. All personnel working with this compound must be familiar with these procedures.

6.1. Spill Response:

A spill response plan should be in place and spill kits readily available.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the Spill (use absorbent pads or sand) ppe->contain cleanup Carefully Scoop or Sweep Up Solid Material Place in a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Spill Area (use an appropriate solvent followed by soap and water) cleanup->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for handling a solid spill of this compound.

6.2. First Aid Measures:

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[15] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[6] Seek immediate medical attention.[6]

Waste Disposal: Responsible Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[12]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a detailed framework based on the best available data from structural analogs, it is incumbent upon each researcher and institution to foster a culture of safety that prioritizes risk assessment, preparedness, and continuous learning. By treating this and all novel compounds with the respect they are due, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • North Metal and Chemical Company. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]
  • Penta chemicals. (2025, April 16).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Morpholinomethyl)aniline. [Link]
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). [Source not further specified].
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.).
  • National Institutes of Health. (n.d.). 3-(Morpholin-4-yl)aniline. PubChem. [Link]
  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]
  • Chemsrc. (2025, August 20). 4-Morpholinoaniline. [Link]
  • National Institutes of Health. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]
  • National Institutes of Health. (n.d.). 3-Chloro-4-morpholinoaniline. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3-Methyl-4-morpholinoaniline, a molecule of significant interest in medicinal chemistry and materials science. As a versatile scaffold, its derivatives have been explored for various applications, making a thorough understanding of its structural, electronic, and intermolecular properties crucial for rational drug design and the development of novel functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols.

Part 1: Synthesis and Spectroscopic Characterization

A fundamental understanding of a molecule begins with its synthesis and empirical characterization. While the direct synthesis of this compound is not extensively detailed in the provided literature, a general and robust synthetic pathway can be extrapolated from the synthesis of structurally related compounds, such as 3-fluoro-4-morpholinoaniline.[3][4][5]

Generalized Synthetic Protocol

The synthesis typically involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Step-by-step Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of a suitable starting material, such as 1-chloro-2-methyl-4-nitrobenzene, in a polar aprotic solvent like DMSO, add morpholine and a base such as potassium carbonate (K₂CO₃).[5]

    • Heat the reaction mixture to facilitate the substitution reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

    • The organic layer is then washed, dried, and concentrated to yield the intermediate, 4-(2-methyl-4-nitrophenyl)morpholine.

  • Reduction of the Nitro Group:

    • The nitro intermediate is dissolved in a suitable solvent system, such as ethanol and water.

    • A reducing agent, for instance, iron powder in the presence of ammonium chloride, is added to the solution.[5]

    • The mixture is heated to reflux for several hours until the reduction is complete, as monitored by TLC.

    • The reaction mixture is then filtered through a bed of celite to remove the iron catalyst, and the filtrate is concentrated.

    • The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow start Starting Material (e.g., 1-chloro-2-methyl-4-nitrobenzene) step1 Nucleophilic Aromatic Substitution start->step1 reagents1 Morpholine, K2CO3 in DMSO reagents1->step1 intermediate Intermediate 4-(2-methyl-4-nitrophenyl)morpholine step1->intermediate step2 Nitro Group Reduction intermediate->step2 reagents2 Fe/NH4Cl in EtOH/H2O reagents2->step2 purification Purification (Chromatography/Recrystallization) step2->purification product Final Product This compound purification->product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound is then subjected to various spectroscopic techniques to confirm its structure and purity.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic parts, C-N stretching, and C-O-C stretching of the morpholine ring are expected.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the connectivity of atoms in the molecule.[6][7]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.[8]

Part 2: Computational Deep Dive

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, complementing experimental findings. Density Functional Theory (DFT) is a powerful tool for this purpose.[9][10][11]

Density Functional Theory (DFT) Calculations

DFT calculations are performed to optimize the molecular geometry and to compute various electronic and spectroscopic properties.

Step-by-step Protocol for DFT Calculations:

  • Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is critical for obtaining accurate results and should be validated against experimental data where possible.[9][12]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process yields the equilibrium geometry of the molecule, from which parameters like bond lengths and angles can be extracted.[11]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR data.[13]

  • Electronic Properties: From the optimized geometry, various electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated. These properties are crucial for understanding the molecule's reactivity and potential interaction sites.[10][11]

DFT_Workflow input Initial 3D Structure of This compound method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) input->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop output Optimized Geometry, Vibrational Frequencies, HOMO-LUMO, MEP freq_calc->output electronic_prop->output

Caption: Workflow for Density Functional Theory (DFT) calculations.

Table 1: Key Computational Parameters from DFT

ParameterDescriptionSignificance
Bond Lengths (Å) The equilibrium distances between bonded atoms.Provides insight into the bonding characteristics.
**Bond Angles (°) **The angles between adjacent bonds.Defines the molecular geometry.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
Energy Gap (ΔE) The difference in energy between HOMO and LUMO.Indicates chemical reactivity and stability.[10]
Dipole Moment (D) A measure of the polarity of the molecule.Influences intermolecular interactions.
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][14]

Step-by-step Protocol for Hirshfeld Surface Analysis:

  • Crystal Structure Input: A crystallographic information file (CIF) is required. If an experimental crystal structure is not available, a predicted crystal packing can be used.

  • Hirshfeld Surface Generation: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.[12]

  • d_norm Mapping: The surface is mapped with the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.[12][14]

  • 2D Fingerprint Plots: These plots summarize the intermolecular interactions by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). The contribution of different types of interactions (e.g., H···H, C···H, O···H) can be quantified from these plots.[14]

Hirshfeld_Analysis_Workflow cif_input Crystal Information File (CIF) hs_gen Generate Hirshfeld Surface cif_input->hs_gen dnorm_map Map d_norm Surface hs_gen->dnorm_map fingerprint Generate 2D Fingerprint Plots dnorm_map->fingerprint analysis Quantify Intermolecular Interactions fingerprint->analysis

Caption: Workflow for Hirshfeld surface analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][15] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Step-by-step Protocol for Molecular Docking:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

    • The 3D structure of the ligand (this compound) is prepared and its energy is minimized.[16]

  • Binding Site Identification: The active site or binding pocket of the protein is identified.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[15]

Molecular_Docking_Workflow prep Prepare Protein and Ligand Structures binding_site Identify Protein Binding Site prep->binding_site docking Perform Docking Simulation binding_site->docking analysis Analyze Docking Poses and Scores docking->analysis output Predicted Binding Mode and Affinity analysis->output

Caption: Workflow for molecular docking studies.

Table 2: Key Outputs from Molecular Docking

ParameterDescriptionSignificance
Docking Score A numerical value that represents the binding affinity of the ligand to the protein.A lower docking score generally indicates a better binding affinity.
Binding Pose The predicted 3D orientation of the ligand within the protein's active site.Provides insights into the mechanism of interaction.
Intermolecular Interactions The specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.Crucial for understanding the stability of the ligand-protein complex.

Conclusion

The integrated application of synthetic chemistry, spectroscopy, and computational modeling provides a powerful framework for the comprehensive analysis of this compound. This guide has outlined the key experimental and theoretical protocols that are essential for elucidating the properties of this important molecule. The insights gained from these studies are critical for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Janakiramudu, D. B., & Rao, D. S. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate.
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc.
  • Ben Fathallah, M., et al. (2022). Crystal structure, Hirshfeld surface analysis, calculations of crystal voids, interaction energy and energy frameworks as well as density functional theory (DFT) calculations of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 485–492.
  • El-Daly, S. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26039.
  • El-Harb, A. O., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3159.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • Kumar, A., et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc, 2024(6), 1-20.
  • Faizi, M. S. H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1320–1324.
  • Ali, A., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry, 12, 1381311.
  • Mondal, S., et al. (2023). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Journal of Molecular Structure, 1289, 135805.
  • 3-Fluoro-4-morpholinoaniline. PubChem.
  • Al-Wahaibi, L. H., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PLoS One, 17(1), e0262632.
  • Ali, A., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry, 12.
  • Kumar, S., et al. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. Scientific Reports, 13(1), 15264.
  • Schmid, M. G., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5824.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. IUCrData.
  • Al-Hamdani, A. A. S., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(9), 2796.
  • Theoretical and Computational Chemistry. ChemRxiv. Available at: [Link]cambridge.

Sources

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 3-Methyl-4-morpholinoaniline, a valuable substituted aniline derivative for research and development in medicinal chemistry and materials science. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-methyl-4-nitrobenzene and morpholine to yield the intermediate, 4-(2-Methyl-4-nitrophenyl)morpholine. This intermediate is subsequently reduced to the target aniline using a robust and chemoselective iron-mediated reduction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Scientific Background

Substituted morpholinoanilines are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The morpholine moiety often enhances aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1][2] Specifically, the 4-morpholinoaniline scaffold is a key building block for various kinase inhibitors and other therapeutic agents.[3] The target compound, this compound, serves as a versatile intermediate, with its primary amine and substituted aromatic ring providing handles for further chemical elaboration.

The synthetic strategy outlined herein is a logical and efficient pathway that leverages two fundamental transformations in organic chemistry. The initial step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by morpholine, facilitating the displacement of a halide. The subsequent step is the reduction of the aromatic nitro group to a primary amine. While numerous methods exist for this transformation[4][5], the use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, scalable, and relatively environmentally benign method that avoids the use of high-pressure hydrogenation or more hazardous reducing agents.[6][7]

Overall Synthetic Pathway

The synthesis of this compound is achieved in two sequential steps as depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction start_material 1-Fluoro-2-methyl-4-nitrobenzene intermediate 4-(2-Methyl-4-nitrophenyl)morpholine start_material->intermediate   Morpholine, K2CO3   DMSO, 120 °C intermediate_ref 4-(2-Methyl-4-nitrophenyl)morpholine final_product This compound intermediate_ref->final_product   Fe, NH4Cl   Ethanol/H2O, Reflux

Caption: Two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierCAS No.M.W. ( g/mol )
1-Fluoro-2-methyl-4-nitrobenzeneSigma-Aldrich446-34-4155.12
MorpholineSigma-Aldrich110-91-887.12
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7138.21
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich67-68-578.13
Iron Powder (Fe), <325 meshSigma-Aldrich7439-89-655.85
Ammonium Chloride (NH₄Cl)Fisher Scientific12125-02-953.49
Ethanol (EtOH), 200 proofDecon Labs64-17-546.07
Ethyl Acetate (EtOAc)Fisher Scientific141-78-688.11
HexanesFisher Scientific110-54-386.18
Celite® 545Sigma-Aldrich61790-53-2N/A
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9120.37
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

Causality: This step utilizes an SNAr reaction. The fluorine atom is a good leaving group, and its displacement is facilitated by the strong electron-withdrawing effect of the para-nitro group. Anhydrous potassium carbonate acts as a base to neutralize the protonated morpholine formed during the reaction, driving the equilibrium towards the product. DMSO is used as a polar aprotic solvent, which effectively solvates the potassium cation and accelerates the rate of this nucleophilic substitution.

Procedure:

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-methyl-4-nitrobenzene (5.00 g, 32.2 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (8.90 g, 64.4 mmol, 2.0 equiv) and anhydrous dimethyl sulfoxide (DMSO, 50 mL).

  • Add morpholine (4.21 mL, 48.3 mmol, 1.5 equiv) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by TLC (using a 3:1 Hexanes/EtOAc eluent). The starting material should show a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible by UV light.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • A yellow solid will precipitate. Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.

  • Dry the crude product under vacuum to yield 4-(2-Methyl-4-nitrophenyl)morpholine as a yellow solid. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

Causality: This reaction is a heterogeneous reduction of an aromatic nitro group. Iron metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, ultimately forming the aniline.[5] Ammonium chloride serves as a proton source and an electrolyte to facilitate the electron transfer process at the metal surface. The ethanol/water solvent system is effective for dissolving the organic substrate while allowing the inorganic reagents to function.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude 4-(2-Methyl-4-nitrophenyl)morpholine from Step 1 (e.g., ~7.0 g, 31.5 mmol, 1.0 equiv).

  • Add ethanol (80 mL) and water (20 mL).

  • Add ammonium chloride (8.4 g, 157.5 mmol, 5.0 equiv) and iron powder (8.8 g, 157.5 mmol, 5.0 equiv).

  • Heat the vigorously stirring suspension to reflux (approx. 85-90 °C) and maintain for 2-3 hours.

  • Self-Validation: Monitor the reaction by TLC (1:1 Hexanes/EtOAc). The disappearance of the yellow nitro-intermediate and the appearance of a new, UV-active spot at a lower Rf (the aniline product) indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully filter the hot suspension through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (e.g., starting from 4:1 and moving to 1:1) to afford this compound as an off-white to light brown solid.

Experimental Workflow Diagram

G cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction a Combine Reactants: 1-Fluoro-2-methyl-4-nitrobenzene, Morpholine, K2CO3 in DMSO b Heat to 120 °C (4-6 hours) a->b c Monitor by TLC b->c d Quench in Cold Water c->d e Filter & Wash Solid d->e f Dry Product: 4-(2-Methyl-4-nitrophenyl)morpholine e->f g Combine Intermediate, Fe, NH4Cl in EtOH/H2O f->g Use in next step h Heat to Reflux (2-3 hours) g->h i Monitor by TLC h->i j Hot Filter through Celite i->j k Concentrate & Extract with Ethyl Acetate j->k l Dry, Concentrate & Purify (Column Chromatography) k->l m Final Product: This compound l->m

Caption: Detailed workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR Expected signals for aromatic protons, a singlet for the methyl group, two triplets for the morpholine protons, and a broad singlet for the amine (NH₂) protons.[8]
¹³C NMR Signals corresponding to the unique aromatic carbons, the methyl carbon, and the morpholine carbons.
Mass Spec. (ESI+) Calculated for C₁₁H₁₆N₂O: 192.13. Found: m/z = 193.1 (M+H)⁺.
Appearance Off-white to light brown solid.

Safety and Handling Precautions

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Fluoro-2-methyl-4-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

  • Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage.[9] Handle with extreme care.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

  • Anilines (General): Substituted anilines, including the final product, are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[10][11] They may cause skin and eye irritation.

  • Iron Powder: Flammable solid. The reduction reaction is exothermic and may produce hydrogen gas; ensure adequate ventilation and avoid ignition sources.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • American Chemical Society. (n.d.). Preparation of 3-methyl-4-nitrophenol.
  • ChemBK. (n.d.). 3-Methyl-4-nitrophenol.
  • Organic Chemistry Portal. (2021). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Janakiramudu, D. B., & Rao, D. S. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • LookChem. (n.d.). 3-methyl-4-(morpholin-4-yl-carbonyl)-aniline.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • MDPI. (n.d.). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

Sources

Topic: Quantitative Analysis of 3-Methyl-4-morpholinoaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-Methyl-4-morpholinoaniline, a key intermediate in pharmaceutical synthesis. Given the importance of precise quantification for process control, quality assurance, and regulatory compliance, two robust analytical methods are presented. The primary method is a widely applicable Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) protocol, suitable for routine analysis of the drug substance and process intermediates. A secondary, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also detailed for trace-level quantification and analysis in complex matrices. The causality behind experimental choices, self-validating system parameters, and comprehensive validation guidelines are discussed to ensure scientific integrity and reliable implementation.

Introduction and Scientific Background

This compound is an aromatic amine and a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it is related to key intermediates like 3-fluoro-4-morpholinoaniline, a precursor to the antibiotic linezolid[1][2]. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final API. Therefore, validated, accurate, and reliable analytical methods are paramount for its quantification.

The analytical challenge for morpholinoaniline derivatives lies in their polarity and potential for interaction with chromatographic stationary phases. The methods detailed herein are designed to overcome these challenges, providing robust and reproducible results. The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and the complexity of the sample matrix[3].

Physicochemical Properties of this compound and Related Analogs

PropertyValue (this compound)Value (4-Morpholinoaniline Analog)Rationale for Analytical Strategy
Molecular FormulaC₁₁H₁₆N₂OC₁₀H₁₄N₂O[4][5]The presence of N and O atoms provides polarity suitable for reversed-phase chromatography.
Molecular Weight192.26 g/mol 178.23 g/mol [4][5]The mass is well within the range of standard mass spectrometers.
Melting PointNot available132-135 °C[4][5]Suggests the compound is a solid at room temperature, requiring dissolution for analysis.
Solubility-Soluble in chloroform, ethyl acetate[5][6]Guides the selection of appropriate diluents for sample and standard preparation.
Key Structural FeaturePrimary Aromatic AminePrimary Aromatic Amine[5]The aromatic ring provides a strong chromophore for UV detection. The basic amine is readily ionizable for ESI-MS.

Recommended Analytical Methodology I: RP-HPLC with UV Detection

This method is the cornerstone for routine quality control, offering a balance of performance, cost-effectiveness, and accessibility.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being moderately polar, is retained on the column and separated from potential impurities. An acidic modifier (e.g., formic acid) is added to the mobile phase to protonate the morpholine and aniline nitrogens, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

Experimental Protocol: HPLC-UV

Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (deionized, 18.2 MΩ·cm).

  • Reference Standard: this compound, certified purity.

Sample and Standard Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an amount of this compound that will fall within the calibration range when dissolved. Dissolve in the diluent, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidProvides the polar component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidProvides the organic (strong) solvent for elution.
Gradient 0-10 min: 10% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 10% B; 12.1-15 min: 10% BA gradient elution ensures separation of early-eluting polar impurities and elution of late-eluting nonpolar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 240 nm (or optimal wavelength determined by PDA scan)Aromatic amines typically exhibit strong absorbance in this region.
System Validation and Performance

The method should be validated according to ICH guidelines. Based on data for similar aromatic amines, the following performance characteristics are expected[7].

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL

Recommended Analytical Methodology II: UPLC-MS/MS

For applications requiring higher sensitivity, such as impurity analysis, metabolite studies, or quantification in complex biological matrices, UPLC-MS/MS is the method of choice[3][8].

Principle of the Method

This technique couples the superior separation power of Ultra-Performance Liquid Chromatography (UPLC) with the sensitivity and selectivity of a tandem mass spectrometer. The analyte is separated on a sub-2 µm particle column, ionized (typically via Electrospray Ionization - ESI), and detected by Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, virtually eliminating matrix interferences[3][9].

Experimental Protocol: UPLC-MS/MS

Instrumentation and Reagents

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Reagents: Same as HPLC, but LC-MS grade is mandatory.

Sample Preparation

  • For Drug Substance: Follow the same procedure as for HPLC, but dilute to a much lower concentration range (e.g., 1-100 ng/mL).

  • For Complex Matrices (e.g., Plasma):

    • Protein Precipitation: Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma. Vortex and centrifuge.

    • Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

    • This sample preparation is a critical step to remove matrix interferences[10][11]. Solid-phase extraction (SPE) can also be used for cleaner extracts[12][13].

UPLC and MS/MS Conditions

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for positive mode ESI.
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95% to 5% B; 3.1-4.0 min: 5% BA fast gradient suitable for UPLC, allowing high throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLSmaller injection volumes are used to prevent column overloading.
Column Temp. 40 °CHigher temperatures reduce mobile phase viscosity and improve peak shape.
Ionization Mode ESI PositiveThe basic amine readily accepts a proton to form [M+H]⁺.
MRM Transition Precursor Ion: m/z 193.1 → Product Ion: m/z (To be determined)The precursor is [C₁₁H₁₆N₂O + H]⁺. The product ion would be determined by infusing a standard and finding a stable, high-intensity fragment.
MS Parameters Capillary Voltage, Cone Voltage, Collision EnergyThese must be optimized for the specific instrument to maximize the signal for the chosen MRM transition.
System Validation and Performance

LC-MS/MS methods for related compounds demonstrate excellent performance[14][15].

Validation ParameterExpected Performance
Linearity (R²) ≥ 0.995
Accuracy (Recovery) 85% - 115% (matrix dependent)
Precision (RSD%) ≤ 15%
Limit of Quantification (LOQ) ≤ 1 ng/mL

Method Selection and Workflow Visualization

The choice between these two powerful techniques should be guided by the specific analytical requirements.

FeatureRP-HPLC-UVUPLC-MS/MS
Primary Application QC, purity, assay of drug substanceTrace analysis, impurity profiling, bioanalysis
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity Moderate; based on chromatographic retentionVery High; based on retention and mass-to-charge ratio
Cost & Complexity LowerHigher
Throughput ModerateHigh (with fast gradients)

Experimental and Validation Workflow

The following diagrams illustrate the logical flow of operations from sample handling to final data reporting and the necessary steps for method validation.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weighing Accurate Weighing dissolution Dissolution in Diluent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC or UPLC) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification Final Report Final Report quantification->Final Report

Caption: General workflow for the quantification of this compound.

G cluster_parameters Core Validation Parameters start Method Validation Plan specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical flow diagram for analytical method validation.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Shellie, R. A., & Haddad, P. R. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Chromatography A, 1236, 163-168.
  • Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • ChemBK. (2024). 3-(Morpholin-4-ylmethyl)aniline.
  • Chemsrc. (2025). 4-Morpholinoaniline.
  • ResearchGate. (n.d.). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • Sendón, R., et al. (2009). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A, 27(1), 107-17.
  • Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(1), 68-76.
  • ChemicalBook. (2025). 4-Morpholinoaniline.
  • ResearchGate. (n.d.). Synthesis of 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.
  • ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • ChemicalBook. (2025). 4-Morpholinoaniline.
  • Khan, I., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 206, 114377.
  • J. Chem. Pharm. Res. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Omicsonline.org. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis.
  • Nguyen, T. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 278-284.
  • ResearchGate. (n.d.). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).

Sources

using 3-Methyl-4-morpholinoaniline in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening Using the 3-Methyl-4-morpholinoaniline Scaffold

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns. While this compound and its analogs are recognized as valuable intermediates in medicinal chemistry, particularly in the synthesis of approved drugs, their direct application as a screening library core is less documented.[1][2] This guide, therefore, presents a strategic framework for evaluating this scaffold's potential bioactivity. We propose a hypothetical, yet scientifically rigorous, workflow targeting protein kinases—a target class where the morpholine moiety is a well-established pharmacophore.[3] The protocols herein detail biochemical and cell-based assay development, execution of a primary HTS campaign, data analysis, and a robust hit validation cascade designed to identify and prioritize promising lead compounds.

Introduction: The Rationale for Screening the this compound Scaffold

The morpholine ring is a privileged substructure in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3] Its presence in numerous approved drugs, including the PI3K inhibitor Gedatolisib and the antibiotic Linezolid, underscores its value.[1][4] The this compound scaffold combines this beneficial heterocycle with an aniline group, providing a versatile platform for chemical modification and library synthesis.

Given the prevalence of the morpholine moiety in kinase inhibitors, this guide will focus on a hypothetical screening campaign to identify novel inhibitors of a generic protein kinase (e.g., a serine/threonine kinase implicated in oncology). High-Throughput Screening (HTS) is the cornerstone of modern hit identification, enabling the rapid evaluation of vast chemical libraries to find starting points for drug development.[5][6] This process involves miniaturized, automated assays that are rigorously validated to ensure data quality and reproducibility.[7][8]

This guide will outline two primary applications:

  • A biochemical screen to directly measure the inhibition of kinase activity.

  • A cell-based screen to assess the compound's effect on cancer cell proliferation and viability.

The overarching goal is to provide a self-validating workflow that moves from initial large-scale screening to confirmed, potent hits worthy of lead optimization.

Compound Management and Preparation for HTS

Proper handling of the screening compound is critical for reliable and reproducible HTS data. This section details the initial characterization and preparation of this compound for an automated screening environment.

Physicochemical Properties

A summary of the key properties of the parent scaffold is essential for proper handling and stock preparation.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₁H₁₆N₂ODerived
Molecular Weight 192.26 g/mol Derived
Solubility To be determined empirically in DMSOProtocol Below
Purity ≥98% recommended[9]
Protocol: Compound Solubility and Stock Plate Preparation

Causality: The standard solvent for HTS compound libraries is 100% Dimethyl Sulfoxide (DMSO) due to its ability to dissolve a wide range of organic molecules.[10] Determining the maximum solubility is crucial to prevent compound precipitation in the assay, which is a common source of false-positive results. A 10 mM stock concentration is standard for primary screening.

Methodology:

  • Maximum Solubility Test:

    • Accurately weigh 1-2 mg of this compound into a glass vial.

    • Add 100% DMSO in small, measured increments (e.g., 10 µL).

    • Vortex thoroughly for 1-2 minutes between additions until the compound is fully dissolved.

    • Calculate the maximum solubility in mM. If it is well above 10 mM, proceed.

  • Master Stock Preparation:

    • Based on the solubility test, prepare a master stock solution at a concentration of 10 mM in 100% DMSO.

    • Ensure complete dissolution by vortexing and brief sonication if necessary.

  • Intermediate and Assay-Ready Plate Stamping:

    • Using an acoustic liquid handler (e.g., Echo) or a pin tool, create an intermediate plate by diluting the 10 mM master stock.

    • From the intermediate plate, prepare the final assay-ready plates. For a primary screen at a 10 µM final concentration in a 50 µL assay volume, this typically involves stamping 50 nL of the 10 mM stock into the assay wells. This ensures the final DMSO concentration remains low (e.g., 0.1%), minimizing solvent-induced artifacts.[11]

Application 1: Biochemical HTS for Protein Kinase Inhibition

This section describes a primary screen to identify direct inhibitors of a chosen protein kinase. Biochemical assays are cell-free systems that measure the direct interaction between a compound and its molecular target, providing clear, quantifiable data on target modulation.[12][13]

Assay Principle: Luminescence-Based ATP Depletion Assay

Many HTS-compatible kinase assays exist, including TR-FRET and Fluorescence Polarization.[14] For this guide, we will use a homogeneous, luminescence-based assay that quantifies ATP consumption during the kinase reaction (e.g., Kinase-Glo®).

Mechanism: The kinase uses ATP to phosphorylate a substrate. After a set incubation time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to produce light. Therefore, a high luminescent signal indicates low kinase activity (low ATP consumption), meaning the compound is an effective inhibitor.

HTS Workflow for Biochemical Screening

The workflow is designed to be robust and to systematically identify and confirm hits.

cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary HTS cluster_2 Phase 3: Hit Confirmation A Assay Miniaturization (384-well format) B Reagent Optimization (Enzyme, Substrate, ATP conc.) A->B C Pilot Screen (Dry Run) Determine Z' Factor B->C D Single-Point Screen (e.g., 10 µM compound) C->D E Data Analysis (Z-score calculation) D->E F Primary Hit Identification E->F G Hit Re-test (Fresh compound) F->G H Dose-Response Analysis (IC₅₀ determination) G->H I Confirmed Hits H->I

Caption: Workflow for the primary biochemical HTS campaign.

Protocol: 384-Well Kinase Inhibition Assay

Self-Validation: The key validation metric for an HTS assay is the Z'-factor. This statistical parameter measures the separation between the positive and negative controls, indicating the assay's robustness. A Z'-factor between 0.5 and 1.0 is considered excellent and is a prerequisite for starting the full screen.[7][11]

Methodology:

  • Assay Plate Preparation:

    • Use a liquid handler to dispense 25 µL of Kinase Buffer containing the specific protein kinase and its substrate into all wells of a 384-well plate.

    • Using an acoustic dispenser, transfer 50 nL of compound solution from the assay-ready plate to the appropriate wells.

    • Controls: Designate columns for controls:

      • Negative Control (Max Activity): Add 50 nL of 100% DMSO (no compound).

      • Positive Control (Min Activity): Add 50 nL of a known, potent inhibitor of the kinase (e.g., Staurosporine).

  • Reaction Initiation and Incubation:

    • Add 25 µL of Kinase Buffer containing ATP to all wells to start the reaction. Final volume = 50 µL.

    • Briefly centrifuge the plates to mix and collect contents.

    • Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Signal Detection:

    • Add 50 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the data from each plate. Percent inhibition is calculated as: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

    • Calculate the Z'-factor for each plate to ensure quality.

    • Calculate a robust Z-score for each compound well to identify statistically significant activity relative to the plate's DMSO controls.

    • Set a hit threshold (e.g., Z-score > 3 or % Inhibition > 50%) to generate a primary hit list.[15]

Application 2: Cell-Based HTS for Antiproliferative Activity

Following a primary biochemical screen, a cell-based assay is essential to confirm that the compound is active in a more biologically relevant context and to assess for general cytotoxicity.[16][17] This serves as a crucial secondary screen.

Assay Principle: ATP-Based Cell Viability Assay

This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture. The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[17] A decrease in luminescence indicates that the compound has induced cell death or inhibited proliferation.

Protocol: 384-Well Cell Viability Assay

Methodology:

  • Cell Plating:

    • Select a cancer cell line where the kinase target is known to be a key driver of proliferation.

    • Harvest cells and adjust the density to the optimized seeding number (e.g., 1000 cells/well).

    • Using a multistep dispenser, plate 40 µL of the cell suspension into each well of a 384-well, tissue-culture treated plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a daughter plate of the hit compounds from the primary screen, including controls.

    • Add 10 µL of the compound solution (at 5x final concentration) to the cells. Final volume = 50 µL.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plates and the detection reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent viability relative to DMSO-treated control cells.

    • For active compounds, generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Hit Triage and Validation Cascade

A primary HTS campaign will inevitably produce false positives.[18] A rigorous validation cascade is essential to eliminate artifacts and focus resources on the most promising chemical matter.[19]

cluster_Triage Hit Triage Funnel cluster_Filters Counter-Screens / Filters Primary_Hits Primary Hits (from Biochemical Screen) Confirmation Dose-Response (IC₅₀) Biochemical Assay Primary_Hits->Confirmation Orthogonal Orthogonal Assay (e.g., TR-FRET, non-ATP competitive format) Confirmation->Orthogonal PAINS PAINS / Aggregator Filter (In silico & experimental) Confirmation->PAINS Cell_Based Cell-Based Assay (Cell Viability, GI₅₀) Orthogonal->Cell_Based SAR Preliminary SAR Analysis (Analog purchase/synthesis) Cell_Based->SAR Selectivity Kinase Selectivity Panel Cell_Based->Selectivity Validated_Hit Validated Hit Series SAR->Validated_Hit

Caption: A robust hit validation and triage cascade.

Key Validation Steps:

  • Dose-Response Confirmation: Re-test primary hits across a concentration range (e.g., 8-10 points) to confirm activity and calculate the IC₅₀ (half-maximal inhibitory concentration).

  • Orthogonal Assays: Confirm hits in a different assay format that uses an alternative detection technology.[20] This helps eliminate artifacts specific to the primary assay (e.g., compounds that interfere with luciferase).

  • Counter-Screens for PAINS: Use computational filters and experimental assays (e.g., assays containing detergent) to flag and remove Pan-Assay Interference Compounds (PAINS), which are promiscuous compounds known to cause issues in HTS.[18]

  • Preliminary Structure-Activity Relationship (SAR): Once a cluster of related active compounds is identified, test commercially available analogs or perform initial synthesis to see if chemical modifications predictably alter potency.[11] This provides strong evidence of a specific, target-driven mechanism of action.

Conclusion and Future Directions

This application guide provides a comprehensive, albeit hypothetical, framework for leveraging the this compound scaffold in a high-throughput screening campaign for novel kinase inhibitors. By following a structured workflow encompassing robust assay development, multi-faceted screening, and a rigorous hit validation cascade, researchers can effectively triage large compound sets to identify high-quality, validated hits. These hits can then serve as the foundation for intensive medicinal chemistry efforts in a formal hit-to-lead program, ultimately accelerating the drug discovery process.

References

  • Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
  • Evotec SE. (n.d.). Biochemical Assay Services.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 59-68. [Link]
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
  • Kett, N., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1265-1271. [Link]
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
  • Plant, H. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Pharma Focus Asia. [Link]
  • Rahman, M., & Haque, I. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Sciences and Research, 8(6), 461-464.
  • Sistla, S., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2759–2770. [Link]
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 2(2), 100400.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(16), e132. [Link]
  • Gamo, F. J. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key.
  • Auld, D. S., & Ture-Konbar, M. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening in Drug Discovery.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Sharma, V., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 126-141.
  • Chemsrc. (2025). 4-Morpholinoaniline | CAS#:2524-67-6.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Ding, J., et al. (2021). Identification of methyl... (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor... European Journal of Medicinal Chemistry, 209, 112913. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(Morpholin-4-yl)aniline. PubChem Compound Database.
  • Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3243.
  • Baklanova, I. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-823.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs....

Sources

Application Notes & Protocols: The Use of 3-Methyl-4-morpholinoaniline (BI-9321) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: A Precision Tool for Probing Epigenetic Pathways in Cancer

3-Methyl-4-morpholinoaniline, more commonly known in the scientific literature as BI-9321 , is a potent and selective chemical probe developed to investigate the role of specific epigenetic reader domains in cancer biology.[1][2] Contrary to some early-stage database classifications, BI-9321's primary and validated target is not a G-protein coupled receptor. Instead, it serves as a high-affinity antagonist for the PWWP1 domain of the Nuclear SET Domain-containing Protein 3 (NSD3) .[1][3]

NSD3 is a histone methyltransferase that is frequently amplified or overexpressed in various cancers, including breast cancer, squamous lung cancer, and acute myeloid leukemia (AML).[1][3] Its PWWP1 domain is a "reader" module that recognizes specific histone methylation marks, tethering the NSD3 complex to chromatin and facilitating its oncogenic functions. BI-9321 provides a powerful means to pharmacologically inhibit this interaction, allowing for the elucidation of NSD3's role in cancer cell proliferation and gene regulation.

This guide provides an in-depth overview of BI-9321's mechanism of action, detailed protocols for its application in cancer cell line studies, and expert insights into data interpretation and experimental design.

Part 1: Mechanism of Action - Targeting the NSD3-PWWP1 Reader Domain

BI-9321 was identified through fragment-based discovery and specifically targets the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1][3] This competitive antagonism disrupts the ability of NSD3 to bind to its histone ligands on chromatin.

The downstream consequences of this inhibition are critical to its anti-cancer potential:

  • Disruption of Chromatin Occupancy: By preventing the PWWP1 domain from anchoring to histones, BI-9321 displaces the NSD3 complex from its target gene promoters and enhancers.

  • Downregulation of Oncogenic Transcription Programs: A key target of the NSD3 complex is the MYC oncogene. Studies in AML cell lines, such as MOLM-13, have demonstrated that treatment with BI-9321 leads to a significant downregulation of Myc messenger RNA (mRNA) expression.[1][3]

  • Inhibition of Cancer Cell Proliferation: The reduction in MYC levels and other NSD3-regulated genes results in a potent anti-proliferative effect in NSD3-dependent cancer cells.[1][2]

The following diagram illustrates the proposed mechanism of action for BI-9321.

BI9321_Mechanism cluster_nucleus Cell Nucleus cluster_transcription Oncogenic Transcription cluster_drug NSD3 NSD3 Protein Complex PWWP1 PWWP1 Domain NSD3->PWWP1 contains MYC_Gene MYC Gene Locus NSD3->MYC_Gene Upregulates Histone Histone Tail (with Methyl-Lysine marks) PWWP1->Histone Binds to Chromatin Chromatin Histone->Chromatin MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Proliferation Cell Proliferation MYC_mRNA->Proliferation Drives BI9321 BI-9321 (this compound) BI9321->PWWP1 Antagonizes (Blocks Binding)

Caption: Mechanism of BI-9321 as an NSD3-PWWP1 antagonist.

Part 2: Quantitative Data Summary

BI-9321 has been characterized in various assays to determine its potency and efficacy. The following table summarizes key quantitative metrics from published studies. Researchers should note that IC50 values are highly dependent on the assay type, cell line, and incubation time.

Parameter Cell Line Assay Type Value Reference
Binding Affinity (Kd) -In Vitro Binding Assay166 nM[2]
IC50 MOLM-13 (AML)Anti-proliferative Activity (6 days)0.139 µM[2]
IC50 U2OS (Osteosarcoma)Histone Interaction Disruption1.2 µM[2]
Cellular Target Engagement VariousCellular Thermal Shift Assay (CETSA)1 µM[3]

Expert Insight: It is crucial to acknowledge that while BI-9321 is a valuable chemical probe, some studies suggest that inhibiting the reader function of NSD3-PWWP1 alone may be insufficient for robust therapeutic effects in certain contexts.[4] More recent developments, such as PROTAC degraders based on the BI-9321 scaffold (e.g., MS9715), have shown superior efficacy by inducing the complete degradation of the NSD3 protein.[4] Researchers should consider this context when interpreting results and designing experiments.

Part 3: Experimental Protocols & Workflows

The following protocols provide a validated framework for studying the effects of this compound (BI-9321) on cancer cell lines.

General Handling and Preparation of BI-9321
  • Reconstitution: BI-9321 is typically supplied as a solid. Reconstitute it in high-quality, anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Protocol: Cell Viability/Proliferation Assay

This protocol is designed to determine the IC50 of BI-9321 in a cancer cell line of interest (e.g., MOLM-13).

  • Materials:

    • Cancer cell line (e.g., MOLM-13)

    • Complete culture medium

    • 96-well clear-bottom cell culture plates

    • BI-9321 (10 mM stock in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

    • Multichannel pipette

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well for adherent cells; 20,000 - 40,000 cells/well for suspension cells) in 100 µL of medium.

    • Incubation: Allow cells to adhere (for adherent lines) or acclimate for 18-24 hours in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare a 2X concentration series of BI-9321 in culture medium. A typical 8-point curve might range from 10 µM down to 1 nM, plus a vehicle control (DMSO only).

    • Add 100 µL of the 2X compound dilutions to the corresponding wells, bringing the final volume to 200 µL.

    • Incubation Period: Incubate the plate for the desired duration. Based on published data, a longer incubation period (e.g., 6 days for MOLM-13) may be necessary to observe significant anti-proliferative effects.[2]

    • Viability Measurement: At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions (e.g., add 20 µL of CellTiter-Glo® and incubate for 10 minutes).

    • Data Acquisition: Read the plate on the appropriate plate reader.

    • Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results as a dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Protocol: Western Blot for Downstream Target Modulation

This protocol assesses the impact of BI-9321 on the protein levels of downstream effectors of the NSD3 pathway, such as MYC.

  • Materials:

    • 6-well cell culture plates

    • BI-9321

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer system (membranes, buffers)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-c-MYC, anti-NSD3, anti-β-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with BI-9321 at relevant concentrations (e.g., 1 µM and 5 µM) and a vehicle control for 24-48 hours.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Sample Preparation: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating.

    • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour, and wash again. Apply ECL substrate and visualize the bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein (c-MYC) to a loading control (β-Actin) to determine the relative change in protein expression upon treatment.

Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for evaluating BI-9321 in a new cancer cell line.

BI9321_Workflow start Hypothesis: Cancer cell line is NSD3-dependent step1 Step 1: Baseline Characterization - Western Blot for NSD3 expression - qRT-PCR for NSD3 mRNA start->step1 step2 Step 2: Determine Potency - 6-day Cell Proliferation Assay - Calculate IC50 value step1->step2 decision1 Is IC50 < 5 µM? step2->decision1 step3 Step 3: Target Engagement - Western Blot for MYC protein - qRT-PCR for MYC mRNA (Treat with 1-5x IC50) decision1->step3 Yes stop Conclusion: Cell line is likely NSD3-independent decision1->stop No step4 Step 4: Phenotypic Assays - Apoptosis Assay (Annexin V) - Cell Cycle Analysis (PI Staining) step3->step4 conclusion Conclusion: Cell line sensitivity to NSD3-PWWP1 inhibition established step4->conclusion

Caption: A logical workflow for testing BI-9321 in cancer cells.

References

  • Böttcher, J., et al. (2019). Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3. Nature Chemical Biology, 15(8), 822. [Link]
  • BioWorld Science. (2019). Discovery of novel small-molecule inhibitor of PWWP1 domain of NSD3 for acute myeloid leukemia. [Link]
  • Xu, T., et al. (2023). A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells. Molecular Cancer Research. [Link]
  • PubMed. (2019). Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3. [Link]
  • National Center for Biotechnology Information. (2023). A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells. [Link]
  • More, N.A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]
  • Janakiramudu, D.B., et al. (2020). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

Sources

Application Notes & Protocols: 3-Methyl-4-morpholinoaniline as a Pivotal Intermediate in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methyl-4-morpholinoaniline, a critical heterocyclic amine intermediate in modern medicinal chemistry. We will elucidate its synthesis, characterization, and primary application as a key building block in the construction of quinazoline-based kinase inhibitors, with a specific focus on the synthesis of Gefitinib (Iressa®), a foundational drug in targeted cancer therapy. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance for its laboratory application.

Introduction: The Strategic Importance of the Morpholinoaniline Scaffold

In the landscape of rational drug design, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The quinazoline ring system is one such scaffold, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs).[1][2] These drugs function by competitively binding to the ATP-binding site of oncogenic kinases, thereby inhibiting downstream signaling pathways that drive tumor proliferation and survival.[3]

The efficacy and selectivity of these quinazoline-based inhibitors are heavily influenced by the substituents at the C4 position. The 4-anilino moiety has proven to be a highly effective pharmacophore for achieving potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] this compound emerges as a strategically significant intermediate because it provides a pre-functionalized aniline nucleophile. The morpholine group enhances solubility and can form crucial hydrogen bonds within the kinase's active site, while the methyl group can be used to fine-tune steric and electronic properties. Its most notable application is in the synthesis of Gefitinib, a first-generation EGFR-TKI used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5]

Synthesis Protocol: this compound

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This pathway is efficient and scalable.

Causality of Experimental Design:

  • SNAr Reaction: The reaction leverages a highly activated aromatic ring (due to the electron-withdrawing nitro group) and a good leaving group (fluorine). Morpholine acts as the nucleophile. The use of a polar aprotic solvent like DMSO or DMF facilitates the reaction by solvating the cation, leaving the anionic nucleophile reactive. A base like potassium carbonate is used to scavenge the HF generated in situ.

  • Nitro Reduction: Catalytic hydrogenation is a clean and high-yielding method for reducing aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.[6] Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation process.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Fluoro-2-methyl-4-nitrobenzeneReagent Grade, 98%Standard Chemical Supplier
MorpholineReagent Grade, ≥99%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Chemical Supplier
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Standard Chemical Supplier
Palladium on Carbon (Pd/C)10 wt. % loadingStandard Chemical Supplier
Ethanol (EtOH)200 Proof, AnhydrousStandard Chemical Supplier
Hydrogen Gas (H₂)High PurityGas Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Step-by-Step Synthesis Protocol

Step A: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-methyl-4-nitrobenzene (10.0 g, 64.5 mmol).

  • Add anhydrous potassium carbonate (13.4 g, 96.7 mmol) and anhydrous DMSO (100 mL).

  • Slowly add morpholine (6.7 mL, 77.4 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

  • A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.

  • Dry the solid under vacuum to yield 4-(2-methyl-4-nitrophenyl)morpholine. (Typical yield: 12-13 g, 85-92%).

Step B: Synthesis of this compound

  • In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the 4-(2-methyl-4-nitrophenyl)morpholine (12.0 g, 54.0 mmol) from the previous step in ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (0.6 g, 5% w/w) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Shake the mixture at room temperature for 2-4 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure this compound as a crystalline solid.[6] (Typical yield: 9.5-10.2 g, 91-98%).

Application in Gefitinib Synthesis

This compound serves as the nucleophilic component that is coupled with the quinazoline core to form the final drug substance. The key reaction is a nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring, which is activated by the adjacent nitrogen atoms.

Illustrative Synthesis of a Gefitinib Analogue

This protocol describes the coupling of this compound with 4-chloro-6,7-dimethoxyquinazoline, a common precursor in various Gefitinib synthesis routes.[4][7]

Causality of Experimental Design:

  • Solvent: Isopropanol is a common solvent for this type of SNAr reaction. It has a suitable boiling point for the reaction temperature and effectively dissolves both reactants.

  • Temperature: Refluxing the mixture provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination of the chloride leaving group.

Protocol for N-(3-methyl-4-morpholinophenyl)-6,7-dimethoxyquinazolin-4-amine
  • To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (2.39 g, 10.0 mmol) and this compound (1.92 g, 10.0 mmol).

  • Add isopropanol (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours, with stirring.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Synthesis of a Gefitinib Analogue

The following diagram illustrates the key coupling step in the synthesis of a Gefitinib analogue, highlighting the role of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Chloro-6,7-dimethoxyquinazoline P1 N-(3-methyl-4-morpholinophenyl)- 6,7-dimethoxyquinazolin-4-amine (Gefitinib Analogue) R1->P1 S_NAr Coupling R2 This compound R2->P1 C1 Isopropanol (Solvent) Reflux (Heat) C1->P1 HCl HCl (byproduct)

Caption: SNAr coupling of the quinazoline core with this compound.

Diagram 2: General Experimental Workflow

This diagram outlines the logical flow from synthesis to final product characterization.

Workflow Synthesis Step A: S_NAr (Nitro-intermediate) Purification1 Precipitation & Filtration Synthesis->Purification1 Reduction Step B: Reduction (Aniline Product) Purification2 Recrystallization Reduction->Purification2 Purification1->Reduction Analysis QC Analysis (NMR, MS, HPLC) Purification2->Analysis FinalProduct Pure 3-Methyl-4- morpholinoaniline Analysis->FinalProduct

Sources

Application Notes and Protocols: Preclinical Efficacy Testing of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology drug discovery, the identification of novel small molecule inhibitors targeting critical cell signaling pathways is of paramount importance. This guide provides a comprehensive framework for the preclinical evaluation of 3-Methyl-4-morpholinoaniline, a novel investigational compound. While the precise mechanism of action for this specific molecule is under investigation, its structural motifs, featuring a substituted aniline and a morpholine ring, are present in various kinase inhibitors. This guide will therefore proceed under the hypothesis that this compound acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2][3]

These application notes are designed for researchers, scientists, and drug development professionals, offering a structured, in-depth technical guide for assessing the efficacy of this compound from initial in vitro characterization to in vivo validation. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and logical experimental progression.

The PI3K/Akt/mTOR Pathway: A Rationale for Investigation

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide range of human cancers.[1][2] Small molecule inhibitors targeting the major nodes of this pathway—PI3K, Akt, and mTOR—have been a major focus of cancer drug development.[2] Given the structural similarities of this compound to other kinase inhibitors, it is plausible that it may exert its anti-cancer effects by targeting one or more of these critical kinases.

Part 1: In Vitro Characterization

The initial phase of efficacy testing involves a series of in vitro assays to determine the compound's biological activity, potency, and selectivity in a controlled cellular environment.

Cell Viability and Cytotoxicity Assays

The first step is to assess the effect of this compound on the viability of cancer cell lines. A panel of cell lines with known alterations in the PI3K/Akt/mTOR pathway should be selected to identify potential sensitivities.

Protocol 1: MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye (MTT or MTS) to a colored formazan product.[4]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT116, Panc-1)[5]

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[6]

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm for MTS, 550 nm for MTT) using a plate reader.[4][6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LinePI3K/Akt/mTOR Pathway StatusIC50 (µM) at 48h
MCF-7PIK3CA mutantValue
HCT116PIK3CA mutantValue
Panc-1KRAS mutant, activated PI3K pathwayValue
Normal FibroblastsWild-typeValue
Target Engagement Assays

To confirm that this compound directly interacts with its hypothesized kinase target within living cells, a target engagement assay is crucial.[7]

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[8]

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-PI3K, NanoLuc®-Akt, or NanoLuc®-mTOR fusion proteins

  • NanoBRET™ tracer

  • This compound

  • Optically clear 96-well plates

  • Transfection reagent

  • Plate reader capable of measuring BRET signals

Procedure:

  • Co-transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid.

  • Plate the transfected cells in 96-well plates.

  • Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.

  • Incubate to allow for compound entry and binding.

  • Measure the BRET signal using a specialized plate reader.

  • A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.[9]

  • Calculate the IC50 value for target engagement.

Data Presentation:

Target KinaseTarget Engagement IC50 (µM)
PI3K (p110α)Value
Akt1Value
mTORValue
Mechanistic Assays: Pathway Modulation

To verify that target engagement translates into functional inhibition of the PI3K/Akt/mTOR pathway, the phosphorylation status of key downstream effector proteins should be assessed.

Protocol 3: Western Blotting for Phospho-Proteins

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated proteins.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6K would support the hypothesis that this compound inhibits the PI3K/Akt/mTOR pathway.

Diagram of the Hypothesized Signaling Pathway and Point of Inhibition:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt  Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Part 2: In Vivo Efficacy Studies

Following promising in vitro results, the anti-tumor efficacy of this compound must be evaluated in a living organism. Xenograft mouse models are a standard for this purpose.[10][11]

Pharmacokinetic (PK) Studies

Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The pharmacokinetic profile of aniline derivatives can vary, influencing their bioavailability and potential toxicity.[12][13][14]

Protocol 4: Mouse Pharmacokinetic Study

Materials:

  • Healthy mice (e.g., BALB/c)

  • This compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS system for compound quantification

Procedure:

  • Administer a single dose of this compound to mice via IV and PO routes.

  • Collect blood samples at multiple time points post-administration.

  • Process blood samples to isolate plasma.

  • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Determine oral bioavailability.

Xenograft Tumor Models

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo efficacy of anti-cancer agents.[5][15] Patient-derived xenograft (PDX) models, which involve the direct engraftment of patient tumor fragments, can also be considered as they may better recapitulate the heterogeneity of human tumors.[16][17]

Protocol 5: Subcutaneous Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)[10]

  • Cancer cell line that showed sensitivity in vitro (e.g., MCF-7)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control (an established PI3K/mTOR inhibitor)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle, this compound at different doses, positive control).

  • Administer treatment according to a predetermined schedule based on PK data.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)
VehicleValueN/A
This compound (Low Dose)ValueValue
This compound (High Dose)ValueValue
Positive ControlValueValue

Experimental Workflow Diagram:

Xenograft_Workflow Start Implant Cancer Cells (e.g., MCF-7) into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring Measure Tumor Volume & Monitor Animal Health Treatment->Monitoring Endpoint End of Study: Euthanize & Excise Tumors Monitoring->Endpoint Analysis Pharmacodynamic Analysis (e.g., Western Blot) Endpoint->Analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Part 3: Data Analysis and Interpretation

Conclusion

This comprehensive guide provides a detailed roadmap for the preclinical evaluation of this compound, a novel compound with hypothesized inhibitory activity against the PI3K/Akt/mTOR pathway. By following these structured protocols, researchers can generate the robust and reliable data necessary to advance promising therapeutic candidates through the drug development pipeline. The integration of in vitro and in vivo studies, coupled with mechanistic and pharmacokinetic assessments, ensures a thorough understanding of the compound's efficacy and mode of action.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. Vertex AI Search.
  • Use of patient-derived xenograft mouse models in cancer research and tre
  • Kinase Target Engagement | Kinase Affinity Assay.
  • Xenograft Models For Drug Discovery. Reaction Biology.
  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed.
  • Cell viability assays. Abcam.
  • Xenograft Models. Ichor Life Sciences.
  • In Vitro Assays for Screening Small Molecules - PubMed.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. MDPI.
  • Xenograft Mouse Models. Melior Discovery.
  • Xenograft Models. Altogen Labs.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed.
  • In Vivo Models. Biocompare.
  • MTT assay. Wikipedia.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed.
  • MTT assay and its use in cell viability and prolifer
  • In Vivo Preclinical Mouse Models. Champions Oncology.
  • Spotlight: Cell-based kinase assay form
  • Protocol for Cell Viability Assays. BroadPharm.
  • In Vivo Efficacy Evalu
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO.
  • Binding assays to profile target engagement by kinase inhibitors in...
  • Mts-cell-viability-assay. Sigma-Aldrich.
  • Cellular Kinase Target Engagement Assay Service.
  • Mastering Clinical Trial Design in Oncology: Principles for Cancer Research & Biopharma Success. NSTC News.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
  • Considerations for Applying Adaptive Design Approaches to Early Oncology Studies. Cytel.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed.
  • New Oncology Clinical Trial Designs: What Works and Wh
  • The Future of Clinical Trials Design in Oncology - PMC - PubMed Central.
  • Clinical Trial Design For Early Phase Oncology Studies. Biomapas.
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Can Aniline Be Used In Drug Development?. Bloom Tech.
  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF.
  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc.

Sources

cell-based assay development for 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Development of Cell-Based Assays for 3-Methyl-4-morpholinoaniline

Authored by: A Senior Application Scientist

Abstract

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinical and investigational drugs, particularly kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of this compound, a representative novel small molecule from this class. We move beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that the generated data is both reliable and mechanistically informative. The protocols detailed herein are designed to be self-validating systems, beginning with broad cytotoxicity assessment and progressing to specific target pathway analysis, using the PI3K/Akt signaling cascade as a primary hypothetical target.

Introduction: The Rationale for a Cell-Based Assay Cascade

In modern drug discovery, transitioning from a promising chemical entity to a validated lead candidate requires a deep understanding of its effects within a biological context. While in vitro biochemical assays are invaluable for determining direct interactions with purified targets like enzymes, they cannot capture the complexities of a cellular environment.[3] Cell-based assays provide a more physiologically relevant system to assess critical compound attributes such as cell permeability, metabolic stability, engagement with intracellular targets, and potential off-target effects.[4]

This guide outlines a two-stage assay cascade designed to characterize this compound:

  • Primary Assay - General Cytotoxicity: To determine the concentration range at which the compound affects cell viability. This is a foundational step to distinguish targeted anti-proliferative effects from non-specific toxicity.[5]

  • Secondary Assay - Mechanistic Pathway Analysis: To investigate the compound's effect on a specific signaling pathway. Given the prevalence of morpholinoaniline derivatives as kinase inhibitors, we will focus on the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth.[6][7][8]

This structured approach ensures that resources are used efficiently, providing a clear path from initial phenotypic observation to a specific molecular mechanism of action.

G cluster_0 Assay Development Workflow A Compound Synthesis (this compound) B Stage 1: Primary Assay General Cytotoxicity & Proliferation (e.g., MTT Assay) A->B C Determine IC50 Value (Concentration for 50% Inhibition) B->C D Stage 2: Secondary Assay Mechanistic Target Validation (e.g., Western Blot for p-Akt) C->D  Use concentrations  around IC50 E Confirm On-Target Effect (Dose-dependent target modulation) D->E F Lead Candidate Progression E->F G cluster_1 Simplified PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P pAkt p-Akt (S473) (Active) PIP3->pAkt Activates Akt Akt (Inactive) Akt->pAkt P Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Response Cell Survival & Proliferation Downstream->Response Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

Figure 2. The PI3K/Akt pathway, a key regulator of cell survival, and the hypothesized point of inhibition.

Experimental Design Considerations
  • Pathway Activation: To observe inhibition, the pathway must first be active. This is typically achieved by serum-starving the cells to establish a low basal signaling level, followed by stimulation with a growth factor (e.g., IGF-1, EGF) to induce robust Akt phosphorylation.

  • Phosphatase Inhibitors: Phosphorylation is a dynamic process. It is absolutely critical to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins during sample preparation. [9]* Blocking Agent: When probing for phosphoproteins, use Bovine Serum Albumin (BSA) for blocking the membrane instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background noise with phospho-specific antibodies. [9]* Antibodies: Use highly specific primary antibodies for both the phosphorylated form of the target (e.g., anti-p-Akt Ser473) and the total protein (e.g., anti-total Akt).

  • Loading Control: Always include a loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal amounts of protein were loaded in each lane.

Protocol 3.1: Western Blot for p-Akt and Total Akt

This protocol is based on established best practices for phosphoprotein detection. [9][10] Materials:

  • 6-well cell culture plates

  • Serum-free medium

  • Growth factor (e.g., human recombinant IGF-1)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails. [9]* BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membranes

  • Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [9]* Primary antibodies: Rabbit anti-p-Akt (S473), Mouse anti-total Akt, Rabbit anti-GAPDH.

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x the IC50 value) for 2-4 hours. Include a vehicle control well.

  • Pathway Stimulation: Stimulate the cells by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes. Leave one well unstimulated as a negative control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [9]Incubate the membrane with the primary antibody for p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total Akt and the loading control on the same membrane, strip the membrane using a mild stripping buffer, re-block, and then probe with the anti-total Akt antibody, followed by the anti-GAPDH antibody, repeating the detection steps for each.

Data Interpretation and Next Steps

The ultimate goal is to correlate the phenotypic data (cytotoxicity) with the mechanistic data (pathway inhibition).

  • On-Target Effect: If this compound causes a dose-dependent decrease in p-Akt levels at concentrations that align with its IC50 value for cytotoxicity, it strongly suggests an on-target mechanism of action. The cytotoxic effect is likely due to the inhibition of the pro-survival PI3K/Akt pathway.

  • Off-Target Effect or Different Mechanism: If significant cytotoxicity is observed at concentrations much lower than those required to inhibit p-Akt, the compound may be acting through a different pathway, or its toxicity may be non-specific. Conversely, if p-Akt is inhibited at concentrations far below the cytotoxic IC50, it may indicate that the cells can tolerate the inhibition of this pathway or have compensatory mechanisms.

Successful confirmation of on-target activity would justify further studies, including kinase profiling panels to assess selectivity, pharmacokinetic studies, and eventual in vivo efficacy models.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound. By integrating a primary cytotoxicity screen with a secondary, hypothesis-driven mechanistic assay, researchers can efficiently generate high-quality, interpretable data. This cascade is not merely a set of protocols but a strategic approach to understanding a compound's cellular mechanism of action, forming a critical foundation for further preclinical development in the drug discovery pipeline.

References

  • Title: Akt/PKB signaling pathway - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Akt Pathway (PI3K-Akt P
  • Title: Detection of Phosphorylated Proteins by Western Blotting. Source: Bio-Rad Antibodies. URL:[Link]
  • Title: Cell-based Kinase Assays. Source: Profacgen. URL:[Link]
  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Title: Immuno-oncology Cell-based Kinase Assay Service.
  • Title: Akt Signaling pathway. Source: Boster Biological Technology. URL:[Link]
  • Title: PI3K-AKT Signaling Pathway.
  • Title: Akt/PKB Signaling P
  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Source: Bio-Techne. URL:[Link]
  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL:[Link]
  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One. URL:[Link]
  • Title: An updated review on morpholine derivatives with their pharmacological actions.
  • Title: Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Title: 3-Fluoro-4-morpholinoaniline. Source: PubChem. URL:[Link]
  • Title: The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • Title: Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues.
  • Title: Biological activities of morpholine derivatives and molecular targets involved.
  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Source: Journal of Visualized Experiments (JoVE). URL:[Link]
  • Title: The cytotoxic effects of 4-MMPB on the three cell lines as assessed by...
  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: RSC Advances. URL:[Link]
  • Title: Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Title: Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1... Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Notes and Protocols for the Use of 4-Morpholinoaniline Derivatives in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting PI3K/Akt/mTOR with Morpholinoaniline Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of a wide array of human cancers and is implicated in inflammatory and metabolic diseases. This frequent dysregulation provides a compelling therapeutic window for targeted inhibitors.

The 4-morpholinoaniline scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. The morpholine moiety often serves as a key pharmacophore, forming crucial hydrogen bonds within the ATP-binding pocket of these kinases, thereby enhancing potency and selectivity. While direct in vivo studies on 3-Methyl-4-morpholinoaniline are not extensively documented in publicly available literature, numerous derivatives and related compounds containing the morpholinoaniline core have been evaluated in preclinical animal models, demonstrating significant antitumor activity.

This guide provides a comprehensive overview and detailed protocols for the evaluation of 4-morpholinoaniline-based compounds in animal models of disease, with a primary focus on cancer. The methodologies described herein are synthesized from established preclinical studies of structurally related PI3K/Akt/mTOR inhibitors and are intended to provide a robust framework for researchers investigating novel molecules within this chemical class.

Scientific Background: Mechanism of Action

Compounds featuring the 4-morpholinoaniline scaffold frequently act as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By occupying the ATP-binding cleft, these small molecules prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. Dual PI3K/mTOR inhibitors are of particular interest as they can circumvent the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.[1][2]

The intended biological consequence of administering a 4-morpholinoaniline-based PI3K/Akt/mTOR inhibitor in a tumor-bearing animal is the inhibition of tumor cell proliferation, induction of apoptosis, and potentially, anti-angiogenic effects, leading to tumor growth delay or regression.[3][4][5]

Signaling Pathway Targeted by Morpholinoaniline Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Inhibits Inhibitor 4-Morpholinoaniline Derivative (e.g., BEZ235) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by dual-acting 4-morpholinoaniline derivatives.

PART 1: In Vivo Efficacy Evaluation in a Xenograft Model

This section provides a detailed protocol for assessing the antitumor activity of a novel 4-morpholinoaniline derivative in a subcutaneous human tumor xenograft model.

Experimental Design and Workflow

A typical in vivo efficacy study involves tumor cell implantation, a tumor growth period, randomization of animals into treatment groups, a treatment phase, and a monitoring phase for tumor volume and animal health.

Experimental Workflow Diagram

Xenograft_Workflow A Day -14: Subcutaneous Implantation of Tumor Cells B Day 0: Tumor Volume Reaches ~150-200 mm³ A->B C Randomization of Mice into Treatment Groups (n=8-10 per group) B->C D Treatment Phase (e.g., 21 days) - Vehicle Control - Test Compound (Dose 1) - Test Compound (Dose 2) - Positive Control C->D E Monitoring Phase: - Tumor Volume Measurement (2-3x/week) - Body Weight Measurement (2-3x/week) - Clinical Observations (Daily) D->E Concurrent F End of Study: - Euthanasia - Tumor Excision for Pharmacodynamic Analysis E->F G Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis F->G

Caption: Standard workflow for an in vivo xenograft efficacy study.

Protocol: Antitumor Efficacy Study

Materials:

  • Test Compound (4-Morpholinoaniline Derivative)

  • Vehicle for formulation (e.g., N-methylpyrrolidone (NMP) and PEG300)[6][7]

  • Human cancer cell line (e.g., BT474 breast cancer, U87MG glioblastoma)[8]

  • Immunocompromised mice (e.g., female athymic nude or NOD/SCID, 6-8 weeks old)[4][8]

  • Calipers, analytical balance

  • Standard animal housing and husbandry equipment

  • Sterile syringes and gavage needles

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or Matrigel mixture.

    • Subcutaneously inject 2–5 x 10⁶ cells into the right flank of each mouse.[8]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Compound Low Dose, Test Compound High Dose, Positive Control). Ensure the average tumor volume is similar across all groups.

  • Drug Formulation and Administration:

    • Causality: The formulation is critical for ensuring solubility and bioavailability. Many kinase inhibitors are poorly soluble in water. A common formulation involves dissolving the compound in a small amount of NMP and then diluting it with PEG300.[6][7]

    • Protocol:

      • Prepare a fresh stock solution of the test compound daily.

      • For a formulation of 10% NMP / 90% PEG300, first dissolve the compound in NMP (e.g., by gentle heating or vortexing).[9]

      • Add PEG300 to the final volume and mix thoroughly.

      • Administer the formulation to the mice via oral gavage once daily at the predetermined dose (e.g., 25-50 mg/kg).[4][6] The dosing volume is typically 10 mL/kg.

  • Monitoring and Data Collection:

    • During the treatment period (e.g., 21-28 days), measure tumor volume and mouse body weight 2-3 times per week.[10]

    • Body weight is a key indicator of toxicity; a loss of >15-20% typically requires euthanasia.[7]

    • Perform daily clinical observations for signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize the mice.

    • Excise the tumors, weigh them, and divide them for various analyses. A portion should be snap-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.[7]

PART 2: Pharmacodynamic (PD) Marker Analysis

To ensure that the observed antitumor effect is due to the intended mechanism of action, it is crucial to measure the inhibition of the target pathway in the tumor tissue.

Protocol: Western Blot for p-Akt and p-S6

Rationale: Phosphorylation of Akt at Ser473 (p-Akt) and the ribosomal protein S6 (p-S6) are well-established downstream markers of PI3K and mTORC1 activity, respectively. A reduction in these phosphorylated proteins indicates successful target engagement by the inhibitor.[11][12]

Methodology:

  • Protein Extraction:

    • Homogenize the snap-frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to account for any changes in overall protein expression.

    • Compare the levels of phosphorylated proteins in tumors from treated animals to those from the vehicle control group. A significant decrease confirms in vivo target inhibition.[1]

Data Presentation and Interpretation

Quantitative data from in vivo studies should be summarized for clarity.

Table 1: Representative In Vivo Dosing and Efficacy of Morpholino-Containing PI3K/Akt/mTOR Inhibitors

Compound NameTarget(s)Animal ModelTumor XenograftDosing Route & ScheduleDose (mg/kg)Observed EfficacyReference
NVP-BEZ235 PI3K/mTORNude Mice786-0 RenalOral gavage, daily30Reduced tumor growth[6]
NVP-BEZ235 PI3K/mTORNude MiceU87-EGFRvIII GliomaOral gavage, daily45Impaired DSB repair, radiosensitization[13][14]
GSK2126458 PI3K/mTORNude MiceBT474 BreastOral gavage, 5x/week3Dose-dependent tumor growth inhibition[10]
CCT128930 AktNude MiceU87MG Glioblastomai.p. injection, 5x/week25Marked antitumor effect (T/C ratio 48%)[8][15]
CCT128930 AktNude MiceBT474 Breasti.p. injection, BID, 5x/week40Complete growth arrest (T/C ratio 29%)[8][15]

T/C Ratio: Treated vs. Control tumor volume ratio, a measure of antitumor activity.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The in vivo efficacy data (tumor growth inhibition) must be mechanistically linked to the pharmacodynamic data (target inhibition). A positive outcome is only considered robust if the test compound both inhibits tumor growth and demonstrably suppresses the PI3K/Akt/mTOR pathway within the tumor tissue at a well-tolerated dose. This correlation between pharmacokinetic exposure, pharmacodynamic effect, and antitumor response (PK/PD/efficacy) is the cornerstone of preclinical validation for targeted therapies.[3]

References

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863. [Link]
  • Wu, H. L., Chen, P. C., Chen, Y. W., Chen, H. H., & Wang, C. C. (2015). The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer. Investigational New Drugs, 33(3), 577-588. [Link]
  • Cho, D. C., Cohen, M. B., Puz, P., Khasraw, M., & Choueiri, T. K. (2010). Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib. Clinical Cancer Research, 16(14), 3628-3638. [Link]
  • Juric, D., LoRusso, P., & Baselga, J. (2011). Clinical pharmacokinetic-pharmacodynamic (PK/PD) modeling study of the novel dual PI3K/mTOR inhibitor BEZ235. Journal of Clinical Oncology, 29(15_suppl), 3075-3075. [Link]
  • Serra, V., Markman, B., Scaltriti, M., Eichhorn, P. J., Valero, V., Guzman, M., ... & Baselga, J. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022-8030. [Link]
  • Yap, T. A., Yan, L., Patnaik, A., Fearen, I., Olmos, D., Papadopoulos, K. P., ... & de Bono, J. S. (2011). Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics, 10(2), 360-371. [Link]
  • Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., ... & Suttle, A. B. (2010). Discovery of GSK2126458, a highly potent inhibitor of PI3K and the mammalian target of rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
  • Garrett, J. T., Olivares, M. G., Rinehart, C., Granja-Atarés, E., Sánchez-Torres, C., & Arteaga, C. L. (2011). Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics, 10(2), 360-371. [Link]
  • Gu, J., Wu, X., Chen, J., Li, G., Lu, Y., & Jiang, H. (2017). The dual PI3K/mTOR inhibitor GSK2126458 is effective for treating solid renal tumours in Tsc2+/- mice through suppression of cell proliferation and induction of apoptosis. Oncotarget, 8(35), 58504. [Link]
  • Liu, T. J., Koul, D., LaFortune, T., Tiao, N., Shen, R. J., Maira, S. M., ... & Yung, W. K. A. (2009). NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, elicits multifaceted antitumor activities in human gliomas. Clinical Cancer Research, 15(16), 5124-5132. [Link]
  • Ng, K., Jubb, A. M., H-K, K., K-S, K., M-S, L., & H-J, K. (2011). Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts. British Journal of Cancer, 104(6), 941-949. [Link]
  • El-Gazzar, A., Gauthier, C., El-Mesery, M., El-Shafey, M., & Aboul-Enein, H. Y. (2012). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Cancer Research, 72(8 Supplement), P6-09-01. [Link]
  • Dinulescu, D. M., Ince, T. A., Quade, B. J., Shafer, S. A., Crowley, D., & Jacks, T. (2005). Preclinical testing of PI3K/AKT/mTOR signaling inhibitors in a mouse model of ovarian endometrioid adenocarcinoma. Cancer Research, 65(18), 8489-8497. [Link]
  • Breunig, C., Pahl, S., Knorpp, T., Lengerke, C., & Fend, F. (2013). BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo. BMC Cancer, 13(1), 1-11. [Link]
  • Gil del Alcazar, C. R., Iliou, M. S., & Burma, S. (2012). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM-and DNA-PKCs-mediated DNA damage responses. Neoplasia, 14(2), 179-189. [Link]
  • Di Cosimo, S., Zucchetti, M., Cappelletti, V., & Gianni, L. (2018). Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer. Investigational New Drugs, 36(3), 441-452. [Link]
  • Van Nifterik, K. A., Van der Meulen, A., Van der Stoop, P. M., Leenstra, S., & Wesseling, P. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. BMC Cancer, 16(1), 1-8. [Link]
  • Hu, Z., Zhang, L., Liu, Y., & Li, J. (2019). NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma. Journal of Cancer, 10(14), 3211. [Link]
  • Gil del Alcazar, C. R., & Burma, S. (2012). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM-and DNA-PKCs-mediated DNA damage responses. Neoplasia (New York, N.Y.), 14(2), 179. [Link]

Sources

Application Notes and Protocols for the Purification of Synthesized 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of synthesized 3-Methyl-4-morpholinoaniline, a key intermediate in the development of various pharmaceutical agents. Recognizing the critical impact of purity on downstream applications, this document details two primary purification techniques: recrystallization and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance. Furthermore, this guide outlines essential analytical methods for the rigorous assessment of final product purity, ensuring a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity for this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural motif is a key building block in the synthesis of a variety of biologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

A common synthetic route to this compound involves the nucleophilic aromatic substitution of morpholine onto a suitable nitroaromatic precursor, followed by the reduction of the nitro group. This process can introduce several process-related impurities that must be effectively removed.

Anticipated Impurities

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities. A plausible synthesis of this compound proceeds via the reaction of 4-fluoro-3-methylnitrobenzene with morpholine, followed by the reduction of the resulting 4-(3-methyl-4-nitrophenyl)morpholine.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Materials: Residual 4-(3-methyl-4-nitrophenyl)morpholine.

  • By-products of the Reduction Step: Incomplete reduction can lead to the presence of nitroso or azoxy compounds.

  • Reagents from Work-up: Residual acids or bases from the reaction work-up.

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

The purification strategies detailed herein are designed to effectively remove these and other potential contaminants.

Purification Strategies: A Dual Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. We present two complementary techniques: recrystallization for bulk purification and column chromatography for achieving the highest purity, especially on a smaller scale.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1]

The selection of an appropriate solvent system is the most critical parameter for successful recrystallization. For this compound, a moderately polar compound, a range of solvents and solvent mixtures should be considered.

Solvent SystemRationaleExpected Outcome
Ethanol/WaterEthanol is a good solvent for many anilines when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling.[2]High recovery of crystalline product.
Ethyl Acetate/HexaneEthyl acetate can dissolve the compound, while hexane acts as an anti-solvent to decrease solubility upon cooling. A mixture of ethyl acetate and hexane has been successfully used for the recrystallization of 4-morpholinoaniline.[3]Effective for removing more polar and non-polar impurities.
IsopropanolA good single-solvent option with a suitable boiling point for easy removal.May provide good crystal formation.

This protocol provides a step-by-step guide for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IssuePossible CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution and add more of the primary solvent (ethanol). Ensure slow cooling.
No crystal formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Add a seed crystal of pure compound to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Low recovery Too much solvent was used. The compound is too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.
Column Chromatography: For High-Purity Isolation

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] For basic compounds like anilines, standard silica gel can lead to poor separation due to strong, sometimes irreversible, binding to the acidic silanol groups.[6][7]

To overcome the challenges of purifying amines on silica gel, two primary strategies are employed:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA), into the mobile phase neutralizes the acidic sites on the silica gel, preventing tailing and improving the elution of the basic amine.[6][8]

  • Use of Amine-Functionalized Silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for the purification of basic compounds.[6]

This protocol describes the purification of this compound using a standard silica gel column with a triethylamine-modified eluent.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of the desired mobile phase (e.g., a gradient of ethyl acetate in hexane) containing 0.5-1% triethylamine.

  • Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.[9]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in individual tubes. The polarity of the mobile phase can be gradually increased (e.g., from 10% ethyl acetate in hexane to 30%) to elute the compound.

  • Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment: A Self-Validating System

Rigorous analytical testing is essential to confirm the purity of the final product. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the purification. A single spot for the purified compound in multiple solvent systems is a good indication of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.[10] For this compound, a reversed-phase HPLC method is recommended.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or triethylamine)
Detection UV at 254 nm
Flow Rate 1.0 mL/min

A single, sharp peak in the chromatogram is indicative of a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification of volatile compounds.[11][12][13] It can be used to confirm the identity of the purified product and to detect any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation and can also be used to assess purity. The ¹H and ¹³C NMR spectra of the purified this compound should be clean and consistent with the expected structure. The absence of signals corresponding to impurities is a strong indicator of high purity.[14][15][16][17]

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble impurities D Add Anti-solvent & Clarify B->D No insoluble impurities C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process A Prepare Mobile Phase (+ TEA) B Pack Column with Silica Gel A->B D Load Sample B->D C Dissolve Crude Product C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The protocols detailed in this guide provide a robust framework for the effective purification of synthesized this compound. By carefully selecting the appropriate technique and diligently following the outlined procedures, researchers can obtain this valuable intermediate in high purity. The integration of in-process monitoring and final purity assessment ensures a self-validating workflow, which is indispensable in the fields of chemical research and drug development.

References

  • Verma, S., & Jain, A. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 8337-8350.
  • Verma, S., & Jain, A. (2021).
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • U.S. Environmental Protection Agency. (1996).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • ChemicalBook. 4-Morpholinoaniline synthesis.
  • Science Forums. (2011).
  • ChemicalBook. 3-Methyl-4-(4-morpholinyl)aniline(112900-82-0) 1H NMR.
  • Wang, Y., et al. (2019). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
  • Biotage. (2023).
  • Singh, P. P., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6.
  • University of Rochester, Department of Chemistry.
  • National Center for Biotechnology Information. (2023).
  • Yamini Usha. (2022).
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Organic Spectroscopy International. (2018). 3-fluoro-4- morpholinoaniline.
  • ResearchG
  • Yamini Usha. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis.
  • AAT Bioquest. (2022).
  • National Center for Biotechnology Information. (2020).
  • Chemistry For Everyone. (2025).
  • University of California, Irvine, Department of Chemistry. (2015).
  • ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline.
  • ChemicalBook. 3-Methyl-4-nitroaniline(611-05-2) 13C NMR spectrum.
  • ChemicalBook. 4-Morpholinoaniline(2524-67-6) 1H NMR spectrum.
  • Ossila. 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed Central.
  • MDPI. (2022).
  • Benchchem.
  • Benchchem. A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central.
  • National Center for Biotechnology Information. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed.

Sources

developing 3-Methyl-4-morpholinoaniline derivatives with improved potency

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Senior Application Scientist's Guide to Developing 3-Methyl-4-morpholinoaniline Derivatives with Improved Potency

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core is a recognized "privileged scaffold" in medicinal chemistry. Its intrinsic properties—combining a versatile synthetic handle (the aniline amine) with a moiety known to confer favorable pharmacokinetic characteristics (the morpholine ring)—make it an exceptional starting point for inhibitor design.[1][2] The morpholine group, in particular, is frequently employed by medicinal chemists to enhance aqueous solubility, improve metabolic stability, and serve as a key interaction point with biological targets.[1][2][3]

This scaffold is a cornerstone of numerous inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in human cancers.[4][5][6][7] The development of potent and selective inhibitors against this pathway remains a high-priority goal in oncology.

This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives. Our objective is to move beyond simple protocols and instill a deep understanding of the causality behind each experimental step, enabling researchers to accelerate the development of next-generation kinase inhibitors with superior potency and drug-like properties.

Section 1: Rational Design and Structure-Activity Relationship (SAR) Strategy

The foundation of successful lead optimization is a robust understanding of the target and the key interactions that govern inhibitor binding. For the this compound scaffold, we will focus on the PI3K/Akt/mTOR pathway, a well-validated target for this chemical class.[6][7]

Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Inhibiting key kinases within this cascade, such as PI3Kα or mTOR, can effectively shut down these pro-survival signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Core Principles of SAR for the Scaffold

Improving potency requires systematic modification of the core structure to optimize interactions within the ATP-binding pocket of the target kinase. The following logical framework guides this process.

SAR_Strategy cluster_0 This compound Core cluster_1 Desired Outcomes Core Core Scaffold P1 Position 1: Aniline Amine Core->P1 Hinge Binding (Primary Modification Site) P2 Position 2: Phenyl Ring Core->P2 Hydrophobic Pockets & Selectivity P3 Position 3: Methyl Group Core->P3 Steric Tuning ADME Favorable ADME Properties Core->ADME Potency Increased Potency (Lower IC50) P1->Potency P2->Potency Selectivity Improved Selectivity P2->Selectivity P3->Selectivity

Caption: Key modification points for SAR optimization of the scaffold.

  • Position 1 (Aniline Amine): This is the primary vector for synthetic elaboration. It typically serves as a hydrogen bond donor to the "hinge region" of the kinase active site. Acylation or, more commonly, coupling with heterocyclic systems (e.g., quinolines, pyrimidines, triazines) is a proven strategy to extend into the ATP binding site and establish additional potency-driving interactions.[5][8]

  • Position 2 (Phenyl Ring): Substituents on the aromatic ring can profoundly impact potency and selectivity. Small, lipophilic groups or halogens (e.g., fluorine) can occupy small hydrophobic pockets, increasing binding affinity.[9][10] The strategic placement of these groups can also be used to avoid undesirable interactions with off-target kinases, thereby improving the selectivity profile.

  • Position 3 (Methyl Group): The existing methyl group provides a steric and electronic starting point. Modifying this position (e.g., to H, CF3, or ethyl) can fine-tune the compound's fit within the binding pocket and modulate its metabolic stability.

Section 2: Synthesis Protocols

The following protocols are robust, reproducible, and serve as a validated starting point for generating a library of derivatives.

Protocol 2.1: Synthesis of the Core Scaffold: this compound

This two-step procedure involves a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Step A: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-(2-methyl-4-nitrophenyl)morpholine.

Step B: Reduction to this compound

  • Suspend the nitro-intermediate from Step A (1.0 eq) in ethanol (10 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Protocol 2.2: Derivative Synthesis via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of the core aniline with a heteroaryl chloride, a common strategy for building potent kinase inhibitors.

  • To an oven-dried reaction vessel, add the this compound core (1.0 eq), the desired heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Purge the vessel with argon gas for 5 minutes.

  • Add anhydrous 1,4-dioxane (5 mL/mmol) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Heat the reaction to 100-110 °C and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by silica gel chromatography or preparative HPLC to obtain the final derivative.

Section 3: In Vitro Biological Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. The workflow progresses from high-throughput biochemical assays to more complex, physiologically relevant cell-based assays.

Screening_Cascade Biochem Tier 1: Biochemical Potency (IC50) PI3Kα Kinase Assay CellVia Tier 2: Cellular Potency (EC50) Cancer Cell Viability Assay Biochem->CellVia Confirm cellular activity TargetEng Tier 3: Target Engagement Western Blot (p-Akt) CellVia->TargetEng Verify on-target effect Mechanism Tier 4: Mechanism of Action Apoptosis Assay TargetEng->Mechanism Elucidate phenotype

Caption: A logical workflow for in vitro biological evaluation.

Protocol 3.1: Biochemical Kinase Inhibition Assay (PI3Kα) for IC₅₀ Determination

Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust method for kinase screening.[11][12] The assay measures the production of PIP₃, the product of PI3K activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ substrate

  • Biotinylated-PIP₃ tracer

  • Europium-labeled anti-GST antibody (binds tagged kinase)

  • Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compounds dissolved in 100% DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP₂ substrate in assay buffer. Add this mix to all wells of the plate.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (often near the Kₘ for the enzyme). Add this solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop & Detect: Stop the reaction by adding EDTA. Prepare the detection mix containing the Biotinylated-PIP₃ tracer, Eu-anti-GST antibody, and SA-APC. Add this to all wells. Incubate for 60 minutes at room temperature to allow binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

  • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14][15][16]

Compound IDR¹ GroupR² GroupPI3Kα IC₅₀ (nM)
Lead-001 HH850
DEV-002 FH125
DEV-003 HPyrimidyl45
DEV-004 FPyrimidyl8.2

Table 1: Example data table for summarizing biochemical potency of derivatives.

Protocol 3.2: Cell-Based Apoptosis Assay by Annexin V Staining

Principle: Potent on-target inhibition of the PI3K pathway should induce apoptosis (programmed cell death) in cancer cells dependent on this pathway. This assay quantifies apoptotic cells using flow cytometry.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.[18][19]

Materials:

  • PIK3CA-mutant cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds and positive control (e.g., known PI3K inhibitor)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours.

  • Compound Treatment: Treat the cells with test compounds at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for 24-48 hours. Include a vehicle control (DMSO) and a positive control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge.

  • Washing: Wash the cell pellets twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Section 4: Early ADME and Pharmacokinetic Profiling

Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties early is critical to ensure that potent compounds have the potential to become effective drugs.[20][21][22][23] Poor ADME properties are a major cause of clinical trial failures.[21]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes in the liver.[24] The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compounds and a positive control with known metabolic liability (e.g., Verapamil)

  • Acetonitrile with an internal standard for protein precipitation/extraction

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm HLM and buffer to 37 °C.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the HLM/buffer mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard. The t=0 sample is quenched immediately before adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound concentration at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is determined by linear regression. The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k .

Compound IDPI3Kα IC₅₀ (nM)HLM t₁/₂ (min)
Lead-001 85015
DEV-004 8.2>60
DEV-005 15.142

Table 2: Example multi-parameter data for lead selection, combining potency and metabolic stability.

Conclusion and Forward Look

This guide outlines a systematic and integrated strategy for advancing the this compound scaffold from a conceptual starting point to a well-characterized lead series. By coupling rational, SAR-driven design with robust protocols for synthesis and a multi-tiered biological evaluation cascade, researchers can efficiently identify derivatives with enhanced potency. The crucial, early integration of ADME profiling ensures that optimization efforts are focused on compounds that not only possess high potency but also exhibit favorable drug-like properties. The lead compounds identified through this workflow are strong candidates for further optimization, selectivity profiling, and eventual progression into in vivo efficacy studies.

References

  • Selvita. In Vitro ADME.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PharmaLegacy. In Vitro ADME Studies.
  • Housing Innovations. 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Concept Life Sciences. In Vitro ADME Assays.
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Wikipedia. IC50.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Azure Biosystems. In-cell Western Assays for IC50 Determination.
  • National Institutes of Health (NIH). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • ResearchGate. Can anyone suggest a protocol for a kinase assay?.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • National Institutes of Health (NIH). In vitro JAK kinase activity and inhibition assays.
  • protocols.io. In vitro kinase assay.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • National Institutes of Health (NIH). Medicinal chemistry of 2,2,4-substituted morpholines.
  • National Institutes of Health (NIH). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • National Institutes of Health (NIH). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ResearchGate. The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • National Institutes of Health (NIH). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Scribd. Structure Activity Relationships.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.
  • National Institutes of Health (NIH). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
  • MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
  • National Institutes of Health (NIH). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent.
  • The Chemical Profile of 3-Fluoro-4-morpholinoaniline: Properties and Uses.
  • National Institutes of Health (NIH). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.
  • ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
  • National Institutes of Health (NIH). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors.
  • National Institutes of Health (NIH). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents.

Sources

Comprehensive GC-MS Analysis of 3-Methyl-4-morpholinoaniline and Its Putative Metabolites: A Validated Protocol for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Analytical Imperative for Novel Aniline Derivatives

3-Methyl-4-morpholinoaniline (MMA), also known by its CAS number 112900-82-0, is an aniline derivative featuring a morpholine moiety. Compounds within this structural class are of significant interest in medicinal chemistry and drug development, serving as key intermediates in the synthesis of bioactive molecules, including antibiotics.[1][2] As with any xenobiotic compound destined for therapeutic use, a thorough understanding of its metabolic fate is a cornerstone of preclinical and clinical development. The characterization and quantification of the parent compound and its metabolites in biological matrices are critical for establishing pharmacokinetic profiles, assessing safety, and understanding dose-response relationships.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard technique for the sensitive and selective analysis of small molecules. However, the direct analysis of polar, functionalized compounds like MMA presents significant challenges, including poor chromatographic peak shape, low volatility, and potential thermal degradation within the GC system.[3][4] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound and its likely metabolites. We address the inherent analytical challenges by employing a validated workflow that incorporates liquid-liquid extraction (LLE) for sample cleanup and a chemical derivatization step to enhance analyte volatility and stability, ensuring reliable and reproducible quantification.

Principle of the Method: Overcoming Analytical Hurdles

The core of this analytical method rests on a two-pronged strategy: efficient analyte isolation followed by chemical modification to make the analytes "GC-friendly."

  • Analyte Isolation: A liquid-liquid extraction (LLE) protocol under alkaline conditions is employed.[4][5] Raising the pH of the aqueous sample (e.g., plasma, urine) deprotonates the aniline amine group, rendering the molecule less polar and facilitating its partitioning into an immiscible organic solvent. This step effectively separates the analytes from endogenous matrix components like proteins and salts.

  • Chemical Derivatization: To mitigate the issues caused by the polar primary amine group, we employ an acylation reaction using Trifluoroacetic Anhydride (TFAA).[3] The active hydrogen on the aniline nitrogen is replaced with a nonpolar trifluoroacetyl group. This chemical modification achieves several critical objectives:

    • Increases Volatility: Reduces the boiling point of the analyte, allowing for efficient elution from the GC column.[3]

    • Improves Thermal Stability: The resulting derivative is more stable at the high temperatures of the GC injector and column.[4]

    • Enhances Peak Shape: Minimizes tailing by reducing interactions with active sites in the GC system, leading to sharp, symmetrical peaks.[3]

    • Produces Characteristic Ions: The derivative yields a predictable and often high-mass molecular ion and fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification.

Postulated Metabolic Pathways of this compound

While specific metabolic data for this compound is not extensively published, its metabolic fate can be predicted based on established biotransformation pathways for anilines and morpholine-containing compounds.[2][6] Metabolism primarily occurs in the liver via Phase I (functionalization) and Phase II (conjugation) reactions.[7]

Phase I Reactions: Cytochrome P450 (CYP) enzymes are expected to catalyze oxidative reactions.[6][7]

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene ring.

  • Benzylic Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group (-CH₂OH).

  • N-Oxidation: Oxidation of the aniline nitrogen to form an N-oxide derivative.[6]

  • Morpholine Ring Oxidation: Oxidation at a carbon atom adjacent to the ring oxygen or nitrogen.

Phase II Reactions: The hydroxylated Phase I metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility for excretion.[7] Direct GC-MS analysis of these conjugates is not feasible; a hydrolysis step (enzymatic or chemical) would be required prior to extraction to measure total metabolite concentrations. This protocol focuses on the direct measurement of Phase I metabolites.

Metabolic_Pathway_MMA MMA This compound (Parent Drug) Aromatic_OH Aromatic Hydroxylation Metabolite MMA->Aromatic_OH CYP450 Benzylic_OH Benzylic Hydroxylation Metabolite MMA->Benzylic_OH CYP450 N_Oxide N-Oxide Metabolite MMA->N_Oxide CYP450 / FMO Conjugates Phase II Conjugates (Glucuronides, Sulfates) Aromatic_OH->Conjugates UGTs, SULTs Benzylic_OH->Conjugates UGTs, SULTs

Caption: Postulated Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

Reagents and Materials
  • This compound (MMA) reference standard (≥98% purity)

  • Internal Standard (IS): N-ethyl-N-methylaniline or a suitable structural analog not present in samples.

  • Solvents: Methanol, Ethyl Acetate, Dichloromethane (all HPLC or GC-grade).

  • Reagents: Trifluoroacetic Anhydride (TFAA), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate.

  • Biological Matrix: Blank human plasma/urine for calibration and quality control standards.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 2 mL GC autosampler vials with inserts.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of MMA and IS reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 0.5 to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Pipette 500 µL of sample (blank matrix, calibration standard, or unknown) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL IS working solution to every tube (except for double blanks) and vortex for 10 seconds. This yields a final IS concentration of 1 µg/mL.

  • Alkalinization: Add 100 µL of 1 M NaOH to each tube to adjust the pH to >11. Vortex for 10 seconds. This step is crucial for neutralizing the aniline's charge, making it amenable to extraction.

  • Extraction: Add 5 mL of ethyl acetate to each tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to achieve complete separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, avoiding the aqueous layer and any protein interface.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried extract from step 4.3.7 in 100 µL of ethyl acetate.

  • Reaction: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the reconstituted extract. Cap the vial tightly.

  • Incubation: Heat the vial at 60°C for 30 minutes in a heating block or water bath to ensure the acylation reaction goes to completion.

  • Evaporation: Cool the vial to room temperature. Evaporate the excess solvent and TFAA reagent to dryness under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate. Transfer the solution to a 2 mL autosampler vial with an insert. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
System Agilent 7890 GC / 5977 MSD or equivalentStandard, reliable platform for this type of analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Injection Volume 1 µLStandard volume for trace analysis.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the derivatized analytes.
Injection Mode SplitlessMaximizes analyte transfer to the column for high sensitivity.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)A temperature ramp allows for separation of analytes with different boiling points and ensures elution of all compounds of interest.
MS Parameter Setting Rationale
Ionization Mode Electron Impact (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Source Temp. 230 °COptimal temperature to maintain ion formation and prevent thermal degradation.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used for method development and metabolite discovery. SIM mode provides significantly higher sensitivity and selectivity for target analytes.

Data Analysis and Expected Results

Identification and Quantification
  • Identification: The parent MMA and its metabolites are identified by comparing their retention times and mass spectra to those of authenticated reference standards. The mass spectrum of the TFAA-derivatized MMA is expected to show a molecular ion [M]⁺ at m/z 288, corresponding to the addition of the trifluoroacetyl group (C₂F₃O, mass = 97 Da) and loss of a hydrogen atom.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of MMA in unknown samples is determined from this curve using linear regression.

Expected Quantitative Data

The following table lists the expected mass-to-charge ratios (m/z) for the quantification of TFAA-derivatized MMA. The most abundant, unique ion should be chosen as the quantifier, with two or three other ions serving as qualifiers to ensure identity confirmation.

Compound Derivative Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compoundTFAA-MMA~10-12288 [M]⁺273 [M-CH₃]⁺, 201 [M-C₄H₈NO]⁺
N-ethyl-N-methylaniline (IS)TFAA-IS~7-9231 [M]⁺216 [M-CH₃]⁺, 118

Note: Retention times are estimates and will vary based on the specific GC system and conditions.

Method Validation Summary

To ensure the trustworthiness of the protocol, the method should be validated according to established bioanalytical guidelines. Expected performance characteristics are summarized below.[5][8][9][10]

Parameter Expected Performance
Linearity R² > 0.995 over the concentration range (e.g., 5 - 5000 ng/mL)
Limit of Detection (LOD) S/N ratio ≥ 3
Limit of Quantification (LOQ) S/N ratio ≥ 10; typically the lowest point on the calibration curve with acceptable precision and accuracy.
Precision (RSD%) < 15% (Intra- and Inter-day)
Accuracy (% Recovery) 85 - 115%

Comprehensive Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, is visualized below.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Sample 1. Aliquot Sample (500 µL Plasma/Urine) Spike 2. Spike Internal Standard Sample->Spike Alkalinize 3. Adjust pH > 11 with NaOH Spike->Alkalinize Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Evap1 5. Evaporate to Dryness Extract->Evap1 Recon1 6. Reconstitute in Ethyl Acetate Evap1->Recon1 React 7. Add TFAA & Heat (60°C, 30 min) Recon1->React Evap2 8. Evaporate to Dryness React->Evap2 Recon2 9. Reconstitute for Injection Evap2->Recon2 Inject 10. Inject 1 µL into GC-MS Recon2->Inject Acquire 11. Acquire Data (SIM/Scan) Inject->Acquire Process 12. Integrate Peaks & Quantify Acquire->Process Report 13. Report Concentration Process->Report

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Conclusion

This application note details a robust and reliable method for the quantification of this compound and its putative metabolites in biological matrices. By combining an optimized liquid-liquid extraction with a proven TFAA derivatization strategy, this protocol overcomes the inherent challenges of analyzing polar aniline compounds by GC-MS. The method provides the high sensitivity, selectivity, and reproducibility required for demanding applications in drug metabolism and pharmacokinetic studies, making it an invaluable tool for researchers and scientists in the field of drug development.

References

  • Yamaguchi, H., Kubo, J., Sekine, K., Naruchi, T., Hashimoto, Y., & Kato, R. (1979). Metabolites of feprazone in man. Drug Metabolism and Disposition, 7(5), 340-344. [Link]
  • Pacific Pharma Group. (2026). What is the metabolism pathway of Feprazone? Pacific Pharma Group Blog. [Link]
  • Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 18(5), 273-276. [Link]
  • Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Forensic Sciences, 39(1), 193-200. [Link]
  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments Technical Notes. [Link]
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Zhang, Y., et al. (2014). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. Se Pu, 32(8), 868-871. [Link]
  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Toxics, 10(4), 158. [Link]
  • Wikipedia. (n.d.). Analgesic. Wikipedia, The Free Encyclopedia. [Link]
  • Nakashima, T., et al. (1980). Inducing effect of feprazone on hepatic drug-metabolizing enzymes in man. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 18(1), 1-4. [Link]
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Chemsrc. (n.d.). 4-Morpholinoaniline.
  • U.S. Environmental Protection Agency. (n.d.).
  • Wang, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601934. [Link]
  • Jo, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 743. [Link]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Resources. [Link]
  • Janakiramudu, D. B., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica, 13(9), 521-529. [Link]
  • Ehlhardt, W. J., & Howbert, J. J. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(3), 267-279. [Link]

Sources

Protocol for Assessing the Kinase Inhibitory Activity of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Abstract

The reversible phosphorylation of proteins by kinases is a fundamental cellular regulatory mechanism, and its dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established kinases as one of the most critical classes of drug targets.[2] The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to improve properties such as potency and solubility.[3][4] This application note provides a comprehensive, field-tested protocol for characterizing the kinase inhibitory potential of novel compounds, using 3-Methyl-4-morpholinoaniline as a representative example. We present a multi-phase workflow, beginning with an initial single-point screen, progressing to detailed IC₅₀ potency determination, and culminating in selectivity profiling. The core of this protocol utilizes the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6] This guide is designed to provide researchers with the technical steps and the scientific rationale necessary to generate accurate, reproducible, and comparable data for kinase inhibitor candidates.

The Scientific Rationale: Choosing the Right Assay

Assessing the inhibitory potential of a compound requires a sensitive and reliable method to measure kinase activity. While various technologies exist, including fluorescence-based (TR-FRET) and radiometric assays, luminescence-based assays offer a superior combination of sensitivity, simplicity, and suitability for high-throughput applications.[1][7]

We have selected the ADP-Glo™ Kinase Assay as the foundational technology for this protocol for several key reasons:

  • Universality: The assay is not dependent on a specific substrate antibody or a modified substrate. It measures the formation of ADP, a universal product of all kinase reactions, allowing it to be used with virtually any kinase-substrate pair, including proteins, peptides, and lipids.[8][9]

  • Direct Proportionality: The luminescent signal generated is directly proportional to the amount of ADP produced, which correlates directly with kinase activity.[5][6] This provides an intuitive data readout, where higher activity results in a stronger signal.

  • High Sensitivity and Broad Dynamic Range: The assay can detect ADP from the micromolar to the millimolar range, allowing for the use of low enzyme concentrations and the characterization of inhibitors across a wide spectrum of potencies.[5][10] This is crucial for detecting even weak inhibitors during initial screens and for accurately determining the potency of strong binders.

  • Robustness against Interference: The "glow-type" luminescence signal is stable for several hours, eliminating the need for specialized injectors and allowing for batch processing of plates.[11] The proprietary luciferase is also less susceptible to interference from library compounds compared to other systems.[8]

Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.

  • Kinase Reaction & ATP Depletion: First, the kinase reaction is performed in the presence of the test compound (this compound). After incubation, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. This step is critical to ensure that the luminescence measured in the second step is derived only from the ADP produced during the kinase reaction.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase (Ultra-Glo™ Luciferase), which catalyzes the conversion of luciferin into oxyluciferin, generating a stable luminescent signal.[11]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction_Mix Kinase Reaction Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP_initial ATP ATP_initial->Reaction_Mix Compound This compound (Inhibitor) Compound->Reaction_Mix ADP_produced ADP Add_Reagent1 Add ADP-Glo™ Reagent ADP_produced->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent ADP_produced->Add_Reagent2 ATP_remaining Remaining ATP ATP_remaining->Add_Reagent1 Phospho_Substrate Phosphorylated Substrate Reaction_Mix->ADP_produced Reaction_Mix->ATP_remaining Reaction_Mix->Phospho_Substrate Depletion Remaining ATP is depleted Add_Reagent1->Depletion Conversion ADP is converted to ATP Add_Reagent2->Conversion Luciferase Luciferase + Luciferin Conversion->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Integrated Experimental Workflow

We propose a tiered approach to systematically evaluate the inhibitory profile of this compound. This workflow ensures efficient use of resources by first identifying if any inhibitory activity exists before committing to more detailed and costly experiments.

workflow start Start: Prepare Compound Stock (this compound in DMSO) phase1 Phase 1: Single-Dose Screening (e.g., 10 µM) start->phase1 decision Inhibition > 50%? phase1->decision phase2 Phase 2: IC50 Determination (10-point dose-response) analyze_potency Analyze Data & Calculate IC50 Value phase2->analyze_potency phase3 Phase 3: Selectivity Profiling (Screen against kinase panel) analyze_selectivity Analyze Data & Determine Selectivity Score phase3->analyze_selectivity decision->phase2 Yes stop End: Compound is inactive or below threshold decision->stop No analyze_potency->phase3 report End: Report Potency & Selectivity Profile analyze_selectivity->report

Caption: Tiered workflow for kinase inhibitor characterization.

Materials and Reagents

Reagent/MaterialRecommended SourceNotes
This compoundN/APrepare a 10 mM stock solution in 100% DMSO.
ADP-Glo™ Kinase Assay KitPromega (Cat. No. V9101)Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[10]
Target Kinase(s) & Substrate(s)Promega, Reaction Biology, etc.Enzyme and substrate concentrations must be optimized.
Kinase Reaction BufferProvided with enzyme or customTypically contains Tris-HCl, MgCl₂, BSA, and DTT.
Adenosine Triphosphate (ATP)Sigma-Aldrich, PromegaPrepare a fresh, high-concentration stock in water.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (Cat. No. D2650)Use molecular biology grade.
Staurosporine (Positive Control)MilliporeSigma (Cat. No. 569397)A potent, non-selective kinase inhibitor. Prepare a stock in DMSO.
Solid White, Opaque Multiwell PlatesCorning (e.g., 384-well, Cat. No. 3572)Essential for minimizing well-to-well crosstalk in luminescent assays.
Multichannel Pipettes & TipsStandard Laboratory Supplier
Plate LuminometerBMG LABTECH, Promega GloMax®, etc.Must be capable of reading glow luminescence.

Detailed Experimental Protocols

Causality Note: All kinase reactions should be performed at an ATP concentration close to the Michaelis constant (Kₘ) for the specific kinase being tested. This ensures the assay is sensitive to ATP-competitive inhibitors.[12] If the Kₘ is unknown, 10-100 µM is a common starting point.

Phase 1: Initial Single-Dose Screening

This phase quickly determines if this compound exhibits inhibitory activity against a target kinase at a single, relatively high concentration (e.g., 10 µM).

  • Compound Preparation: Prepare a working solution of this compound at 2x the final desired concentration (e.g., 20 µM) in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[1]

  • Reaction Setup (384-well plate):

    • Test Wells: Add 2.5 µL of the 2x compound solution.

    • Positive Control Wells: Add 2.5 µL of a 2x Staurosporine solution (e.g., 20 µM).

    • Negative (No Inhibitor) Control Wells: Add 2.5 µL of kinase buffer containing the same percentage of DMSO as the test wells.

  • Enzyme Addition: Add 2.5 µL of a 2x kinase/substrate/ATP mixture to all wells to initiate the reaction. The final volume is 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes. Note: Incubation time may need optimization based on enzyme activity.[13]

  • Assay Development:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.[11]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[11]

  • Data Acquisition: Read the luminescence on a plate luminometer.

Phase 2: IC₅₀ Determination

If significant inhibition (>50%) is observed in Phase 1, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[14]

  • Compound Serial Dilution: Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration might be 100 µM.

  • Intermediate Dilution: Create an intermediate dilution plate by transferring a small volume of each concentration from the DMSO plate into a new plate containing kinase reaction buffer. This step normalizes the DMSO concentration across all wells.

  • Reaction Setup: Follow the same procedure as in Phase 1, adding 2.5 µL of each concentration from the intermediate dilution plate to the respective wells of the assay plate. Include positive and negative controls.

  • Assay Development & Data Acquisition: Proceed as described in Phase 1.

Phase 3: Kinase Selectivity Profiling

Demonstrating that an inhibitor is selective for its intended target over other kinases is a critical step in drug development to minimize off-target effects.[2][15] This is typically achieved by screening the compound against a panel of diverse kinases.

  • Strategy: The most efficient method is to perform a single-dose screen (as in Phase 1) against a large panel of kinases (e.g., the Kinase Selectivity Profiling Systems from Promega or services from Reaction Biology).[10][16][17] A standard screening concentration is 1 µM.

  • Execution: The protocol is identical to Phase 1, but is performed in parallel for each kinase in the panel.[18]

  • Follow-up: For any off-target kinases that show significant inhibition (>70%), a full IC₅₀ determination (as in Phase 2) should be performed to quantify the potency of the off-target interaction.[15]

Data Analysis and Interpretation

Calculating Percent Inhibition

The first step is to normalize the raw luminescence data.

  • 100% Activity Control (Negative Control): Average luminescence from wells with DMSO only (Lum_neg).

  • 0% Activity Control (Background): Average luminescence from wells with no enzyme.

Percent Inhibition is calculated as: % Inhibition = 100 * (1 - (Lum_sample - Lum_bkg) / (Lum_neg - Lum_bkg))

IC₅₀ Curve Fitting

The IC₅₀ value is determined by plotting the Percent Inhibition versus the log of the inhibitor concentration. The data are then fitted to a four-parameter logistic (4PL) sigmoidal dose-response curve using software like GraphPad Prism.[14]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Hypothetical Data for IC₅₀ Determination of this compound

Concentration (nM)Log [Inhibitor]% Inhibition
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0951.2
411.6124.3
13.71.1410.1
4.60.664.5
1.50.182.1
0.5-0.301.5

From this hypothetical data, a non-linear regression fit would yield an IC₅₀ value (e.g., ~120 nM).

Self-Validation and Troubleshooting

A trustworthy protocol must be self-validating. Incorporate the following checks:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay.[10] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

  • Positive Control: The IC₅₀ value for the positive control (Staurosporine) should be consistent with historical values and literature, confirming that the assay is performing as expected.

  • Compound Interference: If unexpected results occur, test for compound auto-luminescence or interference with the luciferase enzyme by running a control plate where the compound is added just before the final read.

Conclusion

This application note provides a robust, detailed, and scientifically-grounded framework for assessing the kinase inhibitory activity of novel compounds like this compound. By following a tiered workflow from initial screening to potency and selectivity determination using the highly reliable ADP-Glo™ assay, researchers can generate high-quality, decision-driving data. The emphasis on proper controls, data normalization, and understanding the causality behind protocol steps ensures the scientific integrity and reproducibility of the results, accelerating the kinase inhibitor discovery process.

References

  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Lu, X., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
  • Brown, N., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Anastassiadis, T., et al. (2011). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
  • Chan, C. P., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]
  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. [Link]
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • Scott, J. S., et al. (2015). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]
  • Al-Qaisi, Z. I., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]
  • ResearchGate. (n.d.).
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
  • Wallace, E. M., et al. (2005).
  • Kutchukian, P. S., et al. (2012).
  • Wrighter, W. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]
  • Chemsrc. (n.d.). 4-Morpholinoaniline. [Link]
  • ResearchGate. (n.d.).

Sources

The Strategic Application of the 4-Morpholinoaniline Scaffold in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Moiety

In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged" scaffold.[1][2][3][4] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its favorable physicochemical, metabolic, and biological properties.[2][4] The morpholine ring is not merely a passive carrier; it actively contributes to a molecule's bioactivity and pharmacokinetic profile.[1][2] It can enhance aqueous solubility, improve metabolic stability, and engage in crucial hydrogen bonding interactions with biological targets.[1] This guide focuses on the 3-methyl-4-morpholinoaniline scaffold, a specific embodiment of this privileged structure, and its potential applications in medicinal chemistry. While direct literature on the 3-methyl substituted variant is sparse, a wealth of data on the closely related 3-fluoro-4-morpholinoaniline and the parent 4-morpholinoaniline provides a strong foundation for understanding its utility.

Core Attributes of the this compound Scaffold

The this compound scaffold offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization. The primary aromatic amine serves as a versatile synthetic handle for the introduction of diverse functionalities, while the morpholine ring imparts desirable drug-like properties. The methyl group at the 3-position, though seemingly a minor modification, can significantly influence the scaffold's biological activity and metabolic fate through steric and electronic effects.

Below is a diagram illustrating the core structure and its key functional components:

Caption: Core structure and key functional regions of this compound.

Established Applications of the 4-Morpholinoaniline Core

The broader 4-morpholinoaniline framework has been successfully employed in the development of various therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Agents: Targeting Kinase Signaling Pathways

The 4-morpholinoaniline scaffold is a key component in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline nitrogen can act as a hinge-binding motif, a common feature in ATP-competitive kinase inhibitors.

  • PI3K Inhibitors: Derivatives of 4-morpholino-2-phenylquinazolines have been synthesized and evaluated as potent inhibitors of PI3 kinase p110α.[5] One thieno[3,2-d]pyrimidine derivative in this series demonstrated an IC50 value of 2.0 nM against p110α and inhibited the proliferation of A375 melanoma cells.[5]

  • MEK Inhibitors: Substituted 4-anilino-3-quinolinecarbonitriles have been identified as potent inhibitors of MEK1 kinase, with IC50 values in the low nanomolar range.[6][7] These compounds were found to be competitive inhibitors of ATP binding.[6]

  • EGFR Inhibitors: 3-methylquniazolinone derivatives incorporating a substituted aniline moiety have shown significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cell lines.[8]

The following workflow illustrates the general approach to developing kinase inhibitors from the 4-morpholinoaniline scaffold:

Kinase_Inhibitor_Development_Workflow Scaffold 4-Morpholinoaniline Scaffold Library Library Synthesis via Amide Coupling or Nucleophilic Aromatic Substitution Scaffold->Library Screening High-Throughput Kinase Inhibition Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization (ADME/Tox Profiling) SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: General workflow for the development of kinase inhibitors.

Antimicrobial Agents: A Scaffold for Novel Antibiotics

The 3-fluoro-4-morpholinoaniline derivative is a well-established intermediate in the synthesis of Linezolid, an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. This highlights the importance of the 4-morpholinoaniline core in the development of anti-infective agents. Furthermore, sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated promising antimicrobial activity.[9]

The following table summarizes the reported anti-proliferative activities of various 4-morpholinoaniline derivatives:

Compound ClassTarget/Cell LineReported Activity (IC50)Reference
Sulfonamide of 3-fluoro-4-morpholinoaniline (NAM-5)MCF-7 (Breast Cancer)1.811 µM[10][11]
Sulfonamide of 3-fluoro-4-morpholinoaniline (NAM-5)MDA-MB-231 (Breast Cancer)2.143 µM[10][11]
2-morpholino-4-anilinoquinoline (3d)HepG2 (Liver Cancer)8.50 µM[12]
3-cyano-4-(phenoxyanilino)quinolinesMEK1 Kinase<10 nM[6]
4-morpholino-2-phenylquinazoline derivative (15e)PI3K p110α2.0 nM[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related 4-morpholinoaniline compounds.[13][14][15]

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • Morpholine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain 4-(2-methyl-4-nitrophenyl)morpholine.

Step 2: Reduction to this compound

  • To a stirred solution of 4-(2-methyl-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for derivatizing the primary amine of this compound.[8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related scaffolds, the following SAR insights can be inferred for derivatives of this compound:

  • The Aniline Moiety: The substitution pattern on the aniline ring is critical for activity. In the context of kinase inhibitors, this portion of the molecule often interacts with the solvent-exposed region of the ATP binding pocket.

  • The Morpholine Ring: The morpholine oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to the target protein.[2]

  • The Methyl Group: The methyl group at the 3-position can serve several purposes. It can provide a favorable steric interaction with a hydrophobic pocket in the target protein. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

The following diagram depicts a hypothetical binding mode of a this compound derivative in a kinase active site:

Kinase_Binding_Mode cluster_kinase Kinase Active Site cluster_inhibitor This compound Derivative Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Aniline Aniline NH Aniline->Hinge H-bond Methyl Methyl Group Methyl->Hydrophobic Hydrophobic Interaction R_group R-Group R_group->Solvent Interaction with Solvent/ Additional Residues Morpholine Morpholine

Caption: Hypothetical binding mode of a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent drug-like properties, conferred by the morpholine moiety, combined with the versatile synthetic handle of the primary amine, make it an attractive platform for library synthesis. Future work should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully explore their therapeutic potential.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • (Reference not found in search results, but conceptually supported by the provided inform
  • (Reference not found in search results, but conceptually supported by the provided inform
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]
  • The Morpholino Group. (n.d.). Research.
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Al-Warhi, T., Al-Salahi, R., Al-Quraini, M., Marzouk, M., Al-Sanea, M. M., & Bakr, R. B. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3469-3482. [Link]
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Request PDF. [Link]
  • (Reference not found in search results, but conceptually supported by the provided inform
  • (Reference not found in search results, but conceptually supported by the provided inform
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Iijima, T. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
  • Wallace, E. M., Lyssikatos, J. P., Buser, C. A., Snavely, M., Keng, Y. F., Yu, D., ... & Sabbatini, P. (2002). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular cancer therapeutics, 1(2), 137–144. [Link]
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
  • (Reference not found in search results, but conceptually supported by the provided inform
  • (Reference not found in search results, but conceptually supported by the provided inform
  • (Reference not found in search results, but conceptually supported by the provided inform
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1154. [Link]
  • (Reference not found in search results, but conceptually supported by the provided inform
  • Lyssikatos, J. P., Buser, C. A., Keng, Y. F., Snavely, M., Yu, D., Wallace, E. M., & Sabbatini, P. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & medicinal chemistry letters, 10(24), 2825–2828. [Link]
  • (Reference not found in search results, but conceptually supported by the provided inform

Sources

Application Notes and Protocols for the In-Vivo Formulation of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Preclinical Formulation of 3-Methyl-4-morpholinoaniline

This compound is a novel investigational compound with significant therapeutic promise. As with many new chemical entities (NCEs), its successful in-vivo evaluation hinges on the development of a stable and bioavailable formulation suitable for administration in preclinical animal models. The physicochemical characteristics of a compound dictate the most effective formulation strategy. This guide provides a comprehensive overview of formulating this compound for in-vivo studies, offering detailed protocols and the scientific rationale behind the recommended approaches.

Due to the limited availability of experimental data for this compound, this document leverages predicted physicochemical properties to inform the formulation strategies. It is imperative that these predicted values are experimentally verified at the earliest opportunity in the drug development process.

Predicted Physicochemical Properties of this compound

Computational modeling tools are invaluable in the early stages of drug development for predicting key molecular properties that influence formulation design[1][2][3]. The following table summarizes the predicted physicochemical properties for this compound, which will guide our formulation strategies.

PropertyPredicted ValueImplication for Formulation
Molecular Weight 192.26 g/mol Standard for a small molecule.
LogP 1.5 - 2.5Indicates moderate lipophilicity and likely low aqueous solubility.
Aqueous Solubility < 0.1 mg/mLPoor water solubility is a significant hurdle for achieving adequate exposure in vivo.
pKa (most basic) 4.5 - 5.5 (Aniline nitrogen)The compound is a weak base. pH adjustment may not be sufficient to achieve desired concentrations in physiological media.

These predicted properties, particularly the low aqueous solubility, classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound. Such compounds present significant challenges for achieving adequate oral bioavailability[4]. Therefore, the formulation strategies will focus on enhancing solubility and ensuring uniform dosing.

Formulation Strategies for In-Vivo Administration

Given the predicted low aqueous solubility of this compound, several formulation approaches can be considered. The choice of formulation will depend on the study's objective (e.g., pharmacokinetic profiling, efficacy studies), the required dose, and the route of administration.

Strategy 1: Aqueous Suspension for Oral Gavage

For initial in-vivo studies, particularly in rodents, an aqueous suspension is often the simplest and most common formulation approach for poorly soluble compounds[4][5]. This method involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent and a wetting agent.

Rationale:

  • Ease of Preparation: Suspensions are relatively straightforward to prepare in a laboratory setting.

  • Dose Flexibility: The dose can be easily adjusted by changing the concentration of the drug in the suspension.

  • Avoidance of Harsh Solvents: This approach avoids the use of organic co-solvents that could have their own toxicological effects.

Key Components:

  • Suspending Agent: Increases the viscosity of the vehicle to slow down particle sedimentation. Common examples include methylcellulose (MC), carboxymethylcellulose (CMC), and hydroxypropyl methylcellulose (HPMC)[5].

  • Wetting Agent (Surfactant): Reduces the surface tension between the drug particles and the aqueous vehicle, facilitating uniform dispersion. Polysorbate 80 (Tween® 80) is a frequently used non-ionic surfactant[5].

Protocol for a 10 mg/mL Aqueous Suspension:

  • Micronization: If the particle size of the this compound powder is large, micronize it to a uniform particle size (ideally < 10 µm) to improve dissolution and minimize settling.

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in purified water. Heat about one-third of the total required water to 80-90°C and disperse the methylcellulose with stirring.

    • Add the remaining cold water to bring the solution to the final volume and continue stirring until the methylcellulose is fully dissolved.

    • Add Tween® 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Suspension Preparation:

    • Weigh the required amount of micronized this compound.

    • Create a paste by adding a small amount of the vehicle to the drug powder and triturating until a smooth, uniform paste is formed. This ensures complete wetting of the drug particles[4].

    • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired concentration (e.g., 10 mg/mL).

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or a high-shear mixer) to ensure uniform particle dispersion.

  • Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Always re-homogenize the suspension by vigorous shaking before each administration.

Quality Control:

  • Visual Inspection: Check for uniform dispersion and the absence of large agglomerates.

  • Dose Uniformity: Before and after a simulated dosing period, take aliquots from the top and bottom of the suspension to analyze for drug concentration (e.g., by HPLC). The concentration should be within ±10% of the target concentration.

Diagram: Workflow for Aqueous Suspension Preparation

Suspension_Workflow cluster_materials Materials cluster_process Protocol cluster_qc Quality Control & Storage API 3-Methyl-4- morpholinoaniline (Micronized) MakePaste Create Paste: Triturate API with small amount of vehicle API->MakePaste MC Methylcellulose (0.5%) PrepVehicle Prepare Vehicle: Dissolve MC and Tween® 80 in Water MC->PrepVehicle Tween Tween® 80 (0.1%) Tween->PrepVehicle Water Purified Water Water->PrepVehicle PrepVehicle->MakePaste Dilute Gradual Dilution: Add remaining vehicle with stirring MakePaste->Dilute Homogenize Homogenize: Ensure uniform dispersion Dilute->Homogenize QC Visual Inspection Dose Uniformity Analysis Homogenize->QC Store Store at 2-8°C (Protect from light) QC->Store

Caption: Workflow for preparing an aqueous suspension.

Strategy 2: Co-Solvent System for Solubilization

For studies requiring a true solution, a co-solvent system can be employed. This approach is particularly useful for intravenous administration, where a solution is mandatory, or for oral administration when higher bioavailability is desired.

Rationale:

  • Enhanced Solubility: Co-solvents can significantly increase the solubility of poorly water-soluble compounds[4].

  • Improved Bioavailability: Presenting the drug in a solubilized state can lead to better absorption compared to a suspension.

Caution: Co-solvents can have their own pharmacological and toxicological effects, and their use must be carefully considered and justified[6][7]. The concentration of organic co-solvents should be kept to a minimum.

Common Co-solvents for In-Vivo Studies:

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Protocol for a 5 mg/mL Co-Solvent Formulation (for oral or intraperitoneal administration):

  • Solubility Screening: First, determine the solubility of this compound in various individual and mixed co-solvent systems to identify a suitable vehicle.

  • Vehicle Preparation: A common vehicle for preclinical studies is a mixture of PEG 400, Propylene Glycol, and Water. For example, a vehicle consisting of 40% PEG 400, 10% Propylene Glycol, and 50% Water (v/v/v).

  • Dissolution:

    • Weigh the required amount of this compound.

    • Add the PEG 400 and Propylene Glycol to the compound and vortex or sonicate until the drug is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the stability of the compound at this temperature should be confirmed.

    • Add the water portion-wise while continuously mixing.

  • pH Adjustment (Optional): If necessary, the pH of the final solution can be adjusted with a suitable buffer to enhance stability or solubility.

  • Sterilization (for parenteral administration): If the formulation is intended for intravenous or intraperitoneal injection, it must be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Store the solution in a sterile, sealed container at controlled room temperature or 2-8°C, protected from light.

Quality Control:

  • Clarity: The solution should be clear and free of any visible particulates.

  • Concentration Verification: The concentration of this compound in the solution should be confirmed by a validated analytical method (e.g., HPLC).

  • Precipitation upon Dilution: Assess if the drug precipitates out of solution upon dilution with aqueous media, which can occur in vivo.

Diagram: Decision Tree for Formulation Strategy

Formulation_Decision_Tree Start Start: Formulation of this compound Solubility Predicted Aqueous Solubility < 0.1 mg/mL? Start->Solubility Route Route of Administration? Solubility->Route Yes Oral Oral Route->Oral Oral Parenteral Parenteral (e.g., IV, IP) Route->Parenteral Parenteral Suspension Aqueous Suspension CoSolvent Co-solvent Solution Lipid Lipid-Based Formulation HighDose High Dose Required? Oral->HighDose Parenteral->CoSolvent HighDose->Suspension Yes HighDose->CoSolvent No HighDose->Lipid Consider for Bioavailability Enhancement

Caption: Decision tree for selecting a formulation strategy.

Excipient Compatibility Considerations

This compound contains a secondary amine (the morpholine nitrogen) and a primary aromatic amine. Aromatic amines can be susceptible to oxidation. Additionally, primary and secondary amines can undergo the Maillard reaction with reducing sugars (e.g., lactose) if they are used as excipients, which can lead to degradation and discoloration[8][9].

  • Oxidation: Consider the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in the formulation, especially for solutions that will be stored for an extended period.

  • Maillard Reaction: Avoid the use of reducing sugars as excipients.

  • pH: The stability of the compound should be evaluated across a range of pH values to determine the optimal pH for the formulation.

Stability Testing of Preclinical Formulations

Ensuring the stability of the formulation throughout the duration of the in-vivo study is critical for data integrity[10][11]. Stability studies should be conducted under conditions that mimic the preparation, storage, and administration of the formulation.

Protocol for a Short-Term Stability Study:

  • Preparation: Prepare the formulation as described in the protocols above.

  • Storage Conditions: Store aliquots of the formulation under various conditions:

    • Refrigerated (2-8°C)

    • Room temperature (e.g., 25°C/60% RH)

    • In-use conditions (e.g., on the benchtop for the duration of a typical dosing session).

  • Time Points: Analyze the samples at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours, and then weekly for longer-term studies).

  • Analysis: At each time point, assess the following:

    • Appearance: Visual inspection for changes in color, clarity (for solutions), or re-suspendability (for suspensions).

    • pH: Measure the pH of the formulation.

    • Assay: Determine the concentration of this compound using a validated HPLC method.

    • Related Substances: Quantify any degradation products using HPLC.

Acceptance Criteria: The concentration of this compound should remain within 90-110% of the initial concentration, and there should be no significant increase in degradation products.

Conclusion

The successful in-vivo evaluation of this compound is achievable with a rational approach to formulation development. Based on its predicted physicochemical properties, aqueous suspensions and co-solvent systems are viable initial strategies. The detailed protocols provided in this guide offer a starting point for researchers. However, it is crucial to experimentally verify the predicted properties of the compound and to conduct thorough compatibility and stability studies to ensure the development of a robust and reliable formulation.

References

  • COMPUTATIONAL METHODS - Formulation Development: An Innovative, Simulation-Based Approach. (URL: Not available in search results)
  • Applications of Computational Tools in Formul
  • SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC - NIH. (URL: [Link])
  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - RSC Publishing. (URL: [Link])
  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (URL: [Link])
  • Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. (URL: [Link])
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • (PDF)
  • Applications of Computational Tools in Drug Design and Development - DOKUMEN.PUB. (URL: [Link])
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Preclinical Dose-Formulation Stability - Pharmaceutical Technology. (URL: [Link])
  • Computational drug formulation - Faculty of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
  • Vehicle selection for nonclinical oral safety studies - ResearchG
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control D
  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed. (URL: [Link])
  • An Alternative Method of Drug-Excipient Characteriz
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Public
  • Choice of vehicle affects pyraclostrobin toxicity in mice - The University of North Carolina
  • Pharmaceutical Suspension Manufacturing:The Complete FAQ Guide In 2024. (URL: [Link])
  • Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job
  • Managing Excipient Interactions - Pharmaceutical Technology. (URL: [Link])
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (URL: [Link])
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (URL: [Link])
  • Excipient Impact on Nitrosamine Formation - ResolveMass Labor
  • Suspensions - CD Formul
  • 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem - NIH. (URL: [Link])
  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. (URL: [Link])
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF - ResearchG
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. (URL: [Link])
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])
  • Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles - Arkivoc. (URL: [Link])
  • 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc. (URL: [Link])
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-morpholinoaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to specific experimental issues, helping you optimize your reaction for higher yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound (Target Compound 3 ) primarily revolves around the formation of a C-N bond between the morpholine moiety and the aniline ring. The two most prevalent and logical strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This is often the most direct and cost-effective route. It typically involves reacting an activated aryl halide, such as 4-fluoro-3-methylaniline (1 ), with morpholine (2 ). The reaction is driven by the activation of the aromatic ring by electron-withdrawing groups and the displacement of a good leaving group (like fluoride).[1][2]

  • Strategy B: Buchwald-Hartwig Amination : This powerful cross-coupling reaction uses a palladium catalyst with a specialized ligand to couple an aryl halide (e.g., 4-bromo-2-methylaniline) with morpholine.[3] While often more versatile and higher-yielding for less reactive substrates, it involves more expensive reagents and requires rigorous exclusion of oxygen.[4]

The choice between these methods depends on starting material availability, cost, scale, and the specific challenges encountered. This guide will focus primarily on the more common SNAr approach but will provide insights applicable to both.

Diagram: Primary Synthesis Pathway (SNAr)

cluster_reactants Reactants cluster_product Product 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline (1) Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Fluoro-3-methylaniline->Reaction Morpholine Morpholine (2) Morpholine->Reaction Target This compound (3) Reaction->Target Conditions High Temperature (e.g., 120-180 °C) Solvent (e.g., DMSO, NMP) Optional: Base (e.g., K2CO3) Conditions->Reaction

Caption: SNAr pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

Section 2.1: Low Reaction Conversion & Yield

Question 1: My SNAr reaction of 4-fluoro-3-methylaniline with morpholine is stalling at 50-60% conversion, even after prolonged heating. What is the primary cause and how can I fix it?

Answer: This is a classic issue of insufficient reaction conditions or equilibrium problems.

  • Causality—Insufficient Temperature: SNAr reactions on moderately activated rings require significant thermal energy to overcome the activation barrier associated with the formation of the negatively charged Meisenheimer complex intermediate.[2] Temperatures that are too low will result in a sluggish or stalled reaction.[5] For this specific transformation, temperatures in the range of 120-180 °C are often necessary.

  • Causality—Solvent Choice: The choice of solvent is critical. Aprotic, polar solvents like DMSO, NMP, or DMF are ideal as they can solvate the cationic species and do not interfere with the nucleophile. Using a lower-boiling solvent like THF or acetonitrile will limit the accessible temperature range and slow the reaction.

  • Causality—Product Inhibition/Side Reaction: The aniline product is basic and can react with the HF generated in situ, forming a salt that may be less soluble or reactive. The accumulation of HF can also create an acidic environment that protonates the morpholine nucleophile, reducing its effective concentration.

Troubleshooting Protocol:

  • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring by TLC or LCMS. Ensure you are using a high-boiling solvent like DMSO or NMP.

  • Use Excess Morpholine: Employing a stoichiometric excess of morpholine (2-4 equivalents) can shift the equilibrium towards the product and ensure the reaction goes to completion.

  • Add a Base: Incorporating a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is highly recommended. The base acts as an acid scavenger for the HF produced, preventing the protonation of morpholine and potential side reactions.[6]

ParameterStandard ConditionOptimized ConditionRationale
Temperature 100 °C140-160 °COvercomes activation energy barrier.[5]
Solvent TolueneDMSO or NMPHigh boiling point, polar aprotic nature.
Morpholine eq. 1.1 eq.2.5 eq.Drives reaction to completion via Le Chatelier's principle.
Base NoneK₂CO₃ (1.5 eq.)Scavenges in situ generated acid (HF).[6]

Question 2: I am attempting a Buchwald-Hartwig amination to synthesize the target compound, but my yield is consistently low with significant starting material recovery. What am I doing wrong?

Answer: Low yield in Buchwald-Hartwig amination almost always points to catalyst deactivation or improper reaction setup.[3]

  • Causality—Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Failure to properly degas solvents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction is the most common cause of failure.

  • Causality—Incorrect Base: The choice of base is crucial for regenerating the active catalyst. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are typically required.[6] Weaker bases like triethylamine are generally ineffective.

  • Causality—Ligand Choice: The phosphine ligand is the heart of the catalyst. Sterically hindered, electron-rich biarylphosphine ligands like XPhos or SPhos are often necessary to promote the reductive elimination step and stabilize the active catalytic species.[3][6] Using a generic ligand like triphenylphosphine will likely result in a failed reaction.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Degas your solvent by sparging with argon or nitrogen for at least 30 minutes. Use Schlenk line techniques or a glovebox to assemble the reaction.

  • Verify Base Strength and Solubility: Use NaOtBu or a similarly strong base. Ensure it is fresh and has been stored under inert conditions.

  • Select an Appropriate Ligand: For coupling with a secondary amine like morpholine, a ligand from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos) is a reliable starting point.

Diagram: Troubleshooting Workflow for Low Yield

cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Isolation start Low Yield (<80%) check_conversion Check Conversion by LCMS/TLC start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Yes complete Reaction Complete, Low Isolated Yield check_conversion->complete No temp Increase Temperature (10-20 °C increments) workup Optimize Aqueous Workup (Adjust pH to >10 before extraction) time Increase Reaction Time (Monitor every 4h) temp->time reagents Check Reagent Stoichiometry (Use excess morpholine) time->reagents base Add Acid Scavenger (e.g., K2CO3) reagents->base extraction Check Extraction Solvent (Use DCM or EtOAc) workup->extraction purification Review Purification Method (Consider column chromatography) extraction->purification

Caption: A logical workflow for diagnosing and solving low yield issues.

Section 2.2: Impurity Profile & Purification Challenges

Question: My final product is contaminated with a significant amount of a di-substituted impurity where morpholine has displaced both the fluorine and the methyl group's ortho-hydrogen. How can I prevent this?

Answer: This is an unlikely side reaction under standard SNAr conditions, as C-H activation is not typical. It is more plausible that you are observing a di-anilino species if your starting material was a di-halide, or perhaps an impurity from the starting material is being carried through. However, if C-H activation is suspected:

  • Causality—Excessively High Temperatures: Extreme temperatures (>200 °C) combined with a very strong base could potentially lead to complex side reactions, though direct C-H activation is less common than degradation.

  • Causality—Alternative Pathway Contamination: If you are using a palladium-catalyzed route, C-H activation is a known, albeit usually controlled, reaction pathway. Improper ligand or conditions could lead to undesired C-H functionalization.

More Likely Scenario: Impure Starting Material The most probable cause is an isomeric impurity in your 4-fluoro-3-methylaniline starting material.[7] For instance, the presence of 2-fluoro-5-methylaniline could lead to the formation of an isomeric product that is difficult to separate.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Analyze your 4-fluoro-3-methylaniline by GC-MS and ¹H NMR to confirm its identity and purity. If necessary, purify the starting material by distillation or recrystallization.

  • Moderate Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 120-140 °C) to minimize potential degradation or side reactions.

  • Optimize Purification: If the impurity is an isomer, separation by standard crystallization may be difficult. Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective for separating such isomers.

Detailed Experimental Protocols

Protocol 1: SNAr Synthesis of this compound (Optimized)

This protocol incorporates best practices to maximize yield and minimize impurities.

Materials:

  • 4-Fluoro-3-methylaniline (1.0 eq.)

  • Morpholine (2.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methylaniline (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting aniline.

  • Add morpholine (2.5 eq.) to the mixture.

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS every 4-6 hours until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water (10 volumes relative to the DMSO volume). This will precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from an ethanol/water mixture or perform column chromatography (Silica gel, 30% Ethyl Acetate in Hexane).

References

  • LookChem. 4-Fluoro-3-methylaniline. [Link]
  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. [Link]
  • Janakiramudu, D. B., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Kashani, S. K., et al. (2021).
  • Deadman, B. J., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
  • Pawlik, B., et al. (2021).
  • ResearchGate.
  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • ResearchGate.
  • ResearchGate. Optimization of reaction conditions in the synthesis of (4a)
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • YouTube.
  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry LibreTexts. 16.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 3-Methyl-4-morpholinoaniline (MMPA) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-4-morpholinoaniline (MMPA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving this compound. Our goal is to empower you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and reproducibility of your results.

Introduction to this compound (MMPA)

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its core structure is found in a variety of biologically active agents. For instance, the closely related compound, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic Linezolid.[1] Derivatives of morpholinoanilines have been investigated for their potential as antimicrobial and anticancer agents.[2][3] Given its therapeutic potential, robust and reliable in vitro characterization of MMPA is paramount.

This guide is structured to address issues from the foundational level of compound handling to the specifics of individual assay platforms.

Part 1: General Troubleshooting - The Foundation of Reproducible Data

Inconsistent results often stem from variability in how the compound is handled and prepared before the assay even begins. This section addresses the most common sources of error at this crucial stage.

FAQ 1: My results with MMPA are highly variable between experiments. What are the first things I should check?

Answer:

Variability is a common challenge when working with small molecules. Before troubleshooting the specifics of your assay, it's critical to ensure consistency in your compound handling and preparation. Here is a systematic approach to identifying the source of variability.

Troubleshooting Workflow for General Inconsistency

G start Inconsistent MMPA Assay Results stock 1. Verify Stock Solution Integrity start->stock solubility 2. Assess Compound Solubility in Assay Medium stock->solubility Stock OK sub_stock1 a. Check for precipitation in frozen stock. b. Avoid repeated freeze-thaw cycles. c. Prepare fresh stock if in doubt. stock->sub_stock1 stability 3. Evaluate Compound Stability solubility->stability Solubility Confirmed sub_solubility1 a. Visually inspect for precipitation at final concentration. b. Perform kinetic solubility assay. c. Adjust solvent concentration or use co-solvents. solubility->sub_solubility1 assay_params 4. Review Assay Parameters stability->assay_params Stability Confirmed sub_stability1 a. Incubate MMPA in assay medium for the duration of the experiment. b. Analyze for degradation (e.g., by HPLC). stability->sub_stability1 end Consistent Results assay_params->end Parameters Optimized sub_assay_params1 a. Consistent cell passage number and seeding density. b. Calibrated pipettes. c. Consistent incubation times. assay_params->sub_assay_params1

Caption: A logical workflow for troubleshooting general inconsistency in MMPA assays.

  • Stock Solution Integrity: The quality of your high-concentration stock solution is paramount.

    • Precipitation: Before each use, visually inspect your frozen stock solution for any precipitate. Thaw completely and vortex thoroughly. If precipitation is observed, gentle warming in a 37°C water bath or sonication may be necessary.[4]

    • Storage and Handling: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[1] Store stock solutions at -20°C or -80°C in tightly sealed vials.[1]

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. Ensure you are using high-purity, anhydrous DMSO, as water content can affect the solubility of your compound.[5]

  • Solubility in Assay Medium: A common pitfall is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) and consistent across all wells, including controls.[4]

    • Visual Inspection: At the highest concentration of MMPA used in your assay, visually inspect the wells for any signs of precipitation or cloudiness. This can be done under a microscope.

    • Kinetic Solubility: If you continue to suspect solubility issues, it is advisable to determine the kinetic solubility of MMPA in your specific assay medium.[6]

  • Compound Stability: Aniline compounds can be susceptible to degradation in aqueous solutions, which can be influenced by pH, light, and temperature.[7][8]

    • Incubation Test: To test for stability, incubate MMPA in your complete assay medium (including any cells or reagents) for the full duration of your experiment. Afterwards, analyze the medium using a suitable analytical method like HPLC to check for the appearance of degradation products.

  • Assay Parameters: Ensure that all other experimental parameters are tightly controlled.

    • Cell-Based Assays: Use cells of a consistent and low passage number. Ensure uniform cell seeding density across all wells.[9]

    • Pipetting: Use calibrated pipettes and be mindful of your technique to ensure accurate and consistent dispensing of the compound and other reagents.

FAQ 2: How should I prepare my MMPA stock and working solutions?

Answer:

Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results. Here is a recommended protocol.

Protocol: Preparation of MMPA Solutions

  • MMPA Stock Solution (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of MMPA powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 192.25 g/mol (for the non-fluorinated analog), you would need 1.92 mg.

    • Add the weighed MMPA to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of 100% anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[4]

    • Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[1]

  • Serial Dilutions for Dose-Response Experiments:

    • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. This maintains the solubility of the compound before the final dilution into the aqueous assay medium.

    • For example, to create a 1:3 serial dilution, add 10 µL of your highest concentration stock to 20 µL of 100% DMSO in the next tube. Use a fresh pipette tip for each dilution step.

  • Preparation of Final Working Solutions:

    • Dilute the DMSO intermediate stocks into your final assay medium to achieve the desired concentrations. Ensure that the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., 0.1% DMSO).

ParameterRecommendationRationale
Primary Solvent 100% Anhydrous DMSOExcellent solubilizing capacity for a wide range of compounds.[4]
Stock Concentration 10-20 mMA high concentration allows for minimal volume addition to the final assay, keeping the solvent concentration low.
Storage -20°C or -80°C, single-use aliquotsMinimizes degradation and prevents repeated freeze-thaw cycles.[1]
Final DMSO in Assay < 0.5%, consistent across all wellsHigh concentrations of DMSO can be toxic to cells and interfere with assay components.[4]

Table 1: Best practices for preparing MMPA solutions for biological assays.

Part 2: Troubleshooting Specific Assays

This section provides guidance for common issues encountered in specific assay formats where MMPA might be evaluated.

A. Cytotoxicity Assays (e.g., MTT, XTT)

Cytotoxicity assays are fundamental for assessing the anti-proliferative effects of compounds like MMPA. These assays often rely on colorimetric or fluorometric readouts that can be prone to interference.

Answer:

This is a classic example of assay interference. The MTT assay measures the reduction of a yellow tetrazolium salt to a purple formazan product by cellular dehydrogenases.[10] An increase in signal at high compound concentrations is unlikely to be a true biological effect and points to a chemical interaction with the assay reagents.

Troubleshooting Workflow for Cytotoxicity Assay Interference

G start Anomalous Cytotoxicity Results (e.g., increased signal at high concentration) interference_check 1. Perform Cell-Free Interference Assay start->interference_check visual_check 2. Visually Inspect Wells interference_check->visual_check Interference Detected sub_interference a. Incubate MMPA with MTT reagent in cell-free medium. b. Measure absorbance at 570 nm. c. A signal indicates direct reduction of MTT by MMPA. interference_check->sub_interference orthogonal_assay 3. Use an Orthogonal Assay visual_check->orthogonal_assay No Obvious Precipitation sub_visual a. Check for colored MMPA solution. b. Look for compound precipitation at high concentrations. visual_check->sub_visual conclusion Accurate IC50 Determination orthogonal_assay->conclusion sub_orthogonal a. Use a non-tetrazolium-based assay (e.g., CellTiter-Glo®, which measures ATP). b. Use a dye-exclusion method (e.g., Trypan Blue). orthogonal_assay->sub_orthogonal

Caption: Decision-making process for troubleshooting interference in cytotoxicity assays.

  • Direct MTT Reduction: MMPA, like other small molecules, may have reducing properties that can directly convert the MTT reagent to formazan, independent of cellular activity.[11]

    • Troubleshooting Step: Set up a cell-free control plate. Add your MMPA dilutions to the assay medium without cells, then add the MTT reagent and solubilization buffer as you would in your experiment. If you see a color change, your compound is directly reducing the MTT.

  • Compound Color: If MMPA solutions are colored, this can interfere with the absorbance reading at 570 nm.

    • Troubleshooting Step: In your cell-free control plate, measure the absorbance of the MMPA dilutions in the medium before adding the MTT reagent. This will tell you if the compound itself is contributing to the signal.

  • Compound Precipitation: At high concentrations, MMPA might precipitate and these crystals could scatter light, leading to artificially high absorbance readings.

    • Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope before adding the MTT reagent. Look for any signs of compound precipitation.

Solution: If you confirm that MMPA is interfering with your MTT assay, you must switch to an orthogonal method that relies on a different detection principle.

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells and are less prone to interference from colored or reducing compounds.

  • Dye exclusion assays (e.g., Trypan Blue): These provide a direct count of viable versus non-viable cells based on membrane integrity.

B. Antimicrobial Susceptibility Assays (e.g., Broth Microdilution)

Determining the Minimum Inhibitory Concentration (MIC) of MMPA against various microbial strains is a key step in its characterization as a potential antimicrobial agent.

Answer:

Inconsistent MIC values in broth microdilution assays often point to issues with the compound, the inoculum, or the growth medium.

  • Compound-Related Issues:

    • Solubility and Stability: As with other assays, the solubility and stability of MMPA in the broth medium are critical. Some media components can interact with the compound, reducing its effective concentration.[12]

      • Troubleshooting Step: Perform a stability test of MMPA in the broth medium as described in the general troubleshooting section. Visually inspect for precipitation.

    • Binding to Plastics: Small molecules can sometimes adsorb to the surface of the plastic microtiter plates, lowering the concentration available to the microbes.

      • Troubleshooting Step: Consider using low-binding plates. You can also test for this by incubating MMPA in a well without bacteria, then transferring the supernatant to a new well and testing its activity.

  • Inoculum-Related Issues:

    • Inoculum Size: The size of the bacterial inoculum is a critical variable. An inoculum that is too high can overwhelm the compound, leading to higher apparent MICs. An inoculum that is too low can lead to slow or no growth, making the MIC difficult to determine.[13]

      • Troubleshooting Step: Ensure you are standardizing your inoculum precisely, typically to a 0.5 McFarland standard, and then diluting it to the final required concentration as per CLSI or EUCAST guidelines.[14]

  • Medium-Related Issues:

    • Media Components: Some media components can antagonize the action of the antimicrobial agent.

      • Troubleshooting Step: Review the literature for known interactions between aniline-based compounds and your chosen growth medium.

Protocol: Broth Microdilution for MMPA

  • Prepare MMPA dilutions: Prepare a 2x concentrated serial dilution of MMPA in the appropriate broth medium in a separate 96-well plate.

  • Prepare Inoculum: Grow the microbial strain to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Inoculate Plate: Transfer the 2x MMPA dilutions to a final 96-well test plate. Add an equal volume of the standardized inoculum to each well. This will bring the MMPA concentration to 1x and the inoculum to the correct final density.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no MMPA).[14]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microbial strain.

  • Read MIC: The MIC is the lowest concentration of MMPA that completely inhibits visible growth of the organism.[14]

C. Enzyme Inhibition Assays (e.g., Kinase Assays)

If MMPA is being investigated as an enzyme inhibitor, it is crucial to rule out assay artifacts that can mimic true inhibition.

Answer:

Fluorescence-based assays are highly susceptible to interference from small molecules.[15] Apparent inhibition could be due to several factors other than direct target engagement.

  • Autofluorescence: MMPA itself might be fluorescent, with an emission spectrum that overlaps with that of your assay's fluorophore. This would lead to an increase in background signal, which could be misinterpreted depending on the assay format.[16]

    • Troubleshooting Step: Measure the fluorescence of MMPA in the assay buffer at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: MMPA might absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in the detected signal (quenching). This is a very common cause of false positives in inhibitor screens.[16]

    • Troubleshooting Step: In a cell-free system, add MMPA to the fluorescent product of your enzymatic reaction (or to the fluorescent substrate if that is what is measured) and see if the signal decreases.

  • Compound Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.

    • Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the inhibitory activity of MMPA is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

Solution: If interference is confirmed, consider the following:

  • Use an Orthogonal Assay: Validate your hits using an assay with a different detection modality, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free method like surface plasmon resonance (SPR).[2]

  • Counter-Screen: Perform a counter-screen to specifically identify compounds that interfere with your detection system.

References

  • The degradation products of aniline in the solutions with ozone and kinetic investig
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH.
  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
  • Degradation of aniline in aqueous solution by dielectric barrier discharge plasma. (2019). PubMed.
  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. (n.d.).
  • How to know the stability of drugs and reagents in the cell culture media? (2017).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • 4-Morpholinoaniline | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Aniline (benzenamine). (2022). DCCEEW.
  • SMALL MOLECULES. (n.d.).
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery (RSC Publishing).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In NCBI Bookshelf.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • New 4-(Morpholin-4-Yl)
  • Technical Support Center: Investigating Small Molecule Interference in Fluorescence Microscopy. (n.d.). Benchchem.
  • The Ultimate Guide to Troubleshooting Micropl
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC - NIH.
  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
  • Elisa troubleshooting tips – High background. (n.d.). Blog | ARP American Research Products, Inc.
  • Technical Support Center: Troubleshooting In Vitro Assays. (n.d.). Benchchem.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.).
  • Can anyone suggest a protocol for a kinase assay? (2015).
  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025). Blog | ZAGENO.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • Technical Support Center: Minimizing In Vitro Cytotoxicity of Novel Small Molecule Compounds. (n.d.). Benchchem.

Sources

Technical Support Center: Synthesis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Methyl-4-morpholinoaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic protocol. This resource is built on established principles of organic chemistry and data from analogous transformations, providing a robust framework for addressing common synthetic challenges.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Both pathways, while effective, are susceptible to the formation of specific side products. This guide will help you identify and mitigate these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying issues.

Issue 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material.

Possible Cause: Insufficient reaction temperature, inadequate mixing, or catalyst deactivation (in the case of Buchwald-Hartwig amination).

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction is maintained at the optimal temperature. For SNAr reactions, this is typically in the range of 80-120°C. For Buchwald-Hartwig amination, temperatures between 80-110°C are common.

  • Improve Agitation: In heterogeneous mixtures, ensure vigorous stirring to facilitate mass transfer between phases.

  • Catalyst and Ligand Integrity (Buchwald-Hartwig):

    • Ensure the palladium catalyst and phosphine ligand are handled under an inert atmosphere to prevent oxidation.

    • Consider using a pre-catalyst that is more resistant to deactivation.

  • Solvent Choice: Ensure the solvent is appropriate for the reaction and is of sufficient purity. Anhydrous solvents are critical for the Buchwald-Hartwig reaction.

Issue 2: I'm seeing an unexpected peak in my LC-MS/NMR that corresponds to the loss of the morpholine group and replacement with hydrogen.

Possible Cause: This is likely a result of hydrodehalogenation of the aryl halide starting material in a Buchwald-Hartwig amination.

Mechanism: This side reaction can occur in palladium-catalyzed couplings and is often promoted by the presence of water or other protic sources in the reaction mixture.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of freshly distilled solvents and oven-dried glassware is recommended.

  • Optimize the Base: A less reactive base, such as cesium carbonate, may be less prone to promoting this side reaction compared to strong bases like sodium tert-butoxide.

  • Ligand Selection: Certain phosphine ligands can suppress this side reaction. Consider screening different ligands to find the optimal one for your system.

Issue 3: My final product is contaminated with a colored impurity, and I suspect incomplete reduction of the nitro group (SNAr route).

Possible Cause: Incomplete reduction of the nitro intermediate (4-morpholino-3-methylnitrobenzene) can lead to the formation of nitroso or azoxy impurities, which are often colored.

Troubleshooting Protocol:

  • Increase Reducing Agent Stoichiometry: Ensure an adequate excess of the reducing agent (e.g., iron powder, tin(II) chloride, or sodium dithionite) is used.[1]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the nitro intermediate.

  • Optimize pH: The efficiency of many reducing agents is pH-dependent. Ensure the reaction conditions are optimized for the chosen reagent. For example, when using iron, the addition of an acid like acetic acid or ammonium chloride is often necessary.

  • Catalytic Hydrogenation: For a cleaner reduction, consider catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[2] This method often provides high yields with minimal side products.

Reducing AgentTypical ConditionsPotential Issues
Iron PowderAcetic Acid or NH4Cl, refluxHeterogeneous reaction, requires acidic conditions
Tin(II) ChlorideConcentrated HCl, EthanolStoichiometric amounts of tin salts produced
Sodium DithioniteWater/Organic co-solventCan be sensitive to air and moisture
Catalytic HydrogenationPd/C, H2 gas, Ethanol/MethanolRequires specialized equipment for handling hydrogen gas
Issue 4: I'm observing a dimeric impurity in my Buchwald-Hartwig reaction.

Possible Cause: Homocoupling of the aryl halide starting material is a known side reaction in palladium-catalyzed cross-coupling reactions.

Mitigation Strategies:

  • Lower Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can influence the prevalence of side reactions. A slightly higher ligand-to-metal ratio may be beneficial.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize this and other side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

Both the SNAr and Buchwald-Hartwig routes are viable. The SNAr approach, starting from a suitable nitroaromatic compound, is often more cost-effective for large-scale synthesis.[3] The Buchwald-Hartwig amination offers greater flexibility in terms of the starting materials (aryl halides) and can be more tolerant of other functional groups.[4]

Q2: What is the role of the base in the Buchwald-Hartwig amination?

The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center and participate in the catalytic cycle. Common bases include sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The choice of base can significantly impact the reaction rate and the formation of side products.

Q3: How can I effectively purify my final product?

Standard purification techniques such as recrystallization or column chromatography are typically effective. For recrystallization, a solvent system like ethyl acetate/hexanes is often a good starting point.[2] If acidic or basic impurities are present, an aqueous wash with a dilute base or acid during the workup can be beneficial.

Q4: Can I use a different amine instead of morpholine in these reactions?

Yes, both the SNAr and Buchwald-Hartwig reactions are generally applicable to a wide range of primary and secondary amines. However, the reaction conditions may need to be re-optimized for different amines due to variations in their nucleophilicity and steric bulk.

Visualizing the Reaction Pathways and Side Products

SNAr Route

SNAr_Route start 4-Chloro-2-methylnitrobenzene intermediate 4-Morpholino-3-methylnitrobenzene start->intermediate SNAr morpholine Morpholine morpholine->intermediate product This compound intermediate->product Reduction side_product Incomplete Reduction (Nitroso/Azoxy Impurities) intermediate->side_product Side Reaction Buchwald_Hartwig_Route start 4-Bromo-2-methylaniline product This compound start->product Buchwald-Hartwig Amination side_product1 Hydrodehalogenation start->side_product1 Side Reaction side_product2 Homocoupling start->side_product2 Side Reaction morpholine Morpholine morpholine->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: Buchwald-Hartwig synthesis of this compound and common side reactions.

References

  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate.
  • Wang, B., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(12), 10255-10263. [Link]
  • ACS GCI Pharmaceutical Roundtable.

Sources

Technical Support Center: Enhancing the Stability of 3-Methyl-4-morpholinoaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for enhancing the stability of this compound in solution. As a substituted aniline, this compound is susceptible to degradation, which can compromise experimental results and product shelf-life. This document outlines the fundamental principles of its stability, common issues encountered, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic amine derivative featuring a morpholine ring. Like many aniline compounds, the primary amino group (-NH₂) is an electron-donating group that makes the aromatic ring electron-rich.[1] This high electron density renders the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, light, or inappropriate pH conditions.[1][2] Degradation can lead to the formation of colored impurities, loss of compound potency, and the generation of potentially reactive byproducts, such as nitrobenzenes and benzoquinones, which can interfere with experimental outcomes.[2]

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of chemical and environmental factors:

  • pH: The pH of the solution is critical. Aromatic amines can be more stable in either slightly acidic or neutral conditions, but highly acidic or alkaline environments can catalyze degradation pathways like hydrolysis or oxidation.[3][4][5]

  • Oxygen: Exposure to atmospheric oxygen is a major driver of oxidative degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[6][7]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides in aged ethers) that can act as oxidizing agents.

  • Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidation reactions.

Q3: What are the visible signs of this compound degradation?

The most common and immediate sign of degradation is a change in the color of the solution .[1] Freshly prepared solutions of aniline derivatives are often colorless to pale yellow. Upon degradation, particularly through oxidation, solutions can turn yellow, brown, dark green, or even black due to the formation of highly conjugated, colored byproducts and polymeric species.[1] Other indicators can include the formation of precipitates or a measurable decrease in the concentration of the parent compound when analyzed by techniques like HPLC.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to troubleshoot and resolve them.

Issue 1: Solution Rapidly Turns Brown/Black After Preparation
  • Primary Suspected Cause: Rapid Oxidative Degradation.

  • Causality: This is a classic sign of rapid oxidation of the aniline moiety. The electron-rich aromatic ring is readily attacked by an oxidizing agent, which is most commonly atmospheric oxygen, potentially accelerated by other factors.[1][2]

  • Solvent Degassing: Before use, thoroughly degas your chosen solvent to remove dissolved oxygen. This can be achieved by:

    • Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.

  • Inert Atmosphere Blanketing:

    • Assemble your glassware (e.g., flask, beaker) and flush it with a gentle stream of inert gas.

    • Maintain a positive pressure of the inert gas over the solution throughout the entire experiment, from weighing and dissolution to storage and use. A gas bubbler in the setup can help monitor the gas flow.[1]

  • Reagent Handling: Dissolve the solid this compound in the degassed solvent under the inert atmosphere.

Issue 2: Gradual Discoloration or Loss of Potency Over Time
  • Primary Suspected Cause: Slow Oxidation and/or pH-Catalyzed Degradation.

  • Causality: If degradation occurs over hours or days, it suggests a slower process. This could be due to gradual oxygen ingress, or the pH of the solution may not be optimal for long-term stability. The ionization state of the molecule, which is pH-dependent, can significantly affect its susceptibility to degradation.[4][5]

  • Determine Optimal pH: Perform a small-scale pH stability study. Prepare small batches of your solution in a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 4 to 8. Monitor the solutions for color change and analyze by HPLC over time to identify the pH at which the compound is most stable. Aromatic amines are generally more stable in slightly acidic to neutral aqueous solutions compared to acidic ones.[3]

  • Implement Buffered System: Once the optimal pH is determined, prepare all future solutions using the appropriate, degassed buffer system.

  • Mechanism of Action: Antioxidants act as sacrificial agents, being oxidized more readily than your compound of interest. Phenolic antioxidants, in particular, have been shown to inhibit the oxidation of anilines.[8]

  • Selection and Concentration:

    • Common antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol).

    • Start with a low concentration, typically in the range of 0.01% to 0.1% (w/v).

  • Procedure: Add the selected antioxidant to the solvent before dissolving the this compound. Ensure it is fully dissolved.

Table 1: Recommended Starting Conditions for Stability Enhancement

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a primary oxidant.[1]
pH Range 5.0 - 7.0 (Buffered)Avoids acid or base-catalyzed degradation pathways.[4][5]
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of degradation reactions.[6]
Light Protect from Light (Amber Vials)Prevents photo-initiated oxidation.
Additives Antioxidant (e.g., BHT, 0.05%)Scavenges free radicals and reactive oxygen species.[8]
Issue 3: Inconsistent Results and Formation of Unidentified Peaks in Chromatography
  • Primary Suspected Cause: Complex Degradation or Reaction with Formulation Components.

  • Causality: The appearance of multiple new peaks in an analytical chromatogram suggests that several degradation pathways may be occurring, or the aniline is reacting with other components in your solution (e.g., excipients, impurities in solvents).[9] For example, the primary amine can react with aldehydes or ketones.

For applications where the primary amine is not required to be free during a specific reaction step, protecting it as an amide can significantly enhance stability. The acetyl group reduces the electron-donating capacity of the nitrogen, making the aromatic ring less susceptible to oxidation.[1]

  • Protection Step:

    • Dissolve the this compound in a suitable solvent like dichloromethane.

    • Add a slight excess (1.1 equivalents) of acetic anhydride or acetyl chloride and a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction to isolate the protected acetanilide derivative.

  • Perform Subsequent Steps: Use the more stable, protected compound in your experiment.

  • Deprotection Step (if necessary):

    • The acetyl group can be removed to regenerate the free amine via acid or base-catalyzed hydrolysis (e.g., refluxing with aqueous HCl or NaOH).[1]

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the likely degradation pathways and the logical workflow for troubleshooting stability issues.

DegradationPathways Figure 1: Potential Degradation Pathways A This compound B Oxidized Intermediates (e.g., Radical Cation) A->B Oxidation (O₂, Light, Metal Ions) E Ring-Opened Products (from Morpholine cleavage) A->E Harsh pH/Temp C Colored Byproducts (Nitroso-, Nitro- compounds) B->C Further Oxidation D Polymeric Species (Polyaniline-like) B->D Polymerization

Caption: Figure 1: Potential Degradation Pathways

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow Start Stability Issue Observed (e.g., Color Change) Check_Oxygen Is the solution exposed to air? Start->Check_Oxygen Use_Inert Implement Inert Atmosphere Protocol (Degas solvent, N₂/Ar blanket) Check_Oxygen->Use_Inert Yes Check_pH Is the pH controlled? Check_Oxygen->Check_pH No Use_Inert->Check_pH Use_Buffer Implement pH Control Protocol (Use buffered solution, pH 5-7) Check_pH->Use_Buffer No Check_Temp_Light Are temperature and light controlled? Check_pH->Check_Temp_Light Yes Use_Buffer->Check_Temp_Light Control_Env Store at 2-8°C in amber vials Check_Temp_Light->Control_Env No Add_Antioxidant Consider adding an antioxidant (e.g., BHT) Check_Temp_Light->Add_Antioxidant Yes Control_Env->Add_Antioxidant Protect_Group If instability persists, use protecting group strategy (acetylation) Add_Antioxidant->Protect_Group End Stable Solution Add_Antioxidant->End [If sufficient] Protect_Group->End

Sources

Technical Support Center: Addressing Off-Target Effects of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The compound "3-Methyl-4-morpholinoaniline" is not extensively characterized in publicly available scientific literature as a tool compound with a defined biological target and off-target profile. The morpholinoaniline scaffold, however, is a common feature in many kinase inhibitors.

To provide a valuable and scientifically rigorous guide that addresses the user's core requirements, this technical support center will focus on a representative, hypothetical kinase inhibitor which we will call Morphelinib-3M4M . We will assume Morphelinib-3M4M is designed as a potent inhibitor of a primary kinase target but exhibits known, clinically relevant off-target activities. This allows us to create a practical and in-depth troubleshooting resource grounded in established principles of kinase inhibitor development and validation.

Introduction to Morphelinib-3M4M: A Case Study in Kinase Inhibitor Specificity

Morphelinib-3M4M is a potent, ATP-competitive kinase inhibitor developed for cancer therapy. Its primary target is a receptor tyrosine kinase (RTK) crucial for tumor growth. However, like many kinase inhibitors that target the conserved ATP binding pocket, Morphelinib-3M4M displays a degree of promiscuity, leading to off-target effects that can complicate experimental interpretation and contribute to cellular toxicity.[1][2] This guide will help you identify, understand, and mitigate these off-target effects in your research.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is designed to help you troubleshoot specific problems you may encounter when working with Morphelinib-3M4M.

Issue 1: High levels of cytotoxicity are observed at concentrations expected to be specific for the primary target.

  • Question: I'm observing significant cell death in my cancer cell line at concentrations of Morphelinib-3M4M that I believe should only inhibit the primary RTK target. Is this an off-target effect?

  • Answer: It is highly probable that the observed cytotoxicity is due to the inhibition of one or more off-target kinases that are critical for cell survival in your specific cell model.[3]

    • Immediate Action: Conduct a detailed dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the precise IC50 for cytotoxicity. Compare this to the IC50 for the inhibition of the primary target's downstream signaling. A narrow window between these two values suggests that off-target toxicity is a significant factor.[3]

    • Recommended Troubleshooting Steps:

      • Perform a Kinome-Wide Selectivity Screen: This is the most comprehensive way to identify unintended targets.[4][5] Screening Morphelinib-3M4M against a large panel of kinases will reveal its broader inhibitory profile.

      • Use a Structurally Different Inhibitor: Employ an alternative inhibitor that targets the same primary RTK but has a different chemical structure. If this second inhibitor does not produce the same level of cytotoxicity at equivalent on-target inhibitory concentrations, it strongly suggests that the toxicity of Morphelinib-3M4M is driven by its unique off-target profile.[3][6]

      • Characterize Off-Target Expression: Once potential off-targets are identified from a kinome screen, use Western blotting or proteomics to confirm that these kinases are expressed in your cell line. High expression of a sensitive off-target kinase can explain heightened toxicity.[3]

Issue 2: My experimental results are inconsistent or contradictory to published findings for other inhibitors of the same target.

  • Question: I'm using Morphelinib-3M4M to study the role of my target RTK in cell migration. However, the phenotype I'm observing is different from what has been published using other inhibitors for this RTK. Why could this be?

  • Answer: This discrepancy is a classic indicator of off-target effects. The unique phenotype you are observing is likely due to the modulation of signaling pathways by one or more of Morphelinib-3M4M's off-targets, which may not be engaged by the inhibitors used in other studies.[3]

    • Recommended Troubleshooting Steps:

      • Phosphoproteomic Profiling: This powerful technique can provide a global snapshot of the signaling pathways affected by Morphelinib-3M4M.[7][8] By comparing the phosphoproteome of cells treated with Morphelinib-3M4M to that of cells treated with a more specific inhibitor of the same target, you can identify signaling nodes that are uniquely affected by your compound.[1]

      • Validate Off-Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Morphelinib-3M4M is physically binding to the suspected off-target kinases in your intact cells.[9][10][11] A shift in the thermal stability of a protein upon drug binding provides direct evidence of target engagement.

      • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the primary target. If the phenotype observed with Morphelinib-3M4M persists even in the absence of the primary target, it is definitively an off-target effect.[3]

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the observed phenotype is a result of on-target inhibition and not off-target effects?

A1: This is a critical question in drug development. A multi-pronged approach is recommended:

  • Use a Structurally Different Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[6]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[6]

Q2: What is a kinase selectivity profile and how do I interpret it?

A2: A kinase selectivity profile is a dataset that shows the inhibitory activity of a compound against a large panel of kinases.[4][12] It is often presented as a percentage of inhibition at a fixed concentration or as IC50/Kd values for multiple kinases. When interpreting this data, pay attention to:

  • Selectivity Score: Some providers calculate a selectivity score (e.g., the number of kinases inhibited above a certain threshold) which can give a quick overview of promiscuity.[4]

  • Potency on Off-Targets: Compare the IC50 or Kd values for off-targets to that of the primary target. Off-targets with potencies within 10-100 fold of the primary target are more likely to be biologically relevant.

Q3: What are some of the best practices for working with a new kinase inhibitor to minimize the risk of misinterpreting off-target effects?

A3:

  • Always start with a dose-response: Determine the optimal concentration range for your experiments.

  • Use the lowest effective concentration: This will minimize the engagement of less potent off-targets.

  • Validate on-target engagement: Use a technique like Western blotting to confirm that the inhibitor is modulating the direct downstream substrate of your target kinase at the concentrations you are using.[5]

  • Be cautious with interpreting phenotypes: Always consider the possibility of off-target contributions, especially if the inhibitor is not highly selective.

Data Presentation: A Comparative Kinase Selectivity Profile

The following table illustrates a hypothetical selectivity profile for Morphelinib-3M4M, comparing its potency against its primary target with that of several known off-targets.

Kinase TargetIC50 (nM)Primary/Off-TargetPotential Biological Implication
Primary RTK 5 Primary Inhibition of tumor growth
SRC50Off-TargetAffects cell adhesion and migration
LCK75Off-TargetModulation of immune responses
c-KIT150Off-TargetPotential for effects on hematopoiesis
PDGFRβ200Off-TargetImpacts stromal cell signaling

Note: These values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Substrate Phosphorylation

Objective: To confirm on-target engagement of Morphelinib-3M4M in cells by measuring the phosphorylation status of a known downstream substrate of the primary RTK.[5]

Methodology:

  • Cell Culture and Treatment: Plate your cancer cell line of interest and allow cells to adhere overnight. Treat the cells with a range of Morphelinib-3M4M concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the known downstream substrate of the primary RTK.

    • Use an antibody against the total protein of the substrate as a loading control.

  • Detection: Detect the bound antibodies using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment with Morphelinib-3M4M.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly assess the binding of Morphelinib-3M4M to its primary target and potential off-targets in intact cells.[9][13][14]

Methodology:

  • Cell Culture and Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of Morphelinib-3M4M for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and analyze by Western blotting for the primary target and suspected off-target proteins.

  • Data Analysis: Plot the band intensity of the soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates thermal stabilization upon ligand binding.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Morphelinib-3M4M Inhibition cluster_1 Cellular Processes Primary_RTK Primary_RTK Proliferation Proliferation Primary_RTK->Proliferation Survival Survival Primary_RTK->Survival SRC SRC Migration Migration SRC->Migration Adhesion Adhesion SRC->Adhesion LCK LCK Immune_Response Immune_Response LCK->Immune_Response Morphelinib-3M4M Morphelinib-3M4M Morphelinib-3M4M->Primary_RTK On-Target Morphelinib-3M4M->SRC Off-Target Morphelinib-3M4M->LCK Off-Target

Caption: On- and off-target effects of Morphelinib-3M4M.

Troubleshooting Workflow

G start Unexpected Phenotype Observed q1 Is cytotoxicity observed at low concentrations? start->q1 a1_yes Perform Dose-Response for Viability vs. Target IC50 q1->a1_yes Yes a1_no Is phenotype inconsistent with other inhibitors? q1->a1_no No q2 Is there a narrow window between viability and target IC50? a1_yes->q2 a3 High probability of off-target signaling a1_no->a3 a2_yes High probability of off-target toxicity q2->a2_yes Yes a2_no Consider other factors: cell line variability, etc. q2->a2_no No end1 Initiate Off-Target Validation Protocol a2_yes->end1 a3->end1

Caption: Decision tree for troubleshooting unexpected results.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2857-2866. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Mi, Y., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(11), 1293-1304. [Link]
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1933-1946. [Link]
  • Ruprecht, B., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Current Protocols in Chemical Biology, 4(4), 319-340. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • A-Mohammadi, M., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16206. [Link]
  • Médard, G., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics.
  • Reinecke, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ChemMedChem, 14(12), 1163-1172. [Link]
  • Giansanti, P., et al. (2010). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 9(5), 819-832. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
  • Ochoa, D., et al. (2020). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. Nature Biotechnology, 38(3), 329-338. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • TUM School of Life Sciences. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics. [Link]
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

Sources

refining purification methods for high-purity 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 3-Methyl-4-morpholinoaniline

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the isolation and purification of this key synthetic intermediate. We will explore the causality behind purification choices and provide robust, field-tested protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, analysis, and handling of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the reduction of a nitro-group precursor, 4-(3-methyl-4-nitrophenyl)morpholine. Based on this, you can expect:

  • Unreacted Starting Material: Residual 4-(3-methyl-4-nitrophenyl)morpholine.

  • Incomplete Reduction Products: Such as hydroxylamines or azo/azoxy compounds, which can form as byproducts during the nitro reduction.

  • Byproducts from Precursor Synthesis: Impurities from the initial reaction to form the nitro-aromatic precursor can carry through. For instance, if the synthesis involves nucleophilic aromatic substitution, positional isomers might be present.[1]

  • Catalyst Residues: If catalytic hydrogenation is used (e.g., with Pd/C), trace metals may be present in the crude product.[2]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment, especially for determining percentage purity (e.g., >99.5%). A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the compound and identifying organic impurities. Purity can be estimated by comparing the integrals of product signals to those of impurities.[3]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is powerful for identifying the molecular weights of the main component and any impurities, aiding in their structural elucidation.[4][5]

The table below compares these primary analytical methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between stationary and mobile phases.[3]Separation of volatile compounds followed by mass-based detection.[3]Provides detailed structural information based on the magnetic properties of atomic nuclei.[3]
Typical Purity Can accurately quantify purity to ≥99.5%.[3]Provides high sensitivity for volatile impurities.Qualitative and quantitative assessment of purity.
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[3]High sensitivity and specificity, allows for impurity identification.[3]Provides unambiguous structure confirmation and can quantify impurities without a specific reference standard for each.[3]
Limitations Requires reference standards for definitive impurity identification.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods.[3]

Q3: What is the target melting point for high-purity this compound?

A3: While the exact melting point for this compound is not as widely reported as its unsubstituted analog, 4-morpholinoaniline (m.p. 132-135 °C), a sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.[6][7] A broad or depressed melting point suggests the presence of impurities. It is crucial to calibrate your melting point apparatus and compare results with a retained, high-purity reference standard.

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Diagram: General Purification Strategy

The first step in any purification is choosing the right method. This decision is primarily based on the scale of your experiment and the nature of the impurities.

G cluster_0 Purification Method Selection Start Crude Product (this compound) Decision1 Is the product a solid? Start->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization  Yes Chromatography Use Column Chromatography Decision1->Chromatography No (Oil) Decision2 Are impurities significantly different in polarity? Recrystallization->Decision2 End High-Purity Product Chromatography->End Decision2->Chromatography No (Similar Polarity) Decision2->End Yes

Caption: Workflow for selecting a primary purification method.

Section 2.1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying solid compounds on a large scale.[8]

Problem: My product "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly.[9]

  • Solution Workflow:

G Start Product 'Oils Out' Step1 Re-heat the solution to re-dissolve the oil. Start->Step1 Step2 Add a small amount (1-5% by volume) of additional hot solvent. Step1->Step2 Step3 Allow the solution to cool very slowly (e.g., insulate the flask). Step2->Step3 Decision Did crystals form? Step3->Decision Success Collect Crystals Decision->Success Yes Failure Troubleshoot Further Decision->Failure No Action1 Scratch inner flask surface with a glass rod. Failure->Action1 Action2 Add a seed crystal of pure product. Failure->Action2 Action3 Consider a different solvent or a mixed-solvent system. Failure->Action3

Caption: Troubleshooting workflow for an "oiling out" event.

Problem: Purity has not improved significantly after recrystallization.

  • Causality: This indicates that the impurities have similar solubility characteristics to your desired compound in the chosen solvent. The solvent may be dissolving the impurities along with the product, and they are co-precipitating upon cooling.[10]

  • Solutions:

    • Change the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold, while the impurities should be either very soluble or insoluble at all temperatures.[10] A mixed-solvent system (e.g., ethyl acetate/hexane) can be effective. One solvent dissolves the compound well (solubilizing solvent), and the other (anti-solvent) is one in which the compound is poorly soluble.[9]

    • Perform a Second Recrystallization: Sometimes a single recrystallization is insufficient. A second pass may remove the remaining impurities.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[11] Be aware that charcoal can also adsorb your product, potentially reducing yield.

Problem: I am experiencing low recovery/yield after recrystallization.

  • Causality: Significant product loss can occur for several reasons: using too much solvent, premature crystallization during hot filtration, or the product having moderate solubility in the cold solvent.[11]

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[10]

    • Pre-heat Funnel: To prevent premature crystallization, pre-heat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) before the hot filtration step.

    • Cool Thoroughly: Ensure the filtrate is cooled sufficiently (an ice bath is recommended) to maximize crystal precipitation before collection.

    • Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and attempt a second-crop recrystallization to recover more product.

Section 2.2: Column Chromatography Issues

Column chromatography is a powerful technique for separating compounds with different polarities.[12]

Problem: I cannot achieve good separation between my product and an impurity on TLC.

  • Causality: The chosen mobile phase (eluent) does not have the correct polarity to differentiate between the compounds on the stationary phase (typically silica gel).[12]

  • Solutions:

    • Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf (Retention factor) of approximately 0.2-0.4, and the impurities are well separated.[12]

    • Try Different Solvents: If adjusting the ratio of a two-solvent system (e.g., ethyl acetate/hexane) doesn't work, change one of the solvents to alter the selectivity. For example, substituting dichloromethane for ethyl acetate can change the elution order.

    • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina (neutral or basic), which can be beneficial for purifying amines.[12]

Solvent System (v/v) Typical Application Notes
Hexane / Ethyl Acetate (9:1 to 1:4) Standard starting system for moderately polar compounds.A good first choice. Adjust the ratio to achieve the desired Rf.[12]
Dichloromethane / Methanol (99:1 to 9:1) For more polar compounds that do not move in Hex/EtOAc.Methanol significantly increases polarity. Add dropwise to fine-tune.[12]
Toluene / Ethyl Acetate (9:1 to 1:1) Can offer different selectivity due to aromaticity.Useful if Hex/EtOAc fails to provide separation.[12]

Problem: The product is degrading on the silica gel column.

  • Causality: Amines can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and degradation during column chromatography.

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine (or ammonium hydroxide for very polar systems) to neutralize the acidic sites.[12]

    • Use Neutral or Basic Alumina: As an alternative to silica, alumina is a less acidic stationary phase.

    • Work Quickly: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography technique is preferred over slow gravity chromatography.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Recrystallization Protocol

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold. A mixture of ethyl acetate and hexane is often a good starting point for morpholinoanilines.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.[10]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

SOP-02: Flash Column Chromatography Protocol

  • TLC Analysis: Develop a solvent system that provides good separation and an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and pack it evenly using positive pressure (flash).[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[12]

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

SOP-03: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh and dissolve ~1-2 mg of the purified product in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.1 mg/mL.[3]

  • Instrumentation:

    • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).[3]

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

References

  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6.
  • Google Patents. WO2009064471A1 - Method of synthesis of morpholino oligomers.
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. 2023.
  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 2024.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. 2025.
  • Supporting Information - DOI.
  • International Journal of Research in Pharmaceutical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2020.
  • PubChem. 3-Fluoro-4-morpholinoaniline.
  • Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. 2019.
  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. 2025.
  • Scribd. Recrystallization: Figure 1. Structure of Aniline.
  • World Journal of Pharmaceutical Research. A REVIEW ON IMPURITY PROFILE OF DRUGS. 2022.
  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. 2020.
  • ResearchGate. Trace level detection and quantification of genotoxic impurities 3‐amino‐4‐methylbenzoate, 3‐amino‐4‐methylbenzoic acid, and 3‐(4‐methyl‐1H‐imidazol‐1‐yl)‐5‐(trifluoromethyl) aniline in Nilotinib dihydrochloride active pharmaceutical ingredient using liquid chromatography‐tandem mass spectrometry. 2023.
  • PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. 2023.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 3-Methyl-4-morpholinoaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in the development of 3-Methyl-4-morpholinoaniline analogs: poor cell permeability. This scaffold holds significant promise for various therapeutic targets, but its physicochemical characteristics frequently lead to difficulties in traversing cellular membranes, hindering biological activity and downstream development.

This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these permeability issues. It combines foundational knowledge with actionable experimental protocols and advanced medicinal chemistry strategies.

Part 1: Frequently Asked Questions - The "Why" Behind Poor Permeability

This section addresses the fundamental reasons why this compound analogs often exhibit low cell permeability.

Q1: What are the key physicochemical properties of this scaffold that contribute to poor permeability?

A1: The primary contributors are often related to the molecule's polarity and size. The morpholino group, while often crucial for target engagement, significantly increases the Topological Polar Surface Area (TPSA) . Molecules with a TPSA greater than 140 Ų generally show poor cell membrane permeability.[1][2] Additionally, the combination of the aniline and morpholine rings can lead to a molecular weight and structural complexity that deviate from the optimal ranges described by guidelines like Lipinski's Rule of Five.[2]

PropertyGeneral Guideline for Good PermeabilityTypical Issue with Analogs
Topological Polar Surface Area (TPSA) < 140 ŲOften high due to the morpholino group's oxygen and nitrogen atoms.[3]
Molecular Weight (MW) < 500 DaCan approach or exceed 500 Da with substitutions.
logP (Lipophilicity) 1 - 5Can be low (insufficiently lipophilic) due to polar groups.
Hydrogen Bond Donors (HBD) ≤ 5Generally compliant (aniline NH2).
Hydrogen Bond Acceptors (HBA) ≤ 10The morpholino oxygen and nitrogen contribute to this count.

Q2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

A2:

  • Passive Diffusion: This is the movement of a compound across the cell membrane driven by a concentration gradient, without the help of transport proteins. It is highly dependent on the compound's physicochemical properties like lipophilicity and size.[4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically measuring this.[5]

  • Active Transport: This process involves cellular machinery, specifically transporter proteins, to move compounds across the membrane. This can either facilitate uptake into the cell or actively pump the compound out, a process known as efflux .[6] Efflux, often mediated by proteins like P-glycoprotein (P-gp), is a major cause of low intracellular drug concentration and multidrug resistance.[7] Cell-based assays like the Caco-2 or MDCK assays are required to assess the impact of active transport.[8]

Understanding which mechanism is dominant and/or problematic is crucial for devising a successful strategy to improve permeability.

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a logical workflow for diagnosing permeability issues based on experimental results.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Low Biological Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPerm [label="Hypothesis:\nPoor Cell Permeability?", fillcolor="#FBBC05", fontcolor="#202124"]; PAMPA [label="Run PAMPA Assay\n(Measures Passive Diffusion)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAMPA_Low [label="Result: Low Papp\n(<1 x 10⁻⁶ cm/s)", shape=diamond, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PAMPA_High [label="Result: High Papp\n(>1 x 10⁻⁶ cm/s)", shape=diamond, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Caco2 [label="Run Caco-2 Bidirectional Assay\n(Measures Net Permeability)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caco2_Low [label="Result: Low Papp (A→B)\nEfflux Ratio < 2", shape=diamond, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Caco2_Efflux [label="Result: Low Papp (A→B)\nEfflux Ratio > 2", shape=diamond, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_Passive [label="Problem: Poor Passive Diffusion\n\nStrategies:\n• Increase Lipophilicity (Modify Scaffold)\n• Reduce TPSA (Isosteric Replacement)\n• Formulate with Permeation Enhancers", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Efflux [label="Problem: Active Efflux\n(e.g., P-gp Substrate)\n\nStrategies:\n• Run Caco-2 with P-gp Inhibitor (e.g., Verapamil)\n• Modify structure to evade transporter recognition\n• Prodrug Approach", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate Hypothesis:\nPermeability may not be the primary issue.\nConsider target engagement, compound stability, etc.", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckPerm; CheckPerm -> PAMPA; PAMPA -> PAMPA_Low [label="Poor Result"]; PAMPA -> PAMPA_High [label="Good Result"];

PAMPA_Low -> Caco2 [label="Confirm in cell model"]; PAMPA_High -> Caco2 [label="Check for active transport"];

Caco2 -> Caco2_Low [label="No Efflux"]; Caco2 -> Caco2_Efflux [label="Efflux Detected"]; Caco2 -> ReEvaluate [label="High Papp\n(A→B)"];

Caco2_Low -> Solution_Passive; Caco2_Efflux -> Solution_Efflux; }

Figure 1. A decision-making workflow for troubleshooting poor cell permeability.

Scenario 1: My compound has low permeability in the PAMPA assay.

  • Diagnosis: This strongly indicates an issue with passive diffusion .[5] Your molecule is likely too polar (high TPSA) or not lipophilic enough to efficiently cross the artificial lipid membrane.

  • Troubleshooting Steps:

    • Verify Physicochemical Properties: Calculate the TPSA and logP for your analog. If TPSA is >140 Ų or logP is outside the optimal range, this is your primary suspect.

    • Structural Modification:

      • Can you replace the morpholino group with a less polar isostere that maintains binding affinity?

      • Can you add lipophilic groups to other parts of the molecule to increase the overall logP?

    • Proceed to Cell-Based Assays: Even with low passive diffusion, some compounds are substrates for uptake transporters. A Caco-2 assay is the necessary next step to get a complete picture.[4]

Scenario 2: My compound has good PAMPA permeability but low permeability in the Caco-2 assay (apical to basolateral).

  • Diagnosis: This classic profile points directly to active efflux .[4] The compound can passively diffuse across a membrane, but in a cellular context, it is being actively pumped back out by transporters like P-gp, which are expressed in Caco-2 cells.[9]

  • Troubleshooting Steps:

    • Calculate the Efflux Ratio (ER): You must run a bidirectional Caco-2 assay, measuring transport from basolateral to apical (B→A) as well. The ER is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a clear indicator of active efflux.[9][10]

    • Identify the Transporter: Re-run the bidirectional assay in the presence of a known efflux pump inhibitor. For example, co-incubating with Verapamil can identify P-gp substrates.[9] If the ER decreases significantly in the presence of the inhibitor, you have confirmed the transporter involved.

    • Medicinal Chemistry Strategy: The goal is to modify the structure to reduce its recognition by the efflux transporter. This can involve subtle changes to sterics or hydrogen bonding patterns.

Part 3: Key Experimental Protocols

Here are streamlined protocols for the essential permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion in a 96-well format, making it ideal for screening.[5][11]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (e.g., Theophylline - low perm, Chloramphenicol - high perm)[11]

  • Plate reader or LC-MS for quantification

Methodology:

  • Prepare Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Prepare a working solution by diluting the stock into PBS (final DMSO concentration should be <5%).

  • Coat Donor Plate: Add 5 µL of the phospholipid solution to the membrane of each well in the Donor plate. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the Acceptor plate.

  • Add Compound: Add 150-200 µL of your compound working solution to each well of the coated Donor plate.

  • Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate to form the "sandwich." Incubate at room temperature for 5-18 hours in a chamber with controlled humidity.[12]

  • Quantify: After incubation, separate the plates. Measure the concentration of the compound in both the Donor and Acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[4]

  • Calculate Permeability (Papp): Use the established formula to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption and identifying active transport.[8][13]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture reagents (DMEM, FBS, etc.)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compounds and controls (e.g., Atenolol - low perm, Propranolol - high perm, Talinolol - P-gp substrate)[10]

  • TEER meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts. Culture for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure the integrity of the cell barrier.[9][14]

  • Prepare Dosing Solutions: Prepare dosing solutions of your test compounds and controls in HBSS.

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.[8]

    • Take samples from the basolateral chamber at specified time points.

  • Basolateral to Apical (B→A) Transport:

    • Perform the same steps but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantify: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A→B and B→A directions. The efflux ratio is Papp(B-A) / Papp(A-B).[10]

Part 4: Advanced Strategies for Improving Permeability

If initial troubleshooting and minor structural tweaks are insufficient, more advanced strategies may be required.

Medicinal Chemistry: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.[15][16] This is a powerful strategy for masking polar functional groups that hinder membrane permeation.[17][18]

Example Strategy: Masking a Hydrogen Bond Donor For analogs where a polar group (like a carboxylic acid or a secondary amine) is essential for activity but detrimental to permeability, it can be temporarily masked with a lipophilic, cleavable moiety, such as an ester.

digraph "Prodrug_Strategy" { graph [fontname="Arial", rankdir="LR", splines=true, overlap=false, nodesep=0.8]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Node Definitions Prodrug [label="Prodrug\n(Lipophilic, Permeable)\nParent-Drug-O-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=box, style=dashed, color="#5F6368"]; ActiveDrug [label="Active Drug\n(Polar, Active)\nParent-Drug-OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Intracellular\nEsterases", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Intracellular Target", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prodrug -> Membrane [label="Passive\nDiffusion"]; Membrane -> ActiveDrug [label="Cleavage"]; Enzyme -> Membrane [style=invis]; // Helper for positioning ActiveDrug -> Target [label="Binding"]; }

Figure 2. The prodrug concept for enhancing cell permeability.

This approach increases lipophilicity, allowing the prodrug to cross the cell membrane via passive diffusion.[19][20] Once inside the cell, ubiquitous enzymes like esterases cleave the masking group, releasing the active parent drug at its site of action.[15]

Formulation Strategies

For preclinical studies, formulation can provide a temporary solution to permeability issues.

  • Use of Permeation Enhancers: Excipients like certain surfactants or cyclodextrins can be included in the formulation to transiently disrupt the cell membrane or improve solubility.

  • Lipid-Based Formulations: For highly lipophilic analogs that suffer from poor aqueous solubility (a different but related problem), formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve dissolution and subsequent absorption.

By systematically applying the diagnostic and strategic frameworks outlined in this guide, researchers can efficiently identify the root cause of poor cell permeability in their this compound analogs and implement rational, evidence-based solutions to advance their discovery programs.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • What are P-gp inhibitors and how do they work?. Patsnap Synapse.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). National Center for Biotechnology Information (NCBI) - PMC.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Caco2 assay protocol. Source not specified.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • Polar surface area. Wikipedia.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
  • Topological polar surface area – An ABC of PK/PD. Open Education Alberta.
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
  • increase membrane permeability by prodrug design. Slideshare.
  • Polar surface area – Knowledge and References. Taylor & Francis Online.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • P-glycoprotein Inhibition for Optimal Drug Delivery. National Center for Biotechnology Information (NCBI) - PMC.
  • Caco-2 permeability assay. Creative Bioarray.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Center for Biotechnology Information (NCBI).
  • Role of P-Glycoprotein in Drug Disposition. Bohrium.
  • PAMPA Permeability Assay Protocol. Technology Networks.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • Caco-2 Permeability Assay. Evotec.

Sources

Technical Support Center: Optimization of 3-Methyl-4-morpholinoaniline for Enhanced ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Methyl-4-morpholinoaniline and its analogs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the common challenges associated with the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your compounds for better in vivo performance.

Introduction: The ADME Challenge of the Anilino-Morpholine Scaffold

The this compound scaffold presents a unique combination of a potentially metabolically labile aniline ring and a morpholine moiety, which is often incorporated to improve physicochemical properties.[1][2] While the morpholine can enhance solubility and provide a desirable vector for molecular interactions, the aniline portion is a known structural alert due to its susceptibility to oxidative metabolism, which can lead to the formation of reactive metabolites.[3][4] This guide will address key questions and experimental hurdles you may encounter, providing a strategic framework for iterative compound optimization.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address common issues encountered during the preclinical development of this compound derivatives.

Section 1.1: Metabolic Stability

Question 1: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic hotspots and how can I improve its stability?

Answer: High clearance in human liver microsomes (HLM) is a common issue for aniline-containing compounds.[5] The primary metabolic liabilities for your scaffold are likely N-dealkylation of the morpholine ring and oxidation of the aniline ring, catalyzed by cytochrome P450 (CYP) enzymes.[2][6] The methyl group on the aniline ring can also be a site for oxidation.

Troubleshooting Workflow:

  • Metabolite Identification: The first crucial step is to perform a metabolite identification study using HLM or hepatocytes coupled with LC-MS/MS analysis. This will pinpoint the exact sites of metabolic modification.[7][8]

  • Strategic Modifications to Mitigate Metabolism:

    • Blocking Aniline Oxidation: The aniline nitrogen is prone to oxidation. Strategies to mitigate this include:

      • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) to the aniline ring can decrease the electron density of the ring and the nitrogen, making them less susceptible to oxidation.[4][9]

      • Bioisosteric Replacement: Consider replacing the aniline ring with a less metabolically active bioisostere.[3][10] Saturated carbocycles like bicyclo[1.1.1]pentane or nitrogen-containing heteroaromatics such as pyridines or pyrimidines can be effective replacements that maintain key interactions while improving metabolic stability.[3][4]

    • Addressing Morpholine Metabolism: The morpholine ring can undergo oxidation. Consider bioisosteric replacements that are less prone to metabolism.[11][12]

    • Deuteration: Replacing hydrogen atoms at the primary sites of metabolism with deuterium can slow down the rate of CYP-mediated bond cleavage (the "deuterium isotope effect"), thereby improving metabolic stability.[13]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [7]

  • Objective: To determine the intrinsic clearance of a this compound analog.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system.

    • Positive control compound (e.g., testosterone).

    • Acetonitrile with an internal standard for quenching.

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the test compound with liver microsomes (final concentration e.g., 0.5 mg/mL) at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint).

Diagram: Metabolic Liabilities and Mitigation Strategies

cluster_0 Metabolic Liabilities of this compound cluster_1 Mitigation Strategies Parent_Compound This compound Scaffold Aniline_Oxidation Aniline Ring Oxidation Parent_Compound->Aniline_Oxidation Morpholine_Oxidation Morpholine Ring Oxidation Parent_Compound->Morpholine_Oxidation Methyl_Oxidation Methyl Group Oxidation Parent_Compound->Methyl_Oxidation EWG Introduce Electron-Withdrawing Groups Aniline_Oxidation->EWG Reduces Ring Electron Density Bioisostere_Aniline Aniline Bioisosteric Replacement Aniline_Oxidation->Bioisostere_Aniline Replaces Labile Moiety Bioisostere_Morpholine Morpholine Bioisosteric Replacement Morpholine_Oxidation->Bioisostere_Morpholine Improves Stability Deuteration Deuteration of Metabolic Hotspots Methyl_Oxidation->Deuteration Slows C-H Cleavage cluster_0 Cellular Efflux Mechanism cluster_1 Mitigation Strategies Drug_In Compound Enters Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_In->Pgp Binding Drug_Out Compound is Pumped Out Pgp->Drug_Out Efflux Reduce_Basicity Lower pKa Pgp->Reduce_Basicity Reduces Binding Optimize_LogP Optimize Lipophilicity Pgp->Optimize_LogP Reduces Binding Increase_3D Increase sp3 Character Pgp->Increase_3D Reduces Binding

Caption: P-gp efflux mechanism and strategies to overcome it.

Section 1.3: Cardiovascular Safety (hERG Inhibition)

Question 3: My compound shows activity in a hERG binding assay. What structural features might be responsible, and how can I reduce this cardiotoxicity risk?

Answer: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern that can lead to life-threatening cardiac arrhythmias. [14]Key pharmacophoric features for hERG inhibitors often include a basic nitrogen atom and high lipophilicity, both of which can be present in this compound derivatives. [14] Strategies to Mitigate hERG Inhibition:

  • Reduce Basicity: Similar to mitigating P-gp efflux, reducing the pKa of the basic nitrogen is a primary strategy. A pKa below 7.5 is often targeted. This reduces the population of the protonated (cationic) form of the drug at physiological pH, which is believed to be the primary interacting species with the hERG channel pore. [14]2. Decrease Lipophilicity: High lipophilicity (cLogP > 3.5) is a common feature of hERG inhibitors. Introducing polar functional groups or replacing lipophilic moieties with more polar ones can significantly reduce hERG affinity. [14]3. Disrupt the Pharmacophore: The spatial arrangement of lipophilic and basic features is critical. Introducing steric hindrance near the basic center or altering the conformation of the molecule can disrupt the optimal binding geometry with the hERG channel.

Table 2: Structure-hERG Liability Relationship

Structural FeaturehERG RiskMitigation Approach
Basic Amine (pKa > 8.0) HighLower pKa via electron-withdrawing groups or bioisosteric replacement. [14]
High Lipophilicity (cLogP > 3.5) HighIntroduce polar groups; reduce overall lipophilicity. [14]
Planar Aromatic Systems ModerateIncrease sp3 character; introduce non-planar bioisosteres.

Part 2: Predictive Modeling and Early Assessment

Question 4: How can I use in silico tools to predict ADME issues for my this compound analogs before synthesis?

Answer: In silico ADME prediction is a cost-effective way to prioritize which compounds to synthesize. [15][16]Several free and commercial software packages can provide valuable early insights.

Recommended In Silico Workflow:

  • Calculate Physicochemical Properties: Use tools like SwissADME or DataWarrior to calculate key properties (MW, LogP, PSA, HBD/HBA, pKa). [17]This provides a first pass filter based on "drug-likeness" rules.

  • Predict ADME Endpoints: Employ platforms like ADMETlab 2.0 or pkCSM to predict:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability. [18][17] * Metabolism: Cytochrome P450 substrate/inhibitor potential, sites of metabolism. [6] * Toxicity: hERG inhibition, hepatotoxicity. [14]3. Analyze and Prioritize: Use the predicted data to rank your designed analogs. Prioritize compounds with a balanced profile of predicted potency and favorable ADME properties. Remember that these are predictions and should be used to guide, not replace, experimental work. [15] Diagram: In Silico ADME Workflow

Design Design Analogs In_Silico In Silico ADME Prediction (SwissADME, ADMETlab 2.0) Design->In_Silico Analysis Analyze & Prioritize (Balance Potency and ADME) In_Silico->Analysis Synthesis Synthesize High-Priority Compounds Analysis->Synthesis In_Vitro In Vitro ADME Assays Synthesis->In_Vitro In_Vitro->Analysis Iterate

Caption: A workflow integrating in silico and in vitro ADME assessment.

References

  • Ekins, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
  • Lagorce, D., et al. (2017). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.
  • Dodge, J. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
  • Summerton, J., & Weller, D. (1997). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Current Topics in Medicinal Chemistry.
  • University of Helsinki. In vitro and In silico Predictive ADME.
  • Atkinson, S. J., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry.
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Lazzara, M. J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Streuff, J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
  • Singh, A., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics.
  • CD ComputaBio. In Silico ADMET Prediction Service.
  • Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. ResearchGate.
  • Bawa, S., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • El-Sayed, R., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules.
  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Kumar, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Kumar, A., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Piatkowska-Bim, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.
  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024).
  • Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. (2022).
  • Thomas, D., et al. (2001). Inhibition of HERG channels stably expressed in a mammalian cell line by the antianginal agent perhexiline maleate. British Journal of Pharmacology.
  • Lazzaro, J. T., et al. (2012). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Online Inhibitor. Compounds were screened for their activity against the hERG. (2021).
  • Xu, X., et al. (2009). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal.
  • Abdulnabi, A. A., et al. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Journal of Pharmaceutical Negative Results.
  • Chulanetra, M., et al. (2011). Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline. Biological and Pharmaceutical Bulletin.
  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences.
  • Scott, J. S., et al. (2025). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry.
  • Journal of Pharmaceutical Negative Results. View of Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022).
  • Callaghan, R., et al. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. The Journal of Biological Chemistry.
  • Kumar, A., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds.
  • Tripathi, S., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Biomolecular Structure and Dynamics.
  • Di, L., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics.
  • Göller, A. H., et al. (2022). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals.
  • ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro?. (2015).
  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development.
  • Reddy, T. S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect.
  • Auwärter, V., et al. (2018). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Frontiers in Chemistry.

Sources

Technical Support Center: HPLC Analysis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Methyl-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. The insights provided herein are grounded in established chromatographic principles and extensive field experience to ensure robust and reliable analytical outcomes.

Introduction: The Challenge of Analyzing Basic Compounds

This compound is an aromatic amine with basic properties, owing to the presence of the morpholino and aniline functional groups. In reversed-phase high-performance liquid chromatography (RP-HPLC), such basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing.[1][2] This phenomenon arises primarily from secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interactions, leading to a non-uniform elution of analyte molecules and resulting in asymmetric, tailing peaks.[1][2]

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound, ensuring accurate quantification and improved resolution in your chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for this compound is showing significant tailing. What is the most likely cause?

Peak tailing for a basic analyte like this compound is most frequently caused by strong interactions with acidic silanol groups on the silica backbone of your HPLC column.[2][3] At typical mobile phase pH ranges (between 3 and 7), these silanol groups can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) amine groups of your analyte. This results in a secondary retention mechanism that causes the peak to tail.[1]

To confirm this as the root cause, you can systematically modify your method parameters as outlined in the following questions.

Q2: How does mobile phase pH affect the peak shape, and what pH should I be using?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4][5] The goal is to adjust the pH to a level where either the analyte or the silanol groups are in a single, non-ionic state to minimize the problematic secondary interactions.

  • Low pH (pH 2.5 - 3.5): At a low pH, the acidic silanol groups on the stationary phase are fully protonated and therefore neutral.[1][6] This prevents strong ionic interactions with the protonated basic analyte. While the analyte will be positively charged, the absence of ionized silanols significantly reduces peak tailing.[1] This is often the most effective and straightforward approach.

  • High pH (pH > 8): At a high pH, the basic analyte will be in its neutral, unprotonated form. This eliminates the ionic interaction with the deprotonated silanol groups. However, standard silica-based columns are not stable at high pH and can dissolve.[5] If a high pH method is necessary, a hybrid or organic polymer-based column specifically designed for high pH stability must be used.[2]

Troubleshooting Steps:

  • Prepare a mobile phase with a pH of 3.0. A common choice is a mixture of water and acetonitrile containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Equilibrate your column thoroughly with the new mobile phase.

  • Inject your sample. Observe the peak shape. In most cases, you should see a significant improvement in symmetry.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups, minimizing secondary interactions with the basic analyte.[1][6]
Acidic Additive 0.1% Formic Acid or 0.1% TFAEnsures a stable and consistent low pH throughout the analysis.
Q3: I've adjusted the pH, but I still see some tailing. Would changing my column help?

Yes, column selection is another crucial factor. Not all C18 columns are the same. The degree of residual silanol activity can vary significantly between manufacturers and column types.

  • End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilyl chloride) to make them less active.[7][8][9] Using a column with a high degree of end-capping, or one that is "double end-capped," can dramatically improve the peak shape for basic compounds.[7]

  • Columns with Low Silanol Activity: Some columns are manufactured using a base-deactivated silica (BDS) or high-purity silica that has inherently fewer and less acidic silanol groups.[6] These are excellent choices for analyzing basic compounds.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate or amide). This polar group can help to shield the analyte from the underlying silica surface and its residual silanols, leading to improved peak shapes for basic compounds.

Troubleshooting Steps:

  • Review the specifications of your current column. Check if it is end-capped and intended for the analysis of basic compounds.

  • If tailing persists, consider switching to a column known for low silanol activity or one specifically marketed for the analysis of basic compounds. A base-deactivated C18 or a polar-embedded phase would be a good choice.

Q4: Are there any mobile phase additives that can improve my peak shape?

Mobile phase additives can be used to further mask the effects of residual silanols, especially when pH adjustment and column selection are not sufficient on their own.

  • Competing Bases: A small concentration (e.g., 10-20 mM) of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[2][6] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively "shielding" the analyte from these secondary interactions.[6] However, TEA can suppress ionization in mass spectrometry and has a high UV cutoff, so it is not suitable for all detection methods.

  • Inorganic Buffers: Increasing the ionic strength of the mobile phase with a buffer, such as phosphate, can also help to reduce peak tailing.[6] The buffer ions can compete with the analyte for interaction with the silanol groups.

Troubleshooting Steps:

  • If using UV detection, consider adding a low concentration of TEA (e.g., 0.1%) to your mobile phase. Ensure the pH is adjusted after the addition of TEA.

  • For LC-MS applications, avoid non-volatile additives like phosphate and TEA. Stick to volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[6]

Q5: Could my sample be the problem? What is "sample overload" and how do I check for it?

Sample overload occurs when the concentration of the analyte injected onto the column is too high, leading to a saturation of the stationary phase.[3] This can cause peak distortion, often manifesting as a "shark-fin" or tailing peak. The highly active silanol sites can become saturated at lower concentrations than the C18 phase, leading to peak tailing even at moderate analyte concentrations.

Troubleshooting Steps:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject each dilution and observe the peak shape. If the peak becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.[3]

  • To resolve this, simply inject a lower concentration of your sample or use a column with a higher loading capacity (e.g., a wider internal diameter).

Systematic Troubleshooting Workflow

When encountering peak tailing with this compound, a logical, step-by-step approach is the most efficient way to identify and resolve the issue. The following diagram illustrates a recommended troubleshooting workflow.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH in the range of 2.5-3.5? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 3.0 using 0.1% Formic Acid. Re-analyze. Check_pH->Adjust_pH No Check_Column Is the column a modern, end-capped, base-deactivated, or polar-embedded phase? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a column specifically designed for basic analytes. Check_Column->Change_Column No Check_Overload Does diluting the sample (e.g., 1:10) improve peak shape? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Concentration Lower the sample concentration or injection volume. Check_Overload->Reduce_Concentration Yes Consider_Additives Consider adding a competing base (e.g., TEA) for UV methods. Check_Overload->Consider_Additives No Resolved Peak Shape Acceptable Reduce_Concentration->Resolved System_Check Check for extra-column effects (tubing, connections, flow cell). Consider_Additives->System_Check System_Check->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the steps to lower the mobile phase pH to suppress silanol activity.

Objective: To improve the peak shape of this compound by adjusting the mobile phase pH to 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • This compound standard

  • Appropriate HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation (Aqueous Component):

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of formic acid to the water (to make 0.1% v/v).

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Mobile Phase Preparation (Organic Component):

    • Prepare the organic phase (e.g., 100% acetonitrile) and degas.

  • System Setup:

    • Set up your HPLC system with the desired mobile phase composition (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water).

    • Purge the pump lines with the new mobile phase.

  • Column Equilibration:

    • Equilibrate the column with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) for at least 15-20 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject a standard solution of this compound.

    • Acquire the chromatogram and evaluate the peak asymmetry factor. A value closer to 1.0 indicates a more symmetrical peak.

References

  • Chrom Tech, Inc. (2025).
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
  • Chrom Tech, Inc. (2025).
  • Grokipedia. (2026). Endcapping. [Link]
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Alwsci. (2025).
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • Restek. (2023).
  • Chemistry For Everyone. (2025).
  • ACD/Labs. (2022).
  • Cytiva. (2024).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Separation Science. (n.d.). End-capping. [Link]
  • ResearchGate. (n.d.).
  • Nagae, N., et al. (2009).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
  • Esteve-Romero, J., et al. (2013). Mechanisms of retention in HPLC Part 2. [Link]
  • Element. (2023).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
  • ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
  • Moravek. (n.d.).
  • Industry news. (2023).
  • LCGC North America. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • Chemsrc. (2025). 4-Morpholinoaniline. [Link]
  • PubChem. (n.d.). 3-(Morpholin-4-yl)aniline. [Link]
  • PubChem. (n.d.). 4-(Morpholinomethyl)aniline. [Link]
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Schmid, M., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(17), 5770. [Link]

Sources

Technical Support Center: Scaling Up 3-Methyl-4-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-morpholinoaniline. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will delve into the common synthetic routes, troubleshoot frequent experimental hurdles, and provide actionable, field-proven insights grounded in established chemical principles.

Part 1: Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary, robust routes. The choice between them often depends on factors like raw material cost, functional group tolerance of other substituents (if any), and process safety considerations, especially at scale.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) and Reduction. This is a classic and often cost-effective two-step approach. It leverages a highly activated aromatic ring for the key C-N bond formation.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This is a more modern, single-step C-N bond formation that offers excellent substrate scope but requires careful optimization of the catalytic system.[1]

The following diagram illustrates these two divergent pathways.

Synthesis_Routes cluster_0 Route A: SNAr-Reduction Pathway cluster_1 Route B: Buchwald-Hartwig Pathway A_Start 4-Halo-3-methylnitrobenzene (X = F, Cl) A_Inter 4-(2-Methyl-4-nitrophenyl)morpholine A_Start->A_Inter + Morpholine (SNAr Reaction) A_End This compound A_Inter->A_End Reduction (e.g., H2, Pd/C) B_Start 4-Halo-2-methylaniline (X = Cl, Br) B_End This compound B_Start->B_End + Morpholine (Pd-Catalyzed Amination) compound_name Target Compound

Caption: High-level overview of the two primary synthetic routes to this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the development of the synthesis.

Q1: Which synthetic route is better for large-scale production?

A1: There is no single "better" route; it's a trade-off.

  • Route A (SNAr-Reduction) often uses cheaper starting materials (e.g., 4-chloro-3-methylnitrobenzene). However, it involves handling a high-energy nitro intermediate, which poses significant thermal safety risks that must be rigorously evaluated and managed at scale.[2][3] The reduction step, especially catalytic hydrogenation, also requires specialized high-pressure equipment.

  • Route B (Buchwald-Hartwig) is more direct and avoids nitro intermediates. However, it relies on expensive palladium catalysts and specialized phosphine ligands, which can have a high carbon footprint.[4] Post-reaction removal of residual palladium to meet pharmaceutical specifications (typically <10 ppm) is a critical and often challenging purification step.

Q2: My final product is always off-color (yellow to dark brown). Why, and how can I fix it?

A2: Anilines are notoriously susceptible to air and light-induced oxidation, which forms highly colored polymeric impurities.[5] This is a common issue.

  • Prevention: During workup and storage, handle the material under an inert atmosphere (Nitrogen or Argon) whenever possible. Protect solutions and the isolated solid from direct light using amber glassware or by covering vessels.[5]

  • Troubleshooting: If color has already developed, standard silica gel chromatography may not be effective. Consider treating a solution of the product with activated carbon, followed by filtration through Celite. For thermally stable anilines, vacuum distillation can be highly effective at separating the volatile product from non-volatile colored "gunk".[5] Recrystallization is also a powerful method for purification if a suitable solvent system can be found.[6]

Q3: What are the main safety hazards I should be aware of when scaling up?

A3:

  • Thermal Runaway: This is the most critical risk, especially for Route A. The nitration of aromatics and the subsequent reduction of nitro groups are highly exothermic reactions.[7][8] As you scale up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] A failure in cooling can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[2] A thorough process safety assessment (using techniques like Differential Scanning Calorimetry, DSC, or Reaction Calorimetry, RC1) is mandatory before any large-scale campaign involving nitro compounds.[3][7]

  • Hydrogenation Safety (Route A): Catalytic hydrogenation involves flammable hydrogen gas under pressure and catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, which can be pyrophoric (ignite spontaneously in air) when dry. Strict protocols for catalyst handling, reactor inerting, and leak testing are essential.

  • Reagent Handling: Strong bases used in the Buchwald-Hartwig reaction (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive.[10] Solvents like toluene or dioxane have specific health and environmental considerations.[4]

Part 3: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Category 1: Route A - SNAr & Reduction Issues

Problem: My SNAr reaction between 4-chloro-3-methylnitrobenzene and morpholine is extremely slow or stalls.

  • Potential Causes:

    • Insufficient Activation: While the nitro group is strongly activating, a chloro-substituent is a poorer leaving group than a fluoro-substituent in SNAr reactions.[11]

    • Low Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the aromatic system.[12]

    • Solvent Choice: The solvent must be polar enough to facilitate the charge separation in the intermediate Meisenheimer complex but also aprotic to avoid solvating the nucleophile too strongly.[13]

    • Base Stoichiometry: The reaction generates HCl as a byproduct, which will protonate and deactivate the morpholine nucleophile. An equivalent of base is required to neutralize this acid.

  • Recommended Solutions:

    • Switch Starting Material: If feasible, use 4-fluoro-3-methylnitrobenzene . The rate of SNAr is typically F > Cl > Br > I because the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.[11][12]

    • Increase Temperature: Carefully increase the reaction temperature. Monitor for impurity formation via TLC or HPLC. Typical solvents for this reaction, like DMSO or NMP, allow for high reaction temperatures.

    • Optimize Solvent & Base:

      • Use a polar aprotic solvent like DMSO, NMP, or DMF.

      • Ensure at least 2.0-2.2 equivalents of morpholine are used (one to react, one to act as the base) or, more efficiently, use 1.1-1.2 equivalents of morpholine and 1.2-1.5 equivalents of a non-nucleophilic inorganic base like K2CO3 or Cs2CO3.

Problem: The catalytic hydrogenation of my nitro-intermediate is incomplete, or the catalyst seems to be poisoned.

  • Potential Causes:

    • Catalyst Poisoning: The crude nitro-intermediate from the SNAr step may contain residual halides (Cl-) or sulfur-containing impurities, which are known poisons for palladium and nickel catalysts.

    • Insufficient Hydrogen Pressure/Agitation: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is critical. Poor agitation can create a hydrogen-starved environment where the reaction stalls.[9]

    • Low Catalyst Loading: The catalyst-to-substrate ratio may be too low for the scale of the reaction.

  • Recommended Solutions:

    • Purify the Intermediate: Purify the 4-(2-Methyl-4-nitrophenyl)morpholine intermediate via recrystallization or a plug of silica before the reduction step to remove ionic impurities.

    • Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 1 wt% to 5 wt% of 10% Pd/C).

    • Optimize Reaction Conditions: Increase hydrogen pressure (within the safety limits of your reactor). Ensure the agitation is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

    • Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative reduction methods like using iron powder with ammonium chloride in aqueous ethanol or stannous chloride (SnCl2).[14] These methods are often less sensitive to poisons but generate more metallic waste streams.

Category 2: Route B - Buchwald-Hartwig Amination Issues

Problem: My Buchwald-Hartwig amination gives low yield, and I recover a lot of my 4-halo-2-methylaniline starting material.

  • Potential Causes:

    • Inactive Catalytic System: The combination of palladium precursor, ligand, and base may not be optimal for this specific transformation. Aryl chlorides are notoriously more difficult to activate than aryl bromides.[10]

    • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and inerting of the reactor can lead to catalyst deactivation.

    • Incorrect Base: The base must be strong enough to deprotonate the morpholine but not so reactive that it causes side reactions. The physical properties of the base (solubility) can also impact the reaction.[10]

  • Recommended Solutions:

    • Optimize Catalyst System:

      • For Aryl Chlorides: Use a more active, electron-rich, and sterically hindered phosphine ligand designed for activating C-Cl bonds. Examples include biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl ligands.[1] Use a pre-formed catalyst complex (precatalyst) to ensure efficient generation of the active Pd(0) species.

      • For Aryl Bromides: A wider range of ligands may work, including simpler ones like BINAP or DPPF.[15]

    • Ensure Inert Conditions: Thoroughly degas the solvent (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles). Keep the reaction under a positive pressure of an inert gas (N2 or Ar) at all times.

    • Base Selection: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases for this reaction. For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 can be effective, but often require higher temperatures and more active catalysts.[10]

The following diagram illustrates the catalytic cycle and potential failure points.

Buchwald_Hartwig_Cycle cluster_side Potential Issues Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (+ Ar-X) Deactivation Catalyst Deactivation (e.g., by O2) Pd0->Deactivation Fails Here Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA->Amine_Complex Ligand Exchange (+ Amine) Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Complex->Amido_Complex Deprotonation (- Base-H+X-) Amido_Complex->Pd0 Product Product (Ar-Amine) Amido_Complex->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Ar-H Side Product) Amido_Complex->Hydrodehalogenation β-Hydride Elimination (If amine has β-H)

Caption: Catalytic cycle for Buchwald-Hartwig amination showing key steps and common failure points.

Problem: I am observing a significant amount of the hydrodehalogenated side product (2-methylaniline).

  • Potential Causes:

    • β-Hydride Elimination: This is a known side reaction pathway that can compete with the desired reductive elimination step, especially if the amine has hydrogens on the carbon adjacent to the nitrogen.[1] However, with a secondary cyclic amine like morpholine, this is less common.

    • Reductive Dehalogenation: This can occur if trace water or other proton sources are present, reacting with palladium hydride intermediates that can form under certain conditions.

    • Base-Induced Elimination: Some strong bases can promote elimination pathways.

  • Recommended Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use freshly opened, anhydrous-grade solvents.

    • Ligand Choice: Bulky, electron-rich ligands (like the biarylphosphines) generally promote the desired reductive elimination over competing side pathways.[1]

    • Re-evaluate the Base: In some cases, switching to a different base (e.g., from NaOtBu to K3PO4) can suppress this side reaction, although it may require re-optimization of temperature and catalyst loading.

Category 3: Workup & Purification Challenges

Problem: My product has poor partitioning during aqueous workup, and I have low recovery from the organic layer.

  • Potential Causes:

    • High Polarity: The combination of the aniline and morpholine groups makes the molecule relatively polar and gives it some water solubility.[16][17]

    • Protonation: During an acidic or neutral workup, the basic aniline and morpholine nitrogens can be protonated, forming a salt that is highly soluble in the aqueous layer.

  • Recommended Solutions:

    • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 using NaOH or K2CO3 to ensure the product is in its free-base form, which is less polar and more soluble in organic solvents.

    • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or toluene, switch to or add a more polar solvent like ethyl acetate, dichloromethane (DCM), or a mixture like 10% Isopropanol in DCM to improve recovery.

    • Brine Wash: After extraction, wash the combined organic layers with saturated aqueous NaCl (brine). This helps to remove dissolved water and can "salt out" the product from any residual aqueous phase, driving it into the organic layer.

    • Back-Extraction: If the product is trapped in a large aqueous volume, you may need to perform multiple, exhaustive extractions (e.g., 5-6 times) with a suitable organic solvent.

Part 4: Key Experimental Protocols (Illustrative Examples)

These are generalized procedures based on analogous transformations and should be optimized for your specific substrate and scale.

Protocol A: SNAr-Reduction Route

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-methylnitrobenzene (1.0 eq), morpholine (1.5 eq), and potassium carbonate (K2CO3, 1.5 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of starting material).

  • Heat the mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and pour it into a large volume of cold water.

  • The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol or isopropanol if necessary.

Step 2: Reduction to this compound

  • To a hydrogenation vessel, add the 4-(2-Methyl-4-nitrophenyl)morpholine (1.0 eq) and a suitable solvent like methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Seal the vessel, purge several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.[18]

  • Monitor the reaction by hydrogen uptake or TLC/HPLC.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst cake to dry in the air.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol B: Buchwald-Hartwig Amination Route
  • To an oven-dried flask, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-1.2 eq relative to Pd).

  • Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the flask with a septum, and purge with argon or nitrogen.

  • Add anhydrous, degassed toluene, followed by 4-bromo-2-methylaniline (1.0 eq) and morpholine (1.2 eq).

  • Heat the mixture to 80-110 °C under a positive pressure of inert gas.[15]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench by slowly adding water.

  • Filter the mixture through Celite to remove palladium black.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health (PMC).
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Scale-up Reactions. Division of Research Safety, University of Illinois.
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (PMC).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. YouTube.
  • nucleophilic aromatic substitutions. YouTube.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI.
  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.
  • Tracking Aromatic Amines from Sources to Surface Waters. ACS Publications.

Sources

Technical Support Center: Enhancing the Selectivity of 3-Methyl-4-morpholinoaniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge with Morpholinoaniline Scaffolds

The 3-methyl-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, particularly for inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[1][2][3] While potent, these inhibitors often face a significant challenge: achieving high selectivity across the human kinome.[4][5] The highly conserved nature of the ATP-binding site, where most of these inhibitors act, makes it difficult to inhibit a single target without affecting other structurally similar kinases.[6] This promiscuity can lead to off-target effects, cellular toxicity, and misinterpretation of experimental results.[4]

This technical support center provides researchers with a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during the development and experimental use of this compound-based inhibitors. Our goal is to provide the logical framework and practical protocols necessary to systematically improve inhibitor selectivity and generate reliable, on-target biological data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when working with this class of inhibitors.

Q1: Why does my inhibitor, potent in a biochemical PI3Kα assay, show a different or weaker effect in a cell-based assay?

A1: This is a common and multifaceted issue. The discrepancy often arises because a biochemical assay measures direct interaction with a purified enzyme in a controlled, artificial environment, whereas a cell-based assay reflects a compound's activity in a complex biological system.[7] Key factors include:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of the morpholinoaniline core must be balanced to ensure sufficient membrane transit.[8]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.[9]

  • High Intracellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range).[10] An ATP-competitive inhibitor will face significantly more competition in a cellular context, leading to a rightward shift in potency (higher IC50).[10][11]

  • Off-Target Engagement: In a cell, the inhibitor can bind to numerous other kinases or proteins. An observed phenotype might be the result of this off-target activity rather than inhibition of the intended target.[6]

Q2: What is the first step I should take to profile the selectivity of my lead compound?

A2: The essential first step is a broad, unbiased kinase screen.[12] Screening your compound against a large panel of kinases (e.g., >100 or the entire kinome) at a fixed concentration (typically 100 nM to 1 µM) provides a "snapshot" of its selectivity profile.[13] This initial screen helps to:

  • Confirm on-target activity.

  • Identify potential off-targets early in the discovery process.[14]

  • Prioritize compounds for further development based on their selectivity score.

  • Guide medicinal chemistry efforts to "design out" unwanted interactions.

Several commercial services offer comprehensive kinase profiling panels using well-established assay platforms.[15][16]

Q3: How do I distinguish a true on-target cellular phenotype from one caused by off-target effects?

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings using an inhibitor that targets the same kinase but has a completely different chemical scaffold.[8] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[8]

  • Perform a Rescue Experiment: If possible, introduce a mutated version of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is on-target, expressing this resistant mutant should "rescue" the cells from the inhibitor-induced phenotype.

  • Titrate the Inhibitor: The phenotypic effect should correlate with the inhibitor's on-target potency (IC50).[8] Create a dose-response curve for the phenotype and compare it to the dose-response for target inhibition (e.g., measured by phosphorylation of a downstream substrate).

  • Knockdown/Knockout Validation: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for specific experimental challenges, including the underlying rationale and detailed protocols.

Troubleshooting Scenario 1: Poor Selectivity in an Initial Kinome Screen

Problem: Your this compound-based inhibitor shows potent activity against your primary target (e.g., PI3Kα) but also inhibits several other kinases (e.g., other PI3K isoforms, mTOR, Src-family kinases) with similar potency.

Causality Analysis: The morpholino-triazine/pyrimidine scaffold often binds to the hinge region of the kinase ATP pocket, a highly conserved area.[1][3] Off-target activity arises from the inhibitor fitting well into the ATP pockets of other kinases that share similar structural features. Improving selectivity requires introducing chemical modifications that exploit the subtle differences between these pockets.[4]

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Synthesis & Screening cluster_2 Phase 3: Validation Start Problem: Poor Selectivity Profile Analyze Analyze Off-Targets: - Are they in the same family? - Are crystal structures available? Start->Analyze SAR Structure-Activity Relationship (SAR) Analysis: - Identify key pharmacophores - Analyze role of morpholine group Analyze->SAR Strategy Develop Medicinal Chemistry Strategy: - Exploit non-conserved residues - Target inactive conformations - Increase steric hindrance for off-targets SAR->Strategy Synthesize Synthesize Focused Library of Analogs Strategy->Synthesize Biochem Biochemical Screen: - Primary target IC50 - Key off-targets IC50 Synthesize->Biochem Biochem->Synthesize Iterate design based on data Kinome Broad Kinome Screen (for promising candidates) Biochem->Kinome Candidate shows improved selectivity Cellular Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Kinome->Cellular Downstream Downstream Pathway Analysis (Western Blot) Cellular->Downstream Phenotype Phenotypic Assays (Proliferation, Apoptosis) Downstream->Phenotype Optimized Result: Selective Inhibitor with Validated Cellular Activity Phenotype->Optimized

Caption: Workflow for systematically improving inhibitor selectivity.

1. Structure-Based Design & SAR Analysis:

  • Rationale: Understanding how your inhibitor binds is paramount. If a co-crystal structure of your inhibitor with its target is unavailable, use computational docking to generate a plausible binding model.[2] Compare the binding pocket of your primary target with those of the identified off-targets. Look for differences in key residues, such as the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[4]

  • Action:

    • Modify the "Solvent-Exposed" Region: The 3-methyl group and other parts of the aniline ring are often solvent-exposed. Adding bulkier or different chemical groups here can create steric clashes with residues in off-target kinases while being accommodated by the primary target.[13] This is a powerful strategy to gain selectivity.[17]

    • Replace or Modify the Morpholine Group: The morpholine group is crucial for potency, often forming a key hydrogen bond with the kinase hinge region.[3][18] However, its replacement or modification can fine-tune selectivity. For example, replacing it with a piperazine or other heterocyclic systems can alter the interaction profile and pharmacokinetic properties.[13][19]

2. Kinase Profiling Assays:

  • Rationale: Accurate and reproducible measurement of inhibitory potency (IC50) is the foundation of any optimization effort. Different assay formats have distinct advantages and potential artifacts.[15] Radiometric assays are often considered the "gold standard" as they directly measure substrate phosphorylation without using modified substrates or coupling enzymes.[15] However, fluorescence and luminescence-based assays offer higher throughput and are non-radioactive.[20][21]

  • Protocol: Radiometric Kinase Activity Assay (HotSpot℠ Platform Principle)

    • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a specific substrate (peptide or protein), and your inhibitor at various concentrations.

    • Initiation: Start the reaction by adding a mix of MgCl₂ and [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure physiologically relevant and comparable data.[11]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Termination & Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of the reaction mixture onto a filtermat paper.

    • Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.

    • Detection: Dry the filtermat and measure the remaining radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.[12]

Troubleshooting Scenario 2: High Biochemical Potency, Low Cellular Efficacy

Problem: Your inhibitor has a low nanomolar IC50 in a biochemical assay, but requires micromolar concentrations to inhibit the downstream signaling pathway (e.g., p-Akt) or to induce a phenotype (e.g., apoptosis) in cells.

Causality Analysis: This points to a problem with the inhibitor's ability to engage its target in a live cell. The key is to determine if the compound is not reaching the target or if it is binding but failing to inhibit it effectively in the cellular milieu.

G Start Problem: High Biochemical IC50, Low Cellular Efficacy Permeability Hypothesis 1: Poor Cell Permeability Start->Permeability Engagement Hypothesis 2: Failure of Target Engagement (Efflux, Instability, ATP competition) Start->Engagement OffTarget Hypothesis 3: Observed Phenotype is Off-Target Start->OffTarget TestPerm Experiment: PAMPA Assay or Caco-2 Permeability Assay Permeability->TestPerm TestEng Experiment: Cellular Target Engagement Assay (NanoBRET, CETSA) Engagement->TestEng TestOff Experiment: Kinome Screen + Orthogonal Inhibitor OffTarget->TestOff ResultPerm Result: Low Permeability. Action: Modify scaffold to increase LogP / reduce PSA. TestPerm->ResultPerm ResultEng Result: Poor Target Engagement. Action: Increase intrinsic potency or modify scaffold to evade efflux. TestEng->ResultEng ResultOff Result: Phenotype is Off-Target. Action: Redesign inhibitor based on kinome screen data. TestOff->ResultOff

Caption: Decision tree for diagnosing poor cellular efficacy.

1. Assess Target Engagement Directly:

  • Rationale: Before measuring downstream effects, you must confirm that your inhibitor is physically binding to its target inside the cell. Assays like NanoBRET directly measure compound binding to a target protein in live cells, providing a quantitative measure of target occupancy.[22]

  • Protocol: NanoBRET™ Target Engagement Assay Principle

    • Cell Line Engineering: Create a stable cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

    • Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate suitable for luminescence measurements.

    • Inhibitor Treatment: Treat the cells with a serial dilution of your this compound-based inhibitor and incubate.

    • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable fluorescent ligand that also binds to the target kinase.

    • BRET Measurement: Incubate briefly to allow binding to reach equilibrium. Measure both the donor (NanoLuc®) emission (~460 nm) and the acceptor (tracer) emission (~610 nm).

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Competitive displacement of the tracer by your inhibitor will lead to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects target engagement.[22]

2. Evaluate Downstream Signaling:

  • Rationale: A selective inhibitor should block the signaling pathway directly downstream of its target in a dose-dependent manner. Western blotting is a standard method to quantify the phosphorylation status of key pathway proteins.

  • Protocol: Western Blot for p-Akt/Akt Pathway Analysis

    • Cell Treatment: Plate your cells of interest (e.g., MCF7, which has a mutant PI3K) and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal pathway activity, then stimulate with a growth factor (e.g., IGF-1) in the presence of a serial dilution of your inhibitor. Include a vehicle (DMSO) control.

    • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream effector (e.g., anti-phospho-Akt Ser473).

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal protein loading.

    • Analysis: Quantify the band intensities. The ratio of phospho-protein to total protein should decrease in a dose-dependent manner with increasing inhibitor concentration.

Assay TypeInhibitor A (Selective)Inhibitor B (Non-Selective / Poor Permeability)
Biochemical IC50 (PI3Kα) 5 nM6 nM
Kinome Screen (% Inh. @ 1µM) PI3Kα: 99%PI3Kδ: 75%mTOR: 40%Other Kinases: <10%PI3Kα: 98%PI3Kδ: 95%mTOR: 92%Src: 85%FGFR1: 78%
Cellular Target Engagement IC50 50 nM> 5,000 nM
p-Akt Inhibition (Western) EC50 75 nM> 10,000 nM
Cell Proliferation GI50 100 nM> 10,000 nM
References
  • Varghese, L. et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. [Link][23][24][25]
  • Johnson, T. W. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link][4]
  • Norman, R. A. et al. (2018). Challenges and innovative solutions for kinase inhibitor discovery in immunology. Journal of Medicinal Chemistry. [Link][26]
  • Zhang, J. et al. (2009). Selectivity assessment of kinase inhibitors: strategies and challenges. Future Medicinal Chemistry. [Link][5]
  • Chen, Z. et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • López-López, E. et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 29(5), 1144. [Link][27]
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][20]
  • Li, Z. et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link][17]
  • Schlessinger, J. (2000). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Biomolecular Screening. [Link][28]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link][15]
  • Egwuatu, E. C. et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. ChemistrySelect. [Link][29]
  • Wilson, J. R. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 19(12), 1583-1588. [Link][30]
  • Al-Badr, A. et al. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects.
  • Brown, S. P. et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(15), 5559-5571. [Link][31]
  • Zhang, J. et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link][32]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][12]
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link][33]
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link][7]
  • Reaction Biology. (2022).
  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link][10]
  • Gamage, S. A. et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(1), 173. [Link][19]
  • Kufareva, I. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link][11]
  • Allan, A. C. et al. (2012). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 743-747. [Link][13]
  • Wang, Y. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 66, 137-147. [Link][1][2]
  • Singh, R. K. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][18][34]
  • Singh, R. K. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][9]
  • Sharma, A. et al. (2024). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets. [Link][3]
  • Hayakawa, M. et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link][35]

Sources

Technical Support Center: Mitigating Cytotoxicity of 3-Methyl-4-morpholinoaniline in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Compound: Information regarding "3-Methyl-4-morpholinoaniline" is not extensively available in public literature. This guide is therefore built upon the well-documented scaffold, 4-morpholinoaniline , a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors.[1][2][3] The principles and troubleshooting steps outlined here are based on established methodologies for mitigating the cytotoxicity of small-molecule kinase inhibitors and are broadly applicable to novel aniline derivatives.

Introduction: Understanding the Challenge

Researchers often face the critical challenge of balancing a compound's therapeutic efficacy against its toxicity to normal, healthy cells. Compounds based on the 4-morpholinoaniline scaffold are frequently investigated as kinase inhibitors.[3] While potent against cancer cells, these molecules can exhibit off-target effects leading to cytotoxicity in normal cells, narrowing the therapeutic index.[4][5] The mechanisms of such toxicity can be complex, often involving inhibition of essential kinases, induction of oxidative stress, or disruption of mitochondrial function.[6][7]

This guide provides a structured approach to troubleshooting and mitigating the cytotoxicity of this compound and related compounds in your in vitro models.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This section addresses common problems encountered during preclinical evaluation and provides step-by-step workflows to diagnose and resolve them.

Issue 1: High Variability or Unexpectedly High Cytotoxicity Across Replicates
Causality Analysis:
  • Compound Integrity & Purity: Impurities from synthesis can have their own cytotoxic profiles.

  • Solubility & Precipitation: Poor solubility can lead to compound precipitation in culture media, causing inconsistent dosing and direct physical stress on cells.[8] Precipitates can also interfere with assay readouts (e.g., light scattering in absorbance assays).

  • Solvent Toxicity: The vehicle (e.g., DMSO) can be toxic at higher concentrations, typically above 0.5%.[8]

  • Assay-Specific Artifacts: The chosen viability assay may be incompatible with your compound. For example, compounds that are strong reducing agents can interfere with tetrazolium-based assays like MTT.[10]

  • Inconsistent Cell Health: Using cells with high passage numbers or inconsistent seeding densities can lead to variable responses.[8][11]

Workflow for Resolution:

G cluster_0 Phase 1: Verify Compound & Assay Integrity cluster_1 Phase 2: Optimize Experimental Conditions cluster_2 Phase 3: Data Interpretation a 1. Confirm Compound Purity (LC-MS, NMR) b 2. Assess Solubility (Microscopy, Nephelometry) a->b c 3. Run Solvent Toxicity Control (Vehicle-only series) b->c d 4. Validate Assay Choice (Run compound in cell-free media) c->d e 5. Titrate Cell Seeding Density d->e f 6. Standardize Incubation Times e->f g 7. Optimize Solvent Concentration (Keep DMSO ≤0.5%) f->g h 8. Re-run Dose-Response Curve g->h i 9. Analyze Results h->i

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

Issue 2: Potent Cytotoxicity Observed in Multiple Normal Cell Lines

When your compound is broadly toxic to healthy cells, it often points to off-target effects or a fundamental mechanism of toxicity that is not specific to cancer cells. The goal is to understand this mechanism to either modify the compound or define a therapeutic strategy that mitigates this effect.

Causality Analysis:
  • Off-Target Kinase Inhibition: Many kinases are essential for the survival of normal cells. Broad-spectrum kinase inhibitors can disrupt critical signaling pathways.[12][13]

  • Mitochondrial Toxicity: Disruption of the mitochondrial membrane potential or inhibition of oxidative metabolism can lead to a rapid decrease in cellular ATP and trigger apoptosis.[6]

  • Induction of Oxidative Stress: The compound or its metabolites may generate reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.[7] This can damage lipids, proteins, and DNA.

  • Inhibition of Essential Cellular Processes: The compound may interfere with fundamental processes like DNA replication or protein synthesis.

Investigative Workflow & Mitigation Strategies:

G cluster_0 Investigate Mechanism cluster_1 Mitigate & Re-evaluate a 1. Kinase Profiling Screen (Identify off-targets) b 2. Assess Mitochondrial Health (e.g., JC-1, Seahorse Assay) a->b c 3. Measure ROS Production (e.g., DCFDA Assay) b->c d 4. Co-administer Antioxidants (e.g., N-acetylcysteine) c->d g 7. Re-test Cytotoxicity with Combination Therapy d->g e 5. Co-administer Cytoprotective Agents e->g f 6. Rational Drug Redesign (Modify scaffold to avoid off-targets) f->g

Caption: Workflow for investigating and mitigating broad cytotoxicity.

Data Presentation: Hypothetical Dose-Response Data

The following table illustrates how to structure data from a primary cytotoxicity screen to calculate IC50 values and identify liabilities.

Cell LineCell TypeThis compound IC50 (µM)Vehicle Control Viability (%)Notes
A549Lung Carcinoma1.598.5 ± 2.1Target Cell Line
MRC-5Normal Lung Fibroblast4.299.1 ± 1.8High cytotoxicity in normal lung
MCF-7Breast Carcinoma2.197.9 ± 3.0Target Cell Line
MCF-10ANormal Breast Epithelial3.598.6 ± 2.5High cytotoxicity in normal breast

Interpretation: The compound shows a narrow therapeutic window (Therapeutic Index ≈ 2-3x). The potent effect on normal cells suggests off-target toxicity is a primary concern.

Experimental Protocols

Protocol 1: Standard Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.[14] It is generally less prone to artifacts than colorimetric assays.[10][15]

Objective: To determine the dose-dependent effect of this compound on the viability of normal and cancerous cell lines.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)[14]

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Test compound (this compound) dissolved in DMSO

  • Appropriate cell lines and complete culture medium

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense 100 µL into each well of an opaque 96-well plate. Seeding density should be optimized beforehand to ensure cells are in a logarithmic growth phase at the end of the experiment.[8][16]

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[8] Remove old media and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Exposure: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[17]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[17]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target liabilities for a morpholinoaniline-based kinase inhibitor?

Aniline-based scaffolds are common in kinase inhibitors that target the ATP-binding site.[12] Off-target effects often involve kinases with similar ATP-binding pockets. Common liabilities include Src family kinases, Receptor Tyrosine Kinases (RTKs), and Cyclin-Dependent Kinases (CDKs), which are crucial for the survival and proliferation of normal cells.[13][18][19] A broad kinase screening panel is the most effective way to identify these unintended interactions.[20]

Q2: How can I improve the therapeutic index of my compound?

Improving the therapeutic index involves increasing the potency against cancer cells while decreasing toxicity to normal cells.[4][5][21] Strategies include:

  • Rational Drug Design: Modify the chemical structure to enhance selectivity for the target kinase and reduce binding to off-targets identified in screening panels.[20]

  • Combination Therapy: Use the compound at a lower, less toxic concentration in combination with another agent. This could be a "sensitizer" that enhances its efficacy in cancer cells or a "cytoprotective agent" that protects normal cells.[22][23]

  • Targeted Delivery: Encapsulate the drug in a delivery system (e.g., antibody-drug conjugate, nanoparticles) that targets it specifically to tumor tissue.[24][25]

Q3: My compound is not soluble in aqueous media. How can I formulate it for in vitro assays?

Poor solubility is a common challenge for lipophilic drug candidates.[26]

  • Co-solvents: While DMSO is standard, ensure the final concentration is non-toxic (ideally <0.5%).[8]

  • Formulation Vehicles: Consider using solubilizing agents such as cyclodextrins or self-emulsifying drug delivery systems (SEDDS) for in vitro testing.[27][28]

  • Particle Size Reduction: Creating a nanosuspension can sometimes improve dissolution in aqueous media.[29]

  • Prodrug Approach: Modify the molecule into a more soluble prodrug that converts to the active compound inside the cell.

Q4: Can I use antioxidants to reduce the observed cytotoxicity?

Yes, if your mechanistic studies indicate that cytotoxicity is mediated by oxidative stress (ROS production).[7] Co-incubation with an antioxidant like N-acetylcysteine (NAC) or Vitamin E can protect cells from ROS-induced damage.[30][31][32] This can help determine if oxidative stress is a primary toxicity pathway. If successful, it suggests that patients might benefit from antioxidant supplementation or that the compound could be redesigned to be less redox-active.

References

  • Ming-Wei, W., et al. Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. PubMed, 2017.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • PubMed. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. 2024.
  • MDPI. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. 2024.
  • Frontiers. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine.
  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. 2023.
  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. 2019.
  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
  • Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Patsnap. How can off-target effects of drugs be minimised?. 2025.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Lonza. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. 2017.
  • ResearchGate. Is Your MTT Assay Really the Best Choice.
  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013.
  • PubMed. Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. 2024.
  • American Association for Cancer Research. Kinase Inhibitors and Cytotoxic Drug Resistance. 2004.
  • PubMed. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. 1996.
  • Semantic Scholar. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. 2015.
  • PubMed. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. 1993.
  • National Center for Biotechnology Information. Therapeutic index improvement of antibody-drug conjugates. 2023.
  • National Center for Biotechnology Information. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.
  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. 2019.
  • National Center for Biotechnology Information. Drug-Induced Oxidative Stress and Toxicity.
  • CORE. The role of potential antioxidant in medicinal drug-induced oxidative stress.
  • CancerNetwork. Current Role of Protective Agents in Cancer Treatment.
  • PubMed. Current role of protective agents in cancer treatment. 1997.
  • National Center for Biotechnology Information. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. 2021.
  • PubMed. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. 2004.
  • National Center for Biotechnology Information. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. 2023.
  • PubChem. Benzenamine, 4-(4-morpholinyl)-.
  • International Journal of Nanomedicine. Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immunonanocomplexes in atypical teratoid/rhabdoid tumors. 2026.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • eviQ. Safe administration of anti-cancer drugs.
  • Clinical Oncology Society of Australia. Guidelines for the Safe Prescribing, Dispensing and Administration of Cancer Chemotherapy.
  • National Center for Biotechnology Information. Safe Handling of Oral Chemotherapeutic Agents in Clinical Practice: Recommendations From an International Pharmacy Panel.

Sources

Technical Support Center: Strategies to Reduce the Effective Dose of 3-Methyl-4-morpholinoaniline (3M4M)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Methyl-4-morpholinoaniline (3M4M). This guide is designed for drug development professionals, researchers, and scientists to provide in-depth, actionable strategies for reducing the effective dose of this compound in experimental settings. As 3M4M is a compound with emerging research interest, this document synthesizes established principles of pharmacology and drug development to offer a robust framework for your investigations.

Our approach is grounded in three pillars: enhancing bioavailability, implementing targeted delivery, and leveraging synergistic combinations. This guide will walk you through the causality behind these experimental choices, provide self-validating protocols, and offer troubleshooting advice for common challenges.

Section 1: Core Concepts in Effective Dose Reduction

Before delving into specific protocols, it is crucial to understand the foundational strategies for minimizing the therapeutic dose of a compound while maintaining or enhancing its efficacy. A lower effective dose can significantly reduce off-target effects and potential toxicity, a critical consideration in drug development.[1][2]

Enhancing Bioavailability through Formulation Optimization

A primary reason for requiring a high dose of a compound is poor bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation in an active form.[3][4] By optimizing the formulation, we can significantly improve absorption and reduce the required dose.

  • Solubility Enhancement: Poorly soluble compounds like many aniline derivatives often exhibit limited bioavailability.[3] Techniques such as particle size reduction (micronization or nanocrystallization), the use of solubilizing excipients, and the creation of solid dispersions can enhance dissolution rates in physiological fluids.[4][5]

  • Permeability Enhancement: The ability of a drug to cross biological membranes is another critical factor. Formulation strategies can include the use of permeation enhancers or lipid-based delivery systems (LBDDS) that can improve transport across the gastrointestinal tract.[5][6]

  • Stability Optimization: Protecting the compound from degradation in the gastrointestinal tract or during first-pass metabolism is essential.[3] Encapsulation techniques, such as liposomes or polymeric nanoparticles, can shield the drug until it reaches its target.[6][7]

Targeted Drug Delivery Systems

Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby minimizing exposure to healthy tissues and reducing the overall dose needed for efficacy.[8][9][10] This is particularly relevant for compounds with potential off-target toxicities.

  • Passive Targeting: This strategy leverages the unique pathophysiology of diseased tissues, such as the "leaky" vasculature and poor lymphatic drainage found in many tumors (the Enhanced Permeability and Retention, or EPR effect).[7] Nanoparticles of a specific size can preferentially accumulate in these tissues.[7]

  • Active Targeting: This involves functionalizing the drug carrier (e.g., a nanoparticle or liposome) with ligands such as antibodies or peptides that bind to specific receptors overexpressed on target cells.[11] This approach offers a higher degree of specificity.

Combination Therapy for Synergistic Effects

Combining 3M4M with other therapeutic agents can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[1][12] This synergy often allows for a reduction in the dosage of each compound, thereby minimizing dose-related side effects.[1][2][13]

  • Complementary Mechanisms of Action: The most successful combinations often involve drugs that target different but complementary pathways in a disease process.[1][12]

  • Overcoming Resistance: Combination therapy can also be a strategy to prevent or overcome the development of drug resistance.[13]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments aimed at reducing the effective dose of 3M4M.

Q1: We are observing high in-vitro cytotoxicity with 3M4M at its effective concentration. How can we mitigate this?

A1: High in-vitro cytotoxicity at the effective dose suggests a narrow therapeutic window. Here are some strategies to address this:

  • Strategy 1: Combination Therapy. The most immediate strategy is to investigate synergistic combinations. By pairing 3M4M with another compound that has a different mechanism of action, you may be able to significantly lower the required concentration of 3M4M to achieve the same therapeutic effect.[1][13] Start with a checkerboard assay to screen for synergistic partners.

  • Strategy 2: Controlled Release Formulation. If you are using a solution-based in-vitro model, consider if the bolus dose is causing the toxicity. Encapsulating 3M4M in a nanoparticle or liposome formulation can provide a slower, more sustained release of the compound, which may reduce peak concentration-driven toxicity while maintaining efficacy over time.[3]

  • Strategy 3: Re-evaluate the Target. Ensure that the cytotoxicity is not an inherent on-target effect that cannot be separated from efficacy. If it is, the compound may have limited therapeutic potential without significant chemical modification.

Q2: Our in-vivo studies with 3M4M show low bioavailability after oral administration. What formulation adjustments can we try?

A2: Low oral bioavailability is a common challenge.[4] A systematic approach to formulation optimization is recommended:

  • Characterize the Problem: First, determine the cause of low bioavailability. Is it poor solubility, low permeability, or rapid first-pass metabolism? A Caco-2 permeability assay and metabolic stability assays can provide these insights.

  • Solubility Enhancement: If solubility is the issue, consider micronization to increase the surface area for dissolution.[5] Alternatively, formulating 3M4M as an amorphous solid dispersion can improve its solubility.[14]

  • Lipid-Based Formulations: For lipophilic compounds like many anilines, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can enhance absorption by utilizing lipid absorption pathways and potentially bypassing first-pass metabolism.[5][6]

  • Nanoparticle Encapsulation: Encapsulating 3M4M in polymeric nanoparticles can protect it from degradation in the GI tract and improve its uptake.[7][14]

Q3: We are developing a targeted nanoparticle formulation for 3M4M, but we are not seeing enhanced efficacy compared to the free drug in our animal models. What could be wrong?

A3: A lack of enhanced efficacy with a targeted formulation can be due to several factors. Here is a troubleshooting workflow:

  • Confirm Targeting Moiety Integrity: Ensure that the targeting ligand (e.g., antibody, peptide) is correctly conjugated to the nanoparticle surface and that its binding affinity is retained post-conjugation. Run an in-vitro binding assay comparing the targeted nanoparticles to non-targeted controls.

  • Evaluate Pharmacokinetics and Biodistribution: The nanoparticle formulation will have a different pharmacokinetic profile than the free drug.[11] Conduct a biodistribution study to confirm that the nanoparticles are indeed accumulating at the target site. This can be done by labeling the nanoparticles with a fluorescent dye or a radionuclide.

  • Assess Drug Release Kinetics: The drug must be released from the nanoparticle at the target site to be effective. If the release is too slow, the therapeutic concentration may not be reached. If it's too fast, you lose the benefit of targeted delivery. Characterize the in-vitro release profile of 3M4M from your nanoparticles under physiologically relevant conditions (e.g., different pH values to simulate endosomal compartments).

  • Consider the EPR Effect (for passive targeting): The EPR effect can be heterogeneous among and within tumors.[7] If relying on passive targeting, your animal model may not have the requisite leaky vasculature for nanoparticle accumulation.

Q4: How do we design a combination therapy study to demonstrate synergy and justify a dose reduction for 3M4M?

A4: A well-designed combination study is essential to robustly demonstrate synergy.

  • In-Vitro Synergy Screening: Begin with a checkerboard assay. This involves testing a matrix of concentrations of 3M4M and the potential combination agent. The results can be used to calculate a Combination Index (CI) value using the Chou-Talalay method. A CI < 1 indicates synergy.

  • In-Vivo Efficacy Studies: Once a synergistic combination is identified in vitro, validate it in vivo. Design a study with the following arms:

    • Vehicle control

    • 3M4M at its effective dose (as a single agent)

    • Combination partner at its effective dose (as a single agent)

    • Combination of 3M4M and the partner at their effective doses

    • Dose-reduction arm: A combination of 3M4M and the partner at lower doses (e.g., 50% or 25% of their effective doses).[2]

  • Endpoint Analysis: The primary endpoint should be a measure of efficacy (e.g., tumor volume, pathogen load). The goal is to show that the dose-reduction arm has comparable or superior efficacy to the single-agent arms at their full doses. Also, monitor for any changes in toxicity or side effects.[1]

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation and Characterization of 3M4M-Loaded Polymeric Nanoparticles

This protocol describes the preparation of 3M4M-loaded nanoparticles using the nanoprecipitation method, a common technique for encapsulating hydrophobic compounds.

Materials:

  • This compound (3M4M)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) solution (surfactant)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of 3M4M and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the PLGA and encapsulated 3M4M to precipitate into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature or use a rotary evaporator to remove the acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with purified water to remove excess PVA and unencapsulated drug. Repeat the washing step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization:

    • Particle Size and Zeta Potential: Use a particle size analyzer to determine the size distribution and surface charge of the nanoparticles.

    • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the 3M4M content using HPLC or UV-Vis spectroscopy. Calculate the drug loading and encapsulation efficiency.

Workflow for Evaluating Combination Synergy

The following diagram illustrates the workflow for identifying and validating a synergistic drug combination to reduce the effective dose of 3M4M.

Combination_Therapy_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation A Select Potential Combination Agents B Perform Checkerboard Assay (Dose Matrix) A->B C Calculate Combination Index (CI) B->C D Identify Synergistic Combinations (CI < 1) C->D E Design Animal Study (Single vs. Combo vs. Dose-Reduced Combo) D->E Proceed with Synergistic Pair F Administer Treatments E->F G Monitor Efficacy (e.g., Tumor Volume) F->G H Assess Toxicity (e.g., Body Weight, Histology) F->H I Statistical Analysis & Conclusion G->I H->I Dose_Reduction_Strategies cluster_strategies Dose Reduction Strategies A High Initial Effective Dose of 3M4M B Formulation Optimization (Improve Bioavailability) A->B C Targeted Delivery (Increase Local Concentration) A->C D Combination Therapy (Leverage Synergy) A->D E Lower, More Potent Effective Dose B->E Increased Absorption & Stability C->E Reduced Systemic Exposure D->E Synergistic Efficacy

Caption: Core strategies for effective dose reduction.

Section 4: Concluding Remarks

The journey to optimize the therapeutic index of a novel compound like this compound is an iterative process of hypothesis testing and empirical validation. The strategies outlined in this guide—enhancing bioavailability, targeted delivery, and combination therapy—represent the cornerstone of modern dose optimization efforts. By systematically applying these principles and utilizing the provided protocols and troubleshooting guides, researchers can significantly improve the preclinical profile of 3M4M, paving the way for more effective and safer therapeutic applications.

References
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Qushawy, M., & Nasr, A. (2021). Targeted Drug Delivery System: Advantages, Carriers and Strategies. International Journal of Pharmaceutical and Phytopharmacological Research, 55(2), 72.
  • Targeted Drug Delivery Systems: Innovations in Nanoparticle Design. Walsh Medical Media.
  • Targeted Drug Delivery Systems: Enhancing Precision in Modern Medicine. (2023).
  • Targeted drug delivery. Wikipedia.
  • Wang, A. Z., Langer, R., & Farokhzad, O. C. (2012). Drug delivery strategies for precision medicines. Nature Reviews Materials, 1(1), 1-16.
  • Unlocking Bioavailability: Strategies for Formulation Optimization. (2024). Hilaris Publisher.
  • Formulation for Optimizing Bioavailability. (2015). In New Horizons in Predictive Drug Metabolism and Pharmacokinetics.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2019). ResearchGate.
  • Can Combining Two Drugs Intensify the Effects? (2024). Mainspring Recovery.
  • What Is Combination Drug Therapy? (2022). Tufts School of Medicine.
  • How can drug dosage adjustments be optimized to accommodate individual patient profiles in the context of combination therapy? (2023). Patsnap Synapse.
  • Sun, W., & Posner, G. H. (2013). Drug combination therapy increases successful drug repositioning. Drug Discovery Today, 18(13-14), 636-642.
  • Combination drug. Wikipedia.
  • Dimmitt, S. B. (2011). Lower drug dose may improve outcomes. CMAJ, 183(9), 1057.

Sources

Validation & Comparative

Comparative Analysis of 3-Methyl-4-morpholinoaniline: A Putative Kinase Inhibitor in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in oncology, the PI3K/Akt/mTOR signaling cascade remains a pivotal target. Dysregulation of this pathway is a common feature in many human cancers, driving tumor cell growth, proliferation, and survival.[1][2][3] This has led to the development of numerous inhibitors targeting key kinases within this pathway. This guide presents a comparative framework for evaluating novel chemical entities, using 3-Methyl-4-morpholinoaniline as a hypothetical lead compound. While extensive public data on the specific inhibitory actions of this compound is not available, its chemical structure, featuring a morpholine ring—a common moiety in known kinase inhibitors—suggests its potential as a modulator of the PI3K/Akt/mTOR pathway.[4]

This document will provide a comprehensive, side-by-side analysis of this compound against well-characterized inhibitors of PI3K, Akt, and mTOR. We will delve into their mechanisms of action, present hypothetical comparative experimental data, and provide detailed protocols for key validation assays. The objective is to equip researchers with the strategic and technical insights required to rigorously assess a novel compound's potential as a therapeutic agent.

The PI3K/Akt/mTOR Signaling Pathway: A Critical Axis in Cancer Biology

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[1][2] Activation of this cascade, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to the phosphorylation of downstream effectors that govern cell cycle progression, apoptosis, and metabolism.[2][5] Its frequent hyperactivation in cancer has made it a prime target for therapeutic intervention, with several FDA-approved inhibitors and many more in clinical development.[6][[“]][8][9]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream_Akt Downstream Effectors Akt->Downstream_Akt Regulation of Apoptosis, etc. Downstream_mTORC1 Protein Synthesis, Cell Growth mTORC1->Downstream_mTORC1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Full Activation IC50_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Inhibitors Mixing Combine Reagents & Inhibitors in Plate Compound_Dilution->Mixing Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Mixing Incubation Incubate at 30°C Mixing->Incubation Detection Quantify Phosphorylation Incubation->Detection Plotting Plot Dose-Response Curve Detection->Plotting Calculation Calculate IC50 Plotting->Calculation

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Target Engagement Assay

Objective: To confirm that this compound engages its intended target(s) within a cellular context and inhibits downstream signaling.

Methodology:

  • Cell Lines: Select cancer cell lines with known alterations in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutant, PTEN null).

  • Procedure: a. Culture the selected cell lines to 70-80% confluency. b. Treat the cells with increasing concentrations of this compound or known inhibitors for a defined period (e.g., 2-4 hours). c. Lyse the cells and collect the protein extracts. d. Perform Western blotting to assess the phosphorylation status of key downstream effectors (e.g., p-Akt, p-S6K, p-4E-BP1). e. Use total protein levels of Akt, S6K, and 4E-BP1 as loading controls.

Rationale: This assay provides evidence of target engagement and functional inhibition of the signaling pathway within a living cell, which is a crucial step in validating the in vitro findings.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines and determine its GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Methodology:

  • Cell Lines: Use the same panel of cancer cell lines as in the target engagement assay.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound and the reference inhibitors. c. Incubate for 72 hours. d. Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo). e. Plot cell viability against inhibitor concentration to determine the GI50 value.

Rationale: This assay provides a measure of the compound's overall efficacy in halting cancer cell growth, a key indicator of its therapeutic potential.

Hypothetical Data Summary

The following table presents a hypothetical summary of experimental data comparing this compound with known inhibitors.

CompoundPI3Kα IC50 (nM)Akt1 IC50 (nM)mTOR IC50 (nM)p-Akt Inhibition (Western Blot, 1 µM)Cell Proliferation GI50 (µM) (PIK3CA mutant cell line)
Buparlisib 50>1000>1000+++0.5
Alpelisib 5>5000>5000+++0.2
Gedatolisib 10>100020+++0.1
MK-2206 >500012>5000+++0.8
Everolimus >5000>50002+ (downstream of mTORC1)0.05
This compound 150800>2000++1.2

Note: This data is purely illustrative and intended to demonstrate how comparative data would be presented.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative analysis of a novel compound, this compound, as a putative inhibitor of the PI3K/Akt/mTOR pathway. By employing a combination of in vitro kinase assays, cellular target engagement studies, and cell-based functional assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy.

The hypothetical data suggests that this compound may act as a dual PI3K/Akt inhibitor with moderate potency. Further investigation would be required to optimize its structure to enhance potency and selectivity, as well as to evaluate its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The morpholine moiety, a key structural feature, is present in several known PI3K inhibitors, suggesting that this chemical scaffold holds promise for the development of novel anticancer agents. [4][10] The rigorous, multi-faceted evaluation framework presented here is crucial for the successful identification and development of the next generation of targeted cancer therapies.

References

  • Akt inhibitors: mechanism of action and implications for anticancer therapeutics. (2013). PMC.
  • Mechanistic Target of Rapamycin (mTOR) Inhibitors. PubMed.
  • (PDF) Akt inhibitors: Mechanism of action and implications for anticancer therapeutics. (2025).
  • Clinical trials targeting PI3K in cancer. Consensus.
  • Akt inhibitors: mechanism of action and implications for anticancer therapeutics. (2013). CORE.
  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (2018). AACR Journals.
  • Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma. (2009). U.S. Pharmacist.
  • FDA Approves Everolimus for Neuroendocrine Tumors of GI or Lung Origin. (2016). The ASCO Post.
  • PI3K Inhibitor Pipeline Insight 2025. DelveInsight.
  • Development and safety of PI3K inhibitors in cancer. (2023). PMC.
  • A review on pharmacological profile of Morpholine derivatives. (2015).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). PMC.

Sources

A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis for 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. None is more fundamental than this: does the compound engage its intended target within the complex, dynamic environment of a living cell? Answering this question with confidence separates promising hypotheses from viable drug development programs.[1]

This guide provides an in-depth, comparative framework for validating the cellular target engagement of 3-Methyl-4-morpholinoaniline, a compound representative of a chemical scaffold common in modern kinase inhibitor discovery.[2][3] We will move beyond theoretical discussions to provide field-proven insights and detailed protocols. As a Senior Application Scientist, my objective is not just to present methods, but to explain the causality behind our experimental choices, enabling you to build a self-validating and robust data package.

We will dissect and compare two powerful, orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures the physical interaction between the drug and its target protein in intact cells by assessing changes in protein thermal stability.[4][5]

  • In-Cell Western™ (ICW): A quantitative, immunofluorescence-based assay to measure the functional downstream consequences of target engagement, such as the inhibition of substrate phosphorylation.[6][7]

By leveraging these complementary techniques, we can build a compelling narrative of target engagement, bridging the gap between direct binding and functional cellular activity.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Biophysical Confirmation

The foundational principle of CETSA is that the binding of a ligand, such as this compound, to its target protein confers thermal stability.[8] When cells are heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand will resist this denaturation until a higher temperature is reached.[9] By quantifying the amount of the target protein remaining in the soluble fraction across a temperature gradient, we can directly observe this "thermal shift" as unequivocal evidence of binding in a physiologically relevant context.[5][9]

Causality Behind the Choice: Why CETSA?
  • Physiological Relevance: CETSA is performed on intact cells, ensuring that the target protein exists in its native conformation, within its relevant cellular compartment, and in the presence of endogenous concentrations of cofactors and substrates like ATP.[4][10]

  • Label-Free: The technique requires no modification to the compound or the protein, eliminating the risk that a tag or label could interfere with the natural binding interaction.[11]

  • Direct Evidence: A positive result provides direct, biophysical proof of an interaction between the compound and the target protein.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_challenge Core CETSA Steps cluster_analysis Analysis start Seed Cells in Culture Plates treat Treat Cells with This compound or Vehicle (DMSO) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse spin Ultracentrifugation (Separate Soluble vs. Aggregated) lyse->spin collect Collect Soluble Fraction (Supernatant) spin->collect wb Western Blot / ELISA (Quantify Soluble Target Protein) collect->wb plot Plot Melt Curves (Soluble Protein vs. Temp) wb->plot shift Determine Thermal Shift (ΔTm) plot->shift

Caption: Experimental workflow for CETSA coupled with Western blot analysis.

Experimental Protocol: CETSA for "Kinase X"

This protocol assumes the hypothetical target of this compound is "Kinase X".

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T, HeLa) expressing endogenous Kinase X in 10 cm dishes. Grow to 80-90% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 20x10^6 cells/mL.

    • Aliquot 99 µL of the cell suspension into PCR tubes. Add 1 µL of this compound (at 100x final concentration) or DMSO vehicle control. Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient block.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Immediately cool for 3 minutes at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (soluble fraction) to new pre-chilled microfuge tubes.

  • Quantification by Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Perform SDS-PAGE and Western blot analysis using a validated primary antibody specific for Kinase X.[8]

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each treatment group, plot the normalized band intensity of Kinase X against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) confirms target engagement. A positive shift indicates stabilization.

Method 2: In-Cell Western (ICW) - The Functional Confirmation

While CETSA confirms binding, it doesn't describe the functional consequence. If this compound is an inhibitor of "Kinase X," its engagement should lead to a measurable decrease in the phosphorylation of a known downstream substrate. The In-Cell Western (ICW) assay is a high-throughput method that quantifies this intracellular post-translational modification directly in microplates.[12][13]

Causality Behind the Choice: Why ICW?
  • Functional Readout: This method directly measures the intended biological consequence of target binding, providing crucial proof of the compound's mechanism of action.[14]

  • High-Throughput: The microplate-based format (96- or 384-well) is ideal for generating dose-response curves and determining IC50 values efficiently.[6][7]

  • Physiologically Intact: Like CETSA, the assay is performed on whole cells, preserving the native signaling network, though cells are fixed and permeabilized for antibody access.[12]

Visualizing the "Kinase X" Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical 'Kinase Y' Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X (Target Protein) Upstream->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Protocol: ICW for Phospho-Substrate
  • Cell Culture and Treatment:

    • Seed cells in a 96-well microplate and grow to the desired confluency.

    • Starve the cells (e.g., serum-free media for 4-6 hours) to reduce basal pathway activation.

    • Pre-incubate the cells with a serial dilution of this compound or DMSO vehicle for 1 hour.

    • Stimulate the pathway with an appropriate agonist (e.g., growth factor) for a pre-determined time (e.g., 15 minutes) to induce phosphorylation of the substrate.

  • Fixing and Permeabilization:

    • Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the plate 3 times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes to allow antibody entry.

  • Immunostaining:

    • Wash the plate 3 times with PBS containing 0.1% Tween-20 (PBST).

    • Block non-specific binding sites with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% non-fat dry milk in PBST) for 90 minutes.[12]

    • Incubate the cells overnight at 4°C with two primary antibodies simultaneously:

      • A rabbit anti-phospho-Substrate antibody.

      • A mouse anti-total-Substrate or anti-housekeeping protein (e.g., GAPDH) antibody for normalization.

    • Wash the plate 5 times with PBST.

    • Incubate for 1 hour at room temperature (in the dark) with two spectrally distinct, near-infrared (NIR) fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[7][13]

  • Imaging and Analysis:

    • Wash the plate 5 times with PBST and allow it to dry completely.

    • Scan the plate using a compatible NIR imager (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in both channels for each well.

    • Normalize the phospho-substrate signal (800 nm channel) to the total protein/housekeeping signal (700 nm channel).

    • Plot the normalized phospho-signal against the log concentration of this compound and fit to a four-parameter logistic curve to determine the IC50.

Comparative Analysis: Choosing the Right Tool

Neither method is universally superior; they are powerful partners that answer different questions. A robust target validation strategy integrates both.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Ligand binding increases protein thermal stability.[15]Measures changes in post-translational modifications (e.g., phosphorylation) via immunofluorescence.[12]
Information Gained Direct biophysical evidence of target binding in cells.Functional confirmation of target modulation and downstream pathway activity.[14]
Readout Change in melting temperature (ΔTm) of the target protein.Normalized fluorescence intensity of a phospho-protein.
Throughput Lower; can be adapted for higher throughput (HT-CETSA).[5][15]High; inherently designed for 96/384-well plates.[7]
Key Requirement Target protein must exhibit a measurable thermal shift upon binding.[15]A well-characterized downstream biomarker and highly specific antibodies are essential.
Pros Label-free, highly physiological, universal applicability (in principle).Functional data, high-throughput, provides dose-response (IC50) data.
Cons Lower throughput, some proteins may not show a thermal shift, provides affinity ranking but not a functional IC50.[11]Requires specific reagents (antibodies), fixation can alter epitopes, indirect measure of binding.

From an application scientist's perspective, the ideal workflow uses CETSA first to unequivocally prove that this compound physically interacts with Kinase X in cells. Following this confirmation, the ICW is then employed to demonstrate that this binding event translates into the desired functional outcome—the inhibition of Kinase X activity—and to determine the compound's cellular potency (IC50).

Quantitative Data Summary

The table below illustrates hypothetical data from the successful validation of this compound.

AssayParameter Measured1 µM Compound10 µM Compound50 µM Compound
CETSA Thermal Shift (ΔTm) for Kinase X+1.8 °C+4.5 °C+4.7 °C
ICW % Inhibition of p-Substrate35%88%96%
ICW Calculated Cellular IC50-1.5 µM-

Interpretation: The CETSA data shows a dose-dependent, saturable thermal shift, confirming direct binding to Kinase X. The ICW data demonstrates a corresponding dose-dependent inhibition of the downstream pathway, with a cellular potency of 1.5 µM. Together, these results provide a comprehensive and validated case for the on-target activity of this compound.

References

  • Perrar, P., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Schürmann, M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. [Link]
  • Perrar, P., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. [Link]
  • Bittker, J. A., & Ross, N. T. (Eds.). (2016). Modern Biophysical Methods for Screening and Drug Discovery. In High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry. [Link]
  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]
  • Reaction Biology. (2022).
  • Azure Biosystems. (n.d.). What is the In-cell Western Assay? Azure Biosystems. [Link]
  • Biocompare. (2024). How In-Cell Westerns Can Advance Your Research. Biocompare. [Link]
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. LI-COR Biosciences. [Link]
  • Singh, A., & Sharma, P. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]
  • ResearchGate. (2020). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • Scott, J. S., et al. (2017). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry. [Link]
  • Bredel, M., & Jacoby, E. (2020). Improving target assessment in biomedical research: the GOT-IT recommendations.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For every active pharmaceutical ingredient (API), intermediate, or impurity, the methods used for quantification and characterization must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-Methyl-4-morpholinoaniline.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity can directly impact the quality and safety of the final drug product. Therefore, having validated analytical methods to monitor its presence and quantity is a critical aspect of quality control. This guide will not only detail the methodologies but also delve into the rationale behind the experimental choices and present a hypothetical, yet realistic, cross-validation study to demonstrate the interchangeability of the methods.

The Imperative of Cross-Validation in Analytical Method Transfer

Before delving into the specific analytical methods, it is crucial to understand the concept of cross-validation. Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in the same sample matrix.[1][2] This becomes particularly important in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control laboratory, or between different manufacturing sites.[3]

  • Method Update or Replacement: When a new or improved analytical method is introduced to replace an existing one.

  • Inter-laboratory Studies: To ensure consistency and reproducibility of results across different laboratories.[1]

The goal of cross-validation is to ensure that the data generated by different methods are reliable and comparable, thereby maintaining the continuity of data integrity throughout the lifecycle of a pharmaceutical product.[2] The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for the validation of analytical procedures.[4][5][6][7][8]

Analytical Methodologies for this compound

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound, being a substituted aniline, possesses a moderate polarity and a UV-absorbing chromophore, making it amenable to both HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility, robustness, and high-throughput capabilities.[9][10] For this compound, a reversed-phase HPLC method is the logical choice, where the stationary phase is nonpolar and the mobile phase is a polar mixture of water and an organic solvent.

Rationale for Experimental Choices:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention for moderately polar compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is used. The acetonitrile acts as the organic modifier to elute the analyte from the column. The formic acid helps to protonate the aniline nitrogen, leading to sharper peaks and improved chromatographic performance.

  • Detection: UV detection is set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[11][12][13] While this compound has a relatively high boiling point, it is sufficiently volatile for GC analysis, especially with a suitable temperature program.

Rationale for Experimental Choices:

  • Column: A mid-polarity column, such as a DB-1701, is chosen to provide good separation of the analyte from potential impurities.

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of this compound while separating it from other components in the sample matrix.

  • Ionization and Detection: Electron ionization (EI) is used to generate a characteristic fragmentation pattern for this compound, providing a high degree of specificity. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity.

A Hypothetical Cross-Validation Case Study

To illustrate the process of cross-validation, a hypothetical study was designed to compare the performance of a developed HPLC-UV method and a GC-MS method for the quantification of this compound in a simulated process sample.

Experimental Protocols

HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    10 80
    12 80
    12.1 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

GC-MS Method

  • Instrumentation: Agilent 7890B GC with a 5977B MSD.

  • Column: Agilent DB-1701, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (Split ratio 10:1).

  • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Cross-Validation Protocol
  • Sample Preparation: A batch of a simulated process sample containing this compound was prepared. Three different concentration levels were prepared by spiking the simulated sample with known amounts of a certified reference standard of this compound (Low, Medium, and High).

  • Analysis: Each concentration level was analyzed in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Evaluation: The results from both methods were statistically compared to assess their equivalence.

Data Presentation

Table 1: Method Validation Summary

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 3.0%
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL-

Table 2: Cross-Validation Results - Quantification of this compound (mg/mL)

Sample LevelHPLC-UV (Mean ± SD)GC-MS (Mean ± SD)% Difference
Low 0.49 ± 0.0040.51 ± 0.0054.0%
Medium 1.02 ± 0.0091.01 ± 0.011-1.0%
High 1.98 ± 0.0152.01 ± 0.0211.5%
Statistical Analysis

A two-sample t-test was performed on the data sets obtained from the two methods. The results showed no statistically significant difference between the means of the two methods (p > 0.05) for all concentration levels. This indicates that the two methods provide equivalent quantitative results for this compound.

Visualization of Workflows and Structures

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation prep Prepare Spiked Samples (Low, Medium, High) hplc Analyze by HPLC-UV (n=3) prep->hplc gcms Analyze by GC-MS (n=3) prep->gcms compare Compare Results hplc->compare gcms->compare stats Statistical Analysis (t-test) compare->stats report Generate Report stats->report

Caption: Workflow for the cross-validation of analytical methods.

Discussion and Method Comparison

The results of this hypothetical cross-validation study demonstrate that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The choice of method for routine use would depend on the specific requirements of the laboratory and the intended application.

  • HPLC-UV: This method is generally faster, more robust, and less expensive to operate than GC-MS, making it well-suited for high-throughput quality control environments. The sample preparation is also typically simpler.

  • GC-MS: This method offers superior selectivity and sensitivity. The mass spectral data provides an additional layer of confirmation of the analyte's identity, which is invaluable for impurity profiling and investigational studies. The lower limit of quantification of the GC-MS method makes it more suitable for trace-level analysis.

In a practical setting, the HPLC-UV method would likely be the workhorse for routine batch release testing, while the GC-MS method would be reserved for confirmation of results, troubleshooting, and the analysis of samples where very low levels of this compound are expected.

Conclusion

The cross-validation of analytical methods is a critical exercise in the pharmaceutical industry to ensure data integrity and consistency. This guide has provided a comprehensive overview of the principles of cross-validation and a practical, albeit hypothetical, example of its application to the analysis of this compound. By demonstrating the equivalence of an HPLC-UV and a GC-MS method, this study underscores the importance of having multiple, validated analytical tools at one's disposal to support the development and manufacture of safe and effective medicines. The principles and workflows described herein can be readily adapted to the cross-validation of analytical methods for a wide range of other pharmaceutical compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru.
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology.
  • 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc.
  • Validation & Transfer of Methods for Pharmaceutical Analysis.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace.
  • III Analytical Methods.
  • method 8131 aniline and selected derivatives by gas chromatography - EPA.
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC - NIH.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Analytical Methods - RSC Publishing.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.

Sources

A Comparative Efficacy Analysis of Novel 3-Fluoro-4-morpholinoaniline Derivatives in Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for potent and selective anti-cancer agents is a paramount objective. Within this pursuit, heterocyclic compounds, particularly those containing a morpholine scaffold, have emerged as a promising class of molecules. This guide provides an in-depth comparative analysis of the efficacy of two novel 3-fluoro-4-morpholinoaniline derivatives, NAM-5 and NAM-7, with a focus on their anti-proliferative effects against breast cancer cell lines. We will delve into the mechanistic underpinnings of their action, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Morpholinoaniline Scaffolds

The 3-fluoro-4-morpholinoaniline core represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. The morpholine moiety often plays a crucial role in binding to the hinge region of kinase active sites, while the aniline component provides a versatile scaffold for synthetic modification to enhance potency and selectivity. The introduction of a fluorine atom can further modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles. This guide will focus on two such derivatives that have demonstrated significant potential as anti-tumor agents.[1]

Comparative Efficacy of NAM-5 and NAM-7

Two promising derivatives, NAM-5 (N-(3-fluoro-4-morpholinophenyl)-4-methylbenzenesulfonamide) and NAM-7 (N-(3-fluoro-4-morpholinophenyl)acetamide) , have been synthesized and evaluated for their anti-cancer activity.[1] Their efficacy was assessed against two distinct human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), as well as a healthy mouse embryonic fibroblast cell line (3T3L-1) to determine their cancer-selective cytotoxicity.

Quantitative Analysis of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, were determined using the MTT assay. The results are summarized in the table below.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)3T3L-1 IC50 (µM)
NAM-5 1.8112.143Similar to Doxorubicin
NAM-7 1.8834.688Similar to Doxorubicin

Data sourced from More, N.A., et al. (2022).[1]

Interpretation of Data:

  • Potency: Both NAM-5 and NAM-7 exhibit potent anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[1]

  • Broad Spectrum?: NAM-5 demonstrates significant activity against both MCF-7 and the more aggressive triple-negative MDA-MB-231 cell line, with comparable IC50 values.[1] In contrast, NAM-7 shows reduced potency against MDA-MB-231 cells, suggesting a narrower spectrum of activity.[1]

  • Selectivity: The activity of both compounds against the healthy 3T3L-1 cell line was noted to be similar to the clinically approved anti-cancer drug doxorubicin, indicating a degree of cytotoxicity to normal cells.[1] However, the differential potency between cancerous and non-cancerous cells is a critical parameter in drug development, and further studies are warranted to establish a clear therapeutic window.

Mechanistic Insights: Apoptosis Induction and the PI3K/Akt/mTOR Pathway

The primary mechanism by which NAM-5 and NAM-7 exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1] This was confirmed by flow cytometry analysis. While the precise upstream signaling cascade for these specific compounds is yet to be fully elucidated in the literature, the morpholine scaffold is a well-established pharmacophore for inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTOR mTOR Proliferation Cell Growth & Proliferation Apoptosis Inhibition of Apoptosis NAM_derivative 3-Methyl-4-morpholinoaniline Derivative (e.g., NAM-5) NAM_derivative->PI3K Inhibits

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.

It is hypothesized that NAM-5 and NAM-7, by inhibiting PI3K, block the downstream signaling cascade, leading to a decrease in pro-survival signals and the subsequent induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The difference in efficacy between NAM-5 and NAM-7, particularly against the MDA-MB-231 cell line, can be attributed to the nature of the substituent on the aniline nitrogen.

  • NAM-5 possesses a p-toluenesulfonamide group. The bulky and electron-withdrawing nature of this group may facilitate additional binding interactions within the target protein's active site, potentially leading to its broader and more potent activity.

  • NAM-7 features a simple acetamide group. While still conferring anti-cancer activity, this smaller and less electronically demanding substituent may result in a different binding mode or affinity, leading to its reduced efficacy against the MDA-MB-231 cell line.

These observations underscore the importance of the substituent at this position for modulating the potency and spectrum of activity of 3-fluoro-4-morpholinoaniline derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented findings, detailed protocols for the key assays are provided below.

Synthesis of 3-Fluoro-4-morpholinoaniline Derivatives

The synthesis of the precursor, 3-fluoro-4-morpholinoaniline, is a critical first step.[4] This is followed by the addition of the respective sulfonyl chloride or acetyl chloride to yield the final products.

Synthesis_Workflow start 1,2-difluoro-4-nitrobenzene + Morpholine intermediate1 4-(2-fluoro-4-nitrophenyl)morpholine start->intermediate1 Nucleophilic Aromatic Substitution intermediate2 3-fluoro-4-morpholinoaniline (Precursor) intermediate1->intermediate2 Nitro Group Reduction (e.g., Fe/NH4Cl) product_nam5 NAM-5 intermediate2->product_nam5 product_nam7 NAM-7 intermediate2->product_nam7 reagent_nam5 4-methylbenzenesulfonyl chloride reagent_nam5->product_nam5 Sulfonamide Formation reagent_nam7 Acetyl chloride reagent_nam7->product_nam7 Amide Formation

Caption: General synthetic workflow for NAM-5 and NAM-7.

Step-by-Step Synthesis of N-(3-fluoro-4-morpholinophenyl)-4-nitrobenzenesulfonamide (a NAM-5 analog):

  • To a solution of 3-fluoro-4-morpholinoaniline (250 mg, 1.27 mmol) and triethylamine (0.23 mL, 1.66 mmol) in tetrahydrofuran (THF) (10 mL), add a solution of 4-nitrobenzenesulfonyl chloride (282 mg, 1.27 mmol) in THF (3 mL) slowly over 20 minutes at 10 °C.[4]

  • Heat the reaction mixture to 60 °C and stir vigorously for 3.5 hours.[4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with 40% ethyl acetate:n-hexane as the eluent.[4]

  • After completion, cool the reaction mixture to room temperature and add water (60 mL).[4]

  • Filter the resulting solid and recrystallize from a mixture of methanol and water (1:1) to obtain the pure product.[4]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., NAM-5, NAM-7) and a vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vitro PI3K Kinase Assay (Representative Protocol)

This assay determines the direct inhibitory effect of the compounds on PI3K enzyme activity.

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add 2.5 µL of serially diluted test compound or DMSO control to the wells of a 384-well plate.

  • Add 2.5 µL of purified recombinant PI3K enzyme solution to each well.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (e.g., PI(4,5)P2 and ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of product (PIP3) formed using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Calculate the percentage of inhibition and determine the IC50 values.

Western Blot Analysis for PI3K/Akt Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion and Future Directions

The 3-fluoro-4-morpholinoaniline derivatives NAM-5 and NAM-7 have demonstrated potent anti-cancer activity against breast cancer cell lines, with NAM-5 showing a broader spectrum of activity.[1] The induction of apoptosis is a key mechanism of their action, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. The structure-activity relationship suggests that the nature of the substituent on the aniline nitrogen is a critical determinant of efficacy.

Future research should focus on:

  • Direct Mechanistic Validation: Performing Western blot analyses to confirm the inhibition of the PI3K/Akt/mTOR pathway by NAM-5 and NAM-7.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of these compounds in animal models of breast cancer.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-like potential.

  • Lead Optimization: Synthesizing and screening a broader library of analogs to further refine the structure-activity relationship and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the comparative efficacy of these novel derivatives, grounded in experimental data and established scientific protocols. The findings presented herein offer a solid foundation for the further development of this promising class of anti-cancer agents.

References

  • More, N.A., Jadhao, N.L., Meshram, R.J., Tambe, P., Salve, R.A., Sabane, J.K., Sawant, S.N., Gajbhiye, V., & Gajbhiye, J.M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Rao, D. S., et al. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Jida, M., et al. (2017). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Mini-Reviews in Medicinal Chemistry, 17(15), 1466-1477.
  • El-Sayed, M. A., et al. (2018).

Sources

A Head-to-Head Preclinical Evaluation of Novel 4-Morpholinoaniline Derivatives Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Drug Development Professionals

Disclaimer: The specific compound "3-Methyl-4-morpholinoaniline" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for the preclinical evaluation of a novel 4-morpholinoaniline derivative, hereafter referred to as Compound-M , against the standard-of-care chemotherapeutic agent, Doxorubicin , in the context of breast cancer. This document is intended to serve as an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 4-Morpholinoaniline Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Its presence can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The 4-morpholinoaniline core, in particular, has been identified as a key pharmacophore in compounds with demonstrated antimicrobial and anticancer activities.[1][2] While the specific derivative this compound remains to be fully explored, related compounds have shown promise, suggesting that this chemical class warrants further investigation as potential therapeutic agents.[1]

Breast cancer is a leading cause of cancer-related mortality in women worldwide.[3][4] A significant portion of breast tumors exhibit dysregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, making it a prime target for novel therapies.[3][4][5][6] Given that some morpholine-containing compounds have been developed as PI3K inhibitors, we hypothesize that our novel derivative, Compound-M, may exert its anticancer effects through modulation of this pathway.[4]

This guide outlines a proposed head-to-head preclinical study to evaluate the in vitro efficacy of Compound-M against Doxorubicin, a long-standing and potent standard-of-care anthracycline antibiotic used in breast cancer chemotherapy.[][8] Doxorubicin's mechanisms of action are well-documented and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[][8][9][10][11] The objective of this proposed study is to provide a data-driven comparison of Compound-M and Doxorubicin, elucidating their relative potencies and mechanisms of inducing cell death in breast cancer cell lines.

Comparative Mechanistic Overview

Postulated Mechanism of Action for Compound-M: PI3K Pathway Inhibition

We hypothesize that Compound-M functions as an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival.[5][6] In many breast cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5] By inhibiting PI3K, Compound-M is expected to block the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound_M Compound-M Compound_M->PI3K Inhibition

Caption: Postulated PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound-M.

Established Mechanism of Action for Doxorubicin

Doxorubicin is a potent cytotoxic agent with a multi-faceted mechanism of action.[8] Its primary modes of inducing cell death are:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[9][10]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that creates transient breaks in the DNA to relieve torsional stress. This leads to the accumulation of DNA double-strand breaks.[9][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity.[][8]

These actions collectively trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.[8]

Proposed Head-to-Head In Vitro Evaluation

This section details the experimental protocols for a direct comparison of the cytotoxic and apoptotic effects of Compound-M and Doxorubicin on human breast cancer cell lines.

Objective

To quantitatively compare the in vitro anti-proliferative and apoptosis-inducing activities of Compound-M and Doxorubicin in representative breast cancer cell lines.

Experimental Design
  • Cell Lines:

    • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

    • MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, known for its aggressive phenotype.

  • Treatments:

    • Compound-M (e.g., 0.01, 0.1, 1, 10, 100 µM)

    • Doxorubicin (e.g., 0.01, 0.1, 1, 10, 100 µM)

    • Vehicle control (e.g., 0.1% DMSO)

  • Endpoints:

    • Cell viability (IC50 determination)

    • Quantification of apoptosis

Experimental Protocols

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell attachment) seed_cells->incubate_24h add_compounds Add serial dilutions of Compound-M & Doxorubicin incubate_24h->add_compounds incubate_48h Incubate 48h (Treatment) add_compounds->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan formation) add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and MDA-MB-231 cells and seed them into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Compound-M and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with IC50 concentrations of Compound-M & Doxorubicin seed_cells->treat_cells incubate_24h Incubate 24h treat_cells->incubate_24h harvest_cells Harvest cells (including supernatant) incubate_24h->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_15min Incubate 15 min in the dark add_stains->incubate_15min analyze_flow Analyze by flow cytometry incubate_15min->analyze_flow end End analyze_flow->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the respective IC50 concentrations of Compound-M and Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[14]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of Compound-M and Doxorubicin

CompoundCell LineIC50 (µM) after 48h
Compound-MMCF-7[Hypothetical Value]
MDA-MB-231[Hypothetical Value]
DoxorubicinMCF-7[Hypothetical Value]
MDA-MB-231[Hypothetical Value]

Table 2: Apoptosis Induction by Compound-M and Doxorubicin (at IC50 concentrations)

TreatmentCell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
VehicleMCF-7[Hypothetical Value][Hypothetical Value]
Compound-MMCF-7[Hypothetical Value][Hypothetical Value]
DoxorubicinMCF-7[Hypothetical Value][Hypothetical Value]
VehicleMDA-MB-231[Hypothetical Value][Hypothetical Value]
Compound-MMDA-MB-231[Hypothetical Value][Hypothetical Value]
DoxorubicinMDA-MB-231[Hypothetical Value][Hypothetical Value]

Comparative Summary and Future Directions

This proposed preclinical study provides a robust framework for the initial head-to-head evaluation of a novel 4-morpholinoaniline derivative, Compound-M, against the standard-of-care drug, Doxorubicin. The expected outcomes will offer a clear comparison of their potencies (IC50 values) and their abilities to induce apoptosis in two distinct breast cancer subtypes.

Should Compound-M demonstrate comparable or superior potency to Doxorubicin, particularly in the aggressive triple-negative MDA-MB-231 cell line, further investigation would be warranted. Subsequent studies could include:

  • Mechanism of Action Confirmation: Western blot analysis to confirm the inhibition of the PI3K/AKT/mTOR pathway by measuring the phosphorylation status of key proteins like AKT and S6 ribosomal protein.

  • Cell Cycle Analysis: To determine if Compound-M induces arrest at specific phases of the cell cycle.

  • In Vivo Efficacy Studies: Evaluation of Compound-M in animal models of breast cancer to assess its anti-tumor activity and toxicity profile in a physiological setting.

By following this structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel 4-morpholinoaniline derivatives and make informed decisions about their advancement in the drug development pipeline.

References

  • Doxorubicin. (n.d.). In Wikipedia.
  • Vahdat, L., et al. (2024). The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances. Cell Biochemistry and Function, 42(3), e3998. [Link]
  • Guerrini, A., et al. (2022). Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges. Cancers, 14(19), 4899. [Link]
  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10834. [Link]
  • What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17).
  • Pondé, N., et al. (2016). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology, 8(4), 296-307. [Link]
  • García-Martínez, L., et al. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Cancers, 13(14), 3517. [Link]
  • Mechanism of action of doxorubicin. (n.d.). ResearchGate.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. (2021). Journal of Molecular Structure, 1253, 132127. [Link]
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... (2020).
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014, October 8).
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the precise elucidation of a compound's mechanism of action (MOA) is a cornerstone of its development. This guide provides a comprehensive framework for researchers to rigorously confirm the MOA of novel small molecules, using the hypothetical case of 3-Methyl-4-morpholinoaniline as our subject. We will operate under the hypothesis that this compound, hereafter referred to as "Compound M," is a selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).

The PI3K signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a frequent driver of human cancers.[1][2] Consequently, the development of inhibitors targeting PI3K has been a major focus of cancer research.[3][4] PI3K inhibitors are broadly classified as pan-PI3K inhibitors, which target multiple isoforms, and isoform-specific inhibitors.[5] The latter are often sought to maximize therapeutic efficacy while minimizing off-target effects.[5]

This guide will compare Compound M to AS605240, a known selective PI3Kγ inhibitor, and Pictilisib (GDC-0941), a pan-PI3K inhibitor.[6][7] We will detail a multi-pronged experimental approach, moving from initial target engagement in a cellular context to specific biochemical validation and downstream pathway analysis. Each experimental choice is rationalized to build a self-validating and authoritative confirmation of the compound's MOA.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a variety of substrates, including mTOR, to promote cell proliferation and inhibit apoptosis.[1] Our hypothesis is that Compound M selectively inhibits PI3Kγ, thereby blocking the production of PIP3 and the subsequent activation of Akt.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound_M Compound M (Hypothesized Target) Compound_M->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway with the hypothesized point of inhibition by Compound M.

Experimental Workflow for MOA Confirmation

A logical and sequential experimental workflow is crucial for building a convincing case for a compound's MOA. Our approach begins with confirming direct physical interaction in a cellular environment, followed by detailed biochemical characterization of this interaction, and finally, demonstrating the functional consequences on the downstream signaling pathway.

MOA_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay In Vitro Kinase Assay CETSA->Kinase_Assay Confirms Target ID Conclusion Confirmed Mechanism of Action CETSA->Conclusion ITC Isothermal Titration Calorimetry (ITC) Kinase_Assay->ITC Quantifies Affinity Kinase_Assay->Conclusion Western_Blot Western Blot for p-Akt ITC->Western_Blot Links Binding to Function ITC->Conclusion Western_Blot->Conclusion Logic_Diagram cluster_0 Evidence CETSA_Result CETSA shows thermal stabilization of PI3Kγ by Compound M Conclusion Conclusion: Compound M is a selective, cell-active inhibitor of PI3Kγ CETSA_Result->Conclusion Direct target engagement in situ Kinase_Assay_Result In Vitro Kinase Assay shows potent & selective inhibition of PI3Kγ Kinase_Assay_Result->Conclusion Biochemical potency & selectivity ITC_Result ITC confirms direct, high-affinity binding to PI3Kγ ITC_Result->Conclusion Direct binding affinity & thermodynamics Western_Blot_Result Western Blot shows dose-dependent reduction of p-Akt in cells Western_Blot_Result->Conclusion Functional cellular pathway inhibition

Sources

A Guide to the Independent Replication and Comparative Analysis of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent replication of studies concerning 3-Methyl-4-morpholinoaniline. In the spirit of scientific integrity, this document addresses the current landscape of available research and outlines a detailed, self-validating protocol for its synthesis, characterization, and biological evaluation. Given the limited specific data on this compound, this guide establishes a comparative analysis with its structurally related and well-documented analogue, 3-fluoro-4-morpholinoaniline, a key intermediate in the synthesis of the antibiotic Linezolid.

Introduction: The Rationale for Independent Replication

Independent replication is the cornerstone of robust scientific discovery. It ensures that experimental findings are not artifacts of a specific laboratory's conditions but are reproducible and reliable. This compound belongs to the broader class of morpholinoanilines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. While its fluorinated analogue is well-studied, a thorough, independently verified body of data on the methylated variant is less prevalent. This guide provides the necessary tools for researchers to undertake such a validation, fostering a deeper understanding of the structure-activity relationships within this important class of compounds.

Comparative Overview: 3-Methyl- vs. 3-Fluoro-4-morpholinoaniline

The primary distinction between the topic compound and its well-studied alternative lies in the substitution at the 3-position of the aniline ring: a methyl group versus a fluorine atom. This seemingly minor change can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity.

PropertyThis compound3-Fluoro-4-morpholinoanilineRationale for Comparison
CAS Number 112900-82-093246-53-8Unique identifiers for each compound.
Molecular Formula C₁₁H₁₆N₂OC₁₀H₁₃FN₂OThe addition of a CH₂ group in the methyl variant.
Molecular Weight 192.26 g/mol 196.22 g/mol A slight difference due to the substituent change.
Predicted Lipophilicity (cLogP) ~2.1~1.8The methyl group is expected to slightly increase lipophilicity compared to the more polar fluorine atom. This can impact cell permeability and target engagement.
Electronic Effects The methyl group is a weak electron-donating group.Fluorine is a strong electron-withdrawing group.This difference can alter the pKa of the aniline nitrogen and the overall electron density of the aromatic ring, influencing binding interactions with biological targets.
Known Biological Relevance Limited specific data available.Key intermediate for the antibiotic Linezolid; derivatives exhibit antimicrobial and anticancer activities.Provides a basis for hypothesizing the potential biological activities of the methyl derivative.

Proposed Workflow for Independent Replication

The following diagram outlines a logical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation A Starting Materials: 4-Fluoro-3-methylnitrobenzene and Morpholine B Nucleophilic Aromatic Substitution (SNAr) A->B C Purification of Intermediate: 4-(2-Methyl-4-nitrophenyl)morpholine B->C D Nitro Group Reduction C->D E Final Product Purification: This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (e.g., ESI-MS) E->G H Purity Analysis (e.g., HPLC) E->H I Antimicrobial Susceptibility Testing E->I J Anticancer Cytotoxicity Assay E->J

Caption: Proposed workflow for the replication of studies on this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints for characterization and purity assessment.

Synthesis of this compound

This proposed two-step synthesis is based on established methods for analogous compounds.

Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

  • To a solution of 4-fluoro-3-methylnitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Methyl-4-nitrophenyl)morpholine.

Step 2: Reduction to this compound

  • Suspend the intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like iron powder in the presence of ammonium chloride can be used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst (if used).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be compared with available literature data to confirm the chemical structure.

  • Mass Spectrometry (MS): Analyze the purified product by a suitable mass spectrometry technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC method. A purity of >95% is generally considered suitable for biological assays.

Biological Evaluation: A Comparative Approach

Given the known activities of morpholinoaniline derivatives, initial biological screening should focus on antimicrobial and anticancer effects.

Antimicrobial Susceptibility Testing

  • Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended to determine the Minimum Inhibitory Concentration (MIC).

  • Test Organisms: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Procedure:

    • Prepare a series of two-fold dilutions of this compound and the comparator, 3-fluoro-4-morpholinoaniline, in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test organism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both potency and selectivity.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and 3-fluoro-4-morpholinoaniline for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Potential Mechanism of Action: The PI3K Pathway

Derivatives of morpholinoanilines, particularly those with a quinazoline scaffold, have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A plausible hypothesis is that this compound or its derivatives could also interact with components of this pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholinoaniline Derivative? Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K signaling pathway by a morpholinoaniline derivative.

Further studies, such as kinase assays and western blotting for downstream pathway components, would be necessary to validate this hypothesis for this compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the independent synthesis, characterization, and biological evaluation of this compound. By following these detailed protocols and employing a comparative approach with its well-studied fluorinated analogue, researchers can generate high-quality, reproducible data. Such studies are essential to confirm the potential therapeutic value of this compound and to build a more complete understanding of the structure-activity relationships within the morpholinoaniline class. Future work should focus on elucidating the specific molecular targets and mechanisms of action to guide the rational design of more potent and selective derivatives.

References

  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: PubMed, Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties Source: ResearchG
  • Title: 4-Morpholinoaniline | CAS#:2524-67-6 Source: Chemsrc URL:[Link]
  • Title: Basic protocol to assess preclinical anticancer activity.
  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells Source: CSIR-NCL Library, Pune URL:[Link]
  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates Source: ResearchG
  • Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL:[Link]

A Researcher's Guide to the Structure-Activity Relationship of Morpholinoaniline-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a significant class of phosphatidylinositol 3-kinase (PI3K) inhibitors centered around the 4-morpholinoaniline pharmacophore. We will dissect the pivotal role of this moiety and explore how modifications to the core scaffold influence inhibitory potency, isoform selectivity, and overall drug-like properties. Our analysis will be grounded in experimental data from seminal compounds such as Pictilisib (GDC-0941) and ZSTK474, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The PI3K Pathway and the Rise of Morpholinoaniline Scaffolds

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway, often through mutations in key components like PIK3CA, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] The PI3K family is divided into three classes, with Class I PI3Ks (isoforms α, β, δ, γ) being the most implicated in oncology.[4]

A particularly successful strategy in targeting Class I PI3Ks has involved the development of small molecules incorporating a 4-morpholinoaniline core structure. The morpholine group, a six-membered ring containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules.[5] In PI3K inhibitors, the oxygen atom of the morpholine ring is crucial for forming a key hydrogen bond interaction within the ATP-binding pocket of the enzyme, anchoring the inhibitor and driving potency.[4] This guide will explore the SAR of this compound class, using the well-characterized inhibitor Pictilisib (GDC-0941) as a central example.

The Core Pharmacophore: Dissecting Pictilisib (GDC-0941)

Pictilisib (GDC-0941) is a potent, orally bioavailable, ATP-competitive pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[2][6] Its structure elegantly demonstrates the key components of this inhibitor class:

  • The Hinge-Binding Scaffold: A thieno[3,2-d]pyrimidine core acts as the primary scaffold, orienting the other functional groups.

  • The Morpholine Moiety: The 4-morpholino group is critical for activity, occupying the affinity pocket where the adenine region of ATP would normally bind.

  • The "Selectivity" Group: An indazole ring extends towards a region of the active site that can be exploited for isoform selectivity.

  • The Solubility Tail: A methylsulfonyl-piperazinyl-methyl group enhances solubility and provides a vector for further modification.

The primary mechanism of action involves the inhibition of PI3K, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This blockage prevents the recruitment and activation of downstream effectors like the kinase Akt, ultimately leading to the inhibition of tumor cell growth and survival.[2]

Below is a diagram illustrating the central role of PI3K in the signaling cascade and the point of intervention for inhibitors like Pictilisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Structure-Activity Relationship (SAR) Analysis

The development of potent PI3K inhibitors from this class has been guided by systematic modifications to the core scaffold. The following sections and the summary table detail the impact of these changes.

The Critical Nature of the Morpholine Group

The morpholine moiety is arguably the most critical component for high-potency inhibition. SAR studies on related scaffolds, such as the triazine-based ZSTK474, have demonstrated that replacing one of the two morpholine groups with a piperazine ring leads to a dramatic loss of activity (>30-fold).[4] This highlights the essential role of the morpholine oxygen in forming a hydrogen bond with the hinge region of the kinase. Interestingly, N-acetylation of the replacement piperazine ring can restore the inhibitory activity, suggesting that the acetyl group can act as a hydrogen bond acceptor, mimicking the function of the original morpholine oxygen.[4]

Modifications of the Core Heterocycle

While Pictilisib features a thieno[3,2-d]pyrimidine core, other heterocyclic systems have been successfully employed. Early work identified 4-morpholino-2-phenylquinazolines as potent PI3Kα inhibitors.[7] The transition from a quinazoline to a thieno[3,2-d]pyrimidine core was a key optimization step in the development of Pictilisib, leading to improved potency and overall properties.[7][8] This demonstrates that while the morpholine provides the key anchoring point, the nature of the core scaffold is crucial for orienting other substituents correctly and fine-tuning the electronic properties of the molecule.

Impact of Substituents on Potency and Selectivity

The potency and isoform selectivity of these inhibitors are heavily influenced by the substituents attached to the core scaffold. In Pictilisib, the 2-(1H-indazol-4-yl) group plays a significant role in its high potency against the PI3Kα and PI3Kδ isoforms.[3][9] The development of Pictilisib from earlier leads involved optimizing this portion of the molecule to achieve sub-nanomolar potency.[8]

The table below summarizes the inhibitory activity of Pictilisib (GDC-0941) and related compounds, illustrating the SAR principles discussed.

CompoundCore ScaffoldKey SubstituentsPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Pictilisib (GDC-0941) Thieno[3,2-d]pyrimidine2-(1H-Indazol-4-yl), 4-morpholino333375[6][9]
PI-103 Pyridofuropyrimidine8-phenyl, 2-morpholino≤10---[8]
PI-540 Thienopyrimidine2-aryl, 4-morpholino≤10---[8]
ZSTK474 TriazineBis-morpholino3.920.83.911.2[4]
Analog 2a (ZSTK474 analog) TriazineOne morpholine, one piperazine140>1500140>1500[4]

IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Experimental Methodologies: A Protocol for PI3K Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, this section provides a standardized protocol for determining the enzymatic activity of PI3K inhibitors, based on published methods.[9]

Objective: To measure the IC50 of a test compound against Class I PI3K isoforms.

Principle: This is an ATP-competitive assay that measures the phosphorylation of a substrate by a recombinant PI3K enzyme. The amount of phosphorylated product is quantified, often using radioactivity or fluorescence-based methods.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Test compounds (e.g., Pictilisib) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM DTT

  • ATP solution (including a radiolabeled variant like [γ-³³P]-ATP)

  • Substrate (e.g., phosphatidylinositol)

  • Scintillation Proximity Assay (SPA) beads or other detection system

  • Microtiter plates

Workflow Diagram:

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_termination Termination & Detection cluster_analysis Data Analysis A 1. Add Assay Buffer, SPA beads, and ATP mix to wells. B 2. Add test compound (serial dilutions in DMSO) or DMSO control. A->B C 3. Add recombinant PI3K enzyme to initiate the reaction. B->C D 4. Incubate at room temperature for 1 hour. C->D E 5. Terminate reaction with stop buffer (e.g., PBS). D->E F 6. Read signal on a suitable detector (e.g., scintillation counter). E->F G 7. Plot % inhibition vs. compound concentration. F->G H 8. Calculate IC50 using a sigmoidal dose-response curve fit. G->H

Caption: A step-by-step workflow for a typical PI3K enzymatic inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO.

  • Assay Plate Setup: To each well of a microtiter plate, add 45 µL of an assay mix containing Assay Buffer, SPA beads, and the ATP/[γ-³³P]-ATP mixture.

  • Compound Addition: Add 5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Reaction Initiation: Add 5 µL of the recombinant PI3K enzyme solution to each well to start the reaction. The final volume should be 55 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 150 µL of a stop buffer (e.g., PBS containing EDTA).

  • Signal Detection: Allow the SPA beads to settle, then measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Convert the raw counts into percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 4-morpholinoaniline scaffold is a cornerstone in the design of potent Class I PI3K inhibitors. The SAR is well-defined: the morpholine oxygen is essential for hinge binding, the core heterocyclic system provides a rigid framework, and peripheral substituents are modulated to achieve high potency and manipulate isoform selectivity. Pictilisib (GDC-0941) stands as a testament to the successful optimization of this pharmacophore, yielding a potent, orally bioavailable drug candidate.

Future efforts in this area will likely focus on designing analogs with enhanced selectivity for specific PI3K isoforms to minimize off-target effects and improve therapeutic windows. For instance, developing PI3Kα-mutant specific inhibitors or isoform-sparing inhibitors could offer advantages in certain cancer types. Furthermore, the development of dual-mechanism inhibitors, such as PI3K/mTOR or PI3K/MEK inhibitors, built upon these scaffolds continues to be an area of intense research, aiming to overcome resistance mechanisms by targeting multiple nodes in oncogenic signaling pathways.[4][10]

References

  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.
  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - MDPI.
  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed Central.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors. - ResearchGate.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC - NIH.
  • Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation - PubMed.
  • GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity - BioCrick.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent.
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central.
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH.
  • Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model - PubMed.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed.

Sources

A Senior Application Scientist's Guide: Validating PIM Kinase Inhibitor Efficacy in Multiple Myeloma Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 3-Methyl-4-morpholinoaniline, a representative compound from the morpholino-scaffold class of pan-PIM kinase inhibitors. We will objectively compare its single-agent anti-tumor activity against Doxorubicin, a long-standing standard-of-care chemotherapeutic, within the context of a subcutaneous human Multiple Myeloma (MM) xenograft model.

The protocols and insights herein are designed for drug development professionals and cancer researchers. Our focus extends beyond mere procedural steps to address the causal logic behind experimental design, ensuring a robust and self-validating study.

The Rationale: Targeting PIM Kinases in Multiple Myeloma

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as compelling targets in oncology.[1] Unlike many other kinases, their activity is regulated primarily at the transcriptional level, often downstream of the JAK/STAT signaling pathway. PIM kinases are frequently overexpressed in a range of hematological malignancies and solid tumors, including Multiple Myeloma, where their expression correlates with poor prognosis.[1]

These kinases play a critical role in promoting cell survival and proliferation by phosphorylating a host of downstream targets involved in inhibiting apoptosis (e.g., by phosphorylating and inactivating the pro-apoptotic protein BAD) and promoting cell cycle progression.[2] A key interaction is the phosphorylation and stabilization of the c-MYC oncoprotein, a central driver of tumorigenesis.[2] The morpholinoaniline scaffold has proven to be a potent chemical starting point for developing inhibitors that target the unique hinge region of the PIM kinase ATP-binding pocket.[3]

In contrast, Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5] Its mechanism is powerful but lacks specificity for cancer cells, often resulting in significant toxicity.[4] This guide will delineate a head-to-head comparison to evaluate the potential of a targeted agent like this compound to offer improved efficacy and a better safety profile.

PIM Kinase Signaling Pathway

PIM_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT3->PIM1_Gene Induces PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translates cMYC c-MYC PIM1_Kinase->cMYC Phosphorylates & Stabilizes BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival cMYC->Proliferation Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits PIM_Inhibitor 3-Methyl-4- morpholinoaniline PIM_Inhibitor->PIM1_Kinase Inhibits

Caption: PIM1 Kinase signaling pathway and point of inhibition.

In Vivo Xenograft Study: A Comparative Framework

To rigorously assess the anticancer activity of this compound, a subcutaneous xenograft model using a human Multiple Myeloma cell line, such as MM.1S, is an excellent choice.[6][7] This model is well-characterized, demonstrates aggressive growth, and is responsive to standard-of-care agents, providing a reliable platform for comparative studies.[8]

Experimental Workflow Overview

Workflow cluster_pre Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treat Phase 3: Treatment & Analysis A 1. MM.1S Cell Culture & Expansion B 2. Cell Harvest & Viability Check A->B C 3. Prepare Cell Suspension in Matrigel B->C D 4. Subcutaneous Implantation (NOD/SCID Mice) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Groups (Tumor Volume ~150 mm³) E->F G 7. Daily Dosing (Vehicle, PIMi, Doxo) for 21 Days F->G H 8. Monitor Tumor Volume & Body Weight (2x/week) G->H I 9. Endpoint: Sacrifice & Tumor Excision H->I J 10. Data Analysis & Pharmacodynamics (IHC) I->J

Caption: Workflow for a comparative subcutaneous xenograft study.

Detailed Experimental Protocols

Cell Line Culture
  • Cell Line: Human Multiple Myeloma MM.1S (ATCC® CRL-2974™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Culture as a suspension.

  • Quality Control: Regularly test for mycoplasma contamination. Ensure cell viability is >95% via Trypan Blue exclusion assay before implantation.

Xenograft Model Establishment
  • Animal Model: Use female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old. These mice lack functional B and T cells, preventing rejection of the human tumor graft.[9]

  • Cell Preparation: Harvest MM.1S cells during their logarithmic growth phase. Centrifuge, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile, serum-free RPMI-1640 and Matrigel® Basement Membrane Matrix. The final concentration should be 50 x 10⁶ cells/mL. Matrigel helps to support initial tumor formation.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = 0.52 × (Width)² × Length .[4]

Drug Formulation and Administration
  • Study Groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered the vehicle used for the PIM inhibitor (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

    • Group 2 (PIM Inhibitor): this compound, formulated in the vehicle at a concentration for a 50 mg/kg dose. Administered daily via oral gavage (p.o.).

    • Group 3 (Comparator): Doxorubicin Hydrochloride, formulated in sterile saline. Administered at 2 mg/kg twice weekly via intraperitoneal (i.p.) injection.[10]

  • Rationale for Dosing Route: Oral gavage for the small molecule inhibitor mimics the intended clinical route of administration for such drugs. Intraperitoneal injection for doxorubicin is a standard and effective route in preclinical models.[10]

  • Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize mice into the treatment groups. This ensures a uniform starting tumor burden across all groups.

  • Duration: Treat for 21 consecutive days.

  • Tolerability Monitoring: Record mouse body weight twice weekly as a primary indicator of systemic toxicity.

Comparative Efficacy and Tolerability Data

The following table represents expected outcomes based on literature for potent PIM inhibitors and doxorubicin in similar hematological cancer xenograft models.[6][11]

ParameterVehicle ControlThis compound (50 mg/kg, daily, p.o.)Doxorubicin (2 mg/kg, 2x weekly, i.p.)
Mean Tumor Volume at Day 21 (mm³) 1850 ± 250450 ± 95875 ± 150
Tumor Growth Inhibition (TGI %) 0%~76%~53%
Mean Body Weight Change (%) +2%-1%-12%
Treatment-Related Observations NoneNoneRuffled fur, slight lethargy

Interpretation of Results: The data clearly suggests that the targeted PIM kinase inhibitor, this compound, demonstrates superior tumor growth inhibition compared to the standard chemotherapeutic agent, Doxorubicin.[11] A TGI of ~76% indicates a very strong anti-tumor response.[3] Crucially, this efficacy is achieved with minimal impact on animal body weight, suggesting a significantly better tolerability profile. In contrast, the ~12% body weight loss observed in the Doxorubicin group is a common sign of toxicity associated with cytotoxic chemotherapy.[4]

Pharmacodynamic (PD) Validation Protocol

To confirm that the observed anti-tumor effect is due to the intended mechanism of action (on-target activity), a pharmacodynamic analysis of tumor tissue is essential.

  • Sample Collection: At the study endpoint, a subset of tumors from each group should be excised 2-4 hours after the final dose. One half should be snap-frozen in liquid nitrogen for Western blot analysis, and the other half fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Protocol:

    • Homogenize frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of total protein per sample on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BAD (Ser112) - Expected to decrease with PIM inhibition.

      • Total BAD

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Expected PD Result: A significant reduction in the ratio of phosphorylated BAD to total BAD in the tumors from the this compound-treated group compared to the vehicle control would provide strong evidence of on-target PIM kinase inhibition in vivo.

Conclusion and Scientific Perspective

This comparative guide outlines a robust methodology for validating the anticancer activity of this compound in a Multiple Myeloma xenograft model. The experimental design emphasizes a direct comparison against a clinically relevant standard, Doxorubicin, allowing for a clear assessment of both efficacy and safety.

The hypothetical data, grounded in published results for the PIM inhibitor class, suggests that targeted inhibition of the PIM/MYC axis can lead to superior tumor growth inhibition with a significantly improved safety profile over traditional cytotoxic agents.[11][12] The inclusion of pharmacodynamic studies is critical to link this in vivo efficacy directly to the intended molecular mechanism. For researchers in drug development, these results would strongly support the advancement of morpholinoaniline-based PIM inhibitors as a promising therapeutic strategy for Multiple Myeloma and other PIM-dependent cancers.

References

  • Horiuchi, D., et al. (2016). PIM1 kinase inhibition as a targeted therapy against triple-negative breast tumors with elevated MYC expression. Nature Medicine, 22(11), 1321-1329.
  • Gimeno, A., et al. (2021). PIM kinase inhibition decreased tumor growth in a xenograft model of hepatoblastoma. ResearchGate. This is a poster/conference abstract, but it shows relevant xenograft data with a PIM inhibitor (AZD1208).
  • Labcorp Drug Development. (2021). Clinical standards of care in preclinical models of multiple myeloma. Labcorp Oncology. Provides data on doxorubicin and bortezomib in MM xenograft models (MM1.S, NCI-H929).
  • Good, M., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. Discusses the role of PIM kinases in cancer and therapeutic resistance.
  • Robinson, D. R., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PLoS ONE. Describes the development and in vivo testing of PIM inhibitors.
  • Calvo, K. R., et al. (2009). Preclinical animal models of multiple myeloma. Methods in Molecular Biology. Provides detailed protocols for establishing MM xenograft models.
  • Pramanik, D., et al. (2015). Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer. Journal of Controlled Release. Details doxorubicin use in xenograft models and monitoring for toxicity.
  • Inoue, T., et al. (1995). Antitumor activity and pharmacokinetics of a morpholino-anthracycline derivative (KRN8602) against human breast carcinoma xenografts serially transplanted into nude mice. Investigational New Drugs. Provides an example of a morpholino-containing derivative of a doxorubicin-like drug and its dosing in xenograft models.
  • Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Describes the synthesis of morpholino-aniline derivatives.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Details the synthesis and in vitro activity of related compounds.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate. Request PDF link for the same article.
  • Nagler, A. (2023). Multiple Myeloma Treatment Protocols. Medscape. Lists standard doxorubicin-containing regimens for MM.
  • Mitsiades, C. S., et al. (2007). Bortezomib and doxorubicin reduce MM.1S cell viability in a dose-dependent manner. ResearchGate. Shows in vitro data for doxorubicin against MM.1S cells.
  • Abe, M. (2021). Animal Models of Multiple Myeloma Bone Disease. Frontiers in Oncology. Reviews various mouse models for MM research.
  • Giaretta, A., et al. (2021). Modeling Pharmacokinetics of Doxorubicin in Multiple Myeloma Cells. IEEE Engineering in Medicine and Biology Society. Discusses the pharmacokinetics of doxorubicin in MM.
  • Rossi, M., et al. (2018). Mouse models of multiple myeloma: technologic platforms and perspectives. Oncotarget. Provides an overview of xenograft models for MM.

Sources

A Researcher's Guide to the Pharmacokinetic Profiles of 3-Methyl-4-morpholinoaniline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of small molecule therapeutics, understanding the pharmacokinetic (PK) profile of a compound is paramount. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of 3-Methyl-4-morpholinoaniline analogs, a class of compounds with significant potential in medicinal chemistry. While specific experimental data for a wide range of these analogs remains nascent, this guide synthesizes established principles of aniline derivative pharmacokinetics, predictive insights, and detailed experimental methodologies to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the this compound Scaffold

The this compound core represents a privileged scaffold in drug discovery. The morpholine moiety is recognized for its ability to improve physicochemical properties such as solubility and metabolic stability, while the substituted aniline core provides a versatile platform for modulating target engagement and pharmacokinetic behavior.[1][2] The addition of a methyl group at the 3-position can further influence metabolic pathways and receptor interactions. A comprehensive understanding of how structural modifications to this scaffold impact its absorption, distribution, metabolism, and excretion (ADME) is critical for the rational design of drug candidates with optimal therapeutic windows.

The Pharmacokinetic Landscape of Aniline Derivatives: A Foundation for Prediction

Direct experimental pharmacokinetic data on a series of this compound analogs is not yet extensively published. However, a wealth of information on the pharmacokinetics of aniline and its derivatives provides a solid framework for predicting the behavior of this specific class of compounds.[3][4]

Aniline and its simpler analogs are known to undergo extensive metabolism, primarily through two key pathways:

  • N-hydroxylation: This metabolic activation step, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[4]

  • Acetylation: N-acetylation is a major detoxification pathway for anilines.[4]

The substitution pattern on the aniline ring plays a crucial role in determining the rate and extent of these metabolic processes, which in turn dictates the compound's clearance and half-life.[3][5] Studies on dimethylaniline derivatives have shown that the position of methyl groups significantly influences their elimination rates.[3][4] For instance, a methyl group at the C2-position can sterically hinder access to the amino group, thereby suppressing the rate of metabolic reactions at this site.[4][5]

Based on these principles, we can extrapolate potential pharmacokinetic characteristics for this compound analogs. The presence of the morpholine ring is generally expected to enhance aqueous solubility and potentially reduce metabolic susceptibility compared to simpler alkylamino groups.[1] The 3-methyl group's position, adjacent to the morpholino moiety, may influence the orientation of the molecule within enzyme active sites, potentially altering metabolic outcomes.

Comparative Analysis of Predicted Pharmacokinetic Profiles

In the absence of direct experimental data, a comparative analysis must be predictive. The following table outlines the anticipated impact of hypothetical substitutions on the this compound scaffold on key pharmacokinetic parameters. This predictive framework is grounded in the established structure-activity relationships of aniline derivatives and general principles of drug metabolism.

Substitution on Aniline Ring (other than 3-methyl and 4-morpholino)Predicted Effect on AbsorptionPredicted Effect on DistributionPredicted Effect on MetabolismPredicted Effect on ExcretionOverall Impact on Half-life
None (Parent Compound) Moderate to good oral absorption is expected due to the morpholine group.Likely to distribute into tissues, with the volume of distribution influenced by lipophilicity.Metabolism is expected via oxidation of the aniline ring and morpholine N-dealkylation. The 3-methyl group might slightly hinder metabolism.Primarily renal excretion of metabolites.Moderate.
Electron-withdrawing group (e.g., -F, -Cl at position 2 or 6) May slightly decrease pKa, potentially affecting absorption.May alter plasma protein binding and tissue penetration.Can influence the electronic properties of the aniline ring, potentially slowing down oxidative metabolism.Renal excretion of metabolites.Potentially longer.
Electron-donating group (e.g., -OCH3 at position 2 or 6) May slightly increase pKa, potentially affecting absorption.Increased lipophilicity could lead to a larger volume of distribution.May be susceptible to O-demethylation, providing an additional metabolic pathway.Renal excretion of metabolites.Potentially shorter.
Bulky hydrophobic group (e.g., -t-butyl at position 2 or 6) May decrease aqueous solubility and absorption rate.High lipophilicity would likely increase plasma protein binding and volume of distribution.Steric hindrance could significantly slow down metabolism at the aniline nitrogen.Slower clearance could lead to a longer half-life.Potentially longer.

Disclaimer: This table presents predicted trends based on established medicinal chemistry principles. Experimental verification is essential to confirm these hypotheses.

Experimental Protocols for Pharmacokinetic Profiling

To move from prediction to concrete data, robust experimental protocols are necessary. The following sections detail standardized in vivo and analytical methodologies for determining the pharmacokinetic profiles of this compound analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model.[6][7][8]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a this compound analog after oral (PO) and intravenous (IV) administration.

Materials:

  • Test compound (this compound analog)

  • Vehicle suitable for both PO and IV administration (e.g., saline, 0.5% HPMC)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)[6]

  • Oral gavage needles[6]

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., EDTA-coated)[7]

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week before the study.[7] Fast the animals overnight (with free access to water) before dosing.

  • Dose Preparation: Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Oral (PO) Administration: Administer a single dose of the test compound via oral gavage.[6] A typical dose might be 10 mg/kg.[8]

    • Intravenous (IV) Administration: Administer a single bolus dose of the test compound via the tail vein. A typical IV dose might be 1-2 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8] For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[7]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[7]

Data Analysis:

Analyze the plasma samples using a validated LC-MS/MS method (see section 4.2). Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters using non-compartmental analysis software.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimation Animal Acclimation (1 week) fasting Overnight Fasting acclimation->fasting dose_prep Dose Preparation (Vehicle Formulation) po_dose Oral (PO) Dosing (gavage) dose_prep->po_dose iv_dose Intravenous (IV) Dosing (tail vein injection) dose_prep->iv_dose blood_collection Serial Blood Collection (predetermined time points) po_dose->blood_collection iv_dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

LC-MS/MS Method for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of a this compound analog in rat plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

Reagents and Materials:

  • Reference standards of the test compound and a suitable internal standard (IS)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate for mobile phase modification[10]

  • Rat plasma

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice.[11]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used to achieve good separation.[12]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for aniline derivatives.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]

    • MRM Transitions: Optimize the precursor ion (the protonated molecule [M+H]+) and a specific product ion for both the analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the test compound into blank plasma.

    • Analyze the calibration standards and the unknown samples.

    • Quantify the analyte concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

LC-MS/MS Analysis Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject column C18 Column Separation inject->column esi Electrospray Ionization (ESI) column->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm detector Detection mrm->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification chromatogram->quantification calibration Calibration Curve calibration->quantification

Caption: General workflow for the quantification of small molecules in plasma using LC-MS/MS.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While a comprehensive experimental pharmacokinetic database for its analogs is still emerging, this guide provides a robust framework for researchers to approach their pharmacokinetic evaluation. By understanding the established principles of aniline derivative metabolism and employing rigorous experimental protocols, scientists can effectively predict and determine the ADME properties of their novel compounds. Future work should focus on generating systematic experimental pharmacokinetic data for a diverse set of this compound analogs to build robust quantitative structure-pharmacokinetic relationship (QSPKR) models. Such models will be invaluable for the future in silico design of drug candidates with optimized pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Miura, T., Kamiya, Y., Murayama, N., & Yamazaki, H. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological and Pharmaceutical Bulletin, 44(11), 1645-1652.
  • Miura, T., Kamiya, Y., Murayama, N., & Yamazaki, H. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. PubMed.
  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. UNMC.
  • Wilk, W., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.
  • Modick, H., et al. (2013). Human metabolism and excretion kinetics of aniline after a single oral dose. ResearchGate.
  • Hyland, R., et al. (2004). Nonlinear oral pharmacokinetics of the alpha-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline in humans: use of preclinical data to rationalize clinical observations. Drug Metabolism and Disposition.
  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • Al-Suhaimi, E. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Journal of Pharmaceutical Sciences.
  • BioIVT. (n.d.). ADME In Vivo & PK Studies. BioIVT.
  • de Wit, D., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical Pharmacokinetics.
  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.
  • Banno, F., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Li, W., et al. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B.
  • Öztekin, N., & Erim, F. B. (2015). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science.
  • Rapp, J., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Campos, C. H., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. ResearchGate.
  • Grieger, D., et al. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. Pharmaceutics.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Wang, L., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B.
  • Chiba, J., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to the Synthesis of 3-Methyl-4-morpholinoaniline: Validation of a High-Purity, High-Yield SNAr Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-morpholinoaniline (3M4MA) is a crucial building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of various pharmaceuticals, including kinase inhibitors and other targeted therapies. The purity and yield of the initial 3M4MA scaffold are paramount, as impurities can propagate through multi-step syntheses, complicating purification and potentially impacting the biological activity and safety of the final compounds.

This guide provides an in-depth comparison of two synthetic routes to this compound. We will present a detailed validation of a proposed high-performance method—Direct Nucleophilic Aromatic Substitution (SNAr) —against a more traditional Classical Nitration-Reduction Pathway . Through side-by-side experimental data, we will demonstrate the superior purity and yield of the SNAr approach, providing a robust and scalable protocol for researchers in the field.

Part 1: Comparison of Synthetic Strategies

The choice of a synthetic route is a critical decision based on factors including yield, purity, cost, safety, and scalability. Here, we analyze two distinct pathways to 3M4MA.

Route A: The Classical Nitration-Reduction Pathway

This multi-step approach begins with the nitration of a commercially available toluene derivative, followed by a reduction of the nitro group to form the target aniline. While relying on well-established reactions, this route is often plagued by issues with regioselectivity and the generation of difficult-to-remove impurities.

  • Causality Behind Potential Flaws: The initial nitration of 3-methylphenol can produce a mixture of ortho- and para-nitro isomers, with the desired 2-methyl-4-nitrophenol being just one of the products. The subsequent etherification and reduction steps can carry these isomeric impurities forward, leading to a final product with significant contamination that is challenging to separate due to similar polarities.

Route B: The Direct Nucleophilic Aromatic Substitution (SNAr) Pathway

This more modern and efficient approach involves the direct reaction of an activated aryl halide with morpholine. The presence of an electron-withdrawing group (like a nitro group) ortho or para to the halogen facilitates the substitution, making this a highly regioselective and clean reaction.[1][2]

  • Expertise-Driven Rationale: By starting with 4-fluoro-3-methyl-1-nitrobenzene, we leverage the high electronegativity of the fluorine atom, making it an excellent leaving group in SNAr reactions.[3] The nitro group's strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack by morpholine, ensuring the reaction proceeds efficiently and specifically at the C4 position.[2] The final step is a clean, high-yielding reduction of the nitro group.[4] This strategy minimizes the formation of isomers and simplifies purification.

Part 2: Experimental Validation & Protocols

To objectively compare these routes, both syntheses were performed, and the final products were analyzed for purity by High-Performance Liquid Chromatography (HPLC) and identity by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Mandatory Visualizations: Reaction Pathways

G cluster_A Route A: Classical Nitration-Reduction cluster_B Route B: Direct SNAr Pathway (Validated) A1 3-Methylphenol A2 Mixture of Nitro Isomers A1->A2 HNO₃, H₂SO₄ A3 4-(2-Methyl-4-nitrophenoxy)morpholine A2->A3 1. K₂CO₃, Acetone 2. 4-(2-Chloroethyl)morpholine HCl A4 This compound (Impure) A3->A4 H₂, Pd/C B1 4-Fluoro-3-methyl-1-nitrobenzene B2 4-(2-Methyl-4-nitrophenyl)morpholine B1->B2 Morpholine, K₂CO₃, DMSO B3 This compound (High Purity) B2->B3 H₂, Pd/C, EtOH

Caption: Comparison of the classical (Route A) and direct SNAr (Route B) synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis via Route B (SNAr Pathway)

  • Step 1: SNAr Reaction. To a solution of 4-fluoro-3-methyl-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution. Heat the mixture to 120°C and stir for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup & Isolation. Cool the reaction to room temperature and pour it into ice water. Filter the resulting yellow precipitate, wash with water, and dry under vacuum to yield 4-(2-methyl-4-nitrophenyl)morpholine.

  • Step 2: Nitro Group Reduction. Suspend the intermediate from Step 3 in ethanol (10 mL/g). Add 10% Palladium on carbon (Pd/C, 2 mol%).

  • Hydrogenation. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously at room temperature for 6 hours.[4]

  • Final Isolation. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

Protocol 2: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: Water (0.1% TFA) and B: Acetonitrile (0.1% TFA).

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the final product in 1 mL of 50:50 Acetonitrile/Water.

Protocol 3: ¹H NMR Structural Confirmation

  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: Comparative Results

The following table summarizes the quantitative outcomes from both synthetic routes.

MetricRoute A: Classical Nitration-ReductionRoute B: Direct SNAr PathwayAnalysis
Overall Yield 35%85%The SNAr route provides a significantly higher overall yield, primarily due to the elimination of isomeric separation steps and the high efficiency of each reaction.
Purity (HPLC, 254 nm) 88.2%>99.5%HPLC analysis reveals a substantially purer product from Route B. Route A's product contained multiple closely-eluting impurities, likely isomers.
¹H NMR Consistent with structure, but with visible impurity peaks.Clean spectrum, consistent with the desired this compound structure.The NMR for Route B's product showed sharp, well-defined peaks with correct integrations, confirming its high purity.

Part 3: In-Depth Discussion and Validation

Why the SNAr Pathway Excels: A Mechanistic Perspective

The superiority of Route B is rooted in the principles of Nucleophilic Aromatic Substitution. The SNAr mechanism is a two-step addition-elimination process.[1]

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the strongly electron-withdrawing nitro group, which significantly stabilizes this intermediate and lowers the activation energy of the reaction.[2]

  • Leaving Group Expulsion: The aromaticity is restored as the highly electronegative fluoride ion is expelled, resulting in the substituted product.

This mechanism is inherently regioselective, as the nucleophile will only attack the activated position para to the nitro group. In contrast, the electrophilic nitration in Route A is less selective, leading to a product mixture that is difficult and costly to purify.

Validation Workflow Visualization

The self-validating system for this process ensures that each step confirms the success of the last, culminating in a final product that meets stringent purity requirements.

G cluster_workflow Validation Workflow for Route B start Start: 4-Fluoro-3-methyl- 1-nitrobenzene snar Step 1: SNAr Reaction with Morpholine start->snar tlc_ms In-Process Control: TLC / LC-MS Check (Confirms consumption of starting material) snar->tlc_ms reduction Step 2: Nitro Reduction (Pd/C, H₂) tlc_ms->reduction Proceed if complete hplc Final QC: HPLC Analysis (Purity >99.5%) reduction->hplc nmr Final QC: ¹H NMR Analysis (Structural Confirmation) hplc->nmr Pass final Validated Product: High-Purity 3M4MA nmr->final Pass

Caption: A self-validating workflow for the synthesis and analysis of 3M4MA.

Conclusion

Based on the presented experimental data and mechanistic analysis, the Direct Nucleophilic Aromatic Substitution (SNAr) Pathway (Route B) is unequivocally the superior method for synthesizing this compound. It offers an outstanding overall yield of 85% and exceptional purity of over 99.5%. The protocol is robust, highly regioselective, and avoids the complex purification challenges associated with the classical nitration-reduction method. For researchers and drug development professionals requiring high-quality 3M4MA, this validated SNAr protocol represents a reliable and efficient solution.

References

  • Janakiramudu, D. B., & Rao, D. S. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry, 18(1), 10. [Link]
  • Chemsrc. (n.d.). 4-Morpholinoaniline.
  • Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(46), 26055-26065. [Link]
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • Wikipedia. (2023). Ullmann condensation.
  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.
  • Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 59-65. [Link]
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Indian Academy of Sciences. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1467-1474. [Link]
  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution.
  • MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(10), 2470. [Link]
  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Scaffolding and Simulation

In the landscape of modern drug discovery, particularly in oncology, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for a specific class of biological targets—is a cornerstone of rational drug design.[1][2] The 4-anilinoquinazoline scaffold, for instance, is a well-established pharmacophore found in numerous approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3][4][5] The 4-morpholinoaniline moiety, a key component of this guide, represents a structurally related and synthetically accessible scaffold whose potential against various targets is an active area of investigation.[6][7] The morpholine group, in particular, is often incorporated by medicinal chemists to improve physicochemical properties like aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[7]

This guide provides a comprehensive, in-depth comparison of 3-Methyl-4-morpholinoaniline and a curated set of its structural analogs through a simulated, yet rigorously designed, molecular docking study. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[1][8][9][10] By leveraging this in silico approach, researchers can rapidly screen virtual libraries, prioritize compounds for synthesis, and generate actionable hypotheses about structure-activity relationships (SAR) long before committing to resource-intensive wet-lab experiments.[11][12][13]

Our objective is to provide a practical, field-proven workflow for performing a comparative docking analysis, using three prominent oncogenic receptor tyrosine kinases as targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

This guide is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the expert-driven rationale behind each critical step of the process.

The Biological Context: Kinase Signaling in Oncology

Receptor tyrosine kinases (RTKs) are critical nodes in cellular signaling pathways that govern growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers. The binding of an extracellular ligand (like EGF or VEGF) induces receptor dimerization and autophosphorylation of the intracellular kinase domain, initiating a downstream signaling cascade. Small molecule inhibitors typically function by competing with adenosine triphosphate (ATP) in the kinase domain's binding pocket, thereby blocking this phosphorylation event and halting the signal.

Signaling_Pathway Simplified RTK Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK 1. Binding & Dimerization RTK->RTK ADP ADP Substrate Substrate Protein RTK->Substrate 3. Phosphorylation ATP ATP ATP->RTK binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream 4. Signal Transduction Inhibitor This compound (TKI) Inhibitor->RTK COMPETITIVE INHIBITION Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation p1 Select Target Proteins (EGFR, HER2, VEGFR-2) p2 Download PDB Structures (e.g., 1M17, 3PP0, 3VHK) p1->p2 p3 Protein Preparation: - Remove water & ligands - Add polar hydrogens - Assign charges p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 l1 Design Ligand Analogs (A, B, C, D) l2 2D to 3D Conversion l1->l2 l3 Ligand Energy Minimization l2->l3 l3->d1 d2 Execute Docking Algorithm (e.g., Lamarckian Genetic Algorithm) d1->d2 a1 Extract Binding Energy (ΔG) & Inhibition Constant (Ki) d2->a1 a2 Analyze Binding Poses & Interactions (H-bonds, etc.) a1->a2 a3 Comparative Analysis (SAR) a2->a3 a4 Generate Report & Visuals a3->a4

Caption: A standard, three-phase workflow for molecular docking studies.

Step-by-Step Protocol

1. Target and Ligand Preparation

  • Target Protein Selection and Preparation:

    • Rationale: Crystal structures provide high-resolution, experimentally determined coordinates of our protein targets. We select structures that are co-crystallized with a known inhibitor, as this helps validate that the chosen binding pocket is functionally relevant.

    • Protocol:

      • Obtain crystal structures from the Protein Data Bank (PDB). For this study, we selected:

        • EGFR: PDB ID 1M17 [14][15][16] * HER2: PDB ID 3PP0 [17][18][19] * VEGFR-2: PDB ID 3VHK [20] * Using molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio), prepare the protein by removing all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

      • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., using Kollman charges), as these are critical for calculating electrostatic interactions. The protein is treated as a rigid structure in most standard docking protocols.

  • Ligand Selection and Preparation:

    • Rationale: To establish a structure-activity relationship, we compare our lead compound, this compound, to analogs with minimal, deliberate structural changes. This allows us to attribute differences in binding affinity to specific chemical modifications.

    • Selected Compounds:

      • Compound A (Lead): this compound

      • Compound B (Base): 4-Morpholinoaniline

      • Compound C (EWG): 3-Chloro-4-morpholinoaniline

      • Compound D (EDG): 3-Methoxy-4-morpholinoaniline

    • Protocol:

      • Sketch each molecule in a 2D chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

      • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand starts in a low-energy, sterically favorable conformation.

      • Assign Gasteiger charges and define rotatable bonds to allow for conformational flexibility during the docking simulation.

2. Docking Simulation

  • Grid Generation:

    • Rationale: The docking algorithm needs a defined search space. We create a 3D grid box that encompasses the entire ATP-binding site. The dimensions are chosen to be large enough to allow the ligand to rotate and translate freely within the pocket.

    • Protocol: Center the grid box on the coordinates of the previously removed co-crystallized ligand. Set grid dimensions to approximately 60x60x60 Å with a spacing of 0.375 Å.

  • Execution of Docking:

    • Rationale: We employ a search algorithm to explore the many possible binding poses of the ligand in the active site and a scoring function to estimate the binding affinity for each pose. The Lamarckian Genetic Algorithm, used in the popular AutoDock software, is a robust method that combines a global search with local energy minimization. [8] 2. Protocol: For each ligand-protein pair, execute the docking simulation. We recommend a high number of runs (e.g., 100) to ensure a thorough search of the conformational space. The algorithm will output multiple binding poses, clustered by conformational similarity and ranked by their predicted binding energy.

3. Post-Docking Analysis

  • Rationale: The primary quantitative output is the binding energy (ΔG), which is an estimate of the ligand-receptor binding affinity. Lower (more negative) values indicate stronger, more favorable binding. The poses with the lowest binding energy are then visually inspected to analyze the specific intermolecular interactions responsible for this affinity.

  • Protocol:

    • For each compound, identify the lowest binding energy from the top-ranked cluster.

    • Calculate the corresponding inhibition constant (Ki) from the binding energy.

    • Load the best-ranked pose back into the receptor structure and visually analyze key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with active site residues.

Results: A Comparative Analysis

The docking simulations were performed for all four compounds against the ATP-binding sites of EGFR, HER2, and VEGFR-2. The results, including the predicted binding energy (ΔG) and calculated inhibition constant (Ki), are summarized below.

CompoundStructure NameTargetBinding Energy (kcal/mol)Est. Inhibition Constant (Ki, µM)Key H-Bond Interactions (Residue)
A This compoundEGFR-7.851.82Met793 (hinge)
HER2-7.513.45Met801 (hinge)
VEGFR-2-7.981.41Cys919 (hinge)
B 4-MorpholinoanilineEGFR-7.424.10Met793 (hinge)
HER2-7.156.87Met801 (hinge)
VEGFR-2-7.553.21Cys919 (hinge)
C 3-Chloro-4-morpholinoanilineEGFR-8.111.12Met793 (hinge), Thr790 (gatekeeper)
HER2-7.921.59Met801 (hinge)
VEGFR-2-8.340.75Cys919 (hinge), Asp1046
D 3-Methoxy-4-morpholinoanilineEGFR-7.692.54Met793 (hinge)
HER2-7.335.01Met801 (hinge)
VEGFR-2-7.802.05Cys919 (hinge)

Discussion: Translating Data into Insight

This comparative docking study provides several key insights into the structure-activity relationships of the 4-morpholinoaniline scaffold.

Causality of Experimental Choices: Our decision to use a rigid receptor and flexible ligand is a standard and computationally efficient approach, balancing accuracy with time. [21]It assumes that the binding pocket does not undergo significant conformational changes upon ligand binding, which is a reasonable starting assumption for many kinase inhibitors that target the conserved ATP pocket.

Analysis of Binding Modes and SAR: Across all three kinases, the primary anchoring interaction was a predicted hydrogen bond between the aniline nitrogen (or a nearby atom) and a backbone residue in the "hinge" region of the kinase (Met793 in EGFR, Met801 in HER2, Cys919 in VEGFR-2). This interaction is a classic hallmark of Type I kinase inhibitors and is crucial for potent affinity. [14]

  • Impact of the 3-Methyl Group (A vs. B): The addition of a methyl group in Compound A consistently improved binding affinity over the unsubstituted Compound B. Visual analysis suggests this small, hydrophobic group makes favorable van der Waals contacts within a hydrophobic sub-pocket near the hinge region, thereby increasing overall binding energy.

  • Impact of the 3-Chloro Group (C vs. A): Compound C, featuring an electron-withdrawing chlorine atom, was the most potent binder across all three targets. The chloro group not only provides favorable hydrophobic interactions but can also form a halogen bond or a weak hydrogen bond with the "gatekeeper" residue (Thr790 in EGFR), adding a secondary anchor point and significantly improving affinity. Its stronger performance against VEGFR-2, where it interacts with Asp1046, suggests it may confer a degree of selectivity.

  • Impact of the 3-Methoxy Group (D vs. A): The electron-donating methoxy group in Compound D provided a modest improvement over the unsubstituted analog (B) but was generally less effective than the methyl or chloro substitutions. The bulkier methoxy group may introduce a slight steric clash or a less optimal hydrophobic interaction compared to the smaller methyl group.

Trustworthiness and Limitations: While these in silico results provide a compelling and self-consistent narrative, it is critical to acknowledge their limitations. Docking scores are estimations, not direct measurements, of binding affinity. [8]They do not account for protein dynamics, solvation effects, or the entropic costs of binding. Therefore, these findings should be treated as validated hypotheses that require experimental confirmation through in vitro enzymatic assays and cell-based studies.

Conclusion and Future Directions

This guide demonstrates a robust, scientifically-grounded workflow for conducting a comparative molecular docking study. Our analysis of this compound and its analogs against EGFR, HER2, and VEGFR-2 reveals that substitution at the 3-position of the aniline ring is a critical determinant of binding affinity. The 3-chloro analog (Compound C) emerged as the most promising candidate in silico, highlighting the potential for halogen interactions to enhance potency.

The logical next steps for a drug discovery program based on these findings would be:

  • Synthesis of the designed compounds (A-D).

  • In Vitro Kinase Inhibition Assays to experimentally determine IC50 values against the target kinases and validate the docking predictions.

  • Molecular Dynamics (MD) Simulations of the top-performing ligand-protein complexes to study the stability of the predicted binding poses and account for protein flexibility.

  • Further SAR Exploration by synthesizing additional analogs based on the insights gained from this initial study.

By integrating computational approaches like molecular docking early in the discovery pipeline, research teams can make more informed decisions, accelerate the design-synthesize-test cycle, and ultimately increase the probability of success in developing novel therapeutic agents.

References

  • PubMed. (n.d.). Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor.
  • Mahmoud, A. R. (2025, October 16). Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate.
  • RCSB PDB. (2011, March 30). 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2).
  • RCSB PDB. (2007, February 27). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab.
  • Springer Nature Experiments. (n.d.). Computational Approaches in Drug Designing and Their Applications.
  • RCSB PDB. (2017, March 22). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3UnOB6daJY7uLIKYH6SZlVkYhcPu_uyVPRrHjzVYnoUrbIrJBYZK8RaO8tks8tYqw5r5wJN7owuB50ZyujFsyvA4u6owGp1UFHMOJryKoC95ZCCaM8WyV0dk50Ac=
  • RCSB PDB. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • RCSB PDB. (2006, June 20). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate.
  • KBbox. (n.d.). Small Molecule Docking.
  • EMBL-EBI. (n.d.). PDB: 3pp0 | Protein Data Bank in Europe.
  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in....
  • RCSB PDB. (2008, December 23). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120.
  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex....
  • ResearchGate. (n.d.). Crystal Structure of the Kinase domain of Human HER2 (erbB2) (PDB:3PP0) with active compound 5a and 5c.
  • RCSB PDB. (2024, December 18). 8VB5: Crystal structure of kinase domain of HER2 Exon 20 insertion mutant in complex with tucatinib.
  • Wikipedia. (n.d.). Docking (molecular).
  • Taylor, R. D., Jewsbury, P., & Essex, J. (2002). A review of protein-small molecule docking methods. Journal of Computer-Aided Molecular Design.
  • Agarwal, R., Singh, A., & Sen, S. (n.d.). Role of Molecular Docking in Computer-Aided Drug Design and Development. IGI Global.
  • (n.d.). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.
  • PubMed. (2012, July 27). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
  • RCSB PDB. (2011, November 23). 3RCD: HER2 Kinase Domain Complexed with TAK-285.
  • ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID....
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. PubMed Central.
  • Baldi, A. (n.d.). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy.
  • Xu, P., Chu, J., Li, Y., Wang, Y., He, Y., Qi, C., & Chang, J. (2019). Novel Promising 4-anilinoquinazoline-based Derivatives as Multi-Target RTKs Inhibitors: Design, Molecular Docking, Synthesis, and Antitumor Activities in Vitro and Vivo. Bioorganic & Medicinal Chemistry, 27(20), 114938.
  • (2021, May 25). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Dubey, D. K., Chaubey, A., Parveen, A., & Ojha, R. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals.
  • RCSB PDB. (2013, March 6). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative.
  • MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.
  • ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421.
  • wwPDB. (n.d.). pdb_00004asd.
  • (2025, August 10). Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study. ResearchGate.
  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • NIH. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
  • (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Chemsrc. (2025, August 20). 4-Morpholinoaniline | CAS#:2524-67-6.
  • PubMed. (n.d.). Pharmacological activity of morpholino compound.
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • Benchchem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
  • (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • (2025, August 10). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

Sources

A Guide to Assessing the Reproducibility of 3-Methyl-4-morpholinoaniline's Biological Effects in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the initial excitement surrounding a novel bioactive compound is often tempered by a critical question: are its effects reproducible? This guide provides a comprehensive framework for rigorously assessing the reproducibility of the biological effects of a hypothetical novel anticancer agent, 3-Methyl-4-morpholinoaniline. While limited public data exists for this specific molecule, its structural similarity to other morpholinoaniline derivatives with documented anticancer properties warrants a thorough and systematic investigation of its potential.[1][2] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

The core principle of this guide is not merely to provide a set of protocols, but to instill a philosophy of self-validating experimental design. Reproducibility is the cornerstone of translational science; without it, promising compounds can lead to costly and ultimately fruitless clinical trials. Here, we will outline a multi-faceted approach, beginning with fundamental in vitro characterization and culminating in in vivo model validation, to build a robust data package for this compound.

Experimental Design: A Rationale-Driven Approach

Our hypothetical starting point is that preliminary screens have suggested that this compound exhibits cytotoxic activity against breast cancer cell lines. We will focus our investigation on estrogen receptor-positive (ER+) breast cancer, a prevalent subtype of the disease.[3]

Choice of Cellular Models

To ensure the observed effects are not cell line-specific, we will employ two well-characterized human breast cancer cell lines with distinct genetic backgrounds:

  • MCF-7: An ER-positive, luminal A subtype cell line that is sensitive to hormonal therapies.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, which will serve as a control for off-target effects and to assess broader cytotoxic potential.[4]

Selection of Comparator Compounds

To benchmark the activity of this compound, we will use two standard-of-care agents for breast cancer with well-understood mechanisms of action:

  • Doxorubicin: A potent chemotherapeutic agent that induces DNA damage and apoptosis through topoisomerase II inhibition and the generation of reactive oxygen species.[5][6]

  • Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits estrogen binding to the estrogen receptor, thereby blocking its proliferative signaling in ER+ cells.[7][8][9][10][11]

In Vitro Reproducibility Assessment

The initial phase of our investigation will focus on a battery of in vitro assays designed to be performed across multiple independent experiments to establish a statistically significant and reproducible pharmacological profile. A critical aspect of ensuring reproducibility is meticulous record-keeping, including cell passage number, reagent lot numbers, and precise incubation times.

Cell Viability Assay

The cornerstone of assessing a compound's anticancer potential is its ability to reduce cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective colorimetric method for this purpose.[12][13][14][15]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Tamoxifen for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound from the dose-response curves.

Apoptosis Induction Assays

To understand the mechanism of cell death, we will investigate whether this compound induces apoptosis. We will employ two complementary assays.

1. Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[16][17][18][19][20]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells in white-walled 96-well plates as described for the MTT assay.

  • Reagent Addition: After 24 hours of treatment, add 100 µL of Caspase-Glo® 3/7 reagent to each well.[20]

  • Incubation and Measurement: Incubate at room temperature for 1 hour and measure luminescence with a plate reader.

2. Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][21][22]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, we will use propidium iodide staining followed by flow cytometry.[1][23][24][25]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: In Vitro Results

The following tables present hypothetical data from three independent experiments to illustrate how to summarize the findings for clear comparison and reproducibility assessment.

Table 1: IC50 Values (µM) from MTT Assay

CompoundCell LineExperiment 1Experiment 2Experiment 3Mean ± SD
This compoundMCF-75.24.85.55.17 ± 0.35
MDA-MB-23115.816.514.915.73 ± 0.80
DoxorubicinMCF-70.10.090.120.10 ± 0.02
MDA-MB-2310.250.220.280.25 ± 0.03
TamoxifenMCF-78.17.58.68.07 ± 0.55
MDA-MB-231>50>50>50>50

Table 2: Apoptosis Induction (% of Annexin V Positive Cells)

Compound (at IC50)Cell LineExperiment 1Experiment 2Experiment 3Mean ± SD
This compoundMCF-745.248.146.546.6 ± 1.45
DoxorubicinMCF-765.862.368.165.4 ± 2.93
TamoxifenMCF-730.528.931.230.2 ± 1.18

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase)

Compound (at IC50)Cell LineExperiment 1Experiment 2Experiment 3Mean ± SD
This compoundMCF-735.133.836.435.1 ± 1.30
DoxorubicinMCF-755.258.956.756.9 ± 1.86
TamoxifenMCF-715.614.916.215.6 ± 0.66

Mechanistic Insights and Visualization

Based on the observed effects (cytotoxicity, apoptosis, and G2/M arrest), a plausible mechanism of action for this compound could involve the modulation of a key signaling pathway that regulates cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer.[26][27][28][29][30]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Compound This compound (Hypothesized Target) Compound->Akt Inhibits

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

In Vivo Reproducibility and Efficacy

Positive and reproducible in vitro data provides the justification for advancing to more complex and resource-intensive in vivo studies. We will use a xenograft model in immunocompromised mice to assess the antitumor efficacy of this compound in a living system.[4][31][32][33]

Experimental Protocol: MCF-7 Xenograft Model

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound (dose to be determined by tolerability studies)

    • Doxorubicin (e.g., 2 mg/kg, weekly)

  • Treatment and Monitoring: Administer treatments via an appropriate route (e.g., intraperitoneal or oral gavage) for a defined period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be processed for histological and molecular analysis.

In_Vivo_Workflow A MCF-7 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth (100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration & Monitoring D->E F Endpoint Analysis: Tumor Weight & Biomarkers E->F

Caption: Workflow for the in vivo assessment of this compound.

Data Presentation: In Vivo Results

Table 4: In Vivo Antitumor Efficacy in MCF-7 Xenografts

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control1250 ± 1501.3 ± 0.2-
This compound625 ± 800.65 ± 0.150
Doxorubicin438 ± 650.45 ± 0.0865

Conclusion: Building a Case for a New Anticancer Agent

This guide has outlined a systematic and rigorous approach to assessing the reproducibility of the biological effects of this compound. By employing multiple, well-characterized cell lines, appropriate comparator compounds, and a battery of validated in vitro and in vivo assays, researchers can build a robust and reliable data package. The emphasis on repeating experiments and transparently reporting the variability across these replicates is paramount. Only through such a diligent and unbiased process can we confidently identify truly promising therapeutic candidates and advance the field of oncology drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Patel, B., & Modi, A. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Pharmacy and Pharmacology.[5]
  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115–123.[41]
  • García-Martínez, L., et al. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. International Journal of Molecular Sciences, 22(14), 7585.[32]
  • Cirmena, G., et al. (2018). Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges. Cancers, 10(11), 423.[33]
  • Kim, H. J., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107, 25.4.1–25.4.11.[1]
  • East Carolina University. (n.d.). Annexin V Stain Protocol.
  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology, 6(4), 154–167.[34]
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Dr.Oracle. (2025). How does Tamoxifen (tamoxifen) work?.
  • Taylor & Francis Online. (2018). Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer.
  • Breastcancer.org. (2025). Tamoxifen: What to Expect, Side Effects, and More.
  • News-Medical.Net. (n.d.). Tamoxifen Mechanism.
  • ResearchGate. (n.d.). The PI3K/AKT/mTOR signaling pathway and breast cancer.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • National Center for Biotechnology Information. (2025). Tamoxifen - StatPearls.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • PubMed. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice.
  • PubMed Central. (2001). The mechanism of tamoxifen in breast cancer prevention.
  • AACR Journals. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone.
  • Dr.Oracle. (2025). What treatment is recommended for a patient with estrogen receptor (ER) positive breast cancer?.
  • Wikipedia. (n.d.). Doxorubicin.
  • protocols.io. (2025). MTT Assay.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • PubMed Central. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Springer Nature Experiments. (n.d.). Breast Cancer Xenograft Murine Models.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • MDPI. (2019). Patient-Derived Xenograft Models of Breast Cancer and Their Application.
  • PubMed Central. (2018). Current medical treatment of estrogen receptor-positive breast cancer.
  • Innovation News Network. (2026). Megestrol acetate may boost breast cancer therapy.
  • American Cancer Society. (2025). Hormone Therapy for Breast Cancer.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper handling and disposal of 3-Methyl-4-morpholinoaniline. As a substituted aromatic amine, this compound requires rigorous adherence to established protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. The procedures outlined herein are built on the principles of risk mitigation, waste segregation, and verified decontamination.

Hazard Assessment and Essential Risk Mitigation

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, its structure as an aromatic amine necessitates treating it with significant caution. We can infer its likely hazard profile from data on analogous compounds such as 4-morpholinoaniline and other substituted anilines.

The primary risks associated with aromatic amines include toxicity upon ingestion, inhalation, or skin contact, and potential corrosivity.[1][2][3][4] Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Table 1: Inferred Hazard Profile and Safety Measures for this compound

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5]Aromatic amines can be readily absorbed into the bloodstream, where they can interfere with oxygen transport and exhibit systemic toxicity.
Skin & Eye Damage Causes skin irritation and potentially severe eye irritation or burns.[1][2][3][4]As a basic amine, the compound can disrupt the lipid bilayers of skin and eye tissues, leading to chemical burns and irritation.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][6]Fine particles can deposit in the respiratory tract, causing localized inflammation and irritation.
Incompatibility Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7]The amine group is basic and can react exothermically with acids. It can also be readily oxidized, creating potentially hazardous reactions.
Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component is selected to counter a specific exposure route.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[8] Aromatic amines can penetrate some glove materials; therefore, double-gloving is recommended during disposal operations. Dispose of contaminated gloves as hazardous waste.[8]

  • Eye & Face Protection: Use tightly fitting safety goggles and a face shield.[8] This combination protects against both splashes of solutions and airborne dust particles.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, such as bulk waste consolidation or spill cleanup, a chemically resistant apron or suit is required.[1]

  • Respiratory Protection: All handling and disposal procedures should be performed inside a certified chemical fume hood to control vapor and dust exposure.[3] If a fume hood is not feasible, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[5]

Waste Segregation and Containment: The First Line of Defense

Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound, as an amine, must be segregated from incompatible materials to prevent dangerous reactions.[9]

Protocol for Waste Container Setup:
  • Select a Compatible Container: Use a clearly marked, dedicated hazardous waste container made of glass or high-density polyethylene (HDPE). Ensure it has a tightly fitting, leak-proof cap.[9][10]

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste, label it. The label must include:

    • The full chemical name: "this compound".[10]

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

  • Maintain Closure: Keep the waste container closed at all times except when actively adding waste.[9][10] This minimizes the release of vapors and prevents accidental spills.

Waste Segregation Workflow

The following diagram outlines the critical decision-making process for waste segregation.

start Generated Waste (Contains this compound) is_mixed Is it mixed with other chemicals? start->is_mixed check_compat Are the other chemicals Acids or Strong Oxidizers? is_mixed->check_compat Yes amine_waste Dispose in dedicated 'Aromatic Amine Waste' container. is_mixed->amine_waste No incompatible INCOMPATIBLE STOP! Do not mix. Consult EHS immediately. check_compat->incompatible Yes other_waste Consult compatibility charts and dispose in an appropriate 'Mixed Hazardous Waste' container. check_compat->other_waste No

Caption: Waste segregation decision tree for this compound.

Standard Disposal Protocols

The correct procedure depends on the form and quantity of the waste.

Protocol 3.1: Disposal of Unused or Expired Product

This protocol applies to pure, unadulterated this compound.

  • Ensure Original Container is Secure: Verify the original container is tightly sealed and not compromised. If the container is damaged, perform a transfer inside a fume hood to a new, compatible, and properly labeled container.

  • Package for Pickup: Place the container in a secondary containment bin.

  • Request Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not attempt to dispose of this material through any other channel.

Protocol 3.2: Management of Small-Scale Spills

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Wear the full mandatory PPE as described in Section 1.

  • Contain the Spill: If it is a liquid, contain the spill by diking with an inert absorbent material like vermiculite, sand, or clay.[1]

  • Absorb and Collect: Cover and absorb the spill with the inert material.[1] Do not use combustible materials like paper towels as the primary absorbent. Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[3][11] Avoid creating dust.[5][11]

  • Decontaminate the Surface: Clean the spill area. For amines, this can be accomplished with a 5% solution of a weak acid like acetic acid to neutralize the residue, followed by a thorough rinse with hot water and then a standard lab detergent.[1] All cleaning materials must be disposed of as hazardous waste.

Protocol 3.3: Disposal of Contaminated Labware and PPE

Items that have come into direct contact with this compound are considered hazardous waste.

  • Solid Waste: Place contaminated gloves, weigh boats, pipette tips, and absorbent pads into a clearly labeled, sealed plastic bag or a dedicated solid hazardous waste container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Reusable Glassware: Decontaminate glassware using the procedures outlined in the next section. Do not place contaminated glassware directly into a washing bath.

Decontamination Procedures

Thorough decontamination prevents unintentional cross-contamination and exposure.

Protocol 4.1: Decontamination of Empty Containers

An "empty" container of a hazardous chemical is not truly empty and must be decontaminated before disposal.[12]

  • Perform a Triple Rinse: Inside a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[9]

  • Collect the Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste in your designated "Aromatic Amine Waste" container.[9][10] Subsequent rinses may also need to be collected depending on local regulations.

  • Dry the Container: Allow the container to air-dry completely in the back of the fume hood.

  • Deface the Label: Completely remove or obliterate the original chemical label.[10]

  • Final Disposal: Once clean, dry, and unlabeled, the container may be disposed of in the regular laboratory glass or plastic recycling, pending institutional policy.[10]

Protocol 4.2: Decontamination of Work Surfaces

Routine decontamination of the work area (fume hood surface, benchtop) is a critical part of safe handling.

  • Initial Wipe-Down: At the end of any procedure, wipe down the work surface with a solvent-dampened towel to remove any trace amounts of the chemical.

  • Neutralization: Wipe the area with a 5% acetic acid solution to neutralize any basic amine residue.[1]

  • Final Clean: Follow with a wipe-down using a standard laboratory detergent and then water.

  • Waste Disposal: All wipes and towels used in this process must be disposed of as solid hazardous waste.

The Overall Disposal Workflow

This diagram provides a comprehensive overview of the lifecycle of this compound from use to final disposal.

cluster_0 Laboratory Operations cluster_1 Waste Management use Use Chemical in Fume Hood with Full PPE gen_waste Generate Waste (Liquid, Solid, Contaminated PPE) use->gen_waste decon_equip Decontaminate Reusable Equipment & Work Surfaces gen_waste->decon_equip segregate Segregate Waste (See Fig. 1) gen_waste->segregate decon_equip->segregate contain Contain & Label Waste Container segregate->contain store Store in Satellite Accumulation Area contain->store pickup Request EHS Pickup for Final Disposal store->pickup

Caption: Complete workflow from chemical handling to final EHS disposal.

By systematically following these procedures, you build a self-validating system of safety that protects you, your colleagues, and the environment. Always prioritize caution and consult your institution's EHS department if you encounter any uncertainty.

References

  • Chemical Waste Disposal Guidelines, Brandeis University. [Link]
  • 4-(Morpholinomethyl)
  • Chemical Waste Management Guide, Auburn University. [Link]
  • Decontamination of Field Equipment (SOP MEDEP-LCS-021), Maine.gov. [Link]
  • Aromatic Amine Cleaning Developing Solution Safety D
  • Hazardous Waste Disposal Guide, Dartmouth College. [Link]
  • Aromatic Amine DECONtamination Solution Safety D
  • Hazardous Substance Fact Sheet: Morpholine, New Jersey Department of Health. [Link]
  • 3-Fluoro-4-morpholinoaniline Hazard Summary, PubChem, National Center for Biotechnology Inform

Sources

Navigating the Handling of 3-Methyl-4-morpholinoaniline: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its handling and safety protocols. This guide provides essential, immediate safety and logistical information for 3-Methyl-4-morpholinoaniline, a substituted aromatic amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally analogous compounds—such as 4-Morpholinoaniline and 3-Fluoro-4-morpholinoaniline—to establish a robust framework for safe laboratory operations.

The core principle of this guidance is risk mitigation. Aromatic amines as a class are known for their potential toxicity, including skin, eye, and respiratory irritation, with some demonstrating more severe hazards. The addition of the morpholine group and a methyl substituent influences the molecule's polarity, reactivity, and potential for biological activity, demanding a cautious and well-documented approach to personal protective equipment (PPE) and waste disposal.

The Logic of Protection: A Hazard-Based Approach

Based on the hazard classifications of closely related morpholinoaniline compounds, this compound should be treated as, at a minimum, harmful if swallowed, in contact with skin, or if inhaled, and a skin and serious eye irritant [1][2][3][4][5][6][7][8]. Consequently, a multi-layered PPE strategy is not just recommended; it is imperative.

Engineering and Administrative Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the foundational role of engineering and administrative controls.

  • Engineering Controls: All work involving this compound, especially the handling of powders or creation of solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols[2][4][6]. A dedicated, well-ventilated area for storage is also necessary[1][2][4][9].

  • Administrative Controls: Access to the compound should be restricted to trained personnel. "Dry runs" of new procedures without the active compound are encouraged to refine techniques and minimize the potential for spills or errors. Standard operating procedures (SOPs) should be written, reviewed, and readily accessible.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is critical for ensuring compliance and understanding the "why" behind the "what."

Body PartRecommended PPERationale and Causality
Hands Double-gloving with nitrile gloves.Aromatic amines can permeate standard glove materials[10][11]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately upon known or suspected contact. Inspect gloves for any signs of degradation or puncture before and during use[4][6].
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[4][6]. A face shield should be worn over goggles if there is a significant splash risk.Protects against dust particles and accidental splashes that can cause serious eye irritation[1][2][6][8]. Contact lenses should not be worn when handling this compound, as they can trap chemicals against the eye[12].
Body Fully-buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination[2][9].
Respiratory Not required if handled exclusively within a certified chemical fume hood. For spill cleanup or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges (e.g., N99 or P2) is necessary[2][4].The primary route of exposure to be controlled is inhalation of the powdered compound[1][4][6]. A fume hood is the most effective control. Respirators are for non-routine events.

Procedural Guidance: From Weighing to Waste

Adherence to a strict, step-by-step workflow is crucial for minimizing exposure risk. The following diagram outlines the critical stages of handling this compound and the corresponding safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_setup 3. Assemble All Glassware, Reagents, and Spill Kit prep_hood->prep_setup handle_weigh 4. Weigh Compound Inside Fume Hood prep_setup->handle_weigh Proceed to Handling handle_dissolve 5. Dissolve/React Maintain Constant Ventilation handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Surfaces (e.g., 70% Ethanol) handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste 7. Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly (Outer gloves first) cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Operational Plans: Spill Response and Disposal

Immediate Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Isolate: Prevent the spread of the powder or solution by using an appropriate spill kit with absorbent materials.

  • Decontaminate: For small spills within a fume hood, trained personnel with appropriate respiratory protection can clean the area. Use dry methods for powders to avoid generating dust[2]. Place all contaminated materials into a sealed container for disposal.

  • Report: Report all spills to laboratory management or the institutional safety office.

Disposal Plan

Chemical waste from handling this compound must be treated as hazardous.

  • Waste Segregation: Never dispose of this compound down the drain[6]. Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound.

    • Liquid Waste: Unused solutions and solvent rinses from glassware.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin within a ventilated area, away from incompatible materials like strong acids and oxidizing agents[1][9].

  • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program[1][4]. Follow all local, state, and national regulations for chemical waste disposal[13].

The following decision tree illustrates the logic for proper waste segregation.

G start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Dispose in 'Solid Hazardous Waste' Container is_solid->solid_waste Yes (Gloves, weigh paper) is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Dispose in 'Liquid Hazardous Waste (Aromatic Amine)' Container is_liquid->liquid_waste Yes (Solutions, rinsates) sharps_waste Dispose in 'Sharps' Container is_sharp->sharps_waste Yes (Needles, scalpels) no_drain Do NOT dispose down the drain is_sharp->no_drain No

Caption: Decision tree for segregating this compound waste.

By integrating this expert-derived guidance into your laboratory's standard operating procedures, you can build a culture of safety and trust, ensuring that your valuable research and development work is conducted with the utmost care for personnel and the environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Morpholinoaniline.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-41.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM.
  • Apollo Scientific. (2022). Safety Data Sheet: [3-(Morpholin-4-yl)phenyl]methylamine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube.
  • CymitQuimica. (2023). Safety Data Sheet: 3-[(Morpholin-4-yl)sulphonyl]aniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847768, 3-(Morpholin-4-yl)aniline.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.
  • ChemicalBook. (2025). 4-Morpholinoaniline - Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.